5-Me-DMT-2'-O-Me-C(Bz)-CE-Phosphoramidite
Description
BenchChem offers high-quality 5-Me-DMT-2'-O-Me-C(Bz)-CE-Phosphoramidite suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Me-DMT-2'-O-Me-C(Bz)-CE-Phosphoramidite including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C48H56N5O9P |
|---|---|
Molecular Weight |
878.0 g/mol |
IUPAC Name |
N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C48H56N5O9P/c1-32(2)53(33(3)4)63(60-29-15-28-49)62-42-41(61-46(43(42)58-8)52-30-34(5)44(51-47(52)55)50-45(54)35-16-11-9-12-17-35)31-59-48(36-18-13-10-14-19-36,37-20-24-39(56-6)25-21-37)38-22-26-40(57-7)27-23-38/h9-14,16-27,30,32-33,41-43,46H,15,29,31H2,1-8H3,(H,50,51,54,55)/t41-,42+,43?,46-,63?/m1/s1 |
InChI Key |
GIWYLFDPXKHBKT-RRZGPMPMSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Cornerstone of Modified Oligonucleotides: A Technical Guide to 5-Me-DMT-2'-O-Me-C(Bz)-CE-Phosphoramidite
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the structure, application, and technical considerations of 5-Me-DMT-2'-O-Me-C(Bz)-CE-Phosphoramidite. This modified nucleoside is a critical building block in the synthesis of custom oligonucleotides for a wide array of applications, from therapeutic agents to advanced molecular diagnostics.
Introduction: The Pivotal Role of Modified Phosphoramidites
The chemical synthesis of oligonucleotides, pioneered by Marvin Caruthers in the early 1980s, has become a cornerstone of modern biotechnology and drug development.[1] This process, predominantly carried out via automated solid-phase synthesis, relies on phosphoramidite building blocks.[2] These are specially modified nucleosides that enable the sequential and controlled addition of bases to a growing oligonucleotide chain.[3]
Deconstructing the Molecule: Structure and Functional Components
The systematic name, N4-benzoyl-5-methyl-5'-O-(4, 4'-dimethoxytrityl)-2'-O-methyl-cytidine-3'-cyanoethyl Phosphoramidite, reveals the intricate design of this molecule, where each component serves a distinct and critical purpose during oligonucleotide synthesis.[6][7]
| Component | Chemical Name | Function |
| 5'-DMT | 5'-O-Dimethoxytrityl | An acid-labile protecting group for the 5'-hydroxyl group of the ribose sugar. Its removal at the beginning of each synthesis cycle allows for the addition of the next phosphoramidite.[8][] |
| 2'-O-Me | 2'-O-Methyl | A modification to the 2'-hydroxyl group of the ribose, which enhances nuclease resistance and increases the thermal stability of the resulting oligonucleotide duplex.[10] |
| 5-Me-C | 5-Methylcytosine | A modification to the cytosine base that increases the melting temperature (Tm) of the oligonucleotide duplex and plays a crucial role in epigenetic studies.[11][12] |
| Bz | N4-Benzoyl | A base-labile protecting group for the exocyclic amine of the cytosine base, preventing unwanted side reactions during the coupling step.[8][13] |
| CE-Phosphoramidite | 3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite | The reactive moiety at the 3'-position that, upon activation, couples with the free 5'-hydroxyl of the growing oligonucleotide chain. The cyanoethyl group protects the phosphite triester linkage.[][15] |
Below is a diagram illustrating the logical relationship of these functional components within the phosphoramidite structure.
Caption: The automated phosphoramidite synthesis cycle.
Experimental Protocol: Solid-Phase Oligonucleotide Synthesis
The following is a generalized, step-by-step protocol for the incorporation of 5-Me-DMT-2'-O-Me-C(Bz)-CE-Phosphoramidite using an automated DNA/RNA synthesizer. Note that specific parameters may need to be optimized based on the synthesizer model and the desired scale of synthesis.
Materials:
-
5-Me-DMT-2'-O-Me-C(Bz)-CE-Phosphoramidite
-
Standard DNA or RNA phosphoramidites (A, G, T/U, C)
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside
-
Deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane)
-
Activator solution (e.g., 0.45 M Tetrazole in Acetonitrile)
-
Capping solutions (Cap A: Acetic anhydride/Pyridine/THF; Cap B: N-Methylimidazole/THF)
-
Oxidizing solution (e.g., 0.02 M Iodine in THF/Water/Pyridine)
-
Acetonitrile (anhydrous, synthesis grade)
-
Cleavage and deprotection solution (e.g., concentrated Ammonium Hydroxide or a mixture of Ammonium Hydroxide and Methylamine)
Procedure:
-
Preparation:
-
Dissolve the 5-Me-DMT-2'-O-Me-C(Bz)-CE-Phosphoramidite and other required phosphoramidites in anhydrous acetonitrile to the recommended concentration (typically 0.1 M).
-
Install the phosphoramidite solutions, reagents, and the synthesis column containing the CPG solid support onto the automated synthesizer.
-
Program the desired oligonucleotide sequence into the synthesizer's software.
-
-
Automated Synthesis Cycle:
-
Deblocking: The synthesizer delivers the deblocking solution to the column to remove the 5'-DMT group from the nucleoside on the solid support.
-
Coupling: The instrument delivers the activator solution followed by the 5-Me-DMT-2'-O-Me-C(Bz)-CE-Phosphoramidite solution to the column to initiate the coupling reaction.
-
Capping: The capping solutions are delivered to the column to block any unreacted 5'-hydroxyl groups.
-
Oxidation: The oxidizing solution is passed through the column to stabilize the newly formed phosphite triester linkage.
-
The cycle is repeated until the entire sequence is synthesized.
-
-
Cleavage and Deprotection:
-
Upon completion of the synthesis, the column is removed from the synthesizer.
-
The oligonucleotide is cleaved from the CPG support and the protecting groups (benzoyl and cyanoethyl) are removed by incubation with a cleavage and deprotection solution at an elevated temperature.
-
-
Purification and Analysis:
-
The crude oligonucleotide solution is collected and dried.
-
The product is purified using methods such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).
-
The identity and purity of the final oligonucleotide are confirmed by mass spectrometry.
-
Applications in Research and Drug Development
The unique combination of modifications in 5-Me-DMT-2'-O-Me-C(Bz)-CE-Phosphoramidite makes it a valuable reagent for a variety of applications:
-
Antisense Oligonucleotides (ASOs): The 2'-O-Me modification provides nuclease resistance, a critical feature for in vivo applications of ASOs. [10]Furthermore, the 5-Me modification in CpG motifs can reduce the pro-inflammatory immune responses that are sometimes associated with ASO therapies. [16][17]* Small interfering RNAs (siRNAs): Similar to ASOs, the 2'-O-Me modification enhances the stability of siRNAs, improving their therapeutic potential. [4]* Aptamers: The increased binding affinity conferred by the 2'-O-Me and 5-Me modifications can lead to the development of aptamers with higher specificity and efficacy.
-
Epigenetic Research: Oligonucleotides containing 5-methylcytosine are essential tools for studying DNA methylation and its role in gene regulation and disease. [17][18]* Molecular Diagnostics: The enhanced thermal stability provided by 5-methylcytosine can improve the performance of PCR primers and hybridization probes, leading to increased sensitivity and specificity in diagnostic assays. [11][12]
Conclusion
5-Me-DMT-2'-O-Me-C(Bz)-CE-Phosphoramidite is a highly versatile and powerful building block for the synthesis of modified oligonucleotides. Its carefully designed structure, incorporating key protecting groups and performance-enhancing modifications, enables the production of high-quality oligonucleotides for a wide range of cutting-edge research and therapeutic applications. A thorough understanding of its chemical properties and the principles of phosphoramidite chemistry is essential for its successful implementation in the laboratory.
References
- Benchchem. Application Notes and Protocols: The Role of Benzoyl-Protected Cytidine in Phosphoramidite Chemistry.
- Benchchem. The Benzoyl Protecting Group in Phosphoramidite Chemistry: A Technical Guide.
- Thermo Fisher Scientific. Phosphoramidites for oligonucleotide synthesis.
- metabion. 5-Me-dC.
- Beyond the Basics: Specialized Applications of Nucleoside Phosphoramidite Chemistry.
- BOC Sciences. What Are Phosphoramidites?.
- Benchchem. The Guardian of the Code: A Technical Guide to the Benzoyl Protecting Group in Deoxyadenosine Chemistry.
- GeneLink. 5-methyl deoxycytosine [5mdC].
- BOC Sciences. Applications of Phosphoramidite Chemistry in Modern Research.
- LGC Biosearch Technologies. 5-Methyl deoxyCytidine; Internal Modification.
- Understanding 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite for Synthesis.
- Twist Bioscience. Phosphoramidite Chemistry for DNA Synthesis.
- The BiosearchTech Blog. Know your oligo mod: 5-methyl deoxycytidine.
- MedchemExpress.com. 5-Me-DMT-2'-O-Me-C(Bz)-CE-Phosphoramidite.
- BroadPharm. Modified Phosphoramidites in RNAi Research.
- NIH. A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis.
- AxisPharm. Comprehensive Statistical Analysis of Phosphoramidites: Market Trends, Applications, and Innovations.
- ATDBio. Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis.
- Wikipedia. Oligonucleotide synthesis.
- BOC Sciences. Principles of Phosphoramidite Reactions in DNA Assembly.
- Hongene. 5-Me-DMT-2'-O-Me-C(Bz)-CE-Phosphoramidite.
- Oligonucleotide synthesis basics: Introduction to phosphoramidite chemistry.
- Hongene Online Store. 5-Me-2'-OMe-C(Bz) Amidite for Epigenetics & Aptamer Research.
Sources
- 1. atdbio.com [atdbio.com]
- 2. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 3. twistbioscience.com [twistbioscience.com]
- 4. Modified Phosphoramidites in RNAi Research | BroadPharm [broadpharm.com]
- 5. Comprehensive Statistical Analysis of Phosphoramidites: Market Trends, Applications, and Innovations | AxisPharm [axispharm.com]
- 6. hongene.com [hongene.com]
- 7. shop.hongene.com [shop.hongene.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 10. A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. metabion.com [metabion.com]
- 12. 5-Me dC Oligo Modifications from Gene Link [genelink.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 15. nbinno.com [nbinno.com]
- 16. 5-Methyl deoxyCytidine; Internal Modification | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 17. blog.biosearchtech.com [blog.biosearchtech.com]
- 18. Beyond the Basics: Specialized Applications of Nucleoside Phosphoramidite Chemistry - WUHU HUAREN SCIENCE AND TECHNOLOGY CO., LTD. [huarenscience.com]
The Cornerstone of Epigenetic Regulation: A Technical Guide to 5-Methylcytosine
<A_I>
Foreword
For decades, the double helix of DNA was viewed as a static blueprint, its sequence dictating the entirety of an organism's biological destiny. However, the burgeoning field of epigenetics has unveiled a dynamic and intricate layer of regulation that operates "above" the genetic code. At the heart of this regulatory landscape lies 5-methylcytosine (5mC), a deceptively simple modification with profound implications for gene expression, cellular identity, and the etiology of disease. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing an in-depth exploration of 5mC's central role in epigenetics. We will delve into the core mechanisms of DNA methylation, its functional consequences, and the cutting-edge methodologies employed to unravel its complexities.
The Molecular Foundation: Understanding 5-Methylcytosine
5-methylcytosine is a modified form of the DNA base cytosine, where a methyl group is covalently attached to the 5th carbon of the pyrimidine ring.[1][2][3] In mammals, this modification predominantly occurs in the context of CpG dinucleotides, where a cytosine is followed by a guanine.[4][5] While seemingly a minor alteration, the presence of 5mC has significant ramifications for the structure and function of the genome.
The Enzymatic Machinery of Methylation and Demethylation
The establishment and maintenance of 5mC patterns are tightly controlled by a dedicated cast of enzymes.
DNA Methyltransferases (DNMTs): Architects of the Methylome. DNMTs are the enzymes responsible for catalyzing the transfer of a methyl group from S-adenosylmethionine (SAM) to cytosine.[6][7] They are broadly categorized into two classes:
-
De novo DNMTs (DNMT3A and DNMT3B): These enzymes establish new methylation patterns during embryonic development and gametogenesis.[6][8] Their activity is crucial for setting the epigenetic landscape of different cell lineages.
-
Maintenance DNMT (DNMT1): This enzyme recognizes hemimethylated DNA (where only one strand of a CpG site is methylated) following DNA replication and methylates the newly synthesized strand, ensuring the faithful propagation of methylation patterns through cell division.[6][8]
Ten-Eleven Translocation (TET) Enzymes: Erasers of the Methylome. The removal of 5mC is not a passive process. The TET family of dioxygenases (TET1, TET2, and TET3) actively initiates DNA demethylation by iteratively oxidizing 5mC.[9][10][11] This process generates a series of oxidized methylcytosines:
-
5-hydroxymethylcytosine (5hmC): The first product of 5mC oxidation, now recognized as a stable and functionally distinct epigenetic mark.[12][13][14]
-
5-formylcytosine (5fC) and 5-carboxylcytosine (5caC): Further oxidation products that are ultimately recognized and excised by the base excision repair (BER) machinery, leading to the replacement with an unmodified cytosine.[9][10]
This dynamic interplay between DNMTs and TET enzymes allows for the precise and adaptable regulation of the DNA methylome in response to developmental cues and environmental signals.
Caption: The dynamic cycle of DNA methylation and demethylation.
Functional Consequences of 5-Methylcytosine
The presence of 5mC at specific genomic locations has profound effects on gene expression and chromatin architecture.
Transcriptional Regulation
The most well-characterized role of 5mC is in the regulation of gene transcription.[15]
-
Promoter Methylation and Gene Silencing: High levels of 5mC in gene promoter regions, particularly within CpG islands, are strongly associated with transcriptional repression.[2][16] This can occur through two primary mechanisms:
-
Inhibition of Transcription Factor Binding: The methyl group can directly interfere with the binding of transcription factors to their cognate DNA sequences.[2]
-
Recruitment of Methyl-CpG Binding Proteins (MBPs): Proteins with methyl-CpG binding domains (MBDs) recognize and bind to 5mC, which in turn recruit corepressor complexes that induce a condensed, transcriptionally silent chromatin state.[2]
-
-
Gene Body Methylation and Transcriptional Activity: In contrast to promoter methylation, the role of 5mC within the gene body is more complex and appears to be context-dependent. Some studies suggest that gene body methylation is positively correlated with gene expression and may play a role in suppressing spurious transcription initiation and regulating splicing.[16]
Chromatin Architecture and Genome Stability
5mC plays a crucial role in shaping the higher-order structure of chromatin.[17][18] Methylated regions of the genome are often associated with condensed heterochromatin, which is transcriptionally silent and important for maintaining genome stability.[19][20] This is particularly critical in the silencing of transposable elements and repetitive sequences, preventing their mobilization and potential disruption of genome integrity.
The Role of 5-Methylcytosine in Development and Disease
The dynamic regulation of 5mC is essential for normal development and its dysregulation is a hallmark of many diseases, most notably cancer.
Embryonic Development and Cell Differentiation
During embryonic development, waves of genome-wide demethylation and remethylation occur, establishing the unique epigenetic landscapes that define different cell lineages.[3] This precise programming of the methylome is critical for processes such as genomic imprinting and X-chromosome inactivation.[4]
Neurodevelopment and Neurological Disorders
5mC and its oxidized derivative, 5hmC, are particularly abundant in the brain and play critical roles in neurodevelopment and neuronal function.[12][21][22] Aberrant methylation patterns have been implicated in a range of neurodevelopmental and neurodegenerative disorders.[23]
Cancer Epigenetics
The cancer epigenome is characterized by widespread alterations in DNA methylation. These changes typically involve:
-
Global Hypomethylation: A general decrease in 5mC levels across the genome, which can lead to genomic instability and the activation of oncogenes.
-
Promoter Hypermethylation: Increased methylation at the promoters of tumor suppressor genes, leading to their silencing.[24]
The loss of 5hmC is also emerging as a common feature in many cancers, often due to mutations in TET enzymes.[25][26][27] These epigenetic alterations contribute to the initiation and progression of cancer, and also present opportunities for the development of epigenetic therapies.[13]
Methodologies for Studying 5-Methylcytosine
A diverse array of techniques has been developed to detect and quantify 5mC, each with its own advantages and limitations.
| Method | Principle | Resolution | Advantages | Limitations |
| Bisulfite Sequencing | Chemical conversion of unmethylated cytosines to uracil. | Single-base | Gold standard for quantitative, single-base resolution. | DNA degradation; cannot distinguish 5mC from 5hmC. |
| Methylated DNA Immunoprecipitation (MeDIP-Seq) | Enrichment of methylated DNA fragments using an antibody against 5mC. | ~150 bp | Cost-effective for genome-wide analysis. | Lower resolution; antibody bias towards hypermethylated regions.[28] |
| Methylation-Sensitive Restriction Enzymes (MSRE-Seq) | Digestion of DNA with enzymes that are sensitive to methylation at their recognition sites. | Restriction site | Relatively simple and inexpensive. | Limited to specific recognition sequences. |
| Oxidative Bisulfite Sequencing (oxBS-Seq) | Chemical oxidation of 5hmC to 5fC, which is then susceptible to bisulfite conversion, allowing for the specific detection of 5mC. | Single-base | Distinguishes 5mC from 5hmC. | More complex protocol.[29] |
| TET-Assisted Bisulfite Sequencing (TAB-Seq) | Enzymatic protection of 5hmC followed by TET-mediated oxidation of 5mC, allowing for specific detection of 5hmC. | Single-base | Specific mapping of 5hmC. | Requires active TET enzyme.[30] |
Detailed Protocol: Whole-Genome Bisulfite Sequencing (WGBS)
WGBS is considered the gold standard for genome-wide, single-base resolution analysis of 5mC.
1. DNA Extraction and Fragmentation:
-
Extract high-quality genomic DNA.
-
Fragment the DNA to the desired size range (e.g., 200-500 bp) using sonication or enzymatic methods.
2. End Repair, A-tailing, and Adapter Ligation:
-
Repair the ends of the fragmented DNA to create blunt ends.
-
Add a single adenine nucleotide to the 3' ends (A-tailing).
-
Ligate methylated sequencing adapters to the DNA fragments.
3. Bisulfite Conversion:
-
Treat the adapter-ligated DNA with sodium bisulfite. This converts unmethylated cytosines to uracil, while 5mC remains unchanged.[31][32][33]
-
Purify the bisulfite-converted DNA.
4. PCR Amplification:
-
Amplify the bisulfite-converted DNA using primers that anneal to the adapters. During PCR, uracils are replaced with thymines.
5. Sequencing and Data Analysis:
-
Sequence the PCR products on a high-throughput sequencing platform.
-
Align the sequencing reads to a reference genome.
-
Quantify the methylation level at each CpG site by comparing the number of reads with a cytosine (methylated) versus a thymine (unmethylated).
Caption: A simplified workflow for Whole-Genome Bisulfite Sequencing.
Detailed Protocol: Methylated DNA Immunoprecipitation Sequencing (MeDIP-Seq)
MeDIP-Seq is a powerful and cost-effective method for enriching and profiling methylated DNA regions across the genome.[19][34][35][36]
1. DNA Extraction and Fragmentation:
-
Isolate high-quality genomic DNA.
-
Shear the DNA to a size range of 200-800 bp.
2. Denaturation:
-
Denature the fragmented DNA to create single-stranded DNA, which is necessary for efficient antibody binding.[19]
3. Immunoprecipitation:
-
Incubate the denatured DNA with a monoclonal antibody specific for 5-methylcytosine.[19]
-
Precipitate the DNA-antibody complexes using magnetic beads coupled to a secondary antibody.
-
Wash the beads to remove non-specifically bound DNA.
4. DNA Elution and Purification:
-
Elute the enriched methylated DNA from the antibody-bead complexes.
-
Purify the eluted DNA.
5. Library Preparation and Sequencing:
-
Prepare a sequencing library from the immunoprecipitated DNA.
-
Sequence the library on a high-throughput sequencing platform.
6. Data Analysis:
-
Align the sequencing reads to a reference genome.
-
Identify enriched regions (peaks) corresponding to methylated DNA.
-
Compare methylation patterns between different samples.
Caption: A streamlined workflow for MeDIP-Seq.
Conclusion and Future Directions
5-methylcytosine stands as a central pillar of epigenetic regulation, influencing a vast array of biological processes from the earliest stages of development to the onset of age-related diseases. Our understanding of this fundamental epigenetic mark has been propelled by technological advancements that allow for its precise detection and quantification at a genome-wide scale. As we continue to unravel the complexities of the methylome and its dynamic interplay with other epigenetic modifications, we move closer to harnessing this knowledge for the development of novel diagnostic and therapeutic strategies. The future of epigenetics research promises to further illuminate the intricate dance between our genes and the environment, with 5-methylcytosine taking center stage.
References
-
5-Methylcytosine. (n.d.). In Wikipedia. Retrieved from [Link]
-
New themes in the biological functions of 5-methylcytosine and 5-hydroxymethylcytosine. (2015). Nature Reviews Genetics. Retrieved from [Link]
-
Mechanisms of DNA Methyltransferases (DNMTs) and DNA Demethylases. (n.d.). EpigenTek. Retrieved from [Link]
-
TET enzymes. (n.d.). In Wikipedia. Retrieved from [Link]
-
Multiplexed Methylated DNA Immunoprecipitation Sequencing (Mx-MeDIP-Seq) to Study DNA Methylation Using Low Amounts of DNA. (2020). MDPI. Retrieved from [Link]
-
Methylcytosine (5mC) Analysis. (n.d.). EpiGenie. Retrieved from [Link]
-
Decoding the Role of TET Enzymes in Epigenetic Regulation. (2023). Amerigo Scientific. Retrieved from [Link]
-
Mechanism of DNA methylation and schematic diagram of DNMTs structures. (2018). ResearchGate. Retrieved from [Link]
-
MeDIP‑Seq / hMeDIP‑Seq (DNA Methylation & Hydroxymethylation Profiling). (2018). CD Genomics. Retrieved from [Link]
-
Methods for Detection and Mapping of Methylated and Hydroxymethylated Cytosine in DNA. (2022). MDPI. Retrieved from [Link]
-
TET Enzymes and 5-Hydroxymethylcytosine in Neural Progenitor Cell Biology and Neurodevelopment. (2021). Frontiers in Cell and Developmental Biology. Retrieved from [Link]
-
Genome-Wide Mapping of DNA Methylation 5mC by Methylated DNA Immunoprecipitation (MeDIP)-Sequencing. (2018). SpringerLink. Retrieved from [Link]
-
TET enzymes, TDG and the dynamics of DNA demethylation. (2013). Nature Structural & Molecular Biology. Retrieved from [Link]
-
5-Hydroxymethylcytosine: a key epigenetic mark in cancer and chemotherapy response. (2025). Journal of Experimental & Clinical Cancer Research. Retrieved from [Link]
-
The mechanism of DNA methylation via DNMT enzymes. (2022). ResearchGate. Retrieved from [Link]
-
DNA Methylation and Its Role in Personalized Nutrition: Mechanisms, Clinical Insights, and Future Perspectives. (2024). MDPI. Retrieved from [Link]
-
Regulation and Functional Significance of 5-Hydroxymethylcytosine in Cancer. (2019). MDPI. Retrieved from [Link]
-
5 methylcytosine – Knowledge and References. (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
5-Hydroxymethylcytosine: a key epigenetic mark in cancer and chemotherapy response. (2025). Journal of Experimental & Clinical Cancer Research. Retrieved from [Link]
-
Overview of Methylated DNA Immunoprecipitation Sequencing (MeDIP-seq). (n.d.). CD Genomics. Retrieved from [Link]
-
MeDIP-Seq/DIP-Seq. (n.d.). Illumina. Retrieved from [Link]
-
5-hydroxymethylcytosine: a new insight into epigenetics in cancer. (2014). Chinese Journal of Cancer. Retrieved from [Link]
-
Tet family proteins and 5-hydroxymethylcytosine in development and disease. (2012). Development. Retrieved from [Link]
-
Structural Basis of DNMT1 and DNMT3A-Mediated DNA Methylation. (2016). Genes. Retrieved from [Link]
-
TET enzymes, TDG and the dynamics of DNA demethylation. (2013). Nature Structural & Molecular Biology. Retrieved from [Link]
-
Epigenetic Regulators of DNA Cytosine Modification: Promising Targets for Cancer Therapy. (2021). MDPI. Retrieved from [Link]
-
Cytosine modifications modulate the chromatin architecture of transcriptional enhancers. (2018). Genome Research. Retrieved from [Link]
-
5-Methylcytosine, a possible epigenetic link between ageing and ocular disease. (2011). Molecular Vision. Retrieved from [Link]
-
The role of 5-hydroxymethylcytosine in development, aging and age-related diseases. (2021). Clinical Epigenetics. Retrieved from [Link]
-
Exploring the epigenetic landscape: The role of 5-hydroxymethylcytosine in neurodevelopmental disorders. (2023). Frontiers in Neuroscience. Retrieved from [Link]
-
Mechanisms of DNA Methyltransferase Recruitment in Mammals. (2018). International Journal of Molecular Sciences. Retrieved from [Link]
-
Identifying 5-methylcytosine and related modifications in DNA genomes. (1995). Nucleic Acids Research. Retrieved from [Link]
-
Ultrastructural localization of 5-methylcytosine on DNA and RNA. (2010). European Journal of Histochemistry. Retrieved from [Link]
-
Brain Region- and Age-Dependent 5-Hydroxymethylcytosine Activity in the Non-Human Primate. (2022). Frontiers in Aging Neuroscience. Retrieved from [Link]
-
High-Resolution Analysis of 5-Hydroxymethylcytosine by TET-Assisted Bisulfite Sequencing. (2020). SpringerLink. Retrieved from [Link]
-
Bisulfite Sequencing: Introduction, Features, Workflow, and Applications. (n.d.). CD Genomics. Retrieved from [Link]
-
Bisulfite-Free and Single-Base Resolution Detection of Epigenetic DNA Modification of 5-Methylcytosine by Methyltransferase-Directed Labeling with APOBEC3A Deamination Sequencing. (2022). Analytical Chemistry. Retrieved from [Link]
-
Principles and Workflow of Whole Genome Bisulfite Sequencing. (n.d.). CD Genomics. Retrieved from [Link]
-
5-hydroxymethylcytosine is highly dynamic across human fetal brain development. (2016). BMC Biology. Retrieved from [Link]
-
The emerging role of 5-hydroxymethylcytosine in neurodegenerative diseases. (2015). Frontiers in Molecular Neuroscience. Retrieved from [Link]
-
5-methylcytosine turnover: Mechanisms and therapeutic implications in cancer. (2022). Frontiers in Cell and Developmental Biology. Retrieved from [Link]
-
Short history of 5-methylcytosine: from discovery to clinical applications. (2018). The Journal of Pathology: Clinical Research. Retrieved from [Link]
-
Distribution of 5-methylcytosine in chromatin. (1977). Nucleic Acids Research. Retrieved from [Link]
-
Guide: Getting Started with Genome-Wide 5-mC and 5-hmC Sequencing. (2013). EpiGenie. Retrieved from [Link]
-
5-methylcytosine turnover: Mechanisms and therapeutic implications in cancer. (2022). Frontiers in Cell and Developmental Biology. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Tet family proteins and 5-hydroxymethylcytosine in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New themes in the biological functions of 5-methylcytosine and 5-hydroxymethylcytosine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. epigentek.com [epigentek.com]
- 7. researchgate.net [researchgate.net]
- 8. Structural Basis of DNMT1 and DNMT3A-Mediated DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TET enzymes - Wikipedia [en.wikipedia.org]
- 10. Decoding the Role of TET Enzymes in Epigenetic Regulation - Amerigo Scientific [amerigoscientific.com]
- 11. TET enzymes, TDG and the dynamics of DNA demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | TET Enzymes and 5-Hydroxymethylcytosine in Neural Progenitor Cell Biology and Neurodevelopment [frontiersin.org]
- 13. 5-Hydroxymethylcytosine: a key epigenetic mark in cancer and chemotherapy response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 5-hydroxymethylcytosine: a new insight into epigenetics in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 5-Methylcytosine - Wikipedia [en.wikipedia.org]
- 16. Frontiers | 5-methylcytosine turnover: Mechanisms and therapeutic implications in cancer [frontiersin.org]
- 17. 5-Methylcytosine, a possible epigenetic link between ageing and ocular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ultrastructural localization of 5-methylcytosine on DNA and RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Genome-Wide Mapping of DNA Methylation 5mC by Methylated DNA Immunoprecipitation (MeDIP)-Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 5-methylcytosine turnover: Mechanisms and therapeutic implications in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Brain Region- and Age-Dependent 5-Hydroxymethylcytosine Activity in the Non-Human Primate [frontiersin.org]
- 22. Frontiers | The emerging role of 5-hydroxymethylcytosine in neurodegenerative diseases [frontiersin.org]
- 23. Exploring the epigenetic landscape: The role of 5-hydroxymethylcytosine in neurodevelopmental disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 24. jcp.bmj.com [jcp.bmj.com]
- 25. mdpi.com [mdpi.com]
- 26. 5-Hydroxymethylcytosine: a key epigenetic mark in cancer and chemotherapy response - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Epigenetic Regulators of DNA Cytosine Modification: Promising Targets for Cancer Therapy [mdpi.com]
- 28. MeDIP-Seq/DIP-Seq [illumina.com]
- 29. Methods for Detection and Mapping of Methylated and Hydroxymethylated Cytosine in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 30. High-Resolution Analysis of 5-Hydroxymethylcytosine by TET-Assisted Bisulfite Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Bisulfite Sequencing: Introduction, Features, Workflow, and Applications - CD Genomics [cd-genomics.com]
- 32. Principles and Workflow of Whole Genome Bisulfite Sequencing - CD Genomics [cd-genomics.com]
- 33. documents.thermofisher.com [documents.thermofisher.com]
- 34. Multiplexed Methylated DNA Immunoprecipitation Sequencing (Mx-MeDIP-Seq) to Study DNA Methylation Using Low Amounts of DNA [mdpi.com]
- 35. MeDIP‑Seq / hMeDIP‑Seq - CD Genomics [cd-genomics.com]
- 36. Overview of Methylated DNA Immunoprecipitation Sequencing (MeDIP-seq) - CD Genomics [cd-genomics.com]
A Senior Application Scientist's Guide to Phosphoramidite Chemistry: The Core of Modern Oligonucleotide Synthesis
Abstract
Phosphoramidite chemistry stands as the undisputed gold standard for the chemical synthesis of DNA and RNA oligonucleotides.[1] First established nearly four decades ago, its remarkable efficiency, adaptability, and amenability to automation have made it the engine driving innovation in molecular biology, genetic diagnostics, synthetic biology, and nucleic acid therapeutics.[2][3] This guide provides an in-depth exploration of the core principles of solid-phase phosphoramidite chemistry. We will dissect the elegant four-step reaction cycle, examine the critical role of protecting groups, detail the underlying chemical mechanisms, and provide field-proven protocols. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive technical understanding of how these vital biomolecules are constructed with atomic precision.
Introduction: The Need for Synthetic DNA and RNA
The ability to chemically synthesize oligonucleotides with any desired sequence is a cornerstone of modern biotechnology.[4] From primers for the Polymerase Chain Reaction (PCR) and sequencing to guide RNAs for CRISPR gene editing and antisense oligonucleotides (ASOs) for therapeutic intervention, custom-synthesized nucleic acids are indispensable.[][6] While earlier methods like the phosphotriester and H-phosphonate approaches were foundational, the phosphoramidite method surpassed them due to its rapid coupling kinetics and the stability of its intermediates, which are perfectly suited for automated solid-phase synthesis.[][8] This process builds the oligonucleotide chain in a 3' to 5' direction, the opposite of biological synthesis, by sequentially adding activated nucleotide monomers to a growing chain anchored to an insoluble support.[9]
The Building Blocks: Nucleoside Phosphoramidites
The success of this chemistry hinges on the ingeniously designed building blocks: nucleoside phosphoramidites.[10] These are not standard nucleotides; they are nucleosides that have been chemically modified to ensure that only the desired reaction occurs at each step of the synthesis.[1] This control is achieved through a strategic system of protecting groups.
A standard 2'-deoxynucleoside phosphoramidite has four key features:
-
The Nucleoside Core: Adenine (A), Guanine (G), Cytosine (C), or Thymine (T).
-
5'-Hydroxyl Protecting Group: The 5'-hydroxyl group is protected with an acid-labile Dimethoxytrityl (DMT) group. This group is stable throughout the synthesis cycle but can be removed cleanly with a mild acid to allow for the addition of the next base.[4][10]
-
3'-Phosphoramidite Moiety: The 3'-hydroxyl is derivatized into a reactive phosphoramidite. This group, typically containing a diisopropylamino substituent, is stable until it is "activated" during the coupling step.[8]
-
Phosphate Protecting Group: The non-bridging oxygen on the phosphorus is protected with a base-labile β-cyanoethyl group. This prevents unwanted side reactions at the phosphorus center and is removed at the very end of the synthesis.[10][11]
-
Exocyclic Amine Protecting Groups: The primary amino groups on A, C, and G are nucleophilic and must be protected to prevent them from reacting during the coupling step.[11] Common protecting groups include benzoyl (Bz) for A and C, and isobutyryl (iBu) for G. These are also base-labile and are removed during the final deprotection.[10] Thymine does not have an exocyclic amine and thus requires no such protection.[10]
Caption: Structure of a nucleoside phosphoramidite building block.
The Solid-Phase Synthesis Cycle: A Four-Step Process
The genius of the phosphoramidite method lies in its cyclical nature, where four distinct chemical reactions are performed sequentially to add one nucleotide at a time.[2] The growing oligonucleotide chain is covalently attached to a solid support, typically Controlled Pore Glass (CPG), which allows for the simple washing away of excess reagents and byproducts after each step.[9][12]
Sources
- 1. twistbioscience.com [twistbioscience.com]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. Phosphoramidite Chemistry: The Engine Behind Oligonucleotide Innovation - Aragen Life Sciences [aragen.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 6. Beyond the Basics: Specialized Applications of Nucleoside Phosphoramidite Chemistry - WUHU HUAREN SCIENCE AND TECHNOLOGY CO., LTD. [huarenscience.com]
- 8. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. journalirjpac.com [journalirjpac.com]
- 11. atdbio.com [atdbio.com]
- 12. alfachemic.com [alfachemic.com]
Introduction: A Cornerstone of Modified Oligonucleotide Chemistry
An In-depth Technical Guide to N4-benzoyl-5-methyl-2'-O-methylcytidine for Researchers and Drug Development Professionals
N4-benzoyl-5-methyl-2'-O-methylcytidine is a chemically modified nucleoside analog that serves as a critical building block in the synthesis of therapeutic and diagnostic oligonucleotides.[1][2] Its strategic design, incorporating three key modifications—a benzoyl protecting group on the N4 position of the cytosine base, a methyl group at the 5-position of the pyrimidine ring, and a methyl group on the 2'-hydroxyl of the ribose sugar—endows it with unique properties that are highly advantageous for the development of next-generation nucleic acid-based drugs, including antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and messenger RNA (mRNA) therapeutics.[3]
The 5-methylcytidine modification is a naturally occurring epigenetic mark in DNA and is also found in various RNA molecules.[4] Its inclusion in synthetic oligonucleotides can significantly enhance the thermal stability of nucleic acid duplexes.[4] The 2'-O-methyl modification provides substantial resistance to nuclease degradation, a crucial feature for increasing the in vivo half-life of oligonucleotide drugs. Furthermore, the incorporation of modified nucleosides like this can help mitigate the innate immune response that can be triggered by unmodified single-stranded RNA.[3] The N4-benzoyl group is a temporary protecting group essential for the chemical synthesis process, preventing unwanted side reactions during the assembly of the oligonucleotide chain.[5] This guide provides a comprehensive overview of the properties, synthesis, and applications of N4-benzoyl-5-methyl-2'-O-methylcytidine, offering field-proven insights for its effective utilization.
Core Physicochemical Properties
A thorough understanding of the fundamental properties of N4-benzoyl-5-methyl-2'-O-methylcytidine and its phosphoramidite derivative is essential for its proper handling, storage, and application in oligonucleotide synthesis.
Structural and Chemical Data
Below is a summary of the key physicochemical properties for the phosphoramidite form of N4-benzoyl-5-methyl-2'-O-methylcytidine, which is the reagent used in automated synthesis.
| Property | Value | Source(s) |
| IUPAC Name | N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide | [] |
| Synonyms | 5-Me-DMT-2′-O-Me-C(Bz)-CE-Phosphoramidite; N4-benzoyl-5-methyl-5'-O-(4, 4'-dimethoxytrityl)-2'-O-methyl-cytidine-3'-cyanoethyl Phosphoramidite | [][7] |
| CAS Number | 166593-57-3 | [7] |
| Molecular Formula | C48H56N5O9P | [][7] |
| Molecular Weight | 877.98 g/mol | [][7] |
| Appearance | White to off-white powder | [][7] |
| Purity | ≥98% by HPLC | [] |
| Storage | Store at -20°C under anhydrous conditions. | [][7] |
Application in Automated Oligonucleotide Synthesis
The primary application of N4-benzoyl-5-methyl-2'-O-methylcytidine is as a phosphoramidite monomer in automated, solid-phase oligonucleotide synthesis.[4][8] This chemical method allows for the precise, sequential addition of nucleotide building blocks to construct a custom oligonucleotide chain in the 3' to 5' direction.[8]
The Rationale Behind the Modifications
-
5'-O-DMT (Dimethoxytrityl) Group: This bulky, acid-labile protecting group is attached to the 5'-hydroxyl of the ribose sugar. It prevents the 5'-end of the phosphoramidite from reacting during the synthesis cycle until it is intentionally removed to allow for the addition of the next nucleotide.[4]
-
N4-Benzoyl Group: This base-labile group protects the exocyclic amine of the 5-methylcytosine base. Without this protection, the amine group could undergo undesirable side reactions during the coupling steps. The benzoyl group is more stable than the acetyl group, another common protecting group, but requires harsher conditions for its removal.[5]
-
3'-CE (Cyanoethyl) Phosphoramidite: This is the reactive group at the 3'-position that, when activated, couples with the free 5'-hydroxyl of the growing oligonucleotide chain attached to the solid support. The cyanoethyl group on the phosphorus is a protecting group that is removed during the final deprotection step.[]
Experimental Protocol: Incorporation into Oligonucleotides
The following is a generalized protocol for the incorporation of N4-benzoyl-5-methyl-2'-O-methylcytidine 3'-CE phosphoramidite using an automated DNA/RNA synthesizer.
1. Phosphoramidite Preparation:
-
Allow the vial of the phosphoramidite to equilibrate to room temperature before opening to prevent moisture condensation.
-
Under anhydrous conditions, dissolve the phosphoramidite in anhydrous acetonitrile to a final concentration of 0.1 M.[4]
-
Install the vial on the appropriate port of the synthesizer.
2. Automated Solid-Phase Synthesis Cycle: The synthesis proceeds through a repeated four-step cycle for each nucleotide addition.[3][4]
-
Step A: Detritylation (Deblocking): The 5'-O-DMT group of the nucleotide attached to the solid support is removed using a solution of an acid, such as dichloroacetic (DCA) in dichloromethane, to expose the 5'-hydroxyl group for the next coupling reaction.[4]
-
Step B: Coupling: The N4-benzoyl-5-methyl-2'-O-methylcytidine phosphoramidite is activated by a reagent like 5-(ethylthio)-1H-tetrazole (ETT) and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[3][9]
-
Step C: Capping: Any unreacted 5'-hydroxyl groups are acetylated using capping reagents (e.g., acetic anhydride). This prevents the formation of deletion mutants (sequences missing a nucleotide).[3]
-
Step D: Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage using an oxidizing agent, typically an iodine solution.[3]
This cycle is repeated until the desired oligonucleotide sequence is fully assembled.
Caption: The four-step cycle of automated solid-phase oligonucleotide synthesis.
Post-Synthesis Processing and Purification
Following synthesis, the oligonucleotide must be cleaved from the solid support, and all protecting groups must be removed. The resulting crude product is then purified to isolate the full-length, desired sequence.
Protocol: Cleavage and Deprotection
The N4-benzoyl group is relatively stable, and its complete removal is crucial for the biological activity of the oligonucleotide.[4]
-
Transfer the solid support containing the synthesized oligonucleotide to a sealed vial.
-
Add a deprotection solution, typically concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA), ensuring the support is fully submerged.[4][9]
-
Incubate the vial at an elevated temperature (e.g., 60-65°C) for several hours. This step cleaves the oligonucleotide from the support and removes the cyanoethyl phosphate protecting groups and the N4-benzoyl base protecting groups.[3][9]
-
After incubation, cool the vial and transfer the supernatant containing the oligonucleotide to a new tube.
-
Evaporate the solution to dryness using a centrifugal vacuum concentrator.
-
Resuspend the oligonucleotide pellet in nuclease-free water.
Caption: General workflow for post-synthesis processing of oligonucleotides.
Purification Methodologies
The choice of purification method depends on the length of the oligonucleotide, the required purity, and the presence of other modifications.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a widely used method that separates oligonucleotides based on their hydrophobicity.[10][11] It is particularly effective for purifying oligonucleotides containing hydrophobic modifications.[11] A "trityl-on" purification strategy, where the final 5'-DMT group is left on, makes the full-length product significantly more hydrophobic than truncated failure sequences, facilitating excellent separation.[12] The DMT group is then removed post-purification.[13]
-
Anion-Exchange HPLC (IE-HPLC): This technique separates oligonucleotides based on the negative charge of their phosphate backbone.[10] It provides excellent resolution based on length, as longer oligonucleotides have more phosphate groups and bind more tightly to the column.[11]
-
Polyacrylamide Gel Electrophoresis (PAGE): PAGE separates oligonucleotides by their size and is recommended for purifying long oligonucleotides (>60 bases) to achieve very high purity (95-99%).[10][11]
Analytical Characterization
After purification, it is imperative to verify the identity and purity of the final oligonucleotide product.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm that the molecular weight of the synthesized oligonucleotide matches the expected theoretical mass.[3] This confirms the correct incorporation of the N4-benzoyl-5-methyl-2'-O-methylcytidine and other nucleosides.
-
High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC or IE-HPLC is used to assess the purity of the final product.[14] A single major peak indicates a high-purity sample.[3]
-
UV-Vis Spectrophotometry: The concentration of the purified oligonucleotide is determined by measuring its absorbance at 260 nm.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While not routine for every oligonucleotide, 1H and 31P NMR can provide detailed structural information to confirm the integrity of the nucleosides and the phosphodiester backbone.[13] For instance, 1H NMR spectra can confirm the presence of the benzoyl and methyl groups through their characteristic chemical shifts.[15]
Impact on Thermodynamic Properties
The incorporation of 5-methylcytidine into an oligonucleotide generally increases the thermodynamic stability of the resulting duplex with a complementary DNA or RNA strand.[4] This is observed as an increase in the melting temperature (Tm), the temperature at which half of the duplex dissociates. Each substitution of cytosine with 5-methylcytosine can raise the Tm by approximately 1.3°C.[4] This enhanced affinity is highly beneficial for therapeutic applications like antisense technology, where stronger and more specific binding to the target mRNA is desired.[4] The 2'-O-methyl modification also contributes to a stable A-form helix, which is favorable for RNA duplexes.[16]
Therapeutic and Research Significance
The unique combination of properties imparted by N4-benzoyl-5-methyl-2'-O-methylcytidine makes it a valuable component in the development of RNA-based therapeutics.
-
Antisense Oligonucleotides (ASOs): The enhanced nuclease resistance and binding affinity allow for the design of more potent and stable ASOs for silencing disease-causing genes.[4]
-
siRNA Therapeutics: 2'-O-methyl modifications are commonly used in siRNAs to improve stability and reduce off-target effects and immune stimulation.[3]
-
mRNA Vaccines and Therapeutics: The inclusion of modified nucleosides like 5-methylcytidine in synthetic mRNA is a key strategy to reduce the innate immunogenicity of the RNA molecule and enhance its translational efficiency, leading to higher protein expression.[3]
Conclusion
N4-benzoyl-5-methyl-2'-O-methylcytidine is a highly versatile and enabling chemical tool for the synthesis of modified oligonucleotides. Its carefully designed structure, featuring protective groups for synthesis and functional modifications for enhanced biological performance, addresses key challenges in the development of nucleic acid therapeutics. A thorough understanding of its properties, from its role in the phosphoramidite synthesis cycle to its impact on the final oligonucleotide's stability and purity, is paramount for researchers and developers aiming to harness the full potential of RNA and DNA-based technologies.
References
-
BuyersGuideChem. N4-Benzoyl-5-methyldeoxycytidine | C17H19N3O5. [Link]
-
PubMed. Large-scale purification of synthetic oligonucleotides and carcinogen-modified oligodeoxynucleotides on a reverse-phase polystyrene (PRP-1) column. [Link]
-
University of Southampton. RP-HPLC Purification of Oligonucleotides. [Link]
-
ATDBio. Nucleic Acids Book - Chapter 7: Purification and characterisation of oligonucleotides. [Link]
-
National Institutes of Health. Quick Access to Nucleobase-Modified Phosphoramidites for the Synthesis of Oligoribonucleotides Containing Post-Transcriptional Modifications and Epitranscriptomic Marks. [Link]
-
SpectraBase. N-(4)-BENZOYL-5'-O-(1-METHOXY-1-METHYLETHYL)-2'-DEOXY-CYTIDINE. [Link]
-
PubMed Central. Influence of 5-N-carboxamide modifications on the thermodynamic stability of oligonucleotides. [Link]
-
ResearchGate. Thermodynamic Stability of the Complex of Modified and Corresponding Native Oligonucleotides with DNA a T m (°C). [Link]
-
Amerigo Scientific. N4-Benzoyl-5-O-DMT-2-O-(2-Methoxyethyl)-5-methylcytidine. [Link]
-
bioRxiv. Thermodynamic Parameter Estimation for Modified Oligonucleotides Using Molecular Dynamics Simulations. [Link]
-
eScholarship.org. Synthesis of Modified Oligonucleotides for Site-Directed RNA Editing and. [Link]
-
PubMed. Synthesis, Thermodynamic Properties, and Crystal Structure of RNA Oligonucleotides Containing 5-Hydroxymethylcytosine. [Link]
-
PubMed Central. Thermodynamics of RNA duplexes modified with unlocked nucleic acid nucleotides. [Link]
-
PubMed Central. Synthesis and properties of oligonucleotides modified with an N-methylguanidine-bridged nucleic acid (GuNA[Me]) bearing adenine, guanine, or 5-methylcytosine nucleobases. [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 7. hongene.com [hongene.com]
- 8. N4-Benzoyl-5'-O-DMT-2'-O-(2-methoxyethyl)-5-methylcytidine… [cymitquimica.com]
- 9. Synthesis and properties of oligonucleotides modified with an N-methylguanidine-bridged nucleic acid (GuNA[Me]) bearing adenine, guanine, or 5-methylcytosine nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. idtdna.com [idtdna.com]
- 11. labcluster.com [labcluster.com]
- 12. atdbio.com [atdbio.com]
- 13. Large-scale purification of synthetic oligonucleotides and carcinogen-modified oligodeoxynucleotides on a reverse-phase polystyrene (PRP-1) column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 15. N4-Benzoylcytidine(13089-48-0) 1H NMR [m.chemicalbook.com]
- 16. biorxiv.org [biorxiv.org]
The Guardian of the Message: A Technical Guide to the Chemical Stability of 2'-O-Methyl Modified Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of oligonucleotide-based therapeutics and diagnostics, stability is paramount. The journey of an oligonucleotide from synthesis to its target within a complex biological milieu is fraught with enzymatic and chemical perils. Among the arsenal of chemical modifications designed to protect these vital molecules, 2'-O-methylation (2'-O-Me) stands out as a fundamental and widely adopted strategy. This guide provides an in-depth exploration of the chemical stability conferred by 2'-O-Me modifications, offering a blend of mechanistic insights and practical, field-proven methodologies for its evaluation.
The 2'-O-Methyl Advantage: A Structural Perspective
The seemingly subtle addition of a methyl group to the 2'-hydroxyl of the ribose sugar fundamentally alters the character of an oligonucleotide. This modification imparts a crucial set of properties that collectively enhance its chemical stability. The 2'-O-Me group locks the sugar into a C3'-endo conformation, which is characteristic of an A-form RNA helix.[1] This pre-organization of the sugar pucker not only enhances binding affinity to complementary RNA targets but also presents a steric hindrance to enzymatic machinery poised to degrade the phosphodiester backbone.[2]
The replacement of the reactive 2'-hydroxyl group with a chemically inert methyl ether linkage is the cornerstone of the stability enhancements observed in 2'-O-Me modified oligonucleotides.[2][3] This seemingly minor alteration has profound implications for the molecule's resistance to both enzymatic and chemical degradation pathways.
Fortifying the Defenses: Superior Nuclease Resistance
One of the most significant advantages of 2'-O-Me modification is the profound increase in resistance to nuclease degradation.[][] Nucleases, the cellular "scissors" that cleave nucleic acids, are a primary barrier to the efficacy of unmodified oligonucleotides in biological systems.[6][7]
The Mechanism of Protection
The 2'-hydroxyl group in natural RNA plays a critical role in the mechanism of both endonuclease and exonuclease activity. It can act as a nucleophile, participating in the cleavage of the adjacent phosphodiester bond.[3] By replacing this hydroxyl group with a methyl group, the 2'-O-Me modification effectively eliminates this avenue of attack, rendering the phosphodiester backbone significantly less susceptible to enzymatic hydrolysis.[2][3] The steric bulk of the methyl group also physically impedes the approach of nuclease active sites.[2]
dot digraph "Nuclease Degradation Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption: "Mechanism of Nuclease Resistance in 2'-O-Me Modified RNA."
Quantifying Nuclease Resistance: An Experimental Workflow
A robust assessment of nuclease resistance is a critical step in the development of any oligonucleotide-based therapeutic. A common and effective method is a gel-based degradation assay.
Experimental Protocol: Gel-Based Nuclease Degradation Assay [8][9]
-
Preparation of Oligonucleotides: Synthesize and purify both the 2'-O-Me modified oligonucleotide and an unmodified control of the same sequence.
-
Incubation with Nuclease Source: Incubate a fixed amount of each oligonucleotide (e.g., 2 µM) with a source of nucleases. This can be a purified enzyme (e.g., snake venom phosphodiesterase for 3'-exonuclease activity), cell culture media (to simulate extracellular environment), or cell lysates (to simulate intracellular environment).[8]
-
Time Course Analysis: Aliquots of the reaction are taken at various time points (e.g., 0, 0.5, 1, 2, 4 hours) and the reaction is quenched by adding a loading buffer containing a denaturant like formamide.[8]
-
Gel Electrophoresis: The samples are resolved on a denaturing polyacrylamide gel (e.g., 10% acrylamide with 7.7 M urea).[8]
-
Visualization and Analysis: The gel is stained with a nucleic acid stain (e.g., SYBR Gold) and visualized. The intensity of the full-length oligonucleotide band at each time point is quantified using densitometry. The half-life (t1/2) of the oligonucleotide can then be calculated.
dot digraph "Nuclease Degradation Assay Workflow" { graph [fontname="Arial", fontsize=12, splines=true, overlap=false]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption: "Workflow for assessing oligonucleotide nuclease resistance."
Resisting the Ravages of pH: Enhanced Stability Across the Spectrum
The chemical integrity of the phosphodiester backbone is also susceptible to pH-dependent hydrolysis. 2'-O-Me modification provides significant protection against both alkaline and acidic conditions.
Resistance to Alkaline Hydrolysis
Under alkaline conditions, the 2'-hydroxyl of an unmodified ribonucleotide can be deprotonated, leading to a nucleophilic attack on the adjacent phosphorus atom and subsequent cleavage of the phosphodiester bond. The absence of this 2'-hydroxyl in 2'-O-Me modified oligonucleotides renders them highly resistant to alkaline hydrolysis.[2][3] This property is so robust that it is exploited in certain analytical techniques to selectively cleave unmodified RNA while leaving 2'-O-Me residues intact.[3][10]
Stability in Acidic Conditions and Prevention of Depurination
While less commonly discussed, stability in acidic environments is also crucial, particularly for oral delivery routes or within acidic cellular compartments. A key degradation pathway in acidic conditions is depurination, the cleavage of the N-glycosidic bond between the purine base (adenine or guanine) and the sugar. While 2'-O-methylation does not directly protect the glycosidic bond, the overall stabilization of the A-form helix can indirectly contribute to reduced rates of depurination by limiting the conformational flexibility that might expose the bond to hydrolysis.
Turning Up the Heat: Increased Thermal Stability
The thermal stability of an oligonucleotide duplex, quantified by its melting temperature (Tm), is a critical parameter for its biological activity, influencing target binding and specificity. 2'-O-Me modifications consistently and significantly increase the Tm of oligonucleotide duplexes.[11][12]
The Thermodynamic Basis of Enhanced Thermal Stability
The increased thermal stability of 2'-O-Me modified duplexes is a direct consequence of the C3'-endo sugar pucker, which pre-organizes the backbone into an A-form helix.[13] This reduces the entropic penalty of duplex formation, making the hybridization process more energetically favorable. Each 2'-O-Me modification contributes to the overall stability of the duplex.[13]
Table 1: Impact of 2'-O-Methylation on Duplex Melting Temperature (Tm)
| Duplex Type | Sequence Context | Change in Tm per 2'-O-Me Modification | Reference |
| RNA:RNA | U14/A14 | +1.0 - 1.5 °C | [11] |
| DNA:RNA | Varies | +0.6 - 1.2 °C | [14] |
Note: The exact increase in Tm is sequence-dependent.
The general trend for duplex stability is: DNA:DNA < DNA:RNA < RNA:RNA < RNA:2'OMe RNA.[12]
Measuring Thermal Stability: A Practical Guide
The melting temperature is typically determined by monitoring the change in UV absorbance of an oligonucleotide solution as the temperature is increased.[15][16]
Experimental Protocol: UV Melting Temperature (Tm) Analysis [11][15]
-
Sample Preparation: Anneal the 2'-O-Me modified oligonucleotide with its complementary strand in a suitable buffer (e.g., 100 mM NaCl, 10 mM sodium phosphate, 0.1 mM EDTA, pH 7.0).[11] The concentration is typically in the low micromolar range (e.g., 2 µM).
-
Denaturation and Renaturation: Heat the solution to a high temperature (e.g., 85-95 °C) to ensure complete dissociation of the duplex, then slowly cool to allow for re-annealing.[11]
-
Melting Curve Acquisition: Place the sample in a UV-Vis spectrophotometer equipped with a temperature controller. Monitor the absorbance at 260 nm while slowly increasing the temperature at a constant rate (e.g., 1.0 °C/min).[11]
-
Data Analysis: Plot absorbance versus temperature. The resulting sigmoidal curve is the melting curve. The Tm is the temperature at the midpoint of the transition, which can be determined from the first derivative of the melting curve.[15][16]
dot digraph "Tm_Determination_Workflow" { graph [fontname="Arial", fontsize=12, splines=true, overlap=false]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption: "Workflow for determining oligonucleotide melting temperature (Tm)."
Conclusion: A Cornerstone Modification for Robust Oligonucleotides
The 2'-O-methyl modification is a powerful, yet elegant, tool for enhancing the chemical stability of oligonucleotides. By providing robust protection against nuclease degradation, increasing thermal stability, and improving resistance to pH-mediated hydrolysis, 2'-O-Me modifications are indispensable for the development of effective and durable oligonucleotide-based diagnostics and therapeutics.[][17] The mechanistic understanding and the standardized protocols for evaluating this stability, as outlined in this guide, provide researchers and drug developers with the essential knowledge to harness the full potential of this critical chemical modification.
References
-
Yildirim, I., et al. (2014). 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions. PMC - NIH. [Link]
-
Vincent, H. A., & Deutscher, M. P. (2009). Insights into How RNase R Degrades Structured RNA: Analysis of the Nuclease Domain. Journal of Biological Chemistry. [Link]
-
Nakatani, M., et al. (2012). Linear Relationship between Deformability and Thermal Stability of 2′-O-Modified RNA Hetero Duplexes. The Journal of Physical Chemistry B. [Link]
-
Abou Assi, H., et al. (2020). 2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states. Nucleic Acids Research. [Link]
-
CD Genomics. (n.d.). What Is 2'-O-Methylation and How to Detect It. CD Genomics. [Link]
-
ATDBio. (n.d.). Applications of modified oligonucleotides. ATDBio. [Link]
-
Bio-Synthesis. (2014). Melting Temperature (Tm) Calculation for BNA Oligonucleotides. Bio-Synthesis. [Link]
-
Motorin, Y., & Marchand, V. (2018). Detection and Analysis of RNA Ribose 2′-O-Methylations: Challenges and Solutions. International Journal of Molecular Sciences. [Link]
-
Barria, C., et al. (2008). New Insights into the Mechanism of RNA Degradation by Ribonuclease II. Journal of Biological Chemistry. [Link]
-
Virgilio, A., et al. (2011). The effect of chemical modifications on the thermal stability of different G-quadruplex-forming oligonucleotides. Nucleic Acids Research. [Link]
-
Vincent, H. A., & Deutscher, M. P. (2009). Insights into how RNase R degrades structured RNA: analysis of the nuclease domain. Journal of Biological Chemistry. [Link]
-
Abou Assi, H., et al. (2020). 2'-O-methylation alters the RNA secondary structural ensemble. bioRxiv. [Link]
-
Synoligo. (2025). Nuclease Resistance Modifications. Synoligo. [Link]
-
Wikipedia. (n.d.). 2'-O-methylation. Wikipedia. [Link]
-
Wikipedia. (n.d.). Ribonuclease. Wikipedia. [Link]
-
Hassler, M. R., et al. (2018). Degradation of Nuclease-Stabilized RNA Oligonucleotides in Mycoplasma-Contaminated Cell Culture Media. Nucleic Acid Therapeutics. [Link]
-
Schoenberg, D. R. (2011). Mechanisms of endonuclease-mediated mRNA decay. Wiley Interdisciplinary Reviews: RNA. [Link]
-
Egli, M., et al. (2018). Structural basis for the synergy of 4′- and 2′-modifications on siRNA nuclease resistance, thermal stability and RNAi activity. Nucleic Acids Research. [Link]
-
Motorin, Y., & Marchand, V. (2018). Analysis of 2′-O-methylation using resistance to nucleolytic cleavage... ResearchGate. [Link]
-
Bio-Synthesis Inc. (n.d.). 2' O-Methyl RNA, 2'OMe RNA Synthesis. Bio-Synthesis Inc. [Link]
-
Gonzalez, C., et al. (2016). Synthesis, Thermal Stability, Biophysical Properties, and Molecular Modeling of Oligonucleotides of RNA Containing 2′-O-2-Thiophenylmethyl Groups. The Journal of Organic Chemistry. [Link]
-
Pasternak, A., et al. (2010). Thermodynamics of RNA duplexes modified with unlocked nucleic acid nucleotides. Nucleic Acids Research. [Link]
-
Alterman, J. F., et al. (2019). Melting temperature (Tm) values of analogous chemically modified and... ResearchGate. [Link]
-
Iribarren, A. M., et al. (1990). Synthesis and hybridization properties of oligonucleotides containing 2'-O-modified ribonucleotides. Nucleic Acids Research. [Link]
-
Wu, T., et al. (2002). 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro. Nucleic Acids Research. [Link]
-
ResearchGate. (n.d.). Effect of 2'-O-methylation on duplex stabilitya. ResearchGate. [Link]
-
Owczarzy, R., et al. (2004). Thermodynamics of Oligonucleotide Duplex Melting. Journal of Chemical Education. [Link]
-
ResearchGate. (n.d.). Effect of oligonucleotide length on melting temperature. ResearchGate. [Link]
-
Chandrasekaran, A. R., & Halvorsen, K. (2021). Nuclease degradation analysis of DNA nanostructures using gel electrophoresis. Current Protocols. [Link]
-
ResearchGate. (n.d.). Effects of 2′-O-Modifications on RNA Duplex Stability. ResearchGate. [Link]
-
Owczarzy, R., et al. (2001). Oligonucleotide Melting Temperatures under PCR Conditions: Nearest-Neighbor Corrections for Mg, Deoxynucleotide Triphosphate, and... Clinical Chemistry. [Link]
-
Dowdy, S. F. (2017). The chemical evolution of oligonucleotide therapies of clinical utility. Nature Biotechnology. [Link]
-
Amerigo Scientific. (n.d.). 2' & 3' -O-Methyl RNA Synthesis. Amerigo Scientific. [Link]
-
Creative Biolabs. (n.d.). Clinical Applications of Oligonucleotides. Creative Biolabs. [Link]
-
ResearchGate. (n.d.). Melting Temperature (Tm) Values of Duplexes of DNA, RNA, and 2′,5... ResearchGate. [Link]
-
Chemie Brunschwig. (n.d.). Guidebook for the Synthesis of Oligonucleotides. Chemie Brunschwig. [Link]
-
Scaringe, S. A. (2001). Introduction to the Synthesis and Purification of Oligonucleotides. Current Protocols in Nucleic Acid Chemistry. [Link]
-
ResearchGate. (n.d.). Design and applications of modified oligonucleotides. ResearchGate. [Link]
Sources
- 1. 2' & 3' -O-Methyl RNA Synthesis - Amerigo Scientific [amerigoscientific.com]
- 2. What Is 2'-O-Methylation and How to Detect It - CD Genomics [rna.cd-genomics.com]
- 3. Detection and Analysis of RNA Ribose 2′-O-Methylations: Challenges and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ribonuclease - Wikipedia [en.wikipedia.org]
- 7. Nuclease Resistance Design and Protocols [genelink.com]
- 8. Degradation of Nuclease-Stabilized RNA Oligonucleotides in Mycoplasma-Contaminated Cell Culture Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nuclease degradation analysis of DNA nanostructures using gel electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. trilinkbiotech.com [trilinkbiotech.com]
- 13. 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Oligonucleotide Melting Temperature [sigmaaldrich.com]
- 16. Melting Temperature (Tm) Calculation for BNA Oligonucleotides [biosyn.com]
- 17. cosmobio.co.jp [cosmobio.co.jp]
The Alchemist's Guide to the Modern Quill: A Technical Guide to the Discovery and Development of Modified Phosphoramidites
For the modern researcher, scientist, and drug development professional, the synthetic oligonucleotide is a tool of unparalleled precision and versatility. From the diagnosis of disease to the targeted silencing of rogue genes, these meticulously crafted molecules are at the forefront of biomedical innovation. The lynchpin of this revolution is the phosphoramidite—the chemical building block that allows for the precise, stepwise assembly of nucleic acid chains.
This guide moves beyond a mere recitation of protocols. It is an in-depth exploration of the discovery, development, and application of modified phosphoramidites, grounded in the principles of chemical causality and experimental integrity. Herein, we dissect not only the "how" but, more critically, the "why" behind the synthetic strategies that have transformed a laboratory curiosity into a therapeutic powerhouse. We will journey from the foundational chemistry that underpins solid-phase synthesis to the cutting-edge modifications that imbue oligonucleotides with the drug-like properties essential for clinical success.
Part 1: The Bedrock of Synthesis - Phosphoramidite Chemistry
The ability to synthesize custom sequences of DNA and RNA is built upon the robust and elegant chemistry of phosphoramidites. First described in the early 1980s, this method rapidly superseded previous, less efficient techniques due to its high coupling efficiency and amenability to automation.[1][2][3] The core of this process is a four-step cycle performed on a solid support, most commonly controlled-pore glass (CPG).[4][5]
The phosphoramidite method's success hinges on a strategic use of protecting groups. These are temporary chemical modifications that mask reactive sites on the nucleoside, preventing unwanted side reactions and ensuring that the oligonucleotide chain is extended with high fidelity.[1][4][6]
The Four Pillars of the Synthetic Cycle:
-
Deblocking (Detritylation): The cycle begins with the removal of the acid-labile 4,4'-dimethoxytrityl (DMT) group from the 5'-hydroxyl of the support-bound nucleoside.[1] This exposes the reactive hydroxyl group, preparing it for the addition of the next building block.
-
Coupling: The next phosphoramidite in the sequence, activated by a catalyst such as 1H-tetrazole, is introduced. Its 3'-phosphoramidite moiety reacts with the free 5'-hydroxyl group of the support-bound nucleoside, forming a phosphite triester linkage.[1][][8] This reaction is exquisitely efficient, with coupling yields routinely exceeding 99%.[1]
-
Capping: To prevent the elongation of any unreacted 5'-hydroxyl groups in subsequent cycles (which would result in deletion mutations), a capping step is performed. This is typically achieved by acetylation, rendering any failure sequences inert.[1][4]
-
Oxidation: The newly formed phosphite triester linkage is unstable and must be converted to a more stable pentavalent phosphate triester. This is accomplished through oxidation, typically using an iodine solution in the presence of water and a weak base.[]
This four-step cycle is repeated for each nucleotide in the desired sequence. The iterative nature and high efficiency of phosphoramidite chemistry allow for the routine synthesis of oligonucleotides up to 200 bases in length.[2][9]
Visualizing the Core Synthesis Workflow
The following diagram illustrates the logical flow of the solid-phase oligonucleotide synthesis cycle.
Caption: The phosphoramidite solid-phase oligonucleotide synthesis cycle.
Part 2: The Art of Modification - Engineering Functionality
While standard DNA and RNA oligonucleotides are invaluable research tools, their therapeutic potential is limited by their susceptibility to degradation by nucleases and poor cellular uptake.[10][11] The development of modified phosphoramidites has been the key to overcoming these hurdles, allowing for the creation of oligonucleotides with enhanced stability, binding affinity, and pharmacokinetic properties.[11][][13][14]
Chemical modifications can be broadly categorized into three areas: the phosphate backbone, the sugar moiety, and the nucleobase.[11][]
Backbone Modifications: The Shield of Stability
The most common backbone modification is the phosphorothioate (PS) linkage, where a non-bridging oxygen atom in the phosphate group is replaced by sulfur.[][13] This simple substitution confers significant resistance to nuclease degradation, a critical attribute for any in vivo application.[13][15] While PS linkages can increase non-specific protein binding and introduce a chiral center at each phosphorus atom, they remain a cornerstone of antisense and siRNA therapeutic design.[13][15]
Other backbone modifications, such as phosphorodiamidate morpholino oligomers (PMOs) and peptide nucleic acids (PNAs), replace the entire sugar-phosphate backbone with a neutral, nuclease-resistant scaffold.[10][][15][16] These are particularly useful in applications like exon skipping, where steric blocking of cellular machinery is the desired mechanism of action.[13]
Sugar Modifications: Fine-Tuning Affinity and Conformation
Modifications at the 2'-position of the ribose sugar have a profound impact on an oligonucleotide's properties. The most widely used 2'-modifications include:
-
2'-O-Methyl (2'-OMe): This modification increases both nuclease resistance and binding affinity to complementary RNA strands.[][13]
-
2'-O-Methoxyethyl (2'-MOE): Similar to 2'-OMe, 2'-MOE enhances stability and binding affinity, and is a common feature in second-generation antisense oligonucleotides.[13][15]
-
2'-Fluoro (2'-F): The introduction of a fluorine atom at the 2'-position locks the sugar into an RNA-like conformation, leading to a significant increase in binding affinity.[13]
-
Locked Nucleic Acid (LNA): In LNAs, the 2'-oxygen is connected to the 4'-carbon by a methylene bridge, creating a rigid, "locked" sugar conformation.[10][13] This results in unprecedented binding affinity, making LNAs ideal for short, highly specific probes and therapeutics.
Functional Modifications: Adding Tools to the Chain
Beyond stability and affinity, phosphoramidites can be used to introduce a vast array of functional molecules into an oligonucleotide.
-
Fluorescent Dyes: Phosphoramidites bearing fluorescent dyes such as fluorescein (FAM), cyanine dyes (Cy3, Cy5), and TAMRA are essential for labeling oligonucleotides used as probes in quantitative PCR (qPCR), fluorescence in situ hybridization (FISH), and microarrays.[17][18][19][20][]
-
Linkers and Conjugates: Amino-linker phosphoramidites allow for the post-synthetic conjugation of molecules like peptides, proteins, or targeting ligands.[22] A prominent example is the conjugation of N-acetylgalactosamine (GalNAc) to siRNAs, which facilitates targeted delivery to hepatocytes.[]
Table 1: Common Oligonucleotide Modifications and Their Effects
| Modification Class | Specific Example | Key Property Enhancement(s) | Common Applications |
| Backbone | Phosphorothioate (PS) | Nuclease resistance, increased protein binding[][13][15] | Antisense, siRNA |
| Phosphorodiamidate Morpholino (PMO) | Complete nuclease resistance, neutral backbone[][16][23] | Exon skipping, steric blocking | |
| Sugar | 2'-O-Methyl (2'-OMe) | Nuclease resistance, increased RNA binding affinity[][13] | Antisense, siRNA, probes |
| 2'-O-Methoxyethyl (2'-MOE) | Nuclease resistance, increased RNA binding affinity[13][15] | Antisense therapeutics | |
| Locked Nucleic Acid (LNA) | Substantially increased binding affinity, nuclease resistance[10][13] | Diagnostics, antisense, anti-miRs | |
| Functional | Fluorescein (FAM) | Green fluorescence for detection[19][] | qPCR probes, sequencing |
| N-acetylgalactosamine (GalNAc) | Targeted delivery to liver cells[] | siRNA therapeutics |
Part 3: From Monomer to Medicine - The Synthesis and Purification Workflow
The successful creation of a high-purity modified oligonucleotide is a multi-stage process that demands meticulous attention to detail, from the synthesis of the phosphoramidite monomer to the final purification of the full-length product.
Synthesis of Modified Phosphoramidites
The synthesis of a custom phosphoramidite is a multi-step organic chemistry process that begins with a protected nucleoside.[24] The general workflow involves:
-
Protection of Functional Groups: All reactive groups on the nucleoside (exocyclic amines, hydroxyls) that are not involved in the phosphitylation step must be protected.[4][6][24] The choice of protecting groups is critical, especially for sensitive modifications, with "ultramild" protecting groups being used for moieties that cannot withstand standard deprotection conditions.[25]
-
Phosphitylation: The 3'-hydroxyl group is reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to introduce the reactive phosphoramidite moiety.[26]
-
Purification of the Monomer: The crude phosphoramidite must be rigorously purified to remove side products and unreacted starting materials.[26][27] Historically, this was done via silica gel chromatography, but for larger scale production, extraction-based methods are often employed to improve yield and reduce solvent usage.[27][28]
Visualizing the Phosphoramidite Synthesis and Purification Logic
Caption: General workflow for modified phosphoramidite synthesis and purification.
Oligonucleotide Deprotection and Purification
After the automated solid-phase synthesis is complete, the oligonucleotide must be cleaved from the solid support and all protecting groups must be removed.[29] The conditions for this deprotection step are dictated by the most sensitive moiety in the sequence. While standard oligonucleotides are typically deprotected with concentrated ammonium hydroxide at elevated temperatures, many modifications require milder conditions, such as aqueous methylamine or potassium carbonate in methanol, to prevent degradation.[22][30]
The crude, deprotected oligonucleotide is a mixture containing the full-length product, truncated failure sequences, and small molecules from the deprotection step.[29][31] Achieving the high purity required for therapeutic and demanding diagnostic applications necessitates one or more purification steps.
Common Purification Techniques:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for oligonucleotide purification.[31][32]
-
Reversed-Phase HPLC (RP-HPLC): Separates based on hydrophobicity. It is particularly effective for "DMT-on" purification, where the hydrophobic DMT group is left on the 5'-end of the full-length product, causing it to be strongly retained on the column while shorter, "DMT-off" failure sequences elute earlier.[29][32]
-
Ion-Exchange HPLC (IE-HPLC): Separates based on charge (i.e., the number of phosphate groups). This method is excellent for resolving full-length products from failure sequences of similar length and for analyzing oligonucleotides with significant secondary structure.[32]
-
-
Polyacrylamide Gel Electrophoresis (PAGE): Separates oligonucleotides by size with single-base resolution. It is often used for purifying long or highly pure oligonucleotides for applications like cloning or crystallography.[29]
-
Solid-Phase Extraction (SPE): Uses a cartridge to remove salts and small molecules. It is a rapid method for basic desalting or for DMT-on purification of routine PCR primers.[29][31]
Quality Control: Ensuring Identity and Purity
Rigorous analytical quality control (QC) is essential to ensure that the final oligonucleotide product meets the required specifications for identity, purity, and concentration.[31][33][34]
Key QC Analytical Methods:
| Analytical Technique | Purpose | Information Provided |
| UV-Vis Spectrophotometry | Quantification | Concentration of the oligonucleotide solution by measuring absorbance at 260 nm.[31] |
| Capillary Electrophoresis (CE) | Purity Assessment | High-resolution separation based on size and charge, providing detailed impurity profiling.[31][34] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identity & Purity Confirmation | Combines HPLC separation with mass spectrometry to confirm the molecular weight of the full-length product and identify impurities like truncations or modifications.[31][35] |
| High-Resolution Mass Spectrometry (HR-LC-MS) | Structural Characterization | Provides highly accurate mass measurements, enabling the confirmation of the elemental composition and precise structural details of the oligonucleotide and its modifications.[31][35] |
Part 4: The Future of Modified Oligonucleotides
The field of modified phosphoramidites continues to evolve, driven by the demand for safer, more effective, and more specific oligonucleotide therapeutics.[14][36] Research is focused on developing novel backbone and sugar modifications that further enhance drug-like properties, as well as more complex conjugates that can achieve targeted delivery to tissues beyond the liver. The synthesis process itself is also a target for innovation, with efforts to develop greener, more efficient methods for both monomer production and large-scale oligonucleotide manufacturing.[37][38][39][40]
As our understanding of molecular biology deepens, so too will our ability to design and synthesize modified oligonucleotides that can precisely manipulate biological processes. From programmable gene therapies to advanced molecular diagnostics, the legacy of phosphoramidite chemistry will continue to be written in the language of A, C, G, T, and their ever-expanding alphabet of chemical modifications.
References
-
Phosphoramidite Chemistry for DNA Synthesis. Twist Bioscience. [Link]
-
Fluorescent dye phosphoramidite labelling of oligonucleotides. PubMed. [Link]
-
Large scale, liquid phase synthesis of oligonucleotides by the phosphoramidite approach. PMC - NIH. [Link]
-
Nucleic Acids Book - Chapter 9: Synthesis and properties of fluorescent oligonucleotides. ATDBio. [Link]
-
Enhancing the Therapeutic Delivery of Oligonucleotides by Chemical Modification and Nanoparticle Encapsulation. PMC - NIH. [Link]
-
Synthesis and Purification Methods of 2'-OMe-rG(ibu) Phosphoramidite. Huaren Science. [Link]
-
Analytical Strategies for Quality Control of Oligonucleotide Therapeutics. Intertek. [Link]
-
Large scale, liquid phase synthesis of oligonucleotides by the phosphoramidite approach. Nucleic Acids Research | Oxford Academic. [Link]
-
Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End. NIH. [Link]
-
Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology. Amerigo Scientific. [Link]
-
Oligonucleotide synthesis. Wikipedia. [Link]
-
Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry. MDPI. [Link]
-
Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry. PubMed. [Link]
-
The Phosphoramidite Approach for Oligonucleotide Synthesis. ResearchGate. [Link]
-
What Are Oligonucleotides? Applications in Diagnostics and Therapeutics. News-Medical.net. [Link]
-
Modified Oligonucleotides. Creative Biolabs. [Link]
-
Synthetic Strategies and Parameters Involved in the Synthesis of Oligodeoxyribonucleotides According to the Phosphoramidite Method. Current Protocols in Nucleic Acid Chemistry. [Link]
-
Oligonucleotide Analytical Methods Development & Stability Study. IntegrateRNA. [Link]
-
Improving Oligonucleotide Analysis. BioPharm International. [Link]
-
Nucleophilic Groups Protection of Phosphoramidite for DNA Synthesis. International Research Journal of Pure and Applied Chemistry. [Link]
- Process of purifying phosphoramidites.
-
Solid-phase synthesis of modified oligonucleotides. CORE. [Link]
-
Comprehensive Phosphoramidite chemistry capabilities for the synthesis of oligonucleotides. Aragen Life Sciences. [Link]
-
Novel phosphoramidite building blocks in synthesis and applications toward modified oligonucleotides. PubMed. [Link]
-
What are Backbone Modifications in Oligonucleotide Synthesis. Oligonucleotide Therapeutics Society. [Link]
-
Large scale, liquid phase synthesis of oligonucleotides by the phosphoramidite approach. SciSpace. [Link]
-
Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. ATDBio. [Link]
-
Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry. ResearchGate. [Link]
-
Oligonucleotide, Therapy, and Applications. MDPI Books. [Link]
-
Solid-phase synthesis and structural characterisation of phosphoroselenolate-modified DNA: a backbone analogue which does not impose conformational bias and facilitates SAD X-ray crystallography. RSC Publishing. [Link]
-
On-demand synthesis of phosphoramidites. PMC - NIH. [Link]
-
Modified Oligonucleotides: New Structures, New Properties, and New Spheres of Application. PMC - PubMed Central. [Link]
- Process of purifying phosphoramidites.
Sources
- 1. twistbioscience.com [twistbioscience.com]
- 2. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. journalirjpac.com [journalirjpac.com]
- 8. researchgate.net [researchgate.net]
- 9. Comprehensive Phosphoramidite chemistry capabilities for the synthesis of oligonucleotides - Aragen Life Sciences [aragen.com]
- 10. Enhancing the Therapeutic Delivery of Oligonucleotides by Chemical Modification and Nanoparticle Encapsulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modified Oligonucleotides - Creative Biolabs [creative-biolabs.com]
- 13. polarisoligos.com [polarisoligos.com]
- 14. Modified Oligonucleotides: New Structures, New Properties, and New Spheres of Application - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What are Backbone Modifications in Oligonucleotide Synthesis [biosyn.com]
- 16. Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Fluorescent dye phosphoramidite labelling of oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. atdbio.com [atdbio.com]
- 19. FAM Phosphoramidite: A Key Reagent for Fluorescently La... [sbsgenetech.com]
- 20. Dye-Labeled Phosphoramidites | Thermo Fisher Scientific - JP [thermofisher.com]
- 22. Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Synthesis and Purification Methods of 2'-OMe-rG(ibu) Phosphoramidite - WUHU HUAREN SCIENCE AND TECHNOLOGY CO., LTD. [huarenscience.com]
- 25. atdbio.com [atdbio.com]
- 26. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 27. US7030230B2 - Process of purifying phosphoramidites - Google Patents [patents.google.com]
- 28. US20040082775A1 - Process of purifying phosphoramidites - Google Patents [patents.google.com]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. pdf.benchchem.com [pdf.benchchem.com]
- 31. Oligonucleotide Analysis: Essential Techniques, Tools, and Compliance Strategies | Separation Science [sepscience.com]
- 32. 分析用HPLCによるオリゴヌクレオチドの品質管理 [sigmaaldrich.com]
- 33. Analytical Strategies for Quality Control of Oligonucleotide Therapeutics [intertek.com]
- 34. Oligonucleotide Analytical Methods Development & Stability Study - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 35. biopharminternational.com [biopharminternational.com]
- 36. Novel phosphoramidite building blocks in synthesis and applications toward modified oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. Large scale, liquid phase synthesis of oligonucleotides by the phosphoramidite approach - PMC [pmc.ncbi.nlm.nih.gov]
- 38. academic.oup.com [academic.oup.com]
- 39. Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology - Amerigo Scientific [amerigoscientific.com]
- 40. scispace.com [scispace.com]
Prepared for: Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Biophysical Properties of 2'-O-Methyl RNA:DNA Duplexes
From the desk of: A Senior Application Scientist
Introduction
The strategic chemical modification of oligonucleotides has paved the way for a new generation of nucleic acid-based therapeutics and advanced molecular tools. Among these, the 2'-O-methyl (2'-O-Me) modification of RNA stands out for its profound impact on the biophysical properties of nucleic acid duplexes, particularly when hybridized to a complementary DNA strand. This guide provides a comprehensive technical overview of the core biophysical characteristics of 2'-O-Me RNA:DNA duplexes, offering insights into their structure, stability, and interaction with cellular machinery. Our exploration is grounded in established experimental evidence and is designed to equip researchers and drug developers with the foundational knowledge required to harness the unique attributes of this important nucleic acid modification.
The 2'-O-Me modification involves the addition of a methyl group to the 2'-hydroxyl of the ribose sugar, a seemingly subtle alteration that imparts significant advantages.[][2] These modified oligonucleotides exhibit enhanced nuclease resistance and increased binding affinity to their target sequences, properties that are paramount for in vivo applications.[3][4] This guide will delve into the structural underpinnings of these properties and detail the experimental methodologies used for their characterization.
I. Structural Architecture of 2'-O-Me RNA:DNA Duplexes
The three-dimensional structure of a nucleic acid duplex is a primary determinant of its stability and biological function. The introduction of a 2'-O-Me group on the RNA strand of an RNA:DNA hybrid has a significant and predictable influence on its helical geometry.
A. Helical Conformation: A-Form Predominance
Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography studies have revealed that 2'-O-Me RNA:DNA duplexes predominantly adopt an A-form helical structure .[5][6] This conformation is characteristic of RNA:RNA duplexes and is distinct from the B-form helix typically adopted by DNA:DNA duplexes. The key to this conformational preference lies in the sugar pucker of the 2'-O-methylated ribonucleosides.
The 2'-O-methyl group sterically favors a C3'-endo sugar pucker , which is a defining feature of the A-form helix.[2][5] This "pre-organization" of the sugar moiety in the single-stranded 2'-O-Me RNA contributes to a more rigid backbone and facilitates the formation of a stable A-form duplex upon hybridization with a DNA strand.[2][7] In contrast, a standard DNA:RNA hybrid exists as an intermediate between the A- and B-forms.[8] The structure of a DNA:2′-OMe-RNA duplex is surprisingly more similar to an RNA:RNA duplex than to a DNA:RNA duplex.[6]
B. Groove Dimensions
The A-form geometry of 2'-O-Me RNA:DNA duplexes results in distinct major and minor groove dimensions compared to B-form DNA. The major groove is narrow and deep, while the minor groove is wide and shallow.[6] The 2'-O-methyl groups are positioned within the minor groove.[5]
II. Thermodynamic Stability and Nuclease Resistance
A critical advantage of the 2'-O-Me modification is the significant enhancement of thermodynamic stability and resistance to enzymatic degradation. These properties are intrinsically linked to the structural features discussed above.
A. Enhanced Thermal Stability
The thermal stability of a nucleic acid duplex is commonly quantified by its melting temperature (Tm), the temperature at which half of the duplexes dissociate into single strands. The incorporation of 2'-O-Me nucleotides into an RNA strand leads to a notable increase in the Tm of its hybrid with a DNA strand.[9][10][11] This increased stability can be attributed to several factors:
-
Favorable Enthalpy of Formation: The pre-organized C3'-endo conformation of the 2'-O-Me ribose reduces the entropic penalty of duplex formation, contributing to a more favorable free energy of hybridization.[7]
-
Improved Base Stacking: The A-form helix promoted by the 2'-O-Me modification allows for efficient base stacking interactions, which are a major stabilizing force in nucleic acid duplexes.[12]
The increase in Tm is generally proportional to the number of 2'-O-Me modifications within the oligonucleotide.[10]
B. Robust Nuclease Resistance
Unmodified RNA and DNA oligonucleotides are rapidly degraded by nucleases present in biological fluids and within cells.[4] The 2'-O-Me modification provides substantial protection against a broad range of endo- and exonucleases.[][4][13][14] This enhanced resistance is a direct consequence of the methyl group at the 2' position, which sterically hinders the approach of nuclease enzymes that would otherwise recognize and cleave the phosphodiester backbone. This property is crucial for the efficacy of antisense oligonucleotides and other nucleic acid-based drugs, as it prolongs their half-life in vivo.[15]
III. Interaction with RNase H
Ribonuclease H (RNase H) is a cellular enzyme that specifically cleaves the RNA strand of an RNA:DNA hybrid. This activity is a key mechanism for the action of many antisense oligonucleotides. However, a duplex fully composed of 2'-O-Me RNA and DNA is not a substrate for RNase H .[3][9] The A-like conformation of the duplex is not recognized by the enzyme.[16][17]
To overcome this limitation while still benefiting from the stabilizing and nuclease-resistant properties of the 2'-O-Me modification, a "gapmer" design is often employed.[3][15] In a gapmer, a central "gap" of several standard DNA nucleotides is flanked by 2'-O-Me RNA "wings". This chimeric design allows the central DNA:RNA hybrid segment to be recognized and cleaved by RNase H, while the 2'-O-Me modified wings provide high affinity and nuclease stability.[15]
IV. Experimental Characterization of Biophysical Properties
A suite of biophysical techniques is employed to characterize the properties of 2'-O-Me RNA:DNA duplexes. The following sections provide an overview of the key experimental protocols.
A. UV Thermal Denaturation
Purpose: To determine the melting temperature (Tm) and thermodynamic parameters (ΔH°, ΔS°, ΔG°) of duplex formation.
Principle: The absorbance of UV light by nucleic acids increases as the duplex melts into single strands (hyperchromic effect). By monitoring the absorbance at a specific wavelength (typically 260 nm) as a function of temperature, a melting curve can be generated. The midpoint of this transition is the Tm.
Experimental Protocol:
-
Sample Preparation:
-
Anneal equimolar amounts of the 2'-O-Me RNA and complementary DNA strands in a buffered solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).
-
Prepare a series of dilutions to determine the concentration dependence of the Tm.
-
-
Data Acquisition:
-
Use a spectrophotometer equipped with a temperature-controlled cuvette holder.
-
Heat the sample from a low temperature (e.g., 20°C) to a high temperature (e.g., 90°C) at a controlled ramp rate (e.g., 1°C/minute).[18]
-
Record the absorbance at 260 nm at regular temperature intervals.
-
-
Data Analysis:
-
Plot absorbance versus temperature to obtain the melting curve.
-
Determine the Tm from the first derivative of the melting curve.
-
Thermodynamic parameters can be derived from van't Hoff analysis of the melting curves obtained at different oligonucleotide concentrations.
-
B. Circular Dichroism (CD) Spectroscopy
Purpose: To determine the helical conformation of the duplex.
Principle: Chiral molecules, such as nucleic acid helices, absorb left- and right-handed circularly polarized light differently. This differential absorption gives rise to a CD spectrum that is characteristic of the specific helical geometry. A-form, B-form, and Z-form DNA, as well as RNA duplexes, all have distinct CD spectral signatures.[19][20][21][22]
Experimental Protocol:
-
Sample Preparation:
-
Prepare the 2'-O-Me RNA:DNA duplex in a suitable buffer as described for UV melting.
-
The buffer should have low absorbance in the far-UV region.
-
-
Data Acquisition:
-
Use a CD spectropolarimeter.
-
Scan the sample from approximately 320 nm to 200 nm.
-
Record the CD signal (in millidegrees) as a function of wavelength.
-
-
Data Analysis:
-
The CD spectrum of an A-form duplex, characteristic of 2'-O-Me RNA:DNA hybrids, will typically show a positive peak around 260 nm and a strong negative peak around 210 nm.[23]
-
C. Isothermal Titration Calorimetry (ITC)
Purpose: To directly measure the thermodynamic parameters of binding (Ka, ΔH°, ΔS°, and stoichiometry, n).
Principle: ITC measures the heat released or absorbed during a binding event.[24][25] By titrating one oligonucleotide into its complement and measuring the heat change after each injection, a complete thermodynamic profile of the interaction can be obtained in a single experiment.[26]
Experimental Protocol:
-
Sample Preparation:
-
Prepare concentrated solutions of the single-stranded 2'-O-Me RNA and DNA in the same buffer batch to minimize heat of dilution effects.
-
Thoroughly degas the solutions.
-
-
Data Acquisition:
-
Load one oligonucleotide into the sample cell of the calorimeter and the other into the injection syringe.
-
Perform a series of small, sequential injections of the syringe solution into the sample cell.
-
The instrument measures the heat change associated with each injection.
-
-
Data Analysis:
-
The raw data is a series of heat-flow peaks corresponding to each injection.
-
Integration of these peaks yields a binding isotherm, which is a plot of heat change per mole of injectant versus the molar ratio of the two oligonucleotides.
-
Fitting this curve to a suitable binding model provides the association constant (Ka), enthalpy change (ΔH°), and stoichiometry (n). The entropy change (ΔS°) and Gibbs free energy change (ΔG°) can then be calculated.
-
V. Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the key biophysical characterization techniques.
A. UV Thermal Denaturation Workflow
Caption: Workflow for UV Thermal Denaturation Analysis.
B. Circular Dichroism Spectroscopy Workflow
Caption: Workflow for Circular Dichroism Spectroscopy.
C. Isothermal Titration Calorimetry Workflow
Caption: Workflow for Isothermal Titration Calorimetry.
VI. Data Summary
The following table summarizes the key biophysical properties of 2'-O-Me RNA:DNA duplexes in comparison to other relevant duplex types.
| Property | DNA:DNA Duplex | DNA:RNA Hybrid | 2'-O-Me RNA:DNA Duplex | RNA:RNA Duplex |
| Predominant Helical Form | B-form | Intermediate (A/B) | A-form | A-form |
| Sugar Pucker | C2'-endo | Mixed | C3'-endo | C3'-endo |
| Thermal Stability (Tm) | Moderate | Lower | Higher | Highest |
| Nuclease Resistance | Low | Low | High | Moderate |
| RNase H Substrate | No | Yes | No | No |
Conclusion
The 2'-O-methyl modification imparts a unique and highly desirable set of biophysical properties to RNA:DNA duplexes. The strong preference for an A-form helical geometry drives a significant increase in thermodynamic stability and confers robust resistance to nuclease degradation. While this modification abrogates RNase H activity, clever "gapmer" designs have enabled its successful application in RNase H-dependent antisense therapies. A thorough understanding of these fundamental properties, characterized by the techniques outlined in this guide, is essential for the rational design of effective and stable oligonucleotide-based tools and therapeutics. The continued exploration of such modifications will undoubtedly fuel further innovation in the fields of molecular biology and drug development.
References
-
Yoo, B. H., Bochkareva, E., Bochkarev, A., & Steitz, T. A. (2004). 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro. Nucleic Acids Research, 32(6), 2008–2016. [Link]
-
Kypr, J., Kejnovská, I., Renciuk, D., & Vorlíčková, M. (2012). Circular dichroism spectroscopy of DNA: from duplexes to quadruplexes. Chirality, 24(9), 691–698. [Link]
-
Gray, D. M., Ratliff, R. L., & Vaughan, M. R. (1992). Absorption and circular dichroism spectroscopy of nucleic acid duplexes and triplexes. Methods in Enzymology, 211, 389–406. [Link]
-
Ito, Y., Yamasaki, K., & Uesugi, S. (1997). Solution structure of an RNA.2'-O-methylated RNA hybrid duplex containing an RNA.DNA hybrid segment at the center. Nucleic Acids Research, 25(5), 936–942. [Link]
-
Dhuri, K., Dowdy, S. F., & Shen, W. (2020). Antisense Oligonucleotides: An Emerging Area in Drug Discovery and Development. Journal of Clinical Medicine, 9(6), 1985. [Link]
-
Sivakumar, K., & MacKerell, A. D., Jr (1999). Structural properties of DNA:RNA duplexes containing 2'-O-methyl and 2'-S-methyl substitutions: a molecular dynamics investigation. Nucleic Acids Research, 27(10), 2137–2144. [Link]
-
Sivakumar, K., & MacKerell, A. D., Jr (1999). Structural properties of DNA:RNA duplexes containing 2'-O-methyl and 2'-S-methyl substitutions: a molecular dynamics investigation. Nucleic Acids Research, 27(10), 2137–2144. [Link]
-
Tsourkas, A., Behlke, M. A., & Bao, G. (2003). Hybridization of 2'-O-methyl and 2'-deoxy molecular beacons to RNA and DNA targets. Nucleic Acids Research, 31(4), 1319–1324. [Link]
-
Dai, Q., & Motorin, Y. (2021). 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions. RNA, 27(11), 1261–1273. [Link]
-
ATDBio. (2024, May 6). Know your oligo mod: 2ʹ-MOE. [Link]
-
Angelova, P., & Dimitrova, E. (2021). RNA 2′-O-Methylation (Nm) Modification in Human Diseases. International Journal of Molecular Sciences, 22(16), 8753. [Link]
-
Szabat, M., & Kierzek, R. (2017). Thermodynamic stability of some DNA, RNA, 2 0 -O-methyl-RNA and LNA-modified duplexes, and FRET of modified duplexes and control probes (oligomers fluorescently labeled with fluorescein amidite). ResearchGate. [Link]
-
Kypr, J., Kejnovská, I., Renciuk, D., & Vorlíčková, M. (2009). Circular dichroism and conformational polymorphism of DNA. Nucleic Acids Research, 37(6), 1713–1725. [Link]
-
Yamada, T., Masaki, Y., Okaniwa, N., & Sekine, M. (2014). Effects of 2′-O-Modifications on RNA Duplex Stability. ResearchGate. [Link]
-
Kypr, J., Kejnovská, I., Renciuk, D., & Vorlíčková, M. (2012). Circular Dichroism Spectroscopy of DNA: From Duplexes to Quadruplexes. ResearchGate. [Link]
-
Applied Photophysics. (n.d.). Circular Dichroism for Nucleic Acids: DNA and RNA Structure Interpretation. [Link]
-
Sivakumar, K., & MacKerell, A. D., Jr (1999). Structural properties of DNA:RNA duplexes containing 2'-O-methyl and 2'-S-methyl substitutions: a molecular dynamics investigation. R Discovery. [Link]
-
Szymański, M., Błaziak, D., & Barciszewski, J. (2022). First High-Resolution Crystal Structures of DNA:2′-O-Methyl-RNA Heteroduplexes. International Journal of Molecular Sciences, 23(11), 5917. [Link]
-
Adamiak, R. W., Popenda, M., & Kierzek, R. (1997). Solution structure of RNA duplexes containing alternating CG base pairs: NMR study of r(CGCGCG) 2 and 2′- O -Me(CGCGCG) 2. Nucleic Acids Research, 25(21), 4233–4240. [Link]
-
Amerigo Scientific. (n.d.). 2' & 3' -O-Methyl RNA Synthesis. [Link]
-
Kierzek, E., Czerwoniec, A., & Kierzek, R. (2005). The thermodynamic stability of RNA duplexes and hairpins containing N 6 ‐alkyladenosines and 2‐methylthio‐N 6 ‐alkyladenosines. Nucleic Acids Research, 33(15), 5082–5093. [Link]
-
Feig, A. L. (2009). Studying RNA-RNA and RNA-Protein Interactions by Isothermal Titration Calorimetry. Methods in Molecular Biology (Clifton, N.J.), 540, 99–113. [Link]
-
Martin, P. (1995). NMR structure of 2'-O-(2-methoxyethyl) modified and C5-methylated RNA dodecamer duplex. Helvetica Chimica Acta, 78(2), 486-504. [Link]
-
Salim, N. N., & Feig, A. L. (2009). Isothermal titration calorimetry of RNA. Methods (San Diego, Calif.), 47(3), 198–205. [Link]
-
Salim, N. N., & Feig, A. L. (2009). Isothermal titration calorimetry of RNA. Methods (San Diego, Calif.), 47(3), 198–205. [Link]
-
Salim, N. N., & Feig, A. L. (2009). Isothermal Titration Calorimetry of RNA. ResearchGate. [Link]
-
Teplova, M., & Patel, D. J. (2015). Structure of 2'-O-(2-methoxyethyl)-RNA (MOE-RNA). (A) View into the... ResearchGate. [Link]
-
Feig, A. L. (2009). Studying RNA–RNA and RNA–Protein Interactions by Isothermal Titration Calorimetry. ResearchGate. [Link]
-
Abou Assi, H., & Al-Hashimi, H. M. (2020). 2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states. RNA, 26(11), 1635–1646. [Link]
-
Shields, G. C., & Laughton, C. A. (1997). Structure, Recognition Properties, and Flexibility of the DNA·RNA Hybrid. ResearchGate. [Link]
-
Varani, G., & Tinoco, I., Jr (1991). NMR spectroscopy of RNA. Quarterly Reviews of Biophysics, 24(4), 479–532. [Link]
-
Pyshnyi, D. V., & Ivanova, E. M. (2021). Hybrid RNA/DNA Concatemers and Self-Limited Complexes: Structure and Prospects for Therapeutic Applications. International Journal of Molecular Sciences, 22(16), 8754. [Link]
-
Mariani, A., & Powner, M. W. (2020). Results from UV‐monitored thermal denaturation of duplex DNA in UAcW... ResearchGate. [Link]
-
Torres, R. A., & Anslyn, E. V. (2022). Modification at the C2′-O-Position with 2-Methylbenzothiophene Induces Unique Structural Changes and Thermal Transitions on Duplexes of RNA and DNA. ACS Omega, 7(43), 38944–38953. [Link]
-
Torres, R. A., & Anslyn, E. V. (2022). Modification at the C2′-O-Position with 2-Methylbenzothiophene Induces Unique Structural Changes and Thermal Transitions on Duplexes of RNA and DNA. ACS Omega, 7(43), 38944–38953. [Link]
Sources
- 2. 2' & 3' -O-Methyl RNA Synthesis - Amerigo Scientific [amerigoscientific.com]
- 3. sg.idtdna.com [sg.idtdna.com]
- 4. Hybridization of 2′-O-methyl and 2′-deoxy molecular beacons to RNA and DNA targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solution structure of an RNA.2'-O-methylated RNA hybrid duplex containing an RNA.DNA hybrid segment at the center - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. genelink.com [genelink.com]
- 11. trilinkbiotech.com [trilinkbiotech.com]
- 12. NMR structure of 2'-O-(2-methoxyethyl) modified and C5-methylated RNA dodecamer duplex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. idtdna.com [idtdna.com]
- 14. mdpi.com [mdpi.com]
- 15. Antisense Oligonucleotides: An Emerging Area in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structural properties of DNA:RNA duplexes containing 2'-O-methyl and 2'-S-methyl substitutions: a molecular dynamics investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Modification at the C2′-O-Position with 2-Methylbenzothiophene Induces Unique Structural Changes and Thermal Transitions on Duplexes of RNA and DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Circular dichroism spectroscopy of DNA: from duplexes to quadruplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Absorption and circular dichroism spectroscopy of nucleic acid duplexes and triplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Studying RNA-RNA and RNA-Protein Interactions by Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Isothermal titration calorimetry of RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Incorporation of 5-Methyl-2'-O-Methylcytidine (5-Me-2'-OMe-C) Phosphoramidite
Introduction: The Strategic Advantage of 5-Me-2'-OMe-C in Oligonucleotide Therapeutics
In the landscape of nucleic acid therapeutics, particularly antisense oligonucleotides and siRNAs, the chemical nature of the oligonucleotide backbone is a critical determinant of efficacy, stability, and safety. The strategic incorporation of modified nucleosides is a cornerstone of modern oligonucleotide design. Among these, 5-Methyl-2'-O-Methylcytidine (5-Me-2'-OMe-C) has emerged as a modification of significant interest.
This nucleoside analog carries two key modifications: a methyl group at the 5th position of the cytosine base and a methoxy group at the 2' position of the ribose sugar. This "double-methylation" confers a synergistic set of desirable properties. The 2'-O-Methyl (2'-OMe) modification provides substantial resistance to nuclease degradation, a crucial feature for enhancing the in vivo half-life of therapeutic oligonucleotides. Concurrently, it increases the binding affinity of the oligonucleotide to its target RNA sequence, leading to enhanced duplex stability[1][2]. The 5-methyl group on the cytosine base further augments this duplex stability[1].
From a therapeutic development perspective, a critical advantage of incorporating 5-Me-2'-OMe-C lies in its ability to mitigate innate immune responses. Unmodified CpG motifs within oligonucleotides can be recognized by Toll-like receptor 9 (TLR9), triggering an undesirable pro-inflammatory cascade. The substitution of cytosine with 5-Me-2'-OMe-C within these motifs has been shown to effectively prevent or significantly reduce these immune responses, enhancing the safety profile of the therapeutic candidate[1][3].
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the efficient and reliable incorporation of 5-Me-2'-OMe-C phosphoramidite into synthetic oligonucleotides using standard automated solid-phase synthesis techniques. The protocols and recommendations herein are grounded in established phosphoramidite chemistry and tailored to the specific properties of this valuable building block.
Physicochemical Properties and Handling
Proper handling and storage of the 5-Me-2'-OMe-C phosphoramidite are paramount to ensure high coupling efficiencies and the integrity of the final oligonucleotide product. The phosphoramidite is a moisture-sensitive powder and should be handled under an inert atmosphere (e.g., argon or dry nitrogen) whenever possible.
| Property | Value | Source(s) |
| Alternate Names | 2'-OMe-5-Me-C, 5-Methyl-2'-O-Methyl-C | [4] |
| Molecular Formula | C₄₈H₅₆N₅O₉P (for DMT-on, Bz-protected, CEP amidite) | [5] |
| Molecular Weight | 877.98 g/mol (for DMT-on, Bz-protected, CEP amidite) | [5] |
| Appearance | White to off-white powder | [5] |
| Recommended Diluent | Anhydrous Acetonitrile | [6][7] |
| Storage Conditions | Freezer storage, -10 to -30°C, under dry, inert atmosphere | [8][4][5][7][9] |
| Solution Stability | 1-2 days when dissolved in anhydrous acetonitrile | [6] |
Experimental Protocol: Automated Solid-Phase Synthesis
The following protocol outlines the steps for incorporating 5-Me-2'-OMe-C phosphoramidite into an oligonucleotide sequence on a standard automated DNA/RNA synthesizer. The core of oligonucleotide synthesis is a four-step cycle: deblocking, coupling, capping, and oxidation. The key to successfully incorporating modified phosphoramidites lies in optimizing the coupling step.
Causality in the Protocol:
The phosphoramidite method is a highly efficient, stepwise addition of nucleotide monomers to a growing chain anchored to a solid support[][]. Each step in the cycle is critical for achieving high-yield and high-fidelity synthesis. The 5'-hydroxyl group of the growing chain is deprotected (deblocked) to make it available for the next reaction[]. The incoming phosphoramidite is activated by a weak acid, like tetrazole or a derivative, which protonates the diisopropylamino group, creating a highly reactive intermediate[][13]. This activated monomer then couples with the free 5'-hydroxyl group[]. Due to the steric bulk of the 2'-O-Methyl group, a slightly extended coupling time is recommended to ensure the reaction proceeds to completion, maximizing the stepwise yield[6][7]. Any unreacted 5'-hydroxyl groups are then permanently blocked by a capping step to prevent the formation of deletion mutants (n-1 sequences). Finally, the newly formed phosphite triester linkage is oxidized to the more stable phosphotriester[].
Workflow Diagram:
Caption: Automated phosphoramidite synthesis cycle for oligonucleotide elongation.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Dissolve the 5-Me-2'-OMe-C phosphoramidite in anhydrous acetonitrile to the standard concentration recommended by your synthesizer manufacturer (typically 0.067 M to 0.15 M).
-
Ensure all other synthesis reagents (activator, capping reagents, oxidizer, deblocking solution) are fresh and properly installed on the synthesizer.
-
-
Sequence Programming:
-
Program the desired oligonucleotide sequence into the synthesizer's control software.
-
Assign the 5-Me-2'-OMe-C phosphoramidite to the appropriate bottle position.
-
-
Synthesis Cycle Modification:
-
For the coupling step involving 5-Me-2'-OMe-C, modify the standard synthesis protocol to extend the coupling time.
-
Recommended Coupling Time: A 6-minute coupling time is advised to counteract the potential steric hindrance from the 2'-O-methyl group and ensure high coupling efficiency (>98%)[6][7].
-
No modifications are typically required for the deblocking, capping, or oxidation steps.
-
-
Initiate Synthesis:
-
Start the automated synthesis run. The instrument will perform the repeated four-step cycle for each monomer addition until the full-length oligonucleotide is synthesized.
-
-
Post-Synthesis Cleavage and Deprotection:
-
Upon completion of the synthesis, the solid support containing the full-length, protected oligonucleotide is removed from the synthesizer.
-
Cleavage and Base Deprotection: The method for this step depends on the other nucleobases and any modifications present in the sequence. Standard methods are generally compatible with 2'-OMe modifications[7][14].
-
Standard Deprotection: Treatment with concentrated ammonium hydroxide at 55°C for 8-12 hours is a common method.
-
Fast Deprotection (AMA): A 1:1 mixture of aqueous Ammonium hydroxide/aqueous MethylAmine (AMA) at 65°C for 10-15 minutes can also be used. Note: Deprotection with AMA may lead to the formation of a minor (4-5%) side product where the N4-benzoyl group on the 5-Me-C is converted to an N4-methyl-C[6]. This may not be suitable for all applications. If this is a concern, using acetyl-protected 5-Me-2'-OMe-C amidite with milder deprotection conditions or sticking to standard ammonium hydroxide deprotection is recommended[14][15][16].
-
-
2'-O-Deprotection (If Applicable): This protocol is for 2'-OMe modifications which are stable and do not require a deprotection step for the 2' group, unlike 2'-TBDMS used in RNA synthesis[14].
-
-
Purification and Analysis:
-
After deprotection, the crude oligonucleotide solution is typically dried down.
-
The sample is reconstituted in an appropriate buffer for purification.
-
Purification is performed using methods such as Reverse-Phase HPLC (RP-HPLC) or Ion-Exchange HPLC (IEX-HPLC) to isolate the full-length product from any truncated sequences.
-
The final product should be analyzed by mass spectrometry (LC-MS) to confirm the correct mass, verifying the successful incorporation of the 5-Me-2'-OMe-C modification(s).
-
Conclusion
The 5-Me-2'-OMe-C phosphoramidite is a powerful building block for the synthesis of therapeutic oligonucleotides, offering enhanced nuclease resistance, increased duplex stability, and a favorable immunogenic profile. Its incorporation via automated solid-phase synthesis is straightforward and highly efficient, requiring only a minor adjustment to the standard coupling time. By following the detailed protocol and understanding the chemical principles outlined in these application notes, researchers can confidently and reliably produce high-quality modified oligonucleotides to advance their research and drug development programs.
References
-
Bio-Synthesis Inc. (n.d.). 5-Methyl-2'-O-Methylcytidine, 2'-OMe-5-Me-C Modified Oligo. Retrieved from Bio-Synthesis Inc. website: [Link]
-
Tanpure, A. A., & Balasubramanian, S. (2017). Synthesis and Multiple Incorporations of 2'-O-Methyl-5-hydroxymethylcytidine, 5-Hydroxymethylcytidine and 5-Formylcytidine Monomers into RNA Oligonucleotides. ChemBioChem, 18(22), 2236-2241. Available at: [Link]
-
Bio-Synthesis Inc. (n.d.). 5-Methyl-2'-O-Methylcytidine, 2'-OMe-5-Me-C Oligonucleotide. Retrieved from Bio-Synthesis Inc. website: [Link]
-
Glen Research. (n.d.). 5-Me-C-2'-MOE-Phosphoramidite. Retrieved from Glen Research website: [Link]
-
CD BioGlyco. (n.d.). 5-Me-DMT-2'-O-MOE-C(Ac)-CE-phosphoramidite. Retrieved from CD BioGlyco website: [Link]
-
University of Cambridge. (2017). Synthesis and multiple incorporations of 2'-O-methyl-5-hydroxymethylcytidine. Retrieved from University of Cambridge website: [Link]
-
Grøtli, M., et al. (2000). Advanced method for oligonucleotide deprotection. Nucleic Acids Research, 28(14), e69. Available at: [Link]
-
Glen Research. (n.d.). Deprotection Guide. Retrieved from Glen Research website: [Link]
-
Technology Networks. (n.d.). An Efficient Method for the Incorporation of Molecular Probes at Multiple/Specific sites in RNA. Retrieved from Technology Networks website: [Link]
-
National Institutes of Health (NIH). (2022). An Improved Approach for Practical Synthesis of 5-Hydroxymethyl-2′-deoxycytidine (5hmdC) Phosphoramidite and Triphosphate. Available at: [Link]
- Reddy, M. P., et al. (1996). Methods and reagents for cleaving and deprotecting oligonucleotides. U.S. Patent No. 5,518,651.
-
Glen Research. (n.d.). Glen Report: Deprotection. Retrieved from Glen Research website: [Link]
-
Glen Research. (n.d.). Glen Report 25 Supplement: Deprotection - Volumes 1-5. Retrieved from Glen Research website: [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis and properties of oligonucleotides modified with an N-methylguanidine-bridged nucleic acid (GuNA[Me]) bearing adenine, guanine, or 5-methylcytosine nucleobases. Available at: [Link]
-
Glen Research. (n.d.). 2'-OMe-5-Me-C-CE Phosphoramidite. Retrieved from Glen Research website: [Link]
-
National Institutes of Health (NIH). (2022). A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis. Available at: [Link]
Sources
- 1. 2'-O Me-5-Me-C Oligo Modifications from Gene Link [genelink.com]
- 2. Synthesis and properties of oligonucleotides modified with an N-methylguanidine-bridged nucleic acid (GuNA[Me]) bearing adenine, guanine, or 5-methylcytosine nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2'-OMe-5-Me-C (dmf) CE-Phosphoramidite, 5 g, MerMade (250 mL / 28-400) | LGC, Biosearch Technologies [biosearchtech.com]
- 4. 5-Methyl-2'-O-Methylcytidine, 2'-OMe-5-Me-C Oligonucleotide [biosyn.com]
- 5. hongene.com [hongene.com]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
- 8. 5'-O-DMT-2'-OMe-Acetyl-Cytidine-CE Phosphoramidite, 199593-09-4 | BroadPharm [broadpharm.com]
- 9. 5-Methyl-2'-O-Methylcytidine, 2'-OMe-5-Me-C Modified Oligo [biosyn.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. glenresearch.com [glenresearch.com]
- 15. glenresearch.com [glenresearch.com]
- 16. glenresearch.com [glenresearch.com]
Application Notes and Protocols: 2'-O-Methyl Modifications in Antisense Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antisense oligonucleotides (ASOs) represent a powerful therapeutic modality capable of targeting the genetic basis of diseases by modulating RNA function. The clinical success of ASOs has been largely dependent on chemical modifications that enhance their drug-like properties. Among these, the 2'-O-methyl (2'-O-Me) modification of the ribose sugar is a foundational and widely utilized second-generation modification. This guide provides an in-depth exploration of the applications of 2'-O-Me modifications in ASO technology, detailing the underlying scientific principles, practical benefits, and experimental protocols for their evaluation. We will delve into how this seemingly subtle chemical alteration dramatically improves nuclease resistance, binding affinity, and the overall therapeutic index of ASOs, while also discussing its implications for the mechanism of action and strategies for mitigating off-target effects.
Introduction: The Imperative for Chemical Modification in Antisense Technology
Unmodified single-stranded DNA or RNA oligonucleotides are of limited therapeutic utility due to their rapid degradation by cellular nucleases and poor binding affinity to target RNA.[1] To overcome these limitations, medicinal chemists have developed a suite of chemical modifications. First-generation ASOs primarily incorporated phosphorothioate (PS) linkages, which replace a non-bridging oxygen atom with sulfur in the phosphate backbone.[2] While PS linkages significantly enhance nuclease resistance, they can also lead to non-specific protein binding and associated toxicities.[2][3]
Second-generation modifications, such as the 2'-O-Me group, address these challenges by altering the sugar moiety.[4] This modification involves the addition of a methyl group to the 2'-hydroxyl of the ribose sugar, a modification that is also found in naturally occurring RNAs.[5][6][7] This alteration confers a range of advantageous properties that have become central to the design of many ASO-based therapeutics.[8]
Core Advantages of 2'-O-Me Modifications
The incorporation of 2'-O-Me nucleotides into ASOs imparts several critical benefits that enhance their therapeutic potential.
Enhanced Nuclease Resistance
The 2'-hydroxyl group of RNA is a key participant in its own degradation. The addition of a methyl group at this position sterically hinders the approach of nucleases, thereby protecting the phosphodiester backbone from cleavage.[5][9][10] This modification provides substantial resistance to both endonucleases and exonucleases, significantly extending the half-life of ASOs in biological fluids and within cells.[6][9]
Increased Binding Affinity and Duplex Stability
The 2'-O-Me modification locks the ribose sugar into an RNA-like C3'-endo conformation, which is favorable for forming A-form helices, the typical structure of RNA:DNA or RNA:RNA duplexes.[5][7] This pre-organization of the sugar moiety increases the binding affinity (hybridization) of the ASO to its complementary mRNA target.[4][9] The increased duplex stability is reflected in a higher melting temperature (Tm), with each 2'-O-Me modification contributing an increase of approximately 1.3°C.[9]
Reduced Toxicity and Immunogenicity
Compared to more complex modifications like Locked Nucleic Acids (LNAs), 2'-O-Me modifications are generally associated with a lower toxicity profile.[11][12] They can reduce non-specific protein binding that is often associated with the phosphorothioate backbone, thereby mitigating some off-target effects.[3][11] Furthermore, certain RNA modifications, including 2'-O-methylation, can help the cell distinguish "self" from "non-self" RNA, potentially reducing the innate immune response that can be triggered by foreign oligonucleotides.[7][13]
Table 1: Comparative Properties of ASO Modifications
| Modification | Nuclease Resistance | Binding Affinity (Tm) | RNase H Activation | Relative Toxicity |
| Phosphodiester DNA | Low | Baseline | Yes | Low |
| Phosphorothioate (PS) | High | Slightly Decreased | Yes | Moderate |
| 2'-O-Methyl (2'-O-Me) | High | Increased | No | Low |
| 2'-O-Methoxyethyl (2'-MOE) | Very High | Highly Increased | No | Low-Moderate |
| Locked Nucleic Acid (LNA) | Very High | Very Highly Increased | No | Moderate-High |
Mechanism of Action: The "Gapmer" Design
A critical consideration when using 2'-O-Me modifications is their impact on the primary mechanism of action for many ASOs: RNase H-mediated degradation of the target RNA. RNase H is a cellular enzyme that recognizes DNA:RNA heteroduplexes and cleaves the RNA strand.[14] ASOs fully modified with 2'-O-Me nucleotides will bind to their target mRNA, but the resulting duplex is not a substrate for RNase H.[2][15][16]
To harness the benefits of 2'-O-Me modifications while still enabling RNase H activity, a "gapmer" design is commonly employed.[2][14]
Caption: Structure of a 2'-O-Me gapmer ASO.
In this design:
-
Central Gap: A stretch of 8-12 deoxynucleotides (DNA) that can form an RNase H-competent duplex with the target RNA.[14]
-
Flanking Wings: Segments of 2-5 2'-O-Me modified nucleotides at both the 5' and 3' ends. These wings provide nuclease resistance and enhance binding affinity.[15]
When this gapmer ASO binds to its target mRNA, the central DNA:RNA hybrid is recognized and cleaved by RNase H, leading to gene silencing.
Steric Hindrance Applications
Alternatively, for applications where RNase H-mediated cleavage is not desired, such as in steric-blocking ASOs, the entire oligonucleotide can be composed of 2'-O-Me modified nucleotides. These ASOs function by physically obstructing the binding of cellular machinery to the RNA. Applications include:
-
Splicing Modulation: Blocking splice sites to alter the splicing pattern of a pre-mRNA.[2]
-
Translation Inhibition: Binding near the ribosome entry site or the start codon of an mRNA to prevent translation.[17]
Experimental Protocols
Protocol 1: Synthesis and Purification of 2'-O-Me Modified Oligonucleotides
The synthesis of 2'-O-Me modified ASOs is readily achievable using standard automated phosphoramidite chemistry on a solid support.[18][19]
Materials:
-
DNA/RNA Synthesizer
-
2'-O-Me RNA phosphoramidites (A, C, G, U) and DNA phosphoramidites (A, C, G, T)
-
Controlled Pore Glass (CPG) solid support
-
Standard synthesis reagents (activator, capping reagents, oxidizing agent)
-
Deprotection solution (e.g., ammonium hydroxide/methylamine)
-
Purification system (e.g., HPLC)
Procedure:
-
Sequence Design: Design the ASO sequence, specifying the positions of 2'-O-Me and DNA bases for a gapmer or a fully modified steric-blocking oligo.
-
Automated Synthesis: Program the DNA/RNA synthesizer with the desired sequence. The synthesis cycle consists of four steps: deblocking, coupling, capping, and oxidation, which are repeated for each nucleotide addition.[18]
-
Cleavage and Deprotection: Following synthesis, cleave the oligonucleotide from the solid support and remove the protecting groups from the bases and phosphate backbone by incubating in the deprotection solution according to the manufacturer's protocol.
-
Purification: Purify the full-length oligonucleotide from shorter, failed sequences. High-performance liquid chromatography (HPLC) is a common and effective method.[20]
-
Desalting and Quantification: Desalt the purified oligonucleotide using a size-exclusion column or ethanol precipitation. Quantify the final product by measuring its absorbance at 260 nm (A260).
Caption: Workflow for ASO synthesis and purification.
Protocol 2: In Vitro ASO Transfection for Target Knockdown Analysis
Evaluating the efficacy of a 2'-O-Me gapmer ASO typically involves introducing it into cultured cells and measuring the reduction in the target mRNA or protein.
Materials:
-
Cultured cells expressing the target gene
-
2'-O-Me modified ASO and a scrambled sequence negative control ASO
-
Transfection reagent (e.g., cationic lipid-based like Lipofectamine)[21][22]
-
Serum-free culture medium (e.g., Opti-MEM)
-
96-well or 24-well cell culture plates
-
Reagents for RNA extraction and qRT-PCR, or protein extraction and Western blotting
Procedure:
-
Cell Plating: Plate cells 18-24 hours prior to transfection to achieve 80-90% confluency at the time of transfection.[23]
-
Complex Formation:
-
In tube A, dilute the ASO (e.g., to a final concentration of 10-100 nM) in serum-free medium.
-
In tube B, dilute the transfection reagent in serum-free medium according to the manufacturer's protocol.
-
Combine the contents of tube A and tube B, mix gently, and incubate at room temperature for 15-20 minutes to allow ASO-lipid complexes to form.[23]
-
-
Transfection: Aspirate the growth medium from the cells and replace it with fresh, serum-containing medium. Add the ASO-lipid complexes dropwise to each well.[22]
-
Incubation: Incubate the cells for 24-72 hours at 37°C.
-
Efficacy Assessment:
-
mRNA Level: Harvest the cells, extract total RNA, and perform quantitative real-time PCR (qRT-PCR) to measure the relative expression level of the target mRNA compared to a housekeeping gene and the negative control ASO-treated cells.
-
Protein Level: Lyse the cells, quantify total protein, and perform a Western blot to assess the reduction in the target protein level.
-
Protocol 3: In Vivo Delivery and Evaluation in Animal Models
Testing the therapeutic potential of 2'-O-Me ASOs requires administration to animal models. Systemic delivery often results in accumulation in tissues like the liver and kidney.[1]
Materials:
-
Appropriate animal model (e.g., mouse model of a specific disease)
-
Sterile, endotoxin-free 2'-O-Me ASO dissolved in phosphate-buffered saline (PBS)
-
Syringes and needles for administration (e.g., subcutaneous or intravenous)
Procedure:
-
ASO Preparation: Prepare a sterile solution of the ASO in PBS at the desired concentration.
-
Administration: Administer the ASO to the animals. Common routes include subcutaneous (SC) injection, intravenous (IV) injection, or intraperitoneal (IP) injection. Dosing frequency can range from a single dose to multiple doses per week, depending on the ASO's half-life and the experimental design.
-
Monitoring: Monitor the animals for any signs of toxicity or adverse effects. Body weight is a common general health indicator.
-
Tissue Harvest: At the end of the study, euthanize the animals and harvest relevant tissues (e.g., liver, kidney, tumor, etc.).
-
Pharmacodynamic (PD) Assessment: Process the harvested tissues to measure the reduction of the target mRNA (qRT-PCR) or protein (Western blot, ELISA, or immunohistochemistry).
-
Toxicology Assessment:
-
Collect blood for analysis of liver enzymes (e.g., ALT, AST) and kidney function markers.[24]
-
Perform histopathological analysis of key organs to assess for any tissue damage.
-
Considerations for ASO Design and Application
-
Off-Target Effects: Hybridization-dependent off-target effects can occur if the ASO has significant complementarity to unintended mRNAs.[25] These can be predicted using bioinformatics tools and should be experimentally validated.
-
Toxicity: While 2'-O-Me modifications are generally well-tolerated, high doses of ASOs, particularly those with a full phosphorothioate backbone, can cause toxicity.[26][27] Careful dose-response studies are essential.
-
Delivery: Efficient delivery to target tissues remains a major challenge for ASO therapeutics.[28] For targets outside the liver, specific delivery strategies, such as conjugation to targeting ligands (e.g., GalNAc for hepatocytes), may be necessary.[29]
Conclusion
The 2'-O-methyl modification is a cornerstone of modern antisense oligonucleotide design. Its ability to confer nuclease resistance and enhance binding affinity, all while maintaining a favorable toxicity profile, has been instrumental in advancing ASOs from research tools to approved therapeutics. By understanding the principles behind the 2'-O-Me modification and employing strategic designs like the gapmer, researchers can effectively harness this technology to modulate gene expression with high specificity and potency, paving the way for new treatments for a wide range of diseases.
References
-
Masaki Y, Iriyama Y, Nakajima H, et al. Application of 2′-O-(2-N-Methylcarbamoylethyl) Nucleotides in RNase H-Dependent Antisense Oligonucleotides. Nucleic Acid Therapeutics. [Link]
-
ResearchGate. A single 2′-OMe modification at gap position 2 reduces ASO–protein... [Link]
-
Bio-Synthesis Inc. (2023-08-07). 2'-O-NMA phosphoramidites enable the synthesis of RNA mimics useful for antisense therapeutics. [Link]
-
Doxtader Lacy, K. et al. RNA modifications can affect RNase H1-mediated PS-ASO activity. PubMed Central. [Link]
-
Scilit. Antisense oligonucleotides made of 2'‐O‐alkylRNA: their properties and applications in RNA biochemistry. [Link]
-
Griffey, R. H. et al. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro. Nucleic Acids Research. [Link]
-
ChemRxiv. (2025-08-06). Toxicity of Antisense Oligonucleotides is Determined by the Synergistic Interplay of Chemical Modifications and Nucleotide Seque. [Link]
-
Oligonucleotide Therapeutics Society. Application of 2'-O-(2-N-Methylcarbamoylethyl) Nucleotides in RNase H-Dependent Antisense Oligonucleotides. [Link]
-
Yoshida, T. et al. Evaluation of off‐target effects of gapmer antisense oligonucleotides using human cells. Genes to Cells. [Link]
-
ResearchGate. (2025-08-09). Short Antisense Oligonucleotides with Novel 2 '-4 ' Conformationaly Restricted Nucleoside Analogues Show Improved Potency without Increased Toxicity in Animals. [Link]
-
Swayze, E. E. et al. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals. Nucleic Acids Research. [Link]
-
Nakamura, N. et al. A Comparison of in Vivo Gene Delivery Methods for Antisense Therapy in Ligament Healing. Journal of Orthopaedic Research. [Link]
-
Lächelt, U. & Wagner, E. (2008-04-22). Chapter 10: Strategies for the Delivery of Oligonucleotides in vivo. Royal Society of Chemistry. [Link]
-
ResearchGate. Chronic Toxicity Assessment of 2′- O -Methoxyethyl Antisense Oligonucleotides in Mice. [Link]
-
Juliano, R. L. Mechanisms and strategies for effective delivery of antisense and siRNA oligonucleotides. Nucleic Acids Research. [Link]
-
Viney, N. J. et al. Integrated Assessment of Phase 2 Data on GalNAc3-Conjugated 2′-O-Methoxyethyl-Modified Antisense Oligonucleotides. Nucleic Acid Therapeutics. [Link]
-
Singh, A. et al. (2024-07-08). RNA 2'-O-methylation promotes persistent R-loop formation and AID-mediated IgH class switch recombination. BMC Biology. [Link]
-
Motorin, Y. & Helm, M. (2018-12-18). Detection and Analysis of RNA Ribose 2′-O-Methylations: Challenges and Solutions. International Journal of Molecular Sciences. [Link]
-
Ellington, A. & Pollard Jr, J. D. Synthesis and purification of oligonucleotides. Current Protocols in Molecular Biology. [Link]
-
Bio-Synthesis Inc. 2' O-Methyl RNA, 2'OMe RNA Synthesis. [Link]
-
Heemskerk, H. A. et al. In vivo comparison of 2'-O-methyl phosphorothioate and morpholino antisense oligonucleotides for Duchenne muscular dystrophy exon skipping. Journal of Gene Medicine. [Link]
-
Ziemkiewicz, K. et al. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach. Molecules. [Link]
-
ResearchGate. List of antisense oligonucleotides in clinical trials. [Link]
-
Amerigo Scientific. 2' & 3' -O-Methyl RNA Synthesis. [Link]
-
SciSpace. Introduction to the Synthesis and Purification of Oligonucleotides. [Link]
-
Dhuri, K. et al. Antisense Oligonucleotides: An Emerging Area in Drug Discovery and Development. Journal of Clinical Medicine. [Link]
-
IDT - Integrated DNA Technologies. (2023-07-12). How to design antisense oligonucleotides for high on-target potency and minimal off-target effect. YouTube. [Link]
-
Raynaud, F. et al. Clinical Applications of Antisense Oligonucleotides in Cancer: A Focus on Glioblastoma. Cancers. [Link]
-
Zanardi, T. A. et al. (2018-04-30). Chronic Toxicity Assessment of 2'-O-Methoxyethyl Antisense Oligonucleotides in Mice. Nucleic Acid Therapeutics. [Link]
-
ResearchGate. 2′-MOE/chimeric ASOs operates in different human cells to deplete U16... [Link]
-
Abou Assi, H. et al. 2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states. Nucleic Acids Research. [Link]
-
Bio-Synthesis Inc. (2024-02-27). A Collection of Approved Antisense Therapeutic Drugs 2024. [Link]
-
ResearchGate. (2025-08-10). Transfection Protocol for Antisense Oligonucleotides Affects Uniformity of Transfection in Cell Culture and Efficiency of mRNA Target Reduction. [Link]
-
Dai, Q. et al. 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions. RNA Biology. [Link]
-
Ayadi, L. et al. RNA 2′-O-Methylation (Nm) Modification in Human Diseases. Genes. [Link]
-
Thatte, A. (2022-10-11). Potential Applications for Antisense Oligonucleotide Therapies Continue to Expand. Contract Pharma. [Link]
-
GenScript. DNA Transfection Protocol - Lipofectamine 2000. [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. sg.idtdna.com [sg.idtdna.com]
- 3. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blog.biosearchtech.com [blog.biosearchtech.com]
- 5. 2' & 3' -O-Methyl RNA Synthesis - Amerigo Scientific [amerigoscientific.com]
- 6. youtube.com [youtube.com]
- 7. 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Collection of Approved Antisense Therapeutic Drugs 2024 [biosyn.com]
- 9. 2'-O methyl bases Oligo Modifications from Gene Link [genelink.com]
- 10. Detection and Analysis of RNA Ribose 2′-O-Methylations: Challenges and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. 2’-O-NMA phosphoramidites enable the synthesis of RNA mimics useful for antisense therapeutics [biosyn.com]
- 14. Application of 2′-O-(2-N-Methylcarbamoylethyl) Nucleotides in RNase H-Dependent Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. RNA modifications can affect RNase H1-mediated PS-ASO activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antisense oligonucleotides made of 2'‐O‐alkylRNA: their properties and applications in RNA biochemistry | Scilit [scilit.com]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. 2' O-Methyl RNA, 2'OMe RNA Synthesis [biosyn.com]
- 21. researchgate.net [researchgate.net]
- 22. genscript.com [genscript.com]
- 23. Universal Transfection Reagent Protocol [sigmaaldrich.com]
- 24. Chronic Toxicity Assessment of 2'-O-Methoxyethyl Antisense Oligonucleotides in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Evaluation of off‐target effects of gapmer antisense oligonucleotides using human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. BioCentury - Ionis' methyl modification could reduce ASO toxicity [biocentury.com]
- 27. chemrxiv.org [chemrxiv.org]
- 28. Mechanisms and strategies for effective delivery of antisense and siRNA oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Integrated Assessment of Phase 2 Data on GalNAc3-Conjugated 2′-O-Methoxyethyl-Modified Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Implementation of 2'-O-Methyl Modified siRNA for Robust and Specific Gene Silencing
Introduction: Enhancing siRNA Therapeutics Through Chemical Mastery
Small interfering RNAs (siRNAs) have emerged as powerful tools for post-transcriptional gene silencing, offering unprecedented specificity in targeting disease-associated mRNAs.[1] The core mechanism relies on the RNA-induced silencing complex (RISC), which utilizes the siRNA's guide strand to identify and cleave complementary mRNA targets.[1][2] However, the therapeutic translation of unmodified siRNAs is hampered by their susceptibility to degradation by endogenous nucleases and their potential to trigger an innate immune response.[1][]
To overcome these limitations, chemical modifications have been integrated into siRNA design. Among the most pivotal and widely adopted of these is the 2'-O-Methyl (2'-OMe) modification of the ribose sugar.[][] This modification involves the addition of a methyl group to the 2' hydroxyl position of the ribose ring, a subtle alteration that imparts profound benefits.[1][] The 2'-OMe modification sterically shields the phosphodiester backbone from nuclease attack, significantly enhancing the stability and serum half-life of the siRNA duplex.[1][][][5] Furthermore, it helps to mitigate the activation of Toll-like receptors (TLRs), thereby reducing unwanted immunogenic side effects.[1]
Critically, the strategic placement of 2'-OMe modifications can also refine the specificity of the siRNA. Judicious modification, particularly within the "seed region" (positions 2-8 of the guide strand), has been shown to decrease off-target silencing—a phenomenon where the siRNA imperfectly binds to and silences unintended mRNAs.[6][7][8] Specifically, a 2'-OMe modification at position 2 of the guide strand has been demonstrated to be particularly effective in reducing off-target effects without compromising on-target potency.[][6]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and application of 2'-O-Methyl modified siRNAs for potent and specific gene silencing. We will delve into the mechanistic rationale, provide detailed experimental protocols, and offer insights into the validation and interpretation of results.
Part 1: The Rationale and Design of 2'-O-Methyl Modified siRNA
The decision to incorporate 2'-OMe modifications is driven by the need to balance stability, potency, and specificity. While extensive modification can enhance stability, it can also interfere with the RISC machinery and abolish silencing activity.[2][6][9][10] Therefore, the pattern of modification is a critical design parameter.
Key Design Principles:
-
Nuclease Resistance: 2'-OMe modifications confer resistance to both endo- and exonucleases, prolonging the siRNA's functional lifetime in biological fluids and within the cell.[][][11]
-
Reduced Immunogenicity: By masking the 2'-hydroxyl group, 2'-OMe modifications can prevent recognition by pattern recognition receptors like TLR7, thus avoiding the induction of an interferon response.[1]
-
Minimizing Off-Target Effects: Off-target silencing is often mediated by the seed region of the guide strand.[6][12] Introducing a 2'-OMe group at position 2 of the guide strand can sterically hinder the binding to partially complementary off-targets, thereby increasing specificity.[6][7]
-
Maintaining On-Target Activity: While beneficial, excessive 2'-OMe modification, especially within the guide strand, can diminish or even abrogate gene silencing activity.[2][13] The catalytic core of Argonaute-2 (Ago2), the slicing component of RISC, requires a certain degree of conformational flexibility that can be impeded by bulky modifications.[14][15] Therefore, modification patterns are often empirical and may require testing for each specific siRNA sequence.[14][15]
Recommended Modification Strategies:
A common and effective strategy involves a combination of modified and unmodified nucleotides. Often, alternating patterns of 2'-OMe and 2'-Fluoro (2'-F) modifications are used to create a highly stable yet active duplex.[16]
| Modification Strategy | Rationale | Key Considerations |
| Guide Strand Position 2 | Reduces seed-mediated off-target effects significantly.[][6] | Generally well-tolerated and maintains on-target activity. |
| Alternating 2'-OMe/2'-F Pattern | Provides a high degree of nuclease resistance and stability while preserving RISC compatibility.[1][16][17] | The exact pattern may need optimization for specific sequences. |
| Passenger Strand Modification | Full or extensive modification of the passenger strand is often well-tolerated and can enhance duplex stability and prevent the passenger strand from being loaded into RISC, which could cause its own off-target effects.[2] | This can be a useful strategy to favor guide strand loading. |
| 3'-Overhangs | Modifying the 2-nucleotide 3' overhangs (often with DNA bases like dTdT) protects against exonuclease degradation. | This is a standard practice for most siRNA designs. |
Part 2: Experimental Protocols
This section provides detailed protocols for the creation and validation of 2'-OMe modified siRNAs.
Protocol 2.1: Synthesis of 2'-O-Methyl Modified siRNA
The synthesis of 2'-OMe modified siRNAs is typically performed using automated solid-phase phosphoramidite chemistry.[18] This requires specialized 2'-OMe RNA phosphoramidite building blocks for each of the four bases (A, U, C, G), which are commercially available from various suppliers.[19][20][21]
Workflow for siRNA Synthesis and Purification:
Sources
- 1. Modification Options For siRNA - ELLA Biotech [ellabiotech.com]
- 2. Small interfering RNAs containing full 2′-O-methylribonucleotide-modified sense strands display Argonaute2/eIF2C2-dependent activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Position-specific chemical modification of siRNAs reduces “off-target” transcript silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Off Target Effects in small interfering RNA or siRNA [biosyn.com]
- 9. Gene silencing by 2'-O-methyldithiomethyl-modified siRNA, a prodrug-type siRNA responsive to reducing environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluorescence Cross-Correlation Spectroscopy Reveals Mechanistic Insights into the Effect of 2′-O-Methyl Modified siRNAs in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural basis for the synergy of 4′- and 2′-modifications on siRNA nuclease resistance, thermal stability and RNAi activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Effective gene silencing activity of prodrug-type 2'-O-methyldithiomethyl siRNA compared with non-prodrug-type 2'-O-methyl siRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2'-O-Methyl at 20-mer Guide Strand 3' Termini May Negatively Affect Target Silencing Activity of Fully Chemically Modified siRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 2′-O-Methyl at 20-mer Guide Strand 3′ Termini May Negatively Affect Target Silencing Activity of Fully Chemically Modified siRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Structural Modifications of siRNA Improve Its Performance In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Chemical Synthesis of 2′-O-Alkylated siRNAs | Springer Nature Experiments [experiments.springernature.com]
- 19. empbiotech.com [empbiotech.com]
- 20. glenresearch.com [glenresearch.com]
- 21. polyorginc.com [polyorginc.com]
Application Notes and Protocols: Phosphoramidite Chemistry for CRISPR Guide RNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The advent of CRISPR-Cas9 technology has revolutionized genetic engineering, with the guide RNA (gRNA) being a critical component for directing the Cas9 nuclease to a specific genomic locus. While in vitro transcription (IVT) has been a common method for gRNA production, solid-phase phosphoramidite chemistry offers unparalleled advantages in terms of purity, scalability, and the ability to incorporate chemical modifications. These modifications are crucial for enhancing the stability, specificity, and in vivo efficacy of gRNAs, making chemical synthesis the gold standard for therapeutic and advanced research applications.[1][2][3] This guide provides a comprehensive overview of the phosphoramidite synthesis of CRISPR guide RNAs, detailing the underlying chemistry, protocols for synthesis and purification, and strategies for chemical modification to optimize performance.
Introduction: The Case for Synthetic Guide RNA
The CRISPR-Cas9 system's specificity is dictated by a short guide RNA sequence, making the rapid and reliable generation of high-quality gRNAs paramount.[4] While IVT is a viable method, it can suffer from limitations such as the potential for 5' heterogeneity (e.g., extra G's from T7 promoters) and the inability to incorporate stabilizing chemical modifications.[5] Synthetic gRNAs, produced via phosphoramidite chemistry, overcome these hurdles.[6]
Key Advantages of Chemically Synthesized gRNAs:
-
High Purity and Fidelity: Automated solid-phase synthesis yields highly pure, full-length sequences, which is critical for minimizing off-target effects.[7]
-
Chemical Modification: The ability to incorporate modifications at specific positions enhances stability against nucleases, improves editing efficiency, and can reduce immunogenicity.[1][2][8]
-
Scalability and Consistency: Phosphoramidite chemistry allows for reproducible synthesis from research to clinical scales.[9][10]
-
DNA-Free System: When combined with Cas9 protein or mRNA, synthetic gRNAs enable a transient, DNA-free editing system, reducing the risk of off-target events.[1][3]
The Core of the Matter: The Phosphoramidite Synthesis Cycle for RNA
The synthesis of RNA oligonucleotides, including CRISPR gRNAs, is a cyclical process performed on an automated solid-phase synthesizer.[11][12] The growing RNA chain is attached to a solid support, typically controlled pore glass (CPG), allowing for the easy removal of excess reagents after each step.[11] Each cycle of nucleotide addition involves four key chemical reactions: detritylation, coupling, capping, and oxidation.[11][12]
The Four-Step Cycle:
-
Detritylation (Deblocking): The cycle begins with the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the nucleotide attached to the solid support. This exposes the 5'-hydroxyl group for the next reaction.[11][13]
-
Coupling: The next phosphoramidite monomer, activated by a catalyst like tetrazole or a derivative, is coupled to the free 5'-hydroxyl group of the growing chain.[11][14] This forms an unstable phosphite triester linkage.
-
Capping: To prevent unreacted 5'-hydroxyl groups (failure sequences) from elongating in subsequent cycles, they are permanently blocked or "capped" using reagents like acetic anhydride.[11][]
-
Oxidation: The unstable phosphite triester bond is oxidized to a stable phosphate triester bond using an oxidizing agent, typically an iodine solution.[11][14]
This cycle is repeated until the desired gRNA sequence is fully assembled.
Caption: The four main steps of the phosphoramidite RNA synthesis cycle.
Enhancing Guide RNA Performance with Chemical Modifications
A significant advantage of chemical synthesis is the ability to introduce modifications that improve the gRNA's therapeutic potential.[8] These modifications are typically added to the sugar-phosphate backbone or the nucleobases themselves and can confer several benefits.[8]
Common Chemical Modifications and Their Rationale:
| Modification Type | Chemical Structure/Name | Purpose & Rationale |
| Backbone Modifications | Phosphorothioate (PS) | A non-bridging oxygen is replaced with sulfur, conferring resistance to nuclease degradation.[8] |
| Sugar Modifications | 2'-O-methyl (2'-O-Me) | A methyl group is added to the 2' hydroxyl of the ribose sugar, increasing stability and reducing immune response.[1][8] |
| 2'-Fluoro (2'-F) | A fluorine atom replaces the 2' hydroxyl, enhancing binding affinity and nuclease resistance.[16] | |
| Combined Modifications | 2'-O-methyl 3'-phosphorothioate (MS) | Combines the benefits of both 2'-O-Me and PS modifications for enhanced stability.[2][8] |
| 2'-O-methyl-3'-phosphonoacetate (MP) | Shown to reduce off-target effects while maintaining on-target editing efficiency.[7][8] |
Studies have shown that modifying the terminal nucleotides at both the 5' and 3' ends of the sgRNA can significantly increase stability and editing efficacy.[1][2] Typically, incorporating two to three modified nucleotides at each end provides a good balance between stability and maintaining the interaction with the Cas9 protein.[1]
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a CRISPR Single Guide RNA (sgRNA)
This protocol outlines the general steps for synthesizing a ~100-nucleotide sgRNA on an automated DNA/RNA synthesizer.
Materials:
-
DNA/RNA Synthesizer
-
Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside
-
Anhydrous acetonitrile
-
Ribonucleoside phosphoramidites (A, C, G, U) and any modified phosphoramidites, dissolved in anhydrous acetonitrile (e.g., 0.1 M)
-
Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile)
-
Capping solutions (Cap A: Acetic anhydride/Lutidine/THF; Cap B: N-Methylimidazole/THF)
-
Oxidizing solution (Iodine in THF/Water/Pyridine)
-
Detritylation solution (3% Trichloroacetic acid (TCA) in dichloromethane (DCM))
Procedure:
-
Synthesizer Setup: Load all required reagents onto the synthesizer according to the manufacturer's instructions.
-
Sequence Programming: Enter the desired sgRNA sequence into the synthesizer's software, specifying the positions of any chemical modifications.
-
Initiate Synthesis: Start the synthesis program. The synthesizer will automatically perform the following cycle for each nucleotide addition: a. Detritylation: The detritylation solution is passed through the synthesis column to remove the 5'-DMT group (approx. 60-120 seconds).[11] b. Column Wash: The column is washed with anhydrous acetonitrile to remove the acid and cleaved DMT cation.[11] c. Coupling: The specific phosphoramidite and activator solutions are simultaneously delivered to the column. Coupling times for RNA are typically longer than for DNA (e.g., up to 6 minutes) due to steric hindrance.[11][17] d. Column Wash: The column is washed with anhydrous acetonitrile. e. Capping: Capping solutions A and B are delivered to the column to block unreacted chains (approx. 30-60 seconds).[11] f. Column Wash: The column is washed with anhydrous acetonitrile. g. Oxidation: The oxidizing solution is delivered to the column to stabilize the phosphate linkage (approx. 30-60 seconds).[11] h. Column Wash: The column is washed with anhydrous acetonitrile.
-
Chain Completion: The cycle repeats until the final nucleotide is added. The synthesizer will leave the final 5'-DMT group on (DMT-on) for subsequent purification.
Protocol 2: Cleavage, Deprotection, and Purification
Part A: Cleavage and Deprotection
-
Cleavage from Support: Once synthesis is complete, the solid support is treated with a cleavage solution (e.g., concentrated aqueous ammonia/ethanol) to release the oligonucleotide.
-
Base Deprotection: The solution containing the cleaved oligonucleotide is heated (e.g., 55°C) to remove the protecting groups from the nucleobases.[17]
-
2'-Hydroxyl Deprotection: The 2'-hydroxyl protecting groups (e.g., TBDMS) are removed using a fluoride-containing reagent like tetrabutylammonium fluoride (TBAF) in THF.[17]
Part B: Purification High-purity gRNA is essential for clinical and many research applications.[6][10] A multi-step purification process is often employed.[9]
-
Hydrophobic Interaction Chromatography (HIC): This method is used for "DMT-on" purification. The hydrophobic DMT group on the full-length product binds to the HIC column, while shorter failure sequences without the DMT group are washed away.[9] The DMT group is then cleaved, and the purified RNA is eluted.
-
Ion-Pair Reverse-Phase High-Performance Liquid Chromatography (IP-RP-HPLC): This is a high-resolution technique that separates the full-length RNA from closely related impurities based on size and charge.[9] It is a crucial step for achieving the high purity required for therapeutic applications.
-
Anion Exchange Chromatography (AEX): AEX separates molecules based on their negative charge. The phosphate backbone of the RNA interacts with the positively charged resin, allowing for the separation of full-length products from smaller fragments.[9]
Caption: A typical workflow for synthetic CRISPR guide RNA production.
Protocol 3: Quality Control of Synthetic gRNA
Rigorous quality control is essential to ensure the identity, purity, and integrity of the final gRNA product.
Recommended QC Assays:
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized gRNA, verifying that the correct sequence has been made.
-
High-Performance Liquid Chromatography (HPLC): Assesses the purity of the gRNA, quantifying the percentage of the full-length product relative to any shorter sequences or other impurities.[10]
-
Capillary Gel Electrophoresis (CGE): A high-resolution technique for determining the purity of long oligonucleotides, which can be challenging due to secondary structures.[18]
-
Endotoxin Testing: Crucial for gRNAs intended for in vivo or clinical use to ensure the absence of bacterial endotoxins.
Conclusion and Future Outlook
Phosphoramidite chemistry provides a robust and versatile platform for the synthesis of high-quality, chemically modified CRISPR guide RNAs. The ability to precisely control the chemical composition of the gRNA allows researchers and drug developers to fine-tune its properties for enhanced stability, specificity, and therapeutic efficacy. As CRISPR-based therapies continue to advance toward the clinic, the demand for scalable, cGMP-compliant synthesis of modified gRNAs will only increase, further cementing the central role of phosphoramidite chemistry in the future of gene editing.
References
-
Chemical modifications of synthetic guide RNA for enhanced RNA stability and reduced cellular toxicity in CRISPR-Cas9 genome editing. Technology Networks.
-
Using Synthetically Engineered Guide RNAs to Enhance CRISPR Genome Editing Systems in Mammalian Cells. Frontiers in Bioengineering and Biotechnology.
-
The Core Principles of Phosphoramidite RNA Synthesis: An In-depth Technical Guide. BenchChem.
-
Demystifying CRISPR gRNA Chemical Modifications. Synthego.
-
Chemical Modifications of CRISPR RNAs to Improve Gene Editing Activity and Specificity. ACS Chemical Biology.
-
Improving CRISPR–Cas specificity with chemical modifications in single-guide RNAs. Nucleic Acids Research.
-
Phosphoramidite Chemistry for DNA and RNA Synthesis. BOC Sciences.
-
Agilent Integrated Solutions for Design, Synthesis, and Quality Control of Guide RNA for CRISPR-Cas9 Genome Editing Workflows. Agilent.
-
Comprehensive Guide to Dimer Phosphoramidites in RNA Synthesis. Alfa Chemistry.
-
Large-Scale Single-Guide RNA Library Construction and Use for Genetic Screens. Cold Spring Harbor Protocols.
-
Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries. PMC - PubMed Central.
-
Nucleic Acids Book - Chapter 6: RNA oligonucleotide synthesis. ATDBio.
-
Oligonucleotide synthesis. Wikipedia.
-
Custom Guide RNA Synthesis for CRISPR Applications. Integrated DNA Technologies (IDT).
-
Pioneering Ultra-Long RNA Synthesis for Next-Generation Gene Editing. GenScript.
-
Improving sgRNA Purity through Advanced Purification Techniques. GenScript.
-
Break Through the Boundaries of Purity Analysis of Long Guiding RNAs for New CRISPR Gene Editing Systems. LCGC International - Chromatography Online.
-
Recent advances in the chemical synthesis of RNA. PubMed.
-
Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries. MDPI.
-
Versatility of chemically synthesized guide RNAs for CRISPR-Cas9 genome editing. Journal of Biotechnology.
-
Streamlined Process for the Chemical Synthesis of RNA Using 2 ‘-O-Thionocarbamate-Protected Nucleoside Phosphoramidites in the Solid Phase. ResearchGate.
-
Chemically Synthesized Modified Guide RNAs Enhance CRISPR-Cas Genome Editing — Laurakay Bruhn (2015). YouTube.
-
Alt-R CRISPR-Cas9 Reagents for Genome Editing. Integrated DNA Technologies (IDT).
-
The Complete Guide to Understanding CRISPR sgRNA. Synthego.
-
Streamlined Process for the Chemical Synthesis of RNA Using 2′-O-Thionocarbamate-Protected Nucleoside Phosphoramidites in the Solid Phase. ACS Publications.
-
Applications of Phosphoramidite Chemistry in Modern Research. BOC Sciences.
-
RNA chemistry and therapeutics. PMC - PubMed Central - NIH.
Sources
- 1. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 2. Frontiers | Using Synthetically Engineered Guide RNAs to Enhance CRISPR Genome Editing Systems in Mammalian Cells [frontiersin.org]
- 3. Versatility of chemically synthesized guide RNAs for CRISPR-Cas9 genome editing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Large-Scale Single-Guide RNA Library Construction and Use for Genetic Screens: CRISPR/Cas9-based Genetic Screens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genscript.com [genscript.com]
- 6. synthego.com [synthego.com]
- 7. academic.oup.com [academic.oup.com]
- 8. synthego.com [synthego.com]
- 9. genscript.com [genscript.com]
- 10. sg.idtdna.com [sg.idtdna.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. RNA chemistry and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 14. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chemical Modifications of CRISPR RNAs to Improve Gene Editing Activity and Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. atdbio.com [atdbio.com]
- 18. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for Solid-Phase Synthesis of 5-Methylcytosine Containing DNA
Introduction: The Significance of 5-Methylcytosine (5mC)
5-Methylcytosine (5mC) is a fundamental epigenetic modification in the genomes of many species, playing a critical role in the regulation of gene expression, genomic imprinting, and cellular differentiation.[1][2][3] The precise placement of 5mC within a DNA sequence is crucial for studying these biological processes. Synthetic oligonucleotides containing 5mC are indispensable tools for researchers investigating DNA-protein interactions, developing diagnostic probes for methylation-sensitive assays, and designing epigenetic-based therapeutics.[2][4][5]
This guide provides a comprehensive overview and detailed protocols for the incorporation of 5-methylcytosine into DNA oligonucleotides using automated solid-phase synthesis based on phosphoramidite chemistry. We will delve into the causality behind experimental choices, from protecting group strategy to final quality control, to ensure the synthesis of high-fidelity 5mC-containing DNA.
Principle of the Method: Phosphoramidite Chemistry
Automated DNA synthesis relies on the sequential addition of nucleotide building blocks, called phosphoramidites, to a growing chain attached to a solid support, typically controlled pore glass (CPG).[6][7] The synthesis cycle is a four-step process that is repeated for each nucleotide addition. The incorporation of 5-methyl-dC follows the same fundamental cycle as the canonical bases (A, G, C, T).
The four core steps of the synthesis cycle are:
-
Deblocking (Detritylation): The removal of the acid-labile 4,4'-dimethoxytrityl (DMT) protecting group from the 5'-hydroxyl of the nucleotide bound to the solid support. This creates a reactive hydroxyl group for the next coupling step.[6][8][9]
-
Coupling: The activated 5-methyl-dC phosphoramidite is added to the free 5'-hydroxyl group of the growing oligonucleotide chain.[7][10][]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in subsequent cycles.[6][7][9]
-
Oxidation: The unstable phosphite triester linkage formed during coupling is oxidized to a stable phosphotriester linkage.[6][8][10]
This cycle is repeated until the desired sequence is synthesized.[7]
Key Reagents and Materials
5-Methyl-dC Phosphoramidite
The key reagent for introducing 5mC is the corresponding phosphoramidite monomer. The most commonly used version is the N4-Benzoyl-5-methyl-2'-deoxycytidine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite .
-
5'-DMT Group: Protects the 5'-hydroxyl and is removed at the beginning of each cycle.[9]
-
N4-Benzoyl (Bz) or N4-Acetyl (Ac) Group: Protects the exocyclic amine of the cytosine base. The choice between Bz and Ac can influence the final deprotection conditions. Acetyl protection is often preferred for compatibility with milder or faster deprotection strategies.[4][12]
-
3'-Phosphoramidite Moiety: The reactive group that forms the internucleotide linkage.[9]
-
Cyanoethyl Group: Protects the phosphate backbone during synthesis.[4]
Commercially available 5-Me-dC phosphoramidites are typically stable and exhibit coupling efficiencies comparable to standard dC phosphoramidites.[13]
Standard Synthesis Reagents
Successful synthesis requires high-quality, anhydrous reagents:
-
Solid Support: Controlled Pore Glass (CPG) functionalized with the desired 3'-terminal nucleoside.[14]
-
Deblocking Solution: Typically 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM).[10]
-
Activator: 5-Ethylthio-1H-tetrazole (ETT) or 5-Benzylthio-1H-tetrazole (BTT) are common activators that protonate the phosphoramidite for coupling.[8]
-
Capping Reagents: A two-part system, typically Acetic Anhydride and N-Methylimidazole.
-
Oxidizing Solution: A solution of iodine in a mixture of THF, water, and pyridine or lutidine.[8][10]
-
Anhydrous Acetonitrile: Used as the primary solvent for phosphoramidites and for washing steps.
Experimental Workflow and Protocols
The overall workflow for synthesizing 5mC-containing DNA is a multi-stage process from automated synthesis to the final purified product.
Caption: Workflow for 5-methylcytosine DNA synthesis.
Protocol 1: Automated Solid-Phase Synthesis
This protocol assumes the use of a standard automated DNA synthesizer.
-
Reagent Preparation:
-
Dissolve the 5-Me-dC phosphoramidite in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer (typically 0.1 M).
-
Install all other reagents (deblock, activator, capping, oxidation, and wash solvents) onto the synthesizer.
-
-
Synthesis Execution:
-
Program the desired DNA sequence into the synthesizer, specifying the position(s) for 5-methylcytosine incorporation.
-
Initiate the synthesis run. The instrument will automatically perform the four-step cycle for each base addition.[6]
-
-
Coupling Time for 5-Me-dC:
-
Completion:
-
Upon completion, the synthesizer can be programmed to leave the final 5'-DMT group on (DMT-on) or remove it (DMT-off). The DMT-on strategy is highly recommended as it greatly facilitates purification by HPLC.[10]
-
The final product is a solid support matrix with the fully protected oligonucleotide chain attached.
-
Protocol 2: Cleavage and Deprotection
This stage removes the oligonucleotide from the solid support and strips all remaining protecting groups from the bases and phosphate backbone.[4]
Standard Deprotection (Ammonium Hydroxide): This is a reliable method for oligonucleotides containing 5-mC.[4]
-
Cleavage:
-
Transfer the solid support from the synthesis column to a 2 mL screw-cap vial.
-
Add 1 mL of concentrated ammonium hydroxide (28-30%) to the vial.[4]
-
Seal the vial tightly and let it stand at room temperature for 1-2 hours to ensure complete cleavage from the support.
-
-
Deprotection:
-
Incubate the sealed vial at 55°C for 8-12 hours.[4] This step removes the benzoyl/acetyl and cyanoethyl protecting groups.
-
Allow the vial to cool completely to room temperature.
-
-
Product Recovery:
-
Carefully open the vial in a fume hood.
-
Transfer the ammonium hydroxide solution containing the oligonucleotide to a new microcentrifuge tube.
-
Wash the support with 0.5 mL of nuclease-free water and combine it with the supernatant.
-
Evaporate the solution to dryness using a centrifugal evaporator (SpeedVac).
-
Resuspend the resulting oligonucleotide pellet in an appropriate buffer (e.g., 0.1 M TEAA or nuclease-free water) for purification.
-
| Deprotection Method | Reagent | Temperature | Time | Compatibility Notes |
| Standard | Concentrated Ammonium Hydroxide | 55°C | 8-12 hours | Robust and reliable for 5-mC.[4] Not suitable for some sensitive dye labels. |
| UltraFast | AMA (Ammonium Hydroxide / 40% Methylamine 1:1) | 65°C | 10-15 minutes | Requires acetyl (Ac) protected dC to avoid base modification.[12] Benzoyl (Bz) protected 5-Me-dC may lead to a minor N4-methyl side product.[15] |
Protocol 3: Purification and Quality Control
Purification is essential to remove truncated sequences and contaminants. Quality control validates the identity and purity of the final product.
-
Purification (DMT-on HPLC):
-
If the DMT-on strategy was used, the full-length product will be strongly retained on a reverse-phase HPLC column, while failure sequences (lacking the DMT group) will elute early.
-
Inject the resuspended crude oligonucleotide onto a C18 reverse-phase HPLC column.
-
Elute with a gradient of acetonitrile in a buffer like 0.1 M triethylammonium acetate (TEAA).
-
Collect the major, late-eluting peak corresponding to the DMT-on 5mC-oligonucleotide.
-
Treat the collected fraction with 80% acetic acid for 30 minutes to remove the DMT group.[10]
-
Neutralize the acid and desalt the purified oligonucleotide using a suitable method (e.g., ethanol precipitation or a desalting cartridge).
-
-
Quality Control (QC):
-
Mass Spectrometry: Use ESI-MS (Electrospray Ionization Mass Spectrometry) to confirm the molecular weight of the final product. The incorporation of a 5-methyl group adds 14.07 Da to the mass of a standard cytosine residue.
-
Analytical HPLC/UPLC: Run the final purified product on an analytical HPLC or UPLC column to assess its purity. A pure product should yield a single major peak.
-
Causality and Scientific Rationale
-
Why DMT-on Purification? The lipophilic DMT group provides a powerful purification handle. Its strong interaction with the C18 stationary phase allows for excellent separation of the full-length product from shorter, uncapped "failure" sequences, which lack the DMT group and elute much earlier. This significantly increases the purity of the final product.[10]
-
Protecting Group Choice: The exocyclic amine of cytosine is nucleophilic and must be protected to prevent side reactions during the phosphoramidite coupling step.[9] Standard benzoyl (Bz) or acetyl (Ac) groups are effective. However, when using rapid deprotection reagents like AMA (a mix of ammonium hydroxide and methylamine), the Ac group is preferred. Methylamine can react with the Bz group to form an N4-methyl-cytosine side product, which would be an undesired modification.[15][16]
-
Oxidation Step: The phosphite triester linkage formed during coupling is unstable and susceptible to cleavage under the acidic conditions of the deblocking step.[9][10] The oxidation step converts it to a much more stable pentavalent phosphotriester, locking in the nucleotide addition and ensuring the integrity of the DNA backbone throughout the subsequent synthesis cycles.[8]
Chemical Diagram of 5-Me-dC Coupling
Caption: Coupling of 5-Me-dC phosphoramidite to the DNA chain.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Efficiency | - Degraded 5-Me-dC phosphoramidite (moisture exposure)- Inactive activator solution- Insufficient coupling time | - Use fresh, anhydrous phosphoramidite and activator solutions.- Ensure all solvents are anhydrous.- Increase coupling time for the modified base if necessary, although standard times are usually sufficient. |
| Incomplete Deprotection | - Insufficient deprotection time or temperature- Old deprotection reagent (e.g., expired ammonium hydroxide) | - Adhere to recommended deprotection times and temperatures (e.g., 8-12 hours at 55°C for NH4OH).[4]- Use fresh deprotection reagents. |
| Unexpected Mass in MS | - Incomplete deprotection (+ mass of protecting group)- Deamination of 5-mC to Thymine (-1 Da)- Formation of N4-methyl-C adduct (+14 Da) with AMA/Bz | - Re-treat with fresh deprotection solution.- While rare, avoid overly harsh deprotection conditions.[4]- If using AMA, ensure Ac-protected amidites were used for cytosines.[12] |
References
- Benchchem. (n.d.). Application Notes and Protocols for Cleavage and Deprotection of Oligonucleotides Containing 5-Methylcytidine.
- Biosearch Technologies, LGC. (n.d.). Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites.
- Biosearch Technologies, LGC. (2021, October 26). Oligonucleotide synthesis basics: 4 key takeaways for in-house oligo production.
- Glen Research. (n.d.). TECHNICAL BULLETIN V 5VFORMYLVdC IIIVCE PHOSPHORAMIDITE.
- Biosearch Technologies, LGC. (n.d.). DNA Synthesis.
- Glen Research. (n.d.). 5-Me-C-TOM-CE Phosphoramidite.
- Biosearch Technologies, LGC. (2023, October 3). Synthesizing your own oligonucleotides: FAQs.
- Biosearch Technologies, LGC. (n.d.). Oligonucleotide synthesis reagents catalogue.
- Gowher, H., & Jeltsch, A. (2001). Identifying 5-methylcytosine and related modifications in DNA genomes. Nucleic Acids Research, 29(13), 2731–2738.
- Glen Research. (n.d.). Deprotection of Oligonucleotides. The Glen Report.
- Twist Bioscience. (n.d.). Phosphoramidite Chemistry for DNA Synthesis.
- Eurofins Genomics. (n.d.). Phosphoramidite Chemistry.
- Glen Research. (n.d.). The Glen Report.
- Biosearch Technologies, LGC. (n.d.). dC (Ac) (5-Me) CE-Phosphoramidite.
- Dai, Q., Song, C. X., Pan, T., & He, C. (2011). Syntheses of two 5-hydroxymethyl-2'-deoxycytidine phosphoramidites with TBDMS as the 5-hydroxymethyl protecting group and their incorporation into DNA. The Journal of Organic Chemistry, 76(10), 4182–4188.
- Glen Research. (n.d.). Bz-5-Me-C-LA-CE Phosphoramidite.
- EpiGenie. (n.d.). Methylcytosine (5mC) Analysis.
- BOC Sciences. (n.d.). Principles of Phosphoramidite Reactions in DNA Assembly.
- Glen Research. (n.d.). The Glen Report.
- Thermo Fisher Scientific. (n.d.). Phosphoramidites for oligonucleotide synthesis.
- MedchemExpress. (n.d.). 5-Methylcytosine | DNA Modification.
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. DNA 5-Methylcytosine (5mC) Analysis, By Modification Types | CD BioSciences [epigenhub.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. epigenie.com [epigenie.com]
- 6. DNA Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 7. Phosphoramidite Chemistry [eurofinsgenomics.com]
- 8. blog.biosearchtech.com [blog.biosearchtech.com]
- 9. twistbioscience.com [twistbioscience.com]
- 10. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 12. glenresearch.com [glenresearch.com]
- 13. dC (Ac) (5-Me) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 14. shigematsu-bio.com [shigematsu-bio.com]
- 15. glenresearch.com [glenresearch.com]
- 16. glenresearch.com [glenresearch.com]
Mastering Oligonucleotide Purity: A Guide to Benzoyl Protecting Group Deprotection
For researchers, scientists, and drug development professionals engaged in the synthesis of oligonucleotides, the final deprotection step is a critical determinant of purity, yield, and biological activity. Among the various protecting groups employed in solid-phase synthesis, the benzoyl (Bz) group has been a stalwart for safeguarding the exocyclic amines of deoxyadenosine (dA) and deoxycytidine (dC).[1] Its stability during the acidic detritylation steps and lability under basic conditions make it a robust choice.[1] However, the successful removal of the benzoyl group requires a nuanced understanding of the underlying chemistry to prevent side reactions and ensure the integrity of the final oligonucleotide product.
This comprehensive guide provides an in-depth exploration of the deprotection methods for oligonucleotides bearing benzoyl protecting groups. We will delve into the mechanistic rationale behind various protocols, offer detailed, field-proven experimental procedures, and present a comparative analysis to empower you to select the optimal strategy for your specific application.
The Foundational Chemistry: Mechanism of Benzoyl Deprotection
The removal of the benzoyl group from the exocyclic amines of nucleobases is fundamentally a nucleophilic acyl substitution reaction. The process is typically achieved through basic hydrolysis.[2] A basic reagent, such as ammonia or methylamine, acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzoyl group. This forms a tetrahedral intermediate which then collapses, cleaving the amide bond and liberating the free exocyclic amine of the nucleobase and forming a benzamide byproduct.
Deprotection Methodologies: A Comparative Overview
The choice of deprotection method is a critical decision that balances speed, the lability of other modifications on the oligonucleotide, and the potential for side reactions. Below is a summary of the most common methods for removing benzoyl and other standard protecting groups.
| Deprotection Method | Reagent(s) | Typical Conditions | Speed | Key Considerations |
| Standard Deprotection | Concentrated Ammonium Hydroxide (28-30%) | 55°C, 8-12 hours | Slow | Reliable and well-established.[3] Minimizes side reactions with benzoyl-dC. Requires lengthy incubation. |
| Fast Deprotection (AMA) | Ammonium Hydroxide / 40% Methylamine (1:1 v/v) | 65°C, 10-15 minutes | Fast | Significantly reduces deprotection time.[4][5] Crucially, can cause transamination of benzoyl-dC to N4-methyl-dC. [5] Recommended to use acetyl-protected dC (Ac-dC) to avoid this side reaction.[5][6] |
| Ultra-Mild Deprotection | 0.05M Potassium Carbonate in Methanol | Room Temperature, 4 hours | Very Slow | Essential for oligonucleotides with base-labile modifications (e.g., certain dyes, modified bases).[4][7][8] Requires the use of Ultra-Mild phosphoramidites (e.g., Pac-dA, iPr-Pac-dG, Ac-dC) during synthesis.[4][7] |
Experimental Protocols
Herein, we provide detailed, step-by-step protocols for the most prevalent deprotection methods. These protocols are designed to be self-validating, with clear checkpoints and expected outcomes.
Protocol 1: Standard Deprotection with Aqueous Ammonium Hydroxide
This method is the traditional and highly reliable approach for deprotecting oligonucleotides with standard protecting groups, including benzoyl.
Causality: Ammonium hydroxide provides a basic environment and a nucleophile (ammonia) for the slow and controlled removal of the benzoyl groups. The elevated temperature accelerates the reaction to completion within a practical timeframe.
Materials:
-
Oligonucleotide synthesized on Controlled Pore Glass (CPG) solid support.
-
Concentrated Ammonium Hydroxide (28-30% NH₃ in water), fresh.
-
Screw-cap, chemically resistant vials (2 mL).
-
Heating block or oven.
-
Vacuum concentrator.
Procedure:
-
Transfer Support: Carefully transfer the CPG support containing the synthesized oligonucleotide from the synthesis column to a 2 mL screw-cap vial.
-
Add Reagent: Add 1.5 mL of fresh, concentrated ammonium hydroxide to the vial.[3]
-
Seal and Incubate: Tightly seal the vial. Ensure the cap has a chemically resistant liner. Place the vial in a heating block or oven set to 55°C for 8-12 hours.[3]
-
Cool Down: After incubation, allow the vial to cool completely to room temperature.
-
Recover Supernatant: Carefully transfer the supernatant, which contains the cleaved and deprotected oligonucleotide, to a new microcentrifuge tube.
-
Wash and Pool: Wash the CPG support with 0.5 mL of 50% acetonitrile in water. Combine this wash with the supernatant from the previous step.
-
Dry Product: Evaporate the combined solution to dryness using a vacuum concentrator.
-
Resuspend: Resuspend the resulting oligonucleotide pellet in an appropriate buffer or sterile water for quantification and downstream applications.
Protocol 2: Fast Deprotection with AMA Reagent
This protocol is ideal for high-throughput applications where rapid turnaround is essential. However, it necessitates careful consideration of the protecting groups used during synthesis to avoid side reactions.
Causality: Methylamine is a stronger nucleophile and a stronger base than ammonia, which dramatically accelerates the rate of benzoyl group removal.[9] This increased reactivity, however, can lead to undesired side reactions.
Critical Consideration: The Transamination of Benzoyl-dC When using AMA with oligonucleotides containing N4-benzoyl-dC, a significant side reaction can occur. The highly nucleophilic methylamine can attack the C4 position of the cytosine ring, leading to the displacement of the benzamido group and the formation of N4-methyl-dC.[5] This results in a mixed population of oligonucleotides. To circumvent this, it is imperative to use acetyl-protected dC (Ac-dC) during synthesis when planning to use AMA for deprotection, as the acetyl group is removed cleanly without transamination.[5]
Materials:
-
Oligonucleotide synthesized on CPG support (using Ac-dC instead of Bz-dC).
-
Concentrated Ammonium Hydroxide (28-30%).
-
40% Aqueous Methylamine.
-
Screw-cap, chemically resistant vials (2 mL).
-
Heating block.
-
Vacuum concentrator.
Procedure:
-
Prepare AMA Reagent: In a fume hood, prepare the AMA solution by mixing equal volumes of concentrated ammonium hydroxide and 40% aqueous methylamine (1:1 v/v). This solution should be prepared fresh.
-
Transfer Support: Transfer the CPG support to a 2 mL screw-cap vial.
-
Add Reagent: Add 1.5 mL of the freshly prepared AMA solution to the vial.[3]
-
Seal and Incubate: Tightly seal the vial and place it in a heating block at 65°C for 10-15 minutes.[3]
-
Cool Down: Allow the vial to cool to room temperature.
-
Recover Supernatant: Transfer the supernatant to a new microcentrifuge tube.
-
Dry Product: Dry the solution in a vacuum concentrator.[3]
-
Resuspend: Resuspend the oligonucleotide pellet in a suitable buffer or sterile water.
Protocol 3: Ultra-Mild Deprotection for Sensitive Oligonucleotides
This protocol is reserved for oligonucleotides containing base-labile modifications that would be degraded by the harsh conditions of the standard or AMA methods.
Causality: Potassium carbonate in methanol is a significantly milder basic solution than aqueous ammonia or AMA. This gentler condition is sufficient to cleave the more labile protecting groups used in Ultra-Mild synthesis (e.g., Pac, iPr-Pac, Ac) while preserving sensitive moieties on the oligonucleotide.
Materials:
-
Oligonucleotide synthesized on CPG support using Ultra-Mild phosphoramidites (e.g., Pac-dA, iPr-Pac-dG, Ac-dC).
-
0.05M Potassium Carbonate (K₂CO₃) in anhydrous methanol.
-
Screw-cap, chemically resistant vials.
-
Glacial Acetic Acid (for neutralization).
Procedure:
-
Transfer Support: Transfer the CPG support to a suitable reaction vial.
-
Add Reagent: Treat the support with 1 mL of 0.05M potassium carbonate in anhydrous methanol.
-
Incubate: Allow the reaction to proceed for a minimum of 4 hours at room temperature.[4]
-
Recover Supernatant: Carefully transfer the methanolic solution containing the oligonucleotide to a new tube.
-
Neutralize: Crucially, do not evaporate the solution directly. Neutralize the solution by adding 6 µL of glacial acetic acid per 1 mL of the potassium carbonate solution before drying.[4]
-
Dry Product: Dry the neutralized solution in a vacuum concentrator.
-
Resuspend: Resuspend the oligonucleotide pellet in an appropriate buffer or sterile water.
Post-Deprotection Purification
Following deprotection, the crude oligonucleotide solution contains not only the full-length product but also truncated sequences and byproducts of the deprotection reaction (e.g., benzamide).[10] Purification is essential to isolate the desired oligonucleotide. Common methods include:
-
Desalting: Removes small molecule impurities. Suitable for short oligos (<36 bases) in non-sensitive applications.[11]
-
Reverse-Phase Cartridge/HPLC: Separates the desired "Trityl-On" full-length product from "Trityl-Off" failure sequences.[12]
-
Anion-Exchange HPLC (AX-HPLC): Separates oligonucleotides based on charge (length).
-
Polyacrylamide Gel Electrophoresis (PAGE): Offers high purity for longer sequences, separating by molecular weight.[11][12]
Troubleshooting
| Issue | Possible Cause | Solution |
| Incomplete Deprotection | - Old or degraded deprotection reagent.- Insufficient time or temperature. | - Use fresh ammonium hydroxide or AMA.[13]- Verify incubation time and temperature.[3] |
| Unexpected Mass Detected (e.g., +14 Da) | - Transamination of Bz-dC with AMA. | - If using AMA, ensure Ac-dC was used in synthesis.[5]- Re-synthesize with Ac-dC or use standard ammonium hydroxide deprotection. |
| Degradation of Sensitive Dyes/Labels | - Deprotection conditions are too harsh. | - Re-synthesize using Ultra-Mild phosphoramidites and use the potassium carbonate deprotection protocol.[7][8] |
| White Precipitate After Drying | - Dissolved silica from the CPG support. | - This is common and can be removed by filtration or during subsequent purification steps.[2] |
Conclusion
The successful deprotection of benzoyl-protected oligonucleotides is a cornerstone of producing high-quality synthetic nucleic acids. By understanding the chemical mechanisms, adhering to robust protocols, and selecting the appropriate method based on the oligonucleotide's composition, researchers can consistently achieve high purity and yield. For standard sequences, ammonium hydroxide offers a reliable, albeit slow, method. For rapid, high-throughput needs, AMA is unparalleled, provided that Ac-dC is used to prevent transamination. For highly sensitive modified oligonucleotides, an ultra-mild approach is not just recommended, but essential for preserving the integrity of the final product.
References
- Glen Research. (n.d.). UltraMild Oligonucleotide Synthesis.
- BenchChem. (2025). The Benzoyl Protecting Group in Oligonucleotide Synthesis: A Technical Guide.
- LGC Biosearch Technologies. (2021). Oligonucleotide synthesis basics: Key takeaways for post-synthesis processing.
- Sawadogo, M., & Van Dyke, M. W. (1991). A rapid method for the purification of deprotected oligodeoxynucleotides. Nucleic acids research, 19(3), 674.
- Glen Research. (n.d.). PROCEDURE FOR ULTRAMILD DEPROTECTION OF OLIGODEOXYNUCLEOTIDES.
- Glen Research. (n.d.). Deprotection Guide.
- Schulhof, J. C., Molko, D., & Teoule, R. (1987). The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups. Nucleic acids research, 15(2), 397–416.
- Ohkubo, A., Kuwayama, Y., Nishino, Y., Tsunoda, H., & Seio, K. (2013). Deprotection of oligonucleotides modified with 3′-amino linkers and base-labile nucleosides. Molecules (Basel, Switzerland), 18(3), 3327–3342.
- Glen Research. (n.d.). Glen Report 22.18: Deprotection – Volume 4 – Alternatives to Ammonium Hydroxide.
- Zarytova, V. F., Ivanova, E. M., & Chasovskikh, M. N. (2003). Advanced method for oligonucleotide deprotection. Nucleic acids research, 31(14), e79.
- BenchChem. (2025). Application Notes and Protocols for the Deprotection of the N3-Benzoyl Group.
- Glen Research. (n.d.). UltraMild Oligo Synthesis Reagents.
- LGC Biosearch Technologies. (2022). Oligonucleotide synthesis basics: Key takeaways for post-synthesis processing.
- Glen Research. (n.d.). Glen Report 27.13 - Technical Brief - APA: An alternative to AMA deprotection.
- Reddy, M. P., Farooqui, F., & Hanna, N. B. (1995). A new set of base protecting groups for cyanoethylphosphoramidite nucleosides and supports has been developed which decreases the post-synthesis time requirements. Tetrahedron Letters, 36(49), 8929-8932.
- Pourshahian, S., & Gilar, M. (2019). THERAPEUTIC OLIGONUCLEOTIDES, IMPURITIES, DEGRADANTS, AND THEIR CHARACTERIZATION BY MASS SPECTROMETRY. Mass spectrometry reviews, 38(6), 535–566.
- Glen Research. (n.d.). Glen Report 26.14 - Technical Brief - AMA – Ubiquitous Reagent for Oligo Deprotection.
- Grajkowski, A., Cieslak, J., & Beaucage, S. L. (2014). An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support. Bioorganic & medicinal chemistry, 22(9), 2634–2646.
- Kim, S., & Lim, C. (2022). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Accounts of chemical research, 55(15), 2116–2131.
- Ma, H., & Wang, J. (2020). Oligonucleotide synthesis under mild deprotection conditions. Organic & biomolecular chemistry, 18(29), 5576–5580.
- ResearchGate. (2017). What is an easy method for the deprotection of Benzoyl group?.
- BenchChem. (2025). A Comparative Analysis of Deprotection Methods for Benzoylated Nucleosides.
- Reddy, M. P., & Hanna, N. B. (1996). Methods and reagents for cleaving and deprotecting oligonucleotides. U.S. Patent No. 5,518,651. Washington, DC: U.S.
- Organic Chemistry. (2022, January 31). Adding Benzyl Protecting Group Mechanism | Organic Chemistry [Video]. YouTube.
Sources
- 1. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US5518651A - Methods and reagents for cleaving and deprotecting oligonucleotides - Google Patents [patents.google.com]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
- 8. glenresearch.com [glenresearch.com]
- 9. An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. blog.biosearchtech.com [blog.biosearchtech.com]
- 13. glenresearch.com [glenresearch.com]
purification of 2'-O-Me modified oligos by HPLC
An Application Guide to the High-Resolution Purification of 2'-O-Methyl Modified Oligonucleotides by High-Performance Liquid Chromatography
Abstract
The incorporation of 2'-O-methyl (2'-O-Me) modifications into synthetic oligonucleotides is a cornerstone of modern therapeutic and diagnostic development, conferring enhanced nuclease resistance and improved hybridization affinity.[1][2][3] Achieving the high levels of purity required for these sensitive applications necessitates robust and optimized purification strategies. This application note provides a detailed technical guide for the purification of 2'-O-Me modified oligonucleotides using Ion-Pair Reversed-Phase (IP-RP) and Anion-Exchange (AEX) High-Performance Liquid Chromatography (HPLC). We present validated protocols, explain the underlying chromatographic principles, and offer expert insights into method optimization, quality control, and troubleshooting, designed to guide researchers and drug development professionals toward achieving superior purity and yield.
Introduction: The Critical Role of Purity for Modified Oligonucleotides
Oligonucleotide-based therapeutics, including antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), rely on chemical modifications to enhance their stability, efficacy, and delivery.[4][5] The 2'-O-methyl modification is a prevalent "second-generation" alteration that sterically shields the phosphodiester backbone from nuclease degradation and pre-organizes the sugar pucker into an A-form geometry, which increases binding affinity to complementary RNA targets.[1][2]
However, the solid-phase chemical synthesis process, while efficient, is imperfect and generates a heterogeneous mixture of product-related impurities.[6] These include truncated sequences (n-1, n-2 "shortmers"), extended sequences (n+1 "longmers"), and species with incomplete removal of protecting groups. Such impurities can compromise the efficacy and safety of the final product by causing off-target effects or reduced biological activity. Therefore, high-resolution purification is not merely a recommendation but a prerequisite for reliable downstream applications. HPLC stands as the gold standard for this purpose, offering the resolving power necessary to isolate the full-length, correctly modified product.[7]
Principles of Oligonucleotide Purification by HPLC
The unique physicochemical properties of oligonucleotides—namely, their polyanionic nature and varying hydrophobicity—dictate the primary modes of HPLC separation.
Ion-Pair Reversed-Phase (IP-RP) HPLC
IP-RP-HPLC is the most widely adopted technique for oligonucleotide purification due to its high resolution and compatibility with mass spectrometry.[6][8]
Mechanism of Separation: Oligonucleotides are highly polar due to the negatively charged phosphate backbone and are thus poorly retained on standard hydrophobic reversed-phase columns (e.g., C8, C18).[7][9] IP-RP-HPLC overcomes this by introducing a positively charged ion-pairing (IP) agent, such as triethylammonium acetate (TEAA) or a triethylamine/hexafluoroisopropanol (TEA/HFIP) system, into the mobile phase.[9][10] The IP agent forms a charge-neutralized, hydrophobic complex with the oligonucleotide. This complex can then be retained and separated on the nonpolar stationary phase based on its overall hydrophobicity. Elution is achieved by increasing the concentration of an organic solvent like acetonitrile, which disrupts the hydrophobic interactions.[8]
The 2'-O-Me modification itself contributes a slight increase in hydrophobicity compared to an unmodified 2'-hydroxyl group, which can subtly enhance retention and aid in separating modified sequences from unmodified failure sequences.[7]
Sources
- 1. Characterization of fully 2'-modified oligoribonucleotide hetero- and homoduplex hybridization and nuclease sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2'-O methyl A Oligo Modifications from Gene Link [genelink.com]
- 4. lcms.cz [lcms.cz]
- 5. ymc.co.jp [ymc.co.jp]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Revolutionizing qPCR Diagnostics: A Guide to Incorporating Modified Bases in Probe Design
Introduction: Beyond the Standard Phosphodiester Backbone
In the realm of molecular diagnostics, quantitative real-time PCR (qPCR) stands as a cornerstone technology, prized for its sensitivity, specificity, and quantitative power.[1][2] The performance of any qPCR assay, however, is fundamentally tethered to the design and functionality of its oligonucleotide probes. While standard DNA-based probes have served the scientific community well, the ever-increasing demand for assays with superior specificity—capable of detecting single nucleotide polymorphisms (SNPs), discriminating between closely related pathogens, or quantifying low-abundance targets in complex backgrounds—has spurred the adoption of chemically modified nucleic acid analogues.[3][4]
This application note serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the incorporation of modified bases into diagnostic qPCR probes. Moving beyond a simple recitation of protocols, this guide delves into the causality behind experimental choices, providing the foundational knowledge required to design, validate, and implement robust and highly specific qPCR assays. We will explore the structural and functional enhancements offered by key modifications, including Locked Nucleic Acids (LNAs), ZEN™ Double-Quenched Probes, and Peptide Nucleic Acids (PNAs), and provide detailed protocols for their successful application.
The Rationale for Modification: Enhancing Probe Performance
Standard oligonucleotide probes are susceptible to certain limitations. Probes targeting AT-rich regions often require greater length to achieve a suitable melting temperature (Tm), which can, in turn, increase the likelihood of off-target binding and reduce quenching efficiency in traditional single-quencher designs.[5][6] Furthermore, discriminating between sequences with single-base mismatches can be challenging with standard probes, as the stability difference between a perfect match and a mismatch may not be substantial enough for reliable differentiation.[7]
Modified bases address these challenges by altering the conformational and hybridization properties of the oligonucleotide probe.[3][8] These modifications can increase thermal stability, allowing for the use of shorter, more specific probes, and can accentuate the destabilizing effect of a mismatch, thereby enhancing allele- and species-specific detection.[7][9][10]
Locked Nucleic Acids (LNAs): Forcing the Perfect Conformation
Locked Nucleic Acid (LNA) is an RNA nucleotide analogue that contains a methylene bridge connecting the 2'-oxygen and the 4'-carbon of the ribose ring.[9][10] This "locked" conformation pre-organizes the sugar into a rigid C3'-endo (RNA-like) structure, which has profound effects on the hybridization properties of the oligonucleotide.[11]
Mechanism of Action and Key Benefits
The constrained conformation of LNA monomers significantly increases the thermal stability of LNA-DNA duplexes.[11] Each incorporation of an LNA base can raise the Tm of a probe by 2-8 °C.[11][12] This Tm enhancement provides several key advantages:
-
Shorter, More Specific Probes: The increased binding affinity allows for the design of shorter probes with the same Tm as longer, unmodified probes.[7][9] Shorter probes are inherently more specific and have a higher signal-to-noise ratio due to more efficient quenching.[7][11]
-
Enhanced Mismatch Discrimination: The rigid structure of LNA accentuates the destabilizing effect of a single-base mismatch, leading to a larger ΔTm between perfectly matched and mismatched targets.[5][7] This makes LNA probes exceptionally well-suited for SNP genotyping and allele-specific PCR.[5][9][13]
-
Improved Performance in AT-Rich Regions: LNA modifications can be strategically incorporated into probes targeting AT-rich sequences to boost their Tm to the optimal range for qPCR without needing to lengthen the probe.[11][12]
Design Principles for LNA Probes
Successful implementation of LNA probes requires careful consideration of the number and placement of the modified bases.
-
Number of LNAs: A typical 18-mer probe should contain a maximum of 7-8 LNA modifications.[14] Over-incorporation can lead to excessively high Tm and potential non-specific binding.
-
Placement of LNAs:
-
For SNP detection, it is recommended to place 2-3 LNA bases directly at the SNP site to maximize mismatch discrimination.[5][15]
-
Avoid stretches of more than four consecutive LNA bases, as this can lead to overly tight binding.[14][15]
-
Distribute LNA modifications throughout the probe, for instance, by substituting every third base, to achieve a uniform increase in Tm.[15]
-
Avoid placing LNAs in palindromic sequences to prevent self-dimerization.[15]
-
-
Tm Adjustment: Each LNA substitution increases the Tm by approximately 2-6 °C.[14] This allows for the "fine-tuning" of a probe's Tm to match the optimal annealing temperature of the PCR primers.[10]
Protocol for Designing and Validating LNA Probes for SNP Genotyping
This protocol outlines the steps for designing and validating LNA-containing qPCR probes for the detection of a single nucleotide polymorphism.
Step 1: Target Sequence Selection and Primer Design
-
Identify the SNP of interest and the surrounding sequence.
-
Design forward and reverse primers that amplify a 75-200 bp region flanking the SNP.
-
Aim for a primer Tm of 60-64 °C and a GC content of 40-60%.[16]
-
Verify primer specificity using a tool like NCBI's Primer-BLAST.
Step 2: LNA Probe Design
-
Design two allele-specific LNA probes, one for the wild-type allele and one for the variant allele.
-
The probes should be approximately 12-20 nucleotides in length.[6]
-
Position a triplet of LNA bases centered on the SNP location.[6]
-
Incorporate additional LNA bases as needed to achieve a probe Tm that is 5-10 °C higher than the primer Tm.[17]
-
Label each probe with a different fluorophore (e.g., FAM and HEX) and a suitable quencher.
Step 3: Ordering and Synthesis
-
Provide the designed probe sequences to a reputable oligonucleotide synthesis company that offers LNA modifications.[18]
-
Specify the desired fluorophore-quencher pairs and purification method (HPLC purification is recommended).
Step 4: Experimental Validation
-
Tm Determination: Experimentally verify the Tm of the LNA probes through a melt curve analysis.[19] This will confirm the predicted increase in thermal stability.
-
Specificity Testing:
-
Perform qPCR reactions with each LNA probe against homozygous wild-type, homozygous variant, and heterozygous genomic DNA samples.
-
A well-designed LNA probe will show a significant signal only with its complementary target and minimal to no signal with the mismatched target.
-
-
Efficiency Assessment:
-
Create a standard curve using a serial dilution of genomic DNA with a known genotype.
-
The amplification efficiency for each probe should be between 90% and 110%.[20]
-
ZEN™ Double-Quenched Probes: Achieving a Deeper Darkness
A significant challenge in probe-based qPCR is background fluorescence, which can limit the signal-to-noise ratio and, consequently, the sensitivity of the assay. ZEN™ Double-Quenched Probes, developed by Integrated DNA Technologies, address this issue by incorporating a second, internal quencher.[4][21]
Mechanism of Action and Key Benefits
Standard hydrolysis probes have a fluorophore at the 5' end and a quencher at the 3' end. In longer probes (greater than 30 bases), the distance between the fluorophore and quencher can reduce quenching efficiency, leading to higher background fluorescence.[4] ZEN probes feature a proprietary internal quencher placed at a fixed position, just nine bases from the 5' fluorophore, in addition to the 3' quencher.[4]
This dual-quenching mechanism offers several advantages:
-
Lower Background Fluorescence: The proximity of the internal ZEN quencher to the fluorophore provides more effective quenching, resulting in significantly lower background signal.[4][21]
-
Increased Signal-to-Noise Ratio: The lower background leads to a higher signal-to-noise ratio upon probe cleavage, which translates to increased sensitivity.[21]
-
Flexibility in Probe Design: The enhanced quenching allows for the use of longer probes (up to 40 nucleotides) without a corresponding increase in background fluorescence, which is particularly beneficial for targeting AT-rich regions.[4][21]
-
Improved Precision: The increased sensitivity and signal clarity often result in earlier Cq values and improved precision in quantification.[4]
Design and Implementation of ZEN Probes
The incorporation of a ZEN quencher is a straightforward modification to standard hydrolysis probe design. When ordering a custom probe, selecting a compatible 5' fluorophore will automatically include the ZEN internal quencher at the correct position.
Workflow for Implementing ZEN Probes:
Caption: Workflow for ZEN Probe Implementation.
Peptide Nucleic Acids (PNAs): Clamping Down on Non-Specific Amplification
Peptide Nucleic Acid (PNA) is a synthetic DNA mimic in which the sugar-phosphate backbone is replaced by a neutral N-(2-aminoethyl)glycine scaffold.[22] This unique structure confers upon PNA several remarkable properties that can be exploited in qPCR diagnostics.
Mechanism of Action and Key Benefits
The neutral backbone of PNA eliminates the electrostatic repulsion that exists between two negatively charged DNA strands, leading to a much stronger and more stable binding of PNA to its complementary DNA sequence.[22] This high-affinity binding is the basis for a powerful technique known as PNA clamping.[3][22]
In a PNA clamping qPCR assay, a PNA oligomer is designed to be perfectly complementary to a wild-type sequence.[22] Because PNA cannot be extended by DNA polymerase, its binding to the wild-type template effectively blocks, or "clamps," the amplification of that sequence.[22] If a mutation is present in the target sequence, the PNA-DNA duplex is destabilized, preventing the PNA from binding efficiently and allowing the mutant allele to be preferentially amplified.[22]
The primary benefits of PNA clamping include:
-
Detection of Low-Abundance Mutations: By suppressing the amplification of the more abundant wild-type allele, PNA clamping dramatically increases the sensitivity of detecting rare mutations.[1][23]
-
Enhanced Specificity: The high specificity of PNA binding allows for the discrimination of single-base mismatches.[22]
-
Reduction of Host DNA Amplification: In metagenomic studies, PNA clamps can be designed to block the amplification of abundant host DNA (e.g., plant or human), thereby enriching for the detection of microbial sequences.[24]
Protocol for a PNA-Mediated qPCR Clamping Assay
This protocol provides a framework for setting up and optimizing a PNA clamping qPCR assay for the detection of a known mutation.
Step 1: PNA and Primer Design
-
Design a PNA clamp that is 15-18 bases long and perfectly complementary to the wild-type sequence. The SNP site should be located in the central region of the PNA.
-
Design PCR primers that flank the region targeted by the PNA clamp.
-
The PNA clamp's Tm should be significantly higher than that of the primers.
Step 2: Reaction Setup
-
Prepare a qPCR master mix containing buffer, dNTPs, DNA polymerase, and a DNA-binding dye (e.g., SYBR Green) or a hydrolysis probe for the mutant allele.
-
Add the forward and reverse primers at their optimal concentrations.
-
Add the PNA clamp to the reaction mix. The optimal concentration of the PNA clamp needs to be determined empirically but typically ranges from 0.5 µM to 6 µM.[3]
-
Add the template DNA.
Step 3: Thermal Cycling Protocol A key feature of PNA clamping qPCR is the inclusion of a specific PNA annealing step at a temperature that favors PNA-DNA binding over primer-DNA binding.
-
Initial Denaturation: 95°C for 3-5 minutes.
-
Amplification Cycles (30-40 cycles):
-
Denaturation: 94-95°C for 15-30 seconds.
-
PNA Annealing (Clamping Step): 70-80°C for 10-30 seconds.[3] This temperature should be optimized to be below the PNA Tm but above the primer Tm.
-
Primer Annealing: 50-60°C for 30 seconds.
-
Extension: 68-72°C for 30-60 seconds.
-
-
Final Extension: 72°C for 5-10 minutes.
-
Melt Curve Analysis (for SYBR Green assays): To verify the specificity of the amplified product.
Step 4: Optimization and Validation
-
PNA Concentration Gradient: Test a range of PNA clamp concentrations to find the optimal concentration that effectively blocks wild-type amplification without inhibiting mutant amplification.[24][25]
-
PNA Annealing Temperature Gradient: Perform a temperature gradient for the PNA annealing step to determine the temperature that provides the best discrimination between wild-type and mutant templates.[3]
-
Sensitivity Assessment: Determine the limit of detection of the assay by testing serial dilutions of mutant DNA in a background of wild-type DNA.
Data Presentation: A Comparative Overview
The following table summarizes the key characteristics and performance enhancements offered by the different types of modified probes discussed.
| Probe Modification | Primary Mechanism | Key Advantages | Typical Applications |
| Locked Nucleic Acid (LNA) | Rigid C3'-endo conformation | Increased Tm, shorter probes, enhanced mismatch discrimination[9][10][11] | SNP genotyping, allele-specific PCR, detection of AT-rich targets[5][12][13] |
| ZEN™ Double-Quenched | Internal quencher 9 bases from fluorophore | Lower background, higher signal-to-noise, design flexibility for long probes[4][21] | Gene expression analysis, detection of low-abundance targets[4][21] |
| Peptide Nucleic Acid (PNA) | Neutral backbone, high-affinity binding | Blocks amplification of specific sequences (clamping)[22] | Detection of rare mutations, reduction of host DNA background[1][23][24] |
Experimental Workflow Visualization
The following diagram illustrates the critical decision points in selecting and implementing a modified qPCR probe.
Caption: Decision tree for selecting a modified qPCR probe.
Conclusion: A New Era of Precision in qPCR
The incorporation of modified bases into qPCR probes represents a significant leap forward in the capabilities of this already powerful technology. By leveraging the unique properties of LNAs, ZEN double-quenchers, and PNAs, researchers can develop diagnostic assays with unprecedented levels of specificity, sensitivity, and precision. The detailed protocols and design considerations presented in this guide provide a robust framework for scientists and drug development professionals to harness the full potential of these advanced tools, paving the way for the next generation of molecular diagnostics.
References
-
QIAGEN. (n.d.). SNP Detection Using LNA Oligonucleotides. Retrieved from [Link]
-
Bio-Synthesis Inc. (2008, February 9). LNA Oligonucleotide Lock Nucleic Acid (LNA) LNA Hybridizes. Retrieved from [Link]
-
Latorra, D., Campbell, K., Wolter, A., & Hurley, J. M. (2003). Locked nucleic acid (LNA) single nucleotide polymorphism (SNP) genotype analysis and validation using real-time PCR. Human mutation, 22(1), 79–85. Retrieved from [Link]
-
Gage Lab, University of Connecticut. (n.d.). Validation of a PNA Clamping Method for Reducing Host DNA Amplification and Increasing Eukaryotic Diversity in Rhizosphere. Retrieved from [Link]
-
QIAGEN. (n.d.). Custom LNA Oligonucleotide Design and Applications. Retrieved from [Link]
-
Terrat, S., et al. (2020, May 7). Validation of a PNA clamping method for reducing host DNA amplification and increasing eukaryotic diversity in rhizosphere microbiome studies. bioRxiv. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) General principle of probe design for SNP detection (14). 1. A.... Retrieved from [Link]
-
Owczarzy, R., et al. (2011). Stability and Mismatch Discrimination of Locked Nucleic Acid–DNA Duplexes. Biochemistry, 50(44), 9353–9365. Retrieved from [Link]
-
PNA Bio. (n.d.). PCR Blockers for Mutation Detection. Retrieved from [Link]
-
You, Y., Moreira, B. G., Behlke, M. A., & Owczarzy, R. (2006). Design of LNA probes that improve mismatch discrimination. Nucleic acids research, 34(8), e60. Retrieved from [Link]
-
Tolker-Nielsen, T., et al. (2004). OligoDesign: optimal design of LNA (locked nucleic acid) oligonucleotide capture probes for gene expression profiling. Nucleic acids research, 32(Web Server issue), W133–W137. Retrieved from [Link]
-
ResearchGate. (n.d.). The peptide nucleic acid (PNA)-mediated real-time PCR clamping assay.... Retrieved from [Link]
-
PNA Bio. (n.d.). PCR Blocker Protocol. Retrieved from [Link]
-
metabion. (n.d.). What do I need to consider when designing an LNA probe?. Retrieved from [Link]
-
Li, Y., et al. (2012). Effect of LNA- and OMeN-modified oligonucleotide probes on the stability and discrimination of mismatched base pairs. Journal of Chemical Sciences, 124(3), 639–646. Retrieved from [Link]
-
ResearchGate. (n.d.). Design of LNA probes that improve mismatch discrimination. Retrieved from [Link]
-
Nagasaka, Y., et al. (2020). PNA Clamping in Nucleic Acid Amplification Protocols to Detect Single Nucleotide Mutations Related to Cancer. Molecules, 25(4), 843. Retrieved from [Link]
-
Nagasaka, Y., et al. (2020). PNA Clamping in Nucleic Acid Amplification Protocols to Detect Single Nucleotide Mutations Related to Cancer. Molecules, 25(4), 843. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic diagram of PNA-mediated PCR clamping of 16S rDNA.... Retrieved from [Link]
-
De Spiegelaere, W., et al. (2015). Consensus guidelines for the validation of qRT-PCR assays in clinical research by the CardioRNA consortium. Journal of molecular and cellular cardiology, 89, 217–226. Retrieved from [Link]
-
BioAgilytix Labs. (n.d.). Best Practices in qPCR and dPCR Validation in Regulated Bioanalytical Laboratories. Retrieved from [Link]
-
QIAGEN. (n.d.). QuantiNova® LNA® PCR Handbook. Retrieved from [Link]
-
LubioScience. (2019, December 10). Ensure reliable qPCR results - advice on assay validation. Retrieved from [Link]
-
Bitesize Bio. (2023, November 21). qPCR Primer Design: A Handy Step-by-Step Guide. Retrieved from [Link]
-
National Institute of Health Sciences. (2023, August 16). Development and validation of qPCR methods for nucleic acid biomarkers as a drug development tool: points to consider. Retrieved from [Link]
-
Gene-Quantification. (n.d.). Effective Placement of LNA into Q-PCR Probes. Retrieved from [Link]
Sources
- 1. PNA Clamping in Nucleic Acid Amplification Protocols to Detect Single Nucleotide Mutations Related to Cancer [mdpi.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. PCR Blockers for Mutation Detection | PNA Bio [pnabio.com]
- 4. syntezza.com [syntezza.com]
- 5. SNP Detection [qiagen.com]
- 6. researchgate.net [researchgate.net]
- 7. Design of LNA probes that improve mismatch discrimination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Custom LNA Oligonucleotide Design and Applications [qiagen.com]
- 10. pnabio.com [pnabio.com]
- 11. OligoDesign: optimal design of LNA (locked nucleic acid) oligonucleotide capture probes for gene expression profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Custom DNA probes for qPCR | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 13. Locked nucleic acid (LNA) single nucleotide polymorphism (SNP) genotype analysis and validation using real-time PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 14. metabion.com [metabion.com]
- 15. LNA Oligonucleotide Lock Nucleic Acid (LNA) LNA Hybridizes [biosyn.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. gencefebio.com [gencefebio.com]
- 18. Custom DNA/RNA Oligos & qPCR Probes Resources [sigmaaldrich.com]
- 19. ias.ac.in [ias.ac.in]
- 20. bioagilytix.com [bioagilytix.com]
- 21. sg.idtdna.com [sg.idtdna.com]
- 22. researchgate.net [researchgate.net]
- 23. PNA Clamping in Nucleic Acid Amplification Protocols to Detect Single Nucleotide Mutations Related to Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. gage.mcb.uconn.edu [gage.mcb.uconn.edu]
- 25. biorxiv.org [biorxiv.org]
Application Notes and Protocols: The Use of Modified Phosphoramidites for High-Performance Aptamer Synthesis
Introduction: Overcoming the Limitations of Natural Nucleic Acids
Aptamers are single-stranded DNA or RNA oligonucleotides that fold into unique three-dimensional structures, allowing them to bind to a vast range of targets with high affinity and specificity.[1] This "chemical antibody" nature makes them powerful tools in diagnostics, therapeutics, and bio-sensing.[] However, aptamers composed of natural nucleotides face significant hurdles for in vivo and many ex vivo applications, primarily their susceptibility to degradation by nucleases and rapid renal clearance.[3][4]
Chemical modification is the key to unlocking the full potential of aptamers, transforming them from transient research reagents into robust, clinically relevant molecules.[5][6] The gold-standard method for synthesizing these modified aptamers is automated solid-phase synthesis using phosphoramidite chemistry.[][7] This approach provides unparalleled flexibility, allowing for the site-specific incorporation of a wide array of chemical modifications that enhance stability, modulate binding affinity, and introduce new functionalities.[8][9]
This comprehensive guide provides researchers, scientists, and drug development professionals with the scientific rationale and detailed protocols for using modified phosphoramidites to synthesize high-performance aptamers.
The "Why": Rationale for Aptamer Modification
The decision to incorporate modified nucleotides is driven by the need to improve the intrinsic properties of the aptamer. The primary motivations are enhancing stability, improving binding characteristics, and enabling downstream applications through conjugation.
-
Enhanced Nuclease Resistance: The primary degradation pathway for oligonucleotides in biological fluids is enzymatic hydrolysis by nucleases. Modifications to the sugar-phosphate backbone are the most effective strategy to confer resistance.[3]
-
2'-Sugar Modifications: Replacing the 2'-hydroxyl group (in RNA) or 2'-hydrogen (in DNA) with groups like 2'-O-Methyl (2'-OMe), 2'-Fluoro (2'-F), or 2'-O-Methoxyethyl (2'-MOE) sterically hinders the approach of nucleases, dramatically increasing the aptamer's half-life in serum.[3][4][10] For instance, 2'-NH2 or 2'-F modified pyrimidines can extend the half-life of an RNA aptamer from minutes to over two days in serum.[11]
-
Backbone Modifications: Replacing a non-bridging oxygen atom in the phosphate backbone with sulfur creates a phosphorothioate (PS) linkage.[5] This modification is highly effective at resisting nuclease cleavage and is a common feature in therapeutic oligonucleotides.[12]
-
-
Improved Binding Affinity and Specificity: Modifications can pre-organize the aptamer's structure into a conformation that is more favorable for target binding.
-
Locked Nucleic Acids (LNA): LNA phosphoramidites contain a methylene bridge that "locks" the ribose sugar into an A-form helix conformation.[13][14] This conformational rigidity significantly increases the thermal stability of duplexes (ΔTm) and enhances binding affinity, often allowing for the use of shorter, more specific aptamers.[1][12]
-
Base Modifications: Introducing functional groups at the 5-position of pyrimidines can expand the chemical diversity of the aptamer, creating new contact points with the target molecule and potentially increasing binding affinity.[8][9]
-
-
Enabling Conjugation and Functionalization: To be used in assays or as delivery vehicles, aptamers often require conjugation to other molecules like fluorophores, biotin, drugs, or nanoparticles.[15] Phosphoramidites containing linker arms with reactive functional groups (e.g., primary amines, thiols, azides) can be added at the 5' or 3' terminus, or even internally, during synthesis.[5][16] This provides a specific chemical handle for subsequent covalent attachment without disrupting the aptamer's binding structure.[17]
A Survey of Common Modified Phosphoramidites
The versatility of phosphoramidite chemistry offers a vast toolkit of modifications. The table below summarizes the most frequently used classes for aptamer synthesis.
| Modification Type | Example(s) | Primary Benefit(s) | Impact on Duplex Stability (ΔTm) | Key Synthesis Consideration(s) |
| 2'-Sugar | 2'-O-Methyl (2'-OMe) | High nuclease resistance, good binding affinity. | Increases Tm | Standard coupling times.[18] |
| 2'-Fluoro (2'-F) | Excellent nuclease resistance, promotes RNA-like (A-form) helix. | Significantly increases Tm. | Standard coupling times. | |
| 2'-O-Methoxyethyl (2'-MOE) | Superior nuclease resistance, reduced toxicity, favorable pharmacokinetics. | Significantly increases Tm.[10] | Requires slightly extended coupling time (e.g., 6 min).[10] | |
| Locked Nucleic Acid (LNA) | Extreme increase in binding affinity, high nuclease resistance, excellent mismatch discrimination. | Dramatically increases Tm (+3 to +8 °C per modification).[1] | Requires longer coupling times (e.g., 3-4 min) due to steric hindrance.[13][19] | |
| Backbone | Phosphorothioate (PS) | High nuclease resistance. | Slightly decreases Tm. | Sulfurization step required instead of standard oxidation. |
| Terminal/Linker | 5'-Amino-Modifier | Provides primary amine for conjugation to NHS-esters, etc. | None | Added as the final cycle in 5' to 3' synthesis. |
| 3'-Thiol-Modifier | Provides thiol group for conjugation to maleimides, etc. | None | Requires a specialized CPG solid support. | |
| Biotin | Enables immobilization on streptavidin-coated surfaces. | None | Can be added at 5' end via phosphoramidite or at 3' end via CPG. |
Experimental Workflow for Modified Aptamer Synthesis
The synthesis, purification, and analysis of a modified aptamer is a multi-step process that demands precision at each stage. The general workflow is outlined below, followed by detailed protocols.
Caption: Overall workflow for modified aptamer production.
The core of the process is the phosphoramidite cycle, which is performed on an automated DNA/RNA synthesizer. This four-step cycle is repeated for each nucleotide added to the growing chain.
Caption: The four-step phosphoramidite solid-phase synthesis cycle.
Detailed Protocols
Protocol 1: Automated Solid-Phase Synthesis of a 2'-F and 2'-OMe Modified Aptamer
This protocol assumes the use of a standard automated oligonucleotide synthesizer. All phosphoramidites and reagents should be of the highest quality and anhydrous where specified.
1. Reagent and Instrument Preparation: a. Dissolve all standard (A, G, C, T) and modified (e.g., 2'-F-U, 2'-OMe-G) phosphoramidites in anhydrous acetonitrile to the manufacturer's recommended concentration (typically 0.1 M). b. Install phosphoramidite vials, activator (e.g., 0.25 M DCI), capping reagents, oxidizer, and deblocking (3% TCA in Dichloromethane) solutions on the synthesizer. c. Select a solid support (e.g., CPG) functionalized with the desired 3'-terminal nucleoside of your aptamer sequence. Pack the synthesis column appropriately.
2. Synthesis Cycle Programming: a. Input the desired aptamer sequence into the synthesizer's control software, specifying the positions for each modified nucleotide. b. Define the synthesis cycles. For standard and most 2'-modified phosphoramidites (2'-F, 2'-OMe), a standard coupling time of 2-3 minutes is sufficient.
- Causality: These modifications do not add significant steric bulk near the 3'-phosphoramidite group, allowing coupling kinetics similar to standard DNA/RNA amidites. c. For sterically demanding modifications like LNA, increase the coupling time to 3-5 minutes to ensure high coupling efficiency (>98%).[13]
- Causality: The bicyclic structure of LNA is bulky and slows down the nucleophilic attack by the 5'-OH group, necessitating a longer reaction time for the coupling step to go to completion.[13] d. Ensure a "trityl-on" final cycle. This leaves the 5'-DMT protecting group on the full-length product, which is crucial for subsequent purification.
3. Synthesis Execution and Monitoring: a. Initiate the synthesis run. b. The synthesizer will automatically monitor the release of the dimethoxytrityl (DMT) cation during each deprotection step. The intensity of the orange color is proportional to the coupling efficiency of the previous cycle. A consistent, strong color indicates a successful synthesis.
Protocol 2: Cleavage from Support and Deprotection
This protocol is for RNA-type modifications (like 2'-F and 2'-OMe) which require removal of base and 2'-hydroxyl protecting groups.
1. Cleavage and Base Deprotection: a. After synthesis, dry the solid support/column with argon. b. Transfer the CPG support to a 2 mL screw-cap vial. c. Add 1 mL of a 1:1 mixture of aqueous Ammonium Hydroxide (30%) and aqueous Methylamine (40%) (AMA). d. Seal the vial tightly and heat at 65°C for 20 minutes. This cleaves the oligonucleotide from the CPG and removes the protecting groups from the nucleobases (e.g., isobutyryl on G, benzoyl on A and C). e. Cool the vial to room temperature and centrifuge briefly. Carefully transfer the supernatant containing the oligonucleotide to a new tube. Evaporate to dryness in a vacuum centrifuge.
2. 2'-Hydroxyl Group Deprotection (if applicable for RNA synthesis): a. Note: This step is not required for DNA or modifications like 2'-F, 2'-OMe, or LNA, which do not have a 2'-protecting group. If standard RNA phosphoramidites (with 2'-TBDMS groups) were used, a fluoride-based deprotection step would be required here.
Protocol 3: Purification by Ion-Pair Reverse-Phase HPLC
The "trityl-on" method simplifies purification by making the desired full-length product significantly more hydrophobic than the shorter, "trityl-off" failure sequences.[11]
1. System Preparation: a. Buffer A: 100 mM Triethylammonium Acetate (TEAA), pH 7.0. b. Buffer B: 100% Acetonitrile. c. Column: A suitable C18 reverse-phase column.
2. Sample Preparation and Injection: a. Re-dissolve the dried, deprotected oligonucleotide pellet from Protocol 2 in 200 µL of nuclease-free water. b. Inject the sample onto the HPLC system.
3. Chromatographic Separation: a. Run a linear gradient to separate the components, for example:
- 0-5 min: 10% Buffer B
- 5-35 min: 10-70% Buffer B
- 35-40 min: 70-100% Buffer B b. The large, hydrophobic DMT-containing peak is the full-length product. This peak will elute much later than the uncapped failure sequences. c. Collect the fraction(s) corresponding to the "trityl-on" peak.
4. Detritylation and Desalting: a. Evaporate the collected fraction to dryness. b. Re-dissolve the pellet in 100 µL of 80% aqueous Acetic Acid and let it stand for 30 minutes to cleave the DMT group. c. Immediately freeze and evaporate to dryness to remove the acid. d. The final product should be desalted using a C18 cartridge or by ethanol precipitation to remove TEAA salts.
5. Quality Control: a. Purity Check: Analyze the final product by analytical HPLC. It should appear as a single, sharp peak. b. Identity Confirmation: Confirm the molecular weight of the final modified aptamer using MALDI-TOF or ESI-LC/MS. The observed mass should match the calculated theoretical mass.[20]
Incorporating Modifications into the SELEX Process
While post-SELEX modification of a selected aptamer is common, incorporating modified nucleotides directly into the selection process (Systematic Evolution of Ligands by Exponential Enrichment) can yield aptamers with unique properties that would not be discoverable with natural libraries.[4][21][22]
This is achieved by using modified nucleoside triphosphates (e.g., 2'-F-UTP, 2'-OMe-CTP) in the enzymatic amplification steps of SELEX.[23][24] This requires polymerases that can efficiently accept and incorporate these modified substrates. The result is an enriched pool of aptamers that are inherently stable and may possess novel binding motifs enabled by the modified chemistry from the very beginning of the discovery process.[25]
Conclusion
The use of modified phosphoramidites in solid-phase synthesis is a cornerstone of modern aptamer development. By rationally incorporating chemical modifications, researchers can overcome the inherent limitations of natural oligonucleotides, creating highly stable, high-affinity aptamers suitable for the most demanding therapeutic and diagnostic applications. The protocols and principles outlined in this guide provide a robust framework for the successful synthesis and purification of these advanced biomolecules, paving the way for new innovations in drug development and molecular science.
References
-
Ni, S., et al. (2017). Chemical Modifications of Nucleic Acid Aptamers for Therapeutic Purposes. International Journal of Molecular Sciences, 18(8), 1683. [Link]
-
Burmeister, P. E., et al. (2008). SELEX with modified nucleotides. Current Opinion in Chemical Biology, 12(4), 448-56. [Link]
-
Glen Research. (n.d.). Analog Phosphoramidites in Aptamer Development. Glen Research. [Link]
-
Wikipedia contributors. (n.d.). Systematic evolution of ligands by exponential enrichment. Wikipedia. [Link]
-
Glen Research. (n.d.). New Product — 2'-MOE RNA Phosphoramidites. The Glen Report, 32.14. [Link]
-
Rous, S., et al. (2021). The selection of a hydrophobic 7-phenylbutyl-7-deazaadenine-modified DNA aptamer with high binding affinity for the Heat Shock Protein 70. Scientific Reports, 11(1), 1-12. [Link]
-
Goud, M., et al. (2021). Chemical Modifications of Aptamers. Encyclopedia. [Link]
-
Ali, M. H., et al. (2019). In vitro evolution of chemically-modified nucleic acid aptamers: Pros and cons, and comprehensive selection strategies. RSC advances, 9(43), 25015-25030. [Link]
-
Goud, M., et al. (2021). Aptamers Chemistry: Chemical Modifications and Conjugation Strategies. Molecules, 26(16), 4945. [Link]
-
Gao, F., et al. (2015). HPLC Purification of Chemically Modified RNA Aptamers. Methods in molecular biology, 1296, 19-30. [Link]
-
Schmidt, K. S., et al. (2004). Application of locked nucleic acids to improve aptamer in vivo stability and targeting function. Nucleic acids research, 32(19), 5757-5765. [Link]
-
Yang, Y., et al. (2023). A Functional Group-Guided Approach to Aptamers for Small Molecules. Science, 380(6648), 942-948. [Link]
-
Blank, M., et al. (2001). An improved method for the in vitro evolution of aptamers and applications in protein detection and purification. Nucleic acids research, 29(19), e10-e10. [Link]
-
Glen Research. (n.d.). Analog Phosphoramidites in Aptamer Development. Glen Research. [Link]
-
Yoon, S., et al. (2021). Conversion of RNA Aptamer into Modified DNA Aptamers Provides for Prolonged Stability and Enhanced Antitumor Activity. Journal of the American Chemical Society, 143(20), 7644-7656. [Link]
-
Goud, M., et al. (2021). Aptamers Chemistry: Chemical Modifications and Conjugation Strategies. Molecules, 26(16), 4945. [Link]
-
Ni, S., et al. (2017). Chemical Modifications of Nucleic Acid Aptamers for Therapeutic Purposes. Molecules, 18(8), 1683. [Link]
-
Da Pieve, C., et al. (2010). Modification of Thiol Functionalized Aptamers by Conjugation of Synthetic Polymers. Bioconjugate chemistry, 21(1), 167-173. [Link]
-
biosyn. (2017). Custom Aptamer Synthesis. biosyn. [Link]
-
Wang, R. E., et al. (2019). Improving the Stability of Aptamers by Chemical Modification. Trends in biotechnology, 37(10), 1083-1095. [Link]
-
Glen Research. (n.d.). Locked Nucleic Acid (LNA™): Chemistry, Benefits & Phosphoramidites. The Glen Report, 16.24. [Link]
-
Di Giusto, D. A., & King, G. C. (2004). Locked nucleic acid synthesis. Methods in molecular biology, 252, 181-196. [Link]
-
Glen Research. (n.d.). Use of 2'-OMe-PACE Monomers During Oligo Synthesis. The Glen Report, 30.14. [Link]
-
Porciani, D., et al. (2018). Targeted Delivery of Auristatin Modified Toxins to Pancreatic Cancer Using Aptamers. Molecular Therapy-Nucleic Acids, 12, 59-69. [Link]
-
Glen Research. (n.d.). Locked Nucleic Acid (LNA) Phosphoramidites. Glen Research. [Link]
-
Ni, S., et al. (2017). Chemical Modifications of Nucleic Acid Aptamers for Therapeutic Purposes. International Journal of Molecular Sciences, 18(8), 1683. [Link]
-
Li, W. (2015). HPLC Purification of RNA Aptamers up to 59 Nucleotides with Single-Nucleotide Resolution. Methods in molecular biology, 1296, 31-41. [Link]
-
Aptamer Group. (n.d.). Improved Protein Purification With Aptamer-Mediated Affinity Chromatography (AMAC). Aptamer Group. [Link]
-
Wagner, E., et al. (1990). A simple procedure for the preparation of protected 2'-O-methyl or 2'-O-ethyl ribonucleoside-3'-O-phosphoramidites. Nucleic acids research, 18(21), 6353-6358. [Link]
-
Zhu, G., & Ye, M. (2018). Aptamer–Drug Conjugates. Bioconjugate chemistry, 29(4), 945-954. [Link]
-
Guillaume, C., et al. (2013). Chemical conjugation of nucleic acid aptamers and synthetic polymers. Polymer Chemistry, 4(16), 4329-4340. [Link]
-
biosyn. (2023). 2'-O-NMA phosphoramidites enable the synthesis of RNA mimics useful for antisense therapeutics. biosyn. [Link]
-
Betancourt, J. E., & Anslyn, E. V. (2017). Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism. Journal of Visualized Experiments, (125), 55850. [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 3. Chemical Modifications of Nucleic Acid Aptamers for Therapeutic Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro evolution of chemically-modified nucleic acid aptamers: Pros and cons, and comprehensive selection strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing Aptamer Performance: Common Chemical Modification Strategies - Alpha Lifetech [alpha-lifetech.com]
- 6. researchgate.net [researchgate.net]
- 7. Custom Aptamer Synthesis [biosyn.com]
- 8. glenresearch.com [glenresearch.com]
- 9. glenresearch.com [glenresearch.com]
- 10. glenresearch.com [glenresearch.com]
- 11. HPLC Purification of Chemically Modified RNA Aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemical Modifications of Nucleic Acid Aptamers for Therapeutic Purposes [mdpi.com]
- 13. glenresearch.com [glenresearch.com]
- 14. glenresearch.com [glenresearch.com]
- 15. Aptamers Chemistry: Chemical Modifications and Conjugation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chemical conjugation of nucleic acid aptamers and synthetic polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Aptamer–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A simple procedure for the preparation of protected 2'-O-methyl or 2'-O-ethyl ribonucleoside-3'-O-phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Locked nucleic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. alfachemic.com [alfachemic.com]
- 21. SELEX with modified nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Systematic evolution of ligands by exponential enrichment - Wikipedia [en.wikipedia.org]
- 23. trilinkbiotech.com [trilinkbiotech.com]
- 24. researchgate.net [researchgate.net]
- 25. encyclopedia.pub [encyclopedia.pub]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Coupling Efficiency with Modified Phosphoramidites
For researchers, scientists, and drug development professionals engaged in oligonucleotide synthesis, achieving high coupling efficiency is paramount. This metric dictates the yield and purity of the final product, particularly when synthesizing long or complex sequences. Modified phosphoramidites, essential for creating oligonucleotides with enhanced therapeutic properties, novel functionalities, or for use as molecular probes, often introduce unique challenges to this critical step.[1] Their diverse chemical structures can lead to steric hindrance, altered reactivity, and increased sensitivity to synthesis conditions, frequently resulting in lower coupling efficiencies compared to their canonical counterparts.[2][3]
This guide provides a comprehensive framework for troubleshooting low coupling efficiency when working with these specialized reagents. By understanding the underlying causes and implementing targeted solutions, you can significantly improve the outcome of your syntheses.
The Critical Impact of Coupling Efficiency
Coupling efficiency is the percentage of available 5'-hydroxyl groups on the solid support that successfully react with the incoming phosphoramidite during each synthesis cycle.[4] Even a small decrease in this efficiency has an exponential and detrimental effect on the theoretical yield of the full-length oligonucleotide, especially for longer sequences.[2][4][5] For example, for a 70-mer oligonucleotide, a seemingly high average coupling efficiency of 99% results in a theoretical yield of approximately 50%. However, if the efficiency drops to 98%, the yield plummets to just 25%.[2][4] This accumulation of truncated sequences, known as n-1 impurities, not only reduces the final product yield but also complicates downstream purification and applications.[4]
Table 1: Impact of Average Coupling Efficiency on Theoretical Yield of Full-Length Oligonucleotide
| Oligonucleotide Length | Average Coupling Efficiency: 99.5% | Average Coupling Efficiency: 99.0% | Average Coupling Efficiency: 98.0% |
| 20mer | 90.9% | 82.6% | 68.0% |
| 50mer | 77.9% | 60.5% | 36.4% |
| 100mer | 60.6% | 36.6% | 13.3% |
| 150mer | 47.2% | 22.2% | 4.8% |
Data is based on the formula: Yield = (Coupling Efficiency)^(Number of couplings). Sourced from literature values.[4]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and provides a structured approach to diagnosing and resolving low coupling efficiency with modified phosphoramidites.
Q1: My overall coupling efficiency is low for a synthesis involving a modified phosphoramidite. Where should I start troubleshooting?
When facing a general decrease in coupling efficiency, it's crucial to systematically evaluate the three pillars of oligonucleotide synthesis: Reagents , Synthesizer Performance , and the Synthesis Protocol .
Troubleshooting Workflow for General Low Coupling Efficiency
Caption: A stepwise approach to troubleshooting low coupling efficiency.
A1: Begin by scrutinizing your reagents, as they are a frequent source of problems.
-
Phosphoramidite Integrity :
-
Visual Inspection : High-quality phosphoramidites should appear as a white, free-flowing powder.[6] Clumping or discoloration can indicate moisture contamination or degradation.[6] Some modified phosphoramidites, particularly non-nucleosidic ones, may be supplied as oils or viscous liquids; these are also highly hygroscopic.[7]
-
Age and Storage : Phosphoramidites are sensitive to moisture and oxidation.[8] Ensure they are stored under an inert atmosphere (argon or dry nitrogen) and at the recommended temperature. Use fresh phosphoramidites for critical syntheses, especially for long oligonucleotides.[5] Standard phosphoramidites in anhydrous acetonitrile are generally stable for 2-3 days on the synthesizer.[4]
-
Proper Dissolution : Use only anhydrous acetonitrile (<30 ppm water, preferably <10 ppm) for dissolution.[5][9] To avoid introducing moisture, use a dry syringe to transfer the solvent into the septum-sealed phosphoramidite vial.[7] For oily phosphoramidites, allow sufficient time for complete dissolution, which can take 5-10 minutes with occasional swirling.[7]
-
-
Activator Solution :
-
Freshness and Concentration : Prepare fresh activator solutions regularly. The stability of different activators in acetonitrile varies. Ensure the concentration is appropriate for your synthesis scale and the specific phosphoramidite being used (typically 0.2-0.7 M).[4]
-
Compatibility : Not all activators are equally effective for all modified phosphoramidites. Sterically hindered modifications may require a more potent activator.[10]
-
-
Anhydrous Solvents :
-
Moisture Content : The presence of water is a primary cause of low coupling efficiency.[5] Water can hydrolyze the phosphoramidite or react with the activated intermediate, preventing its reaction with the 5'-hydroxyl group.[5][] Use high-quality, anhydrous acetonitrile for all reagent preparations and wash steps.[5] Consider using molecular sieves to maintain the dryness of your solvents.[9][12]
-
If you have ruled out reagent-related issues, proceed to evaluate the synthesizer's performance. Check for leaks in reagent lines, ensure proper valve function, and verify the calibration of reagent delivery volumes.[4]
Q2: I'm observing low coupling efficiency specifically for a bulky or sterically hindered modified phosphoramidite. What adjustments should I make?
A2: Sterically demanding modifications often require optimization of the synthesis cycle and careful selection of reagents to achieve efficient coupling.
-
Extend Coupling Time : Standard coupling times of around 30 seconds, sufficient for DNA phosphoramidites, are often inadequate for modified or RNA amidites.[4] For bulky modifications, extending the coupling time to 5-15 minutes can significantly improve efficiency.[4][9]
-
Choose a More Potent Activator : While 1H-Tetrazole has been a standard activator, more potent options are available and often necessary for modified phosphoramidites.[13]
-
5-Ethylthio-1H-tetrazole (ETT) and 5-Benzylthio-1H-tetrazole (BTT) are more acidic than tetrazole and can increase the reaction rate.[13] BTT is often recommended for RNA synthesis.[13]
-
4,5-Dicyanoimidazole (DCI) is a highly effective, nucleophilic activator that is less acidic than tetrazole-based activators.[10][13][14] Its high solubility in acetonitrile allows for the use of higher concentrations, which can be beneficial.[10][14] DCI is often recommended for the synthesis of long oligonucleotides and for larger-scale syntheses to minimize side reactions.[13][15]
-
Table 2: Comparison of Common Phosphoramidite Activators
| Activator | Typical Concentration | Key Characteristics | Recommended Use Cases |
| 1H-Tetrazole | 0.45 - 0.5 M | Standard activator, limited solubility.[13] | Routine DNA synthesis. |
| ETT | 0.25 - 0.75 M | More acidic and soluble than 1H-Tetrazole.[13] | General purpose, short to medium length DNA/RNA.[13][15] |
| BTT | 0.25 - 0.3 M | More acidic than ETT, highly effective.[13] | Sterically hindered amidites, RNA synthesis.[13][15] |
| DCI | 0.25 - 1.2 M | Nucleophilic, less acidic, highly soluble.[10][13] | Long oligonucleotides, large-scale synthesis, acid-sensitive modifications.[13][15] |
-
Increase Reagent Concentration : For particularly challenging modifications, increasing the concentration of the phosphoramidite and/or the activator can help drive the reaction to completion.[]
Activator Selection Logic
Caption: Decision tree for selecting an appropriate phosphoramidite activator.
Q3: I am working with a fluorescent dye-labeled phosphoramidite and observing low coupling and/or low final fluorescence. What are the likely causes?
A3: Fluorescent dye phosphoramidites present a unique set of challenges due to their bulky and often hydrophobic nature.[]
-
Coupling Inefficiency : The steric bulk of many fluorescent dyes can significantly impede the coupling reaction.[]
-
Solution : Employ the strategies for sterically hindered modifications mentioned in Q2: extend the coupling time, use a more potent activator like DCI or BTT, and consider increasing the reagent concentrations.[]
-
-
Degradation during Deprotection : Some fluorescent dyes are sensitive to the harsh basic conditions used for standard oligonucleotide deprotection (e.g., ammonium hydroxide at elevated temperatures).[18] This can lead to a loss of the fluorescent signal in the final product.
-
Solution : Check the manufacturer's recommendations for the specific dye phosphoramidite. You may need to use milder deprotection conditions, such as ammonium hydroxide at room temperature or specialized deprotection solutions. For example, the dye HEX is known to be unstable under standard deprotection, while derivatives like SIMA (HEX) offer greater stability.[18]
-
-
Quenching : The proximity of the dye to the oligonucleotide or other dyes can lead to quenching, reducing the fluorescence intensity. The choice of linker arm attaching the dye to the phosphoramidite can influence this effect.[19]
Q4: How can I analytically confirm low coupling efficiency and diagnose the problem?
A4: Several analytical techniques can be employed to monitor coupling efficiency and identify the root cause of any issues.
-
Trityl Cation Monitoring : Most automated DNA synthesizers are equipped with a UV-Vis spectrophotometer to monitor the release of the dimethoxytrityl (DMT) cation during the deblocking step.[20] The orange-colored DMT cation's absorbance is proportional to the number of successful couplings in the previous cycle. A sudden or consistent drop in the trityl signal is a direct indication of a coupling problem.[4]
-
High-Performance Liquid Chromatography (HPLC) : HPLC is a powerful tool for analyzing the crude oligonucleotide product.
-
Anion-Exchange (AEX) HPLC : This method separates oligonucleotides based on their charge (i.e., length). The presence of significant peaks corresponding to shorter sequences (n-1, n-2, etc.) is a clear sign of incomplete coupling.[20]
-
Reverse-Phase (RP) HPLC : This technique separates based on hydrophobicity. It is particularly useful for purifying "Trityl-On" oligonucleotides, where the full-length product retains the hydrophobic DMT group and is well-separated from the truncated, "Trityl-Off" failure sequences.
-
-
Mass Spectrometry (MS) : Techniques like ESI-MS or MALDI-TOF MS can confirm the mass of the synthesized oligonucleotides. This allows you to verify the presence of the full-length product and identify the masses of any major impurities, which can provide clues about the nature of the synthesis failure.
Key Experimental Protocols
Protocol 1: Test Coupling of a Modified Phosphoramidite
Objective: To empirically determine the optimal coupling time for a novel or problematic modified phosphoramidite.
Methodology:
-
Synthesize a Short Test Sequence: Program the synthesis of a short, simple sequence (e.g., a 5-mer) incorporating the modified phosphoramidite at a central position (e.g., T-T-Mod-T-T).
-
Vary Coupling Time: Set up multiple syntheses of this sequence on a multi-column synthesizer, or run sequential syntheses, varying only the coupling time for the modified phosphoramidite (e.g., 2 min, 5 min, 10 min, 15 min). Keep all other synthesis parameters constant.
-
Deprotection and Cleavage: Deprotect and cleave the oligonucleotides from the solid support according to the manufacturer's recommendations for the specific modification.
-
Analysis: Analyze the crude product from each synthesis by AEX-HPLC and Mass Spectrometry.
-
Evaluation: Compare the chromatograms and mass spectra. The optimal coupling time will correspond to the synthesis that yields the highest percentage of the full-length product with the correct mass.
Protocol 2: Preparation and Quality Control of Anhydrous Acetonitrile
Objective: To ensure the acetonitrile used for reagent dissolution and washing steps is sufficiently dry to prevent phosphoramidite hydrolysis.
Methodology:
-
Drying Agent: Use activated 3Å molecular sieves. Activate the sieves by heating them in a vacuum oven at 250-300°C for at least 3 hours.
-
Procedure: a. Cool the activated molecular sieves to room temperature under a stream of dry argon or nitrogen. b. Add the sieves to the bottle of high-quality anhydrous acetonitrile (approximately 50 g of sieves per liter of solvent). c. Seal the bottle and allow it to stand for at least 24 hours before use.
-
Quality Control (Optional but Recommended): Use a Karl Fischer titrator to verify that the water content is below 30 ppm.
Conclusion
Low coupling efficiency with modified phosphoramidites is a multifaceted challenge that requires a systematic and informed troubleshooting approach. By focusing on the quality and handling of reagents, optimizing synthesizer parameters and protocols, and utilizing appropriate analytical tools, researchers can overcome these hurdles. The inherent properties of modified bases—be it steric bulk, electronic effects, or stability—necessitate a departure from standard synthesis conditions. Extending coupling times, employing more potent activators like DCI, and ensuring a scrupulously anhydrous environment are often the keys to success. This guide serves as a foundational resource to empower scientists to efficiently diagnose and resolve coupling issues, ultimately leading to higher yields and purer modified oligonucleotides for their critical research and development endeavors.
References
-
Bio-Synthesis Inc. (2011, October 4). What affects the yield of your oligonucleotides synthesis. [Link]
-
Glen Research. (n.d.). Glen Report 21.211 - TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. [Link]
-
Vargeese, C., Carter, J., Yegge, J., Krivjansky, S., Settle, A., Kropp, E., Peterson, K., & Pieken, W. (1998). Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis. Nucleic Acids Research, 26(4), 1046–1050. [Link]
-
ACS Publications. (n.d.). Nucleosidic Phosphoramidite Synthesis via Phosphitylation: Activator Selection and Process Development. [Link]
-
Glen Research. (n.d.). Glen Report 19.29 - Technical Brief - ABOUT ACTIVATORS: Now and tomorrow. [Link]
-
Sierra BioSystems. (n.d.). Rapid Oligonucleotide Synthesis Cycle Optimization. [Link]
-
AxisPharm. (2024, September 17). 12 most commonly asked questions about phosphoramidites. [Link]
-
Gryaznov, S. M., & Letsinger, R. L. (1992). Improvements in the phosphoramidite procedure for the synthesis of oligodeoxyribonucleotides. Nucleic Acids Research, 20(8), 1879–1882. [Link]
-
Vargeese, C., Carter, J., Yegge, J., Krivjansky, S., Settle, A., Kropp, E., Peterson, K., & Pieken, W. (1998). Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis. Nucleic Acids Research, 26(4), 1046–1050. [Link]
-
Glen Research. (n.d.). Glen Report 19.13: Technical Brief - Precautions During Packaging of Phosphoramidites and Transfer into Alternative Vials. [Link]
-
Glembockyte, V., & Gaskell, P. E. (2012). A highly fluorescent DNA toolkit: synthesis and properties of oligonucleotides containing new Cy3, Cy5 and Cy3B monomers. Nucleic Acids Research, 40(16), 8038–8048. [Link]
-
Twist Bioscience. (n.d.). Phosphoramidite Chemistry for DNA Synthesis. [Link]
-
Glen Research. (n.d.). Glen Report 21.110 - New Fluorescent Phosphoramidites - SIMA (HEX), DyLight™. [Link]
-
Glen Research. (n.d.). Glen Report 1-21: Chemical Modification of the 5'-Terminus of Oligonucleotides. [Link]
-
Kumar, R., & Gupta, K. C. (2003). Novel phosphoramidite building blocks in synthesis and applications toward modified oligonucleotides. Current Organic Chemistry, 7(7), 639-661. [Link]
Sources
- 1. Novel phosphoramidite building blocks in synthesis and applications toward modified oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. glenresearch.com [glenresearch.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. glenresearch.com [glenresearch.com]
- 8. 12 most commonly asked questions about phosphoramidites | AxisPharm [axispharm.com]
- 9. trilinkbiotech.com [trilinkbiotech.com]
- 10. academic.oup.com [academic.oup.com]
- 12. trilinkbiotech.com [trilinkbiotech.com]
- 13. glenresearch.com [glenresearch.com]
- 14. Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 18. glenresearch.com [glenresearch.com]
- 19. academic.oup.com [academic.oup.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Failed Synthesis of 2'-O-Me Oligonucleotides
Prepared by a Senior Application Scientist
Welcome to the technical support center for 2'-O-Methyl (2'-O-Me) oligonucleotide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges encountered during the synthesis of these valuable molecules. 2'-O-Me oligonucleotides offer significant advantages, including increased nuclease resistance and enhanced binding affinity to target RNA, making them crucial for antisense, siRNA, and other therapeutic applications.[1][][3] However, their synthesis can present unique challenges. This guide provides a structured approach to identifying and resolving these issues, ensuring successful synthesis outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using 2'-O-Me oligonucleotides?
2'-O-Me oligonucleotides are synthetic analogs of RNA where the 2'-hydroxyl group of the ribose sugar is replaced by a methyl group.[4] This modification provides several key benefits:
-
Nuclease Resistance: The 2'-O-Me group protects the oligonucleotide from degradation by various nucleases, increasing its stability in biological systems.[1][][5]
-
Enhanced Hybridization Affinity: 2'-O-Me modification generally increases the thermal stability (Tm) of duplexes formed with complementary RNA strands.[3][5]
-
Reduced Immunostimulatory Effects: In some applications, this modification can lead to a more favorable safety profile.
Q2: What is the basic chemistry behind 2'-O-Me oligonucleotide synthesis?
The synthesis of 2'-O-Me oligonucleotides is typically performed on an automated solid-phase synthesizer using phosphoramidite chemistry.[6] The process involves a four-step cycle for each nucleotide addition:
-
De-blocking (Detritylation): Removal of the 5'-dimethoxytrityl (DMT) protecting group.[6][7]
-
Coupling: Activation of the 2'-O-Me phosphoramidite monomer and its reaction with the 5'-hydroxyl group of the growing oligonucleotide chain.[6][7]
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants (n-1 sequences).[6][7][8]
-
Oxidation: Conversion of the unstable phosphite triester linkage to a stable phosphate triester.[6][7]
This cycle is repeated until the desired sequence is assembled.
Troubleshooting Guides
This section provides detailed guidance on diagnosing and resolving specific issues encountered during 2'-O-Me oligonucleotide synthesis.
Issue 1: Low Overall Synthesis Yield
Symptom: The final yield of the purified full-length oligonucleotide is significantly lower than expected.
Potential Causes:
-
Inefficient coupling of one or more 2'-O-Me phosphoramidites.
-
Degradation of the oligonucleotide during synthesis or deprotection.
-
Poor quality of reagents, including phosphoramidites, activator, or solvents.[9]
-
Issues with the solid support, such as overloading or pore blockage.[8]
-
Suboptimal synthesis cycle parameters.
Diagnostic Steps & Solutions:
-
Review Trityl Monitoring Data: The automated synthesizer monitors the release of the DMT cation during the de-blocking step, which provides a real-time measure of coupling efficiency. A sudden drop in the trityl signal at a specific cycle indicates a problem with that particular monomer addition.
-
Solution: If a specific monomer shows poor coupling, first ensure it is correctly installed and that the correct bottle is being accessed. If the issue persists, replace the phosphoramidite vial, as it may be degraded due to moisture or prolonged time on the synthesizer.[9] Ensure the activator is fresh and anhydrous.
-
-
Analyze the Crude Product by HPLC and Mass Spectrometry (MS):
-
HPLC Analysis: A high proportion of shorter sequences (n-1, n-2, etc.) in the chromatogram points towards inefficient coupling or capping.[8]
-
MS Analysis: Mass spectrometry can confirm the presence of deletion mutants and other byproducts.
-
Solution: If significant n-1 sequences are observed, and trityl monitoring indicated good coupling, the capping step may be inefficient.[8] Prepare fresh capping reagents. For G-rich sequences, which can be challenging, consider extending the coupling time.[10]
-
-
Evaluate Reagent and Solvent Quality:
-
Moisture Content: Water is detrimental to phosphoramidite chemistry.[9][11] Ensure all solvents, especially acetonitrile (ACN), are anhydrous.[7] Use molecular sieves to dry solvents if necessary.[11]
-
Reagent Age: Use fresh phosphoramidites and activators. Activators like tetrazole and its derivatives can sublime over time, reducing their effective concentration.
-
-
Optimize Synthesis Cycle:
Issue 2: Poor Product Purity - Presence of Unexpected Peaks in HPLC
Symptom: The HPLC chromatogram of the purified product shows multiple peaks, indicating the presence of impurities.
Potential Causes:
-
Incomplete deprotection of base-protecting groups.
-
Formation of adducts during synthesis or deprotection.
-
Phosphoramidite hydrolysis leading to the incorporation of H-phosphonate linkages.
-
Side reactions due to poor quality reagents.
Diagnostic Steps & Solutions:
-
Analyze Impurities by Mass Spectrometry (MS): Determine the mass of the impurity peaks. This is the most critical step in identifying the nature of the impurity.
-
Mass + Expected Mass: If the mass is higher than the expected product mass, it could indicate incomplete removal of a protecting group or the formation of an adduct.[10] For example, a mass increase of 53 Da might suggest cyanoethylation.[12]
-
Mass - Expected Mass: If the mass is lower, it could indicate a deletion or a modification that results in mass loss.
-
-
Troubleshooting Based on MS Data:
-
Incomplete Deprotection: If a protecting group is still attached, review the deprotection protocol. Ensure the deprotection reagent (e.g., ammonium hydroxide, methylamine) is fresh and of the correct concentration.[10][13] Extend the deprotection time or increase the temperature as recommended for the specific protecting groups used.[10] Guanine protecting groups are often the most difficult to remove.[10]
-
Adduct Formation: The formation of adducts can be caused by reaction with byproducts of the synthesis cycle. For example, acrylonitrile, a byproduct of cyanoethyl group removal, can modify the oligonucleotide if not properly scavenged.[14] Ensure proper washing steps are in place.
-
-
Optimize Deprotection Conditions:
-
The choice of deprotection conditions depends on the protecting groups on the 2'-O-Me phosphoramidites. "UltraMild" monomers require gentler deprotection conditions to avoid modification of sensitive dyes or other labels.[15]
-
For standard protecting groups, a common deprotection method is treatment with concentrated ammonium hydroxide.[13] For faster deprotection, a mixture of ammonium hydroxide and methylamine (AMA) can be used.[13]
-
Table 1: Common Protecting Groups for 2'-O-Me Phosphoramidites and Deprotection
| Nucleobase | Standard Protecting Group | UltraMild Protecting Group | Standard Deprotection |
| Adenine (A) | Benzoyl (Bz) | Phenoxyacetyl (Pac) | Ammonium Hydroxide |
| Cytosine (C) | Acetyl (Ac) or Benzoyl (Bz) | Acetyl (Ac) | Ammonium Hydroxide |
| Guanine (G) | Isobutyryl (iBu) | Isopropyl-phenoxyacetyl (iPr-Pac) | Ammonium Hydroxide |
Note: Always refer to the manufacturer's recommendations for specific deprotection protocols.
Issue 3: Failed or Incomplete Deprotection
Symptom: Analytical data (HPLC, MS) indicates that the protecting groups on the nucleobases have not been fully removed.
Potential Causes:
-
Deprotection reagent is old or has lost concentration.[10]
-
Deprotection time and/or temperature are insufficient.[10]
-
The oligonucleotide has precipitated out of the deprotection solution.
-
Sequence-dependent hindrances to deprotection (e.g., G-rich sequences).[10]
Diagnostic Steps & Solutions:
-
Verify Deprotection Reagents: Use a fresh, unopened bottle of concentrated ammonium hydroxide or other deprotection reagent.[10] The concentration of ammonia in aqueous solutions can decrease over time.[10]
-
Optimize Deprotection Protocol:
-
Time and Temperature: Increase the deprotection time and/or temperature according to the recommendations for the specific protecting groups used. For example, heating at 55-65°C can significantly accelerate deprotection.[13]
-
Solubility: Ensure the oligonucleotide is fully dissolved in the deprotection solution. If it precipitates, the deprotection will be incomplete. Sonication or vortexing can help to dissolve the oligonucleotide.
-
-
Address Sequence-Specific Issues:
-
G-Rich Sequences: These sequences are known to be more difficult to deprotect.[10] For G-rich oligonucleotides, it is often necessary to use extended deprotection times.
-
Workflow for Troubleshooting Incomplete Deprotection
Caption: The four-step phosphoramidite synthesis cycle.
References
- Glen Research. (n.d.). RNA Synthesis - 2'-O-Methyl Analogues. Glen Report 4-13.
- Chemie Brunschwig. (n.d.). Guidebook for the Synthesis of Oligonucleotides.
- Huaren Science. (n.d.). Synthesis and Purification Methods of 2'-OMe-rG(ibu) Phosphoramidite.
- BOC Sciences. (n.d.). Phosphoramidite Chemistry for DNA and RNA Synthesis.
- Yale University. (n.d.). RNA & 2'-O-methyl RNA. Keck Oligo Synthesis Resource.
- Glen Research. (n.d.). In the last five Glen Reports, we have covered several aspects of oligonucleotide deprotection.
- TriLink BioTechnologies. (n.d.). Troubleshooting the Synthesis of Modified Oligonucleotides.
- MDPI. (2020). RNA 2′-O-Methylation (Nm) Modification in Human Diseases. Genes, 11(2), 117.
- Ohkubo, A., et al. (2009). Chemical synthesis of a very long oligoribonucleotide with 2-cyanoethoxymethyl (CEM) as the 2′-O-protecting group: structural identification and biological activity of a synthetic 110mer precursor-microRNA candidate. Nucleic Acids Research, 37(12), 4126–4134.
- Glen Research. (n.d.). 2'-O-Me Phosphoramidites and Supports for RNA Synthesis.
- Bio-Synthesis Inc. (n.d.). 2' O-Methyl RNA, 2'OMe RNA Synthesis.
- Brown, T., & Brown, D. J. (1991). Reagents for the preparation of two oligonucleotides per synthesis (TOPS).
- Motorin, Y., & Marchand, V. (2018). Detection and Analysis of RNA Ribose 2′-O-Methylations: Challenges and Solutions. International Journal of Molecular Sciences, 19(12), 4038.
- Beaucage, S. L. (2008). Synthesis of RNA using 2 ‘-O-DTM protection. Current protocols in nucleic acid chemistry, 3-1.
- BenchChem. (2025). Incomplete deprotection of oligonucleotides and how to resolve it.
- Jaworska, M., et al. (2019). Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach. Molecules, 24(18), 3329.
- Wikipedia. (n.d.). Oligonucleotide synthesis.
- Glen Research. (n.d.). Deprotection Guide.
- Zhou, C., & Wang, J. (2011). Oligonucleotide synthesis under mild deprotection conditions. Organic & Biomolecular Chemistry, 9(19), 6535-6543.
- Glen Research. (n.d.). Use of 2'-OMe-PACE Monomers During Oligo Synthesis. Glen Report 30.14.
- Biosynth. (2023). 2'-O-NMA phosphoramidites enable the synthesis of RNA mimics useful for antisense therapeutics.
- AxisPharm. (2024). 12 most commonly asked questions about phosphoramidites.
- Motorin, Y., & Marchand, V. (2018). Detection and Analysis of RNA Ribose 2′-O-Methylations: Challenges and Solutions. International Journal of Molecular Sciences, 19(12), 4038.
- BioNordika. (n.d.). Reagents for oligonucleotide synthesis.
- Scharlab. (n.d.). Reagents and solvents for oligonucleotide synthesis.
- ResearchGate. (n.d.). Oligonucleotide synthesis cycle. [Diagram].
- Höfler, C., & Carlomagno, T. (2022). 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions. RNA, 28(6), 765–777.
- Thermo Fisher Scientific. (n.d.).
- MDPI. (2023). Systematic Analysis of 2′-O-Alkyl Modified Analogs for Enzymatic Synthesis and Their Oligonucleotide Properties. International Journal of Molecular Sciences, 24(23), 17006.
- Microsynth. (n.d.).
- BOC Sciences. (n.d.).
- BenchChem. (2025). troubleshooting failed reactions in solid-phase oligonucleotide synthesis.
- Piekna-Przybylska, D., et al. (2018). Interactions of 2'-O-methyl oligoribonucleotides with the RNA models of the 30S subunit A-site. PLoS One, 13(1), e0191138.
- YouTube. (2023). Solid state oligonucleotide synthesis (phosphoramidite method).
- Microsynth. (n.d.). Antisense Oligonucleotides | ASO Design & Synthesis Services.
- The Medicine Maker. (2026). Building the Future of RNA Manufacturing.
- Crooke, S. T., & Seth, P. P. (2016). Targeting RNA with Synthetic Oligonucleotides: Clinical Success Invites New Challenges. Biochimica et Biophysica Acta (BBA)
- Khvorova, A., & Watts, J. K. (2017). The chemical evolution of oligonucleotide therapies of clinical utility.
Sources
- 1. glenresearch.com [glenresearch.com]
- 3. Antisense Oligonucleotides | ASO Design & Synthesis Services – Microsynth [microsynth.com]
- 4. RNA 2′-O-Methylation (Nm) Modification in Human Diseases [mdpi.com]
- 5. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 6. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 7. Reagents and solvents for oligonucleotide synthesis - Scharlab Internacional [scharlab.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 12 most commonly asked questions about phosphoramidites | AxisPharm [axispharm.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. trilinkbiotech.com [trilinkbiotech.com]
- 12. glenresearch.com [glenresearch.com]
- 13. glenresearch.com [glenresearch.com]
- 14. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. glenresearch.com [glenresearch.com]
Technical Support Center: Navigating the Deprotection of Benzoyl-Protected Cytidine
A Guide for Researchers, Scientists, and Drug Development Professionals
The removal of the N4-benzoyl protecting group from cytidine residues is a critical final step in the chemical synthesis of oligonucleotides. While seemingly routine, this deprotection step can be fraught with challenges, leading to product degradation and impurities that can compromise downstream applications. This technical support center provides in-depth troubleshooting guidance and frequently asked questions to help you navigate and optimize this crucial process, ensuring the integrity and purity of your synthetic oligonucleotides.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues encountered during the deprotection of benzoyl-protected cytidine (Bz-dC). Each problem is followed by an analysis of potential causes and actionable solutions grounded in chemical principles.
Problem 1: Incomplete Deprotection of the N4-Benzoyl Group
Symptom: Your analytical data (e.g., RP-HPLC, Mass Spectrometry) indicates the presence of residual benzoyl groups on cytidine residues. In RP-HPLC, incompletely deprotected species often appear as later-eluting peaks due to the hydrophobicity of the benzoyl group.[1]
Potential Causes & Solutions:
-
Insufficient Deprotection Time or Temperature: The cleavage of the benzoyl group is kinetically controlled.[1]
-
Solution: Ensure that you are adhering to the recommended time and temperature for your chosen deprotection reagent. For standard deprotection with concentrated ammonium hydroxide, this typically means 8-16 hours at 55°C.[2] If you are using milder conditions for sensitive oligonucleotides, you may need to optimize the incubation time.
-
-
Degraded or Low-Quality Reagent: Ammonium hydroxide solutions can lose ammonia gas over time, reducing their efficacy.
-
Inefficient Cleavage from Solid Support: If the oligonucleotide is not efficiently cleaved from the solid support, it will not be fully exposed to the deprotection reagent.
-
Solution: While cleavage and deprotection are often performed concurrently, ensure your reaction conditions are sufficient for cleavage from your specific solid support.
-
Problem 2: Unexpected Mass Detected (+14 Da on Cytidine), Indicating Transamination
Symptom: Mass spectrometry analysis reveals a mass addition of 14 Da on cytidine residues, corresponding to the formation of N4-methyl-deoxycytidine (N4-Me-dC).[3][5]
Cause & Mechanism:
This side reaction, known as transamination , is a well-documented issue when using methylamine-containing reagents, such as AMA (a 1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine), to deprotect oligonucleotides containing N4-benzoyl-cytidine.[2][3] The methylamine in the AMA solution acts as a nucleophile, attacking the carbonyl carbon of the benzoyl group. Instead of hydrolysis, this can lead to the displacement of the benzamide with methylamine, resulting in the unwanted N4-methyl modification.
Solution:
-
Avoid AMA with Bz-dC: The most effective solution is to avoid using AMA for deprotection when your oligonucleotide has been synthesized with Bz-dC phosphoramidites.[5]
-
Switch to Acetyl-Protected Cytidine (Ac-dC): For rapid deprotection protocols where AMA is desired, it is highly recommended to synthesize the oligonucleotide using N4-acetyl-deoxycytidine (Ac-dC) phosphoramidite instead of Bz-dC.[2][6] The acetyl group is not susceptible to this transamination side reaction and is cleaved rapidly under AMA conditions.[3][7]
Problem 3: Unexpected Mass Detected (-1 Da on Cytidine), Indicating Deamination
Symptom: Mass spectrometry shows a mass loss of 1 Da for some cytidine residues, suggesting the conversion of deoxycytidine (dC) to deoxyuridine (dU).[3]
Cause & Mechanism:
This is indicative of deamination , a hydrolytic reaction that converts cytidine to uridine. This can be exacerbated by harsh basic conditions, particularly the use of strong hydroxide solutions (e.g., 0.4 M NaOH in methanol/water).[3][8] The hydroxide ion can directly attack the C4 position of the pyrimidine ring, leading to the elimination of the exocyclic amine as ammonia.
Solution:
-
Avoid Strong Hydroxide Reagents: For oligonucleotides containing Bz-dC, it is best to avoid deprotection methods that utilize strong, non-volatile bases like sodium hydroxide.
-
Use Standard Ammonium Hydroxide Conditions: Stick to the well-established protocol of using concentrated ammonium hydroxide at 55°C. The ammonia in this solution acts as a weaker base and is less prone to causing deamination compared to hydroxide ions.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the standard, most common method for deprotecting N4-benzoyl-cytidine?
The most traditional and widely used method is treatment with fresh, concentrated aqueous ammonium hydroxide (28-33%) at an elevated temperature (typically 55°C) for 8-16 hours.[2][3] This single step also serves to cleave the oligonucleotide from the solid support and remove other base-labile protecting groups.[1]
Q2: I need to deprotect my oligonucleotide quickly. What are my options?
For rapid deprotection, a common reagent is AMA (Ammonium Hydroxide/Methylamine).[2] With AMA, deprotection can be complete in as little as 10 minutes at 65°C.[9] However, as detailed in Troubleshooting Problem 2, AMA should not be used with oligonucleotides containing N4-benzoyl-cytidine due to the risk of transamination.[5] If you require fast deprotection, you must use N4-acetyl-cytidine (Ac-dC) during synthesis.[2][6]
Q3: My oligonucleotide contains sensitive modifications (e.g., dyes, modified bases). What is the best deprotection strategy?
For sensitive oligonucleotides, standard deprotection with ammonium hydroxide or AMA at elevated temperatures can be too harsh.[5] In these cases, an "Ultra-Mild" deprotection strategy is recommended.[10] This involves using phosphoramidites with more labile protecting groups during synthesis (e.g., phenoxyacetyl (Pac) for dA, acetyl (Ac) for dC, and iPr-Pac for dG) and then deprotecting under much milder conditions, such as with 0.05 M potassium carbonate in methanol at room temperature for 4 hours.[2][5]
Q4: How can I effectively monitor the completeness of the deprotection reaction?
A combination of Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS) is the most effective approach.[1]
-
RP-HPLC: Incompletely deprotected oligonucleotides, still carrying the hydrophobic benzoyl group, will have a longer retention time than the fully deprotected product. Comparing the chromatogram of your crude product to a known standard can confirm complete deprotection.
-
Mass Spectrometry: MS is crucial for confirming that the final product has the correct molecular weight and for identifying any of the side products mentioned in the troubleshooting section (e.g., +14 Da for transamination, -1 Da for deamination).
Part 3: Data Summaries & Protocols
Table 1: Comparison of Common Deprotection Conditions for Cytidine
| Parameter | Standard Deprotection | Fast Deprotection (AMA) | Ultra-Mild Deprotection |
| Reagent | Concentrated NH4OH | NH4OH / 40% Methylamine (1:1) | 0.05 M K2CO3 in Methanol |
| Temperature | 55°C | 65°C | Room Temperature |
| Time | 8-16 hours[2] | 10 minutes[9] | 4 hours[5] |
| Compatible dC Monomer | Bz-dC , Ac-dC | Ac-dC ONLY [5][6] | Ac-dC (and other Ultra-Mild monomers)[10] |
| Key Consideration | Robust and reliable standard method. | Risk of transamination with Bz-dC.[3] | Required for sensitive modifications.[5] |
Experimental Protocol: Standard Deprotection with Ammonium Hydroxide
This protocol describes the standard one-step cleavage and deprotection of an oligonucleotide containing Bz-dC.
-
Preparation: Place the column containing the synthesized oligonucleotide on the solid support into a 2 mL screw-cap vial.
-
Reagent Addition: Add 1.5 mL of fresh, concentrated ammonium hydroxide to the vial, ensuring the solid support is fully submerged.[2]
-
Incubation: Seal the vial tightly. Ensure the cap has a proper seal to withstand pressure at elevated temperatures. Place the vial in a heating block or oven set to 55°C for 8-12 hours.[2]
-
Cooling & Collection: After incubation, allow the vial to cool completely to room temperature. Carefully transfer the supernatant, which contains the deprotected oligonucleotide, to a new microcentrifuge tube.
-
Washing: Wash the solid support with 0.5 mL of 50% acetonitrile in water and combine this wash with the supernatant from the previous step.[2]
-
Drying: Evaporate the combined solution to dryness using a vacuum concentrator.
-
Reconstitution: Resuspend the oligonucleotide pellet in an appropriate buffer or nuclease-free water for analysis and downstream applications.
Part 4: Visualizing the Chemistry
Deprotection and Degradation Pathways
The following diagrams illustrate the intended deprotection pathway and the potential side reactions that can occur.
Caption: Key chemical pathways during Bz-dC deprotection.
Troubleshooting Workflow
This workflow provides a logical sequence of steps for diagnosing and resolving deprotection issues.
Caption: A systematic workflow for troubleshooting deprotection issues.
References
- Benchchem. (n.d.). Technical Support Center: Deprotection of Benzoyl-Protected Cytidine in Oligonucleotide Synthesis.
- Benchchem. (n.d.). Incomplete deprotection of oligonucleotides and how to resolve it.
- Benchchem. (n.d.). A Head-to-Head Battle: N4-benzoyl vs. N4-acetyl Protection for Cytidine in Oligonucleotide Synthesis.
- Benchchem. (n.d.). An In-depth Technical Guide to the N4-Benzoyl Protecting Group.
- Benchchem. (n.d.). Technical Support Center: Optimizing Benzoyl Group Deprotection in Oligonucleotide Synthesis.
- Benchchem. (n.d.). Technical Support Center: Optimizing N4-Benzoyl Group Deprotection in Oligonucleotide Synthesis.
-
Glen Research. (n.d.). Oligonucleotide Deprotection Guide. Retrieved from [Link]
- Franciszuk, M., et al. (2024). Chemistry of installing epitranscriptomic 5-modified cytidines in RNA oligomers. RSC Chemical Biology.
- Benchchem. (n.d.). Application Notes and Protocols: The Role of Benzoyl-Protected Cytidine in Phosphoramidite Chemistry.
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (2016). How likely is a side reaction to occur if I use benzoyl chloride to protect the exocyclic amine of a DMT protected 5-iodo-2'-deoxycytidine nucleoside?. Retrieved from [Link]
- Ghavim, B., et al. (2014). An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support. Bioorganic & Medicinal Chemistry, 22(10), 2847-2855.
-
Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]
- Benchchem. (n.d.). A Comparative Analysis of Deprotection Methods for Benzoylated Nucleosides.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. glenresearch.com [glenresearch.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chemistry of installing epitranscriptomic 5-modified cytidines in RNA oligomers - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01098A [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. blog.biosearchtech.com [blog.biosearchtech.com]
Technical Support Center: Optimizing Deprotection of Sensitive Modified Oligonucleotides
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the critical final step of oligonucleotide synthesis: deprotection. The structural integrity of sensitive, high-value modifications hinges on the precise execution of this process. This center is designed to provide not just protocols, but the underlying chemical rationale to empower you to make informed decisions and rescue your precious materials.
The fundamental principle of deprotection is simple: remove all protecting groups from the nucleobases, phosphate backbone, and 2'-hydroxyls (for RNA) while leaving the final oligonucleotide product, including any sensitive modifications, perfectly intact.[1] This guide is structured to address the most common challenges encountered when working with oligonucleotides modified with dyes, quenchers, reactive handles, and other labile moieties.
Troubleshooting Guide: Diagnosing and Solving Deprotection Failures
Incomplete or improper deprotection is a frequent cause of failed experiments. Use this guide to diagnose the symptoms, understand the root causes, and implement effective solutions.
Q1: My analytical results (HPLC/MS) show unexpected peaks or incorrect masses. How do I confirm if this is a deprotection problem?
A1: This is a classic sign of incomplete deprotection. Here’s how to interpret your data:
-
Reversed-Phase HPLC (RP-HPLC): Incompletely deprotected oligonucleotides are more hydrophobic due to the lingering protecting groups (e.g., benzoyl, isobutyryl). They will typically appear as broader peaks that elute later than your main, fully deprotected product peak.[2]
-
Mass Spectrometry (MS): This is the most definitive tool. You will observe species with masses higher than the expected molecular weight of your final product.[2] Each lingering protecting group will add a specific mass. For example, an incomplete removal of a tert-butyldimethylsilyl (TBDMS) group on an RNA oligo adds 114 Da.[2]
Common Protecting Group Remnants and Their Mass Additions:
| Protecting Group | Typically Protects | Added Mass (Da) |
| Benzoyl (Bz) | dA, dC | 104.1 |
| Isobutyryl (iBu) | dG | 70.1 |
| Acetyl (Ac) | dC | 42.0 |
| Phenoxyacetyl (Pac) | dA | 134.1 |
| Isopropyl-phenoxyacetyl (iPr-Pac) | dG | 176.2 |
| Dimethylformamidine (dmf) | dG | 55.1 |
| Cyanoethyl | Phosphate Backbone | 53.0 |
| tert-Butyldimethylsilyl (TBDMS) | 2'-OH (RNA) | 114.2 |
Q2: I've confirmed incomplete deprotection. What are the most likely causes related to my reagents?
A2: Reagent integrity is paramount. The most common culprits are:
-
Aged Deprotection Reagents: Concentrated ammonium hydroxide, the workhorse of standard deprotection, is a solution of ammonia gas in water. Over time, the ammonia gas escapes, drastically reducing the solution's efficacy.[2][3] Always use a fresh bottle or small, tightly sealed aliquots stored in the refrigerator.[2]
-
Incorrect Reagent for the Job: Using standard, aggressive conditions on an oligo with sensitive modifications is a primary cause of failure. For example, many fluorescent dyes like TAMRA, HEX, and some Cyanine dyes will be degraded by prolonged heating in ammonium hydroxide.[3][4][5][6] For these, you must use a milder deprotection strategy.
-
Water Content in Anhydrous Reagents: For RNA deprotection, the removal of 2'-silyl groups (like TBDMS) with reagents such as tetrabutylammonium fluoride (TBAF) is highly sensitive to water. Excessive water in the TBAF reagent can significantly slow down or prevent the deprotection of pyrimidine bases.[2][7]
Q3: My reagents are fresh and appropriate, but I still see issues. Could my protocol conditions (time, temperature) be wrong?
A3: Absolutely. Time and temperature are critical variables that must be tailored to your specific oligonucleotide.
-
Insufficient Time/Temperature: The removal of the protecting group on guanine (e.g., isobutyryl or dmf) is often the slowest step in base deprotection.[2] Guanine-rich sequences may require longer incubation times or higher temperatures to ensure complete removal.[2]
-
Excessive Time/Temperature: This is especially damaging for sensitive oligos. Many dye-labeled oligos require deprotection at room temperature to prevent degradation.[4][8] For example, Cyanine dyes can withstand brief treatment with ammonia at 55°C, but not prolonged heating.[6] Always check the manufacturer's recommendation for your specific modification.
Q4: I have a thiol-modified oligo that isn't conjugating to my target. Is this a deprotection issue?
A4: Yes, this is a very common problem. Thiol-modified oligonucleotides are typically synthesized and shipped with the thiol group in a protected, oxidized state (as a disulfide) to prevent dimerization.[9] Before you can use the thiol for conjugation (e.g., to a maleimide-functionalized molecule), you must perform a reductive cleavage of this disulfide bond.
The standard procedure involves treating the oligonucleotide with a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).[10][11] Failure to perform this step means there is no free sulfhydryl group available to react.
Frequently Asked Questions (FAQs)
Q5: What is the difference between "Standard", "Mild", and "Ultra-Mild" deprotection?
A5: These terms refer to the strength of the basic conditions used for cleavage and deprotection. The choice depends entirely on the stability of the modifications present in your oligonucleotide.
-
Standard Deprotection: Typically uses concentrated ammonium hydroxide at elevated temperatures (e.g., 55°C) for several hours. This is suitable for unmodified DNA and robust modifications.
-
Mild Deprotection: Employs reagents like potassium carbonate in methanol or ammonium hydroxide at room temperature.[5][12] This is necessary for oligos containing modifications that are sensitive to harsher conditions.
-
Ultra-Mild Deprotection: This strategy requires the use of very labile protecting groups on the nucleobases during synthesis, such as phenoxyacetyl (Pac) on dA, acetyl (Ac) on dC, and isopropyl-phenoxyacetyl (iPr-Pac) on dG.[8][12] These "UltraMILD" monomers allow for deprotection under very gentle conditions, such as with 0.05 M potassium carbonate in methanol at room temperature for 4 hours, preserving extremely sensitive functionalities.[3][12]
Deprotection Strategy Decision Workflow
Caption: Decision workflow for selecting the appropriate deprotection strategy.
Q6: I have an RNA oligonucleotide. Why is the deprotection a two-step process?
A6: RNA deprotection is uniquely complex due to the presence of the 2'-hydroxyl group on the ribose sugar.[13] This group is protected during synthesis (commonly with a TBDMS group) to prevent side reactions. The deprotection must proceed in a specific order:
-
Base and Phosphate Deprotection: First, the protecting groups on the nucleobases and the phosphate backbone are removed using a reagent like AMA (ammonium hydroxide/methylamine) or another suitable base. It's critical that the 2'-protecting group remains intact during this step.[13][14]
-
2'-Hydroxyl Deprotection: After the base deprotection is complete and the reagent has been removed, a fluoride source like TBAF or triethylamine trihydrofluoride (TEA·3HF) is used to remove the 2'-silyl protecting groups.[13][15]
Performing these steps out of order or using a single reagent for both will lead to degradation of the RNA strand.
Q7: What is an "orthogonal" protecting group strategy?
A7: An orthogonal protection strategy uses multiple protecting groups in a single synthesis, where each type of group can be removed by a specific chemical reaction without affecting the others.[16][17] This provides exquisite control over the deprotection process. For example, the dimethylacetamidine (Dma) protecting group can be used on adenine bases.[16][18] It remains intact during the removal of "ultra mild" protecting groups with potassium carbonate in methanol, allowing other parts of the oligonucleotide to be deprotected first. The Dma group is then removed in a separate step using ammonia in methanol.[16][18] This approach is powerful for synthesizing highly structured or repetitive DNA sequences where preventing unwanted hybridization during assembly is critical.[16][18][19]
Key Experimental Protocols
Protocol 1: Ultra-Mild Deprotection for Dye-Labeled Oligonucleotides
This protocol is designed for oligonucleotides containing sensitive dyes (e.g., TAMRA, HEX, Cy5) and synthesized using UltraMILD phosphoramidites (Pac-dA, iPr-Pac-dG, Ac-dC).[12]
Methodology:
-
Preparation: After synthesis, transfer the solid support from the synthesis column to a screw-cap reaction vial.
-
Deprotection Reagent: Prepare a fresh solution of 0.05 M potassium carbonate (K₂CO₃) in anhydrous methanol.
-
Cleavage & Deprotection: Add 1 mL of the K₂CO₃/methanol solution to the solid support in the vial.
-
Incubation: Seal the vial tightly and incubate at room temperature for a minimum of 4 hours.[12] Gentle agitation is recommended.
-
Neutralization: After incubation, carefully transfer the methanolic solution containing the oligonucleotide to a new tube. Crucially, neutralize the solution by adding 6 µL of glacial acetic acid for every 1 mL of deprotection solution used.[12] Failure to neutralize before drying can damage the oligonucleotide.
-
Drying: Evaporate the neutralized solution to dryness using a vacuum concentrator.
-
Purification: The resulting pellet is ready for desalting or further purification by HPLC.
Protocol 2: Reductive Deprotection of Thiol-Modified Oligonucleotides
This protocol describes the generation of a free thiol group from its protected disulfide form, which is essential for subsequent conjugation reactions.[10]
Methodology:
-
Reagent Preparation: Prepare a fresh 100 mM solution of Dithiothreitol (DTT) in a suitable buffer, such as 100 mM phosphate buffer, adjusted to pH 8.3–8.5.[10][18]
-
Oligonucleotide Dissolution: Dissolve the lyophilized thiol-modified oligonucleotide in your buffer of choice to a concentration of 100–500 µM.
-
Reduction Reaction: Add an equal volume of the 100 mM DTT solution to the oligonucleotide solution (for a final DTT concentration of 50 mM).[10]
-
Incubation: Incubate the mixture at room temperature for 30 minutes.[10][18]
-
Downstream Use: The oligonucleotide with the now-free thiol group can be used directly in many applications. If residual DTT interferes with your downstream process, it must be removed.
-
DTT Removal (Optional): Excess DTT can be removed by size-exclusion chromatography (e.g., a desalting column) or by ethanol precipitation.[10][11] For precipitation, add sodium acetate and cold ethanol, incubate at -80°C, centrifuge to pellet the oligo, wash with 70% ethanol, and resuspend in buffer.[11]
Troubleshooting Workflow for Deprotection Issues
Caption: A systematic workflow for troubleshooting oligonucleotide deprotection problems.
References
-
Deprotection of Thiol-modified Oligonucleotides. metabion. [Link]
-
Silverman, A. P., & Kool, E. T. (2002). An orthogonal oligonucleotide protecting group strategy that enables assembly of repetitive or highly structured DNAs. Nucleic Acids Research, 30(19), e101. [Link]
-
PROCEDURE FOR ULTRAMILD DEPROTECTION OF OLIGODEOXYNUCLEOTIDES. Glen Research. [Link]
-
Deprotection, Ultramild (Ammonium Hydroxide / Ethanol, V / V = 75 : 25). EMP Biotech. [Link]
-
Silverman, A. P., & Kool, E. T. (2002). An orthogonal oligonucleotide protecting group strategy that enables assembly of repetitive or highly structured DNAs. Nucleic Acids Research, 30(19), e101. [Link]
-
Deprotection - Volume 2 - RNA Deprotection. Glen Research. [Link]
-
Oligonucleotide synthesis. Wikipedia. [Link]
-
Dharmacon™ TCEP reaction for thiol-modified siRNA/RNA oligonucleotidess. Horizon Discovery. [Link]
-
Deprotection Guide. Glen Research. [Link]
-
Oligonucleotide Deprotection Guide. Glen Research. [Link]
-
Thiol Modification of Oligonucleotides. Glen Research. [Link]
-
Deprotection – Volume 4 – Alternatives to Ammonium Hydroxide. Glen Research. [Link]
-
Vinayak, R., Anderson, P., McCollum, C., & Hampel, A. (1992). Chemical synthesis of RNA using fast oligonucleotide deprotection chemistry. Nucleic Acids Research, 20(6), 1265–1269. [Link]
-
Deprotection - Volume 1 - Deprotect to Completion. Glen Research. [Link]
-
Application Note: Phosphorodithioates in Oligonucleotide Therapeutics. Glen Research. [Link]
-
An orthogonal oligonucleotide protecting group strategy that enables assembly of repetitive or highly structured DNAs. Semantic Scholar. [Link]
-
Oligonucleotide synthesis under mild deprotection conditions. RSC Publishing. [Link]
-
RNA oligonucleotide synthesis. ATDBio. [Link]
-
Fergione, S., Fedorova, O., & Nawrot, B. (2021). Synthesis, deprotection, and purification of diphosphorylated RNA oligonucleotides. ChemRxiv. [Link]
-
Mignet, N., et al. (1997). Optimized synthesis of phosphorothioate oligodeoxyribonucleotides substituted with a 5′-protected thiol function and a 3′-amino group. Nucleic Acids Research, 25(22), 4642–4649. [Link]
-
Gasan, A. I., et al. (2001). Advanced method for oligonucleotide deprotection. Nucleic Acids Research, 29(21), e102. [Link]
- Deprotection of phosphorus in oligonucleotide synthesis.
-
Vargason, J. M., et al. (2008). Fast Deprotection of Synthetic Oligodeoxyribonucleotides Using Standard Reagents under Microwave Irradiation. Oligonucleotides, 18(1), 87-94. [Link]
-
Synthesis and properties of fluorescent oligonucleotides. ATDBio. [Link]
-
Aviñó, A., et al. (2012). Synthesis of Oligonucleotides Carrying Thiol Groups Using a Simple Reagent Derived from Threoninol. Molecules, 17(7), 8093–8108. [Link]
- Methods for characterizing phosphorothioate oligonucleotides.
-
Gilar, M., et al. (2015). Detecting the Major Degradation Products of Phosphorothioate Oligonucleotides by Chemical Derivatization and Weak Anion Exchange Chromatography. Analytical Chemistry, 87(1), 586–592. [Link]
Sources
- 1. glenresearch.com [glenresearch.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. glenresearch.com [glenresearch.com]
- 4. Enzymatic and Chemical Labeling Strategies for Oligonucleotides | AAT Bioquest [aatbio.com]
- 5. glenresearch.com [glenresearch.com]
- 6. atdbio.com [atdbio.com]
- 7. trilinkbiotech.com [trilinkbiotech.com]
- 8. blog.biosearchtech.com [blog.biosearchtech.com]
- 9. idtdevblob.blob.core.windows.net [idtdevblob.blob.core.windows.net]
- 10. metabion.com [metabion.com]
- 11. horizondiscovery.com [horizondiscovery.com]
- 12. glenresearch.com [glenresearch.com]
- 13. glenresearch.com [glenresearch.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. atdbio.com [atdbio.com]
- 16. An orthogonal oligonucleotide protecting group strategy that enables assembly of repetitive or highly structured DNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 18. An orthogonal oligonucleotide protecting group strategy that enables assembly of repetitive or highly structured DNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. [PDF] An orthogonal oligonucleotide protecting group strategy that enables assembly of repetitive or highly structured DNAs. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Phosphoramidite Chemistry with Modified Bases
Welcome to the Technical Support Center for oligonucleotide synthesis. This guide is designed for researchers, scientists, and drug development professionals working with phosphoramidite chemistry, with a special focus on the unique challenges presented by modified bases. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate the complexities of synthesizing modified oligonucleotides, ensuring the integrity and success of your experiments.
Introduction: The Challenge of Modified Oligonucleotides
Phosphoramidite chemistry is the cornerstone of modern DNA and RNA synthesis, enabling the precise, automated assembly of nucleic acid sequences.[1][2][3] Its versatility allows for the incorporation of a wide array of modified bases, which are critical for therapeutic and diagnostic applications to enhance properties like in vivo stability, binding affinity, and metabolic resistance.[4][][6] However, these modifications often introduce new side reactions and complexities not encountered with standard nucleobases.[4][7] This guide provides practical, field-proven insights to anticipate, identify, and resolve these challenges.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common questions encountered during the synthesis of modified oligonucleotides.
Q1: Why is my final yield of the full-length modified oligonucleotide unexpectedly low, even though the trityl monitoring indicated high coupling efficiency?
A: Consistent trityl signals with low final yield often point to problems occurring after the coupling step.[7] Potential causes include:
-
Incomplete Deprotection: Protecting groups on the modified bases may not be fully removed by standard deprotection protocols, leading to a lower yield of the desired product.[7]
-
Chain Cleavage during Deprotection: Some modified bases are sensitive to the harsh conditions of standard deprotection (e.g., prolonged exposure to ammonium hydroxide at high temperatures) and can lead to chain cleavage.[4][7][8]
-
Degradation on Solid Support: The modified oligonucleotide might be unstable on the solid support, leading to degradation before cleavage.
Q2: I'm observing a significant peak corresponding to a deletion sequence (n-1) in my HPLC or Mass Spectrometry analysis. What is the likely cause?
A: The presence of n-1 sequences is a classic symptom of either incomplete coupling or inefficient capping.[9][10]
-
Inefficient Coupling: Modified phosphoramidites, especially those that are sterically hindered, may require longer coupling times or a more potent activator to achieve high coupling efficiency.[7][9]
-
Capping Failure: If the capping step fails, unreacted 5'-hydroxyl groups can participate in the subsequent coupling cycle, leading to the formation of deletion sequences.[9][11]
Q3: My mass spectrometry results show unexpected mass additions to my modified oligonucleotide. What could be the source of these adducts?
A: Unwanted additions can arise from several side reactions, particularly during the deprotection step.
-
Acrylonitrile Adducts: A common byproduct of the removal of the 2-cyanoethyl phosphate protecting group is acrylonitrile, which can react with nucleobases, especially under basic conditions, leading to n+1 and n+2 modifications.[12][13]
-
Transamination: Deprotection with certain amines, like ethylenediamine (EDA), can cause transamination of protected cytidine residues, leading to undesired adducts.[4]
Q4: I am working with a guanine-rich sequence containing modified bases and observing significant chain cleavage. What is the potential cause?
A: Guanine bases are particularly susceptible to modification during synthesis.[14] The O6 position of guanine can be modified by phosphoramidite reagents, which can lead to depurination and subsequent chain cleavage upon oxidation.[9][15][16][17] This issue can be exacerbated in sequences with a high guanine content.
Q5: Can I use standard deprotection conditions for my oligonucleotide containing sensitive fluorescent dyes?
A: It is generally not recommended. Many fluorescent dyes, especially those with absorption above 640 nm (like Cy5), are sensitive to the harsh conditions of standard deprotection and can degrade.[18] Milder deprotection reagents or post-synthetic labeling strategies are often necessary for such modifications.[18]
Part 2: Troubleshooting Guides
This section provides detailed, step-by-step guidance for diagnosing and resolving specific side reactions encountered during the synthesis of modified oligonucleotides.
Troubleshooting Guide 1: Low Coupling Efficiency of Modified Phosphoramidites
Symptoms:
-
High percentage of shorter sequences (n-1, n-2, etc.) observed by HPLC or mass spectrometry.[9]
-
Low overall yield of the full-length product.[9]
-
Decreasing trityl signal intensity during synthesis.
Probable Causes & Solutions:
| Probable Cause | Proposed Solution & Rationale |
| Moisture Contamination | Solution: Ensure all reagents, particularly the acetonitrile (ACN) used for phosphoramidite dissolution and washes, are anhydrous (ideally <30 ppm water).[7] Rationale: Moisture hydrolyzes activated phosphoramidites, preventing them from coupling to the growing oligonucleotide chain.[7] Use fresh, DNA-synthesis-grade ACN and store reagents under an inert atmosphere.[9] |
| Steric Hindrance of Modified Base | Solution: Increase the coupling time. While standard phosphoramidites couple efficiently in under a minute, modified phosphoramidites may require longer coupling times of 5-10 minutes.[7] Rationale: The bulky nature of some modifications can slow down the reaction kinetics, necessitating a longer time for the coupling reaction to go to completion. |
| Suboptimal Activator | Solution: Consider using a more potent activator like 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI).[10] Rationale: A stronger activator can more effectively protonate the phosphoramidite, making it more susceptible to nucleophilic attack by the 5'-hydroxyl group of the growing oligonucleotide chain. |
| Degraded Phosphoramidite | Solution: Use freshly prepared phosphoramidite solutions for each synthesis run.[9] Rationale: Phosphoramidites, especially dG phosphoramidites, can degrade over time, even when stored at low temperatures.[19] |
Experimental Protocol: Optimizing Coupling Time for a Sterically Hindered Modified Phosphoramidite
-
Synthesize a short test sequence (e.g., a 10-mer) containing the modified base.
-
Divide the synthesis into multiple columns.
-
For each column, vary the coupling time for the modified phosphoramidite (e.g., 2, 5, 10, and 15 minutes). Keep all other synthesis parameters constant.
-
Cleave and deprotect the oligonucleotides under appropriate conditions for the modification.
-
Analyze the crude product from each synthesis by RP-HPLC and Mass Spectrometry.
-
Compare the percentage of the full-length product to the n-1 deletion product for each coupling time. The optimal coupling time will be the shortest time that gives the highest percentage of the full-length product.
Diagram: Troubleshooting Low Coupling Efficiency
Caption: A logical workflow for troubleshooting low coupling efficiency.
Troubleshooting Guide 2: Side Reactions During Deprotection of Modified Oligonucleotides
Symptoms:
-
Presence of unexpected peaks in HPLC or mass spectrometry analysis.
-
Incomplete removal of protecting groups, confirmed by mass spectrometry.
-
Degradation of the final product, leading to a smear on a gel or multiple low-molecular-weight peaks in the chromatogram.
Probable Causes & Solutions:
| Probable Cause | Proposed Solution & Rationale |
| Base-Labile Modifications | Solution: Use milder deprotection conditions. For example, some modifications require deprotection with potassium carbonate in methanol or t-butylamine/methanol/water.[7][20] Rationale: Standard deprotection with ammonium hydroxide at elevated temperatures can degrade sensitive modified bases or protecting groups.[4][7][21] |
| Formation of Acrylonitrile Adducts | Solution: Perform a pre-treatment step to remove the cyanoethyl groups before base deprotection. This can be achieved by treating the solid-supported oligonucleotide with a reagent like diethylamine.[12][20] Rationale: This two-step deprotection strategy removes the source of acrylonitrile before the oligonucleotide is subjected to the basic conditions required for base deprotection, thus minimizing the formation of adducts.[12][13] |
| Transamination of Cytidine | Solution: Use dC-ibu (isobutyryl) instead of dC-bz (benzoyl) as the protecting group for cytidine.[4] Alternatively, if using ethylenediamine (EDA) for deprotection, a pre-treatment with hydrazine can be employed to remove the benzoyl group prior to EDA treatment.[4] Rationale: The isobutyryl protecting group is less susceptible to transamination by EDA than the benzoyl group. |
| Incomplete Deprotection due to Water Content | Solution: For reagents sensitive to water, such as tetrabutylammonium fluoride (TBAF) used for desilylation in RNA synthesis, ensure the reagent is anhydrous. This can be achieved by treating the TBAF with molecular sieves.[4] Rationale: Water can significantly reduce the rate of deprotection for certain reagents, particularly for pyrimidines.[4] |
Experimental Protocol: Evaluating Milder Deprotection Conditions
-
Synthesize a short test oligonucleotide containing the sensitive modified base.
-
Divide the solid support into several aliquots after synthesis.
-
Deprotect each aliquot using a different deprotection cocktail and condition:
-
Analyze the resulting oligonucleotides by HPLC and mass spectrometry.
-
Compare the purity of the full-length product and the presence of degradation products or adducts across the different conditions to identify the optimal deprotection strategy.
Diagram: Deprotection Strategy for Sensitive Modifications
Caption: Decision tree for selecting an appropriate deprotection strategy.
Part 3: The Critical Role of Capping and Oxidation with Modified Bases
While often considered routine steps, capping and oxidation are critical for the synthesis of high-fidelity oligonucleotides, and their importance is amplified when working with modified bases.
Capping: Preventing Deletion Mutants
The capping step acetylates any 5'-hydroxyl groups that failed to react during the coupling step, rendering them inert to further chain elongation.[9][10]
-
Consequences of Capping Failure: Inefficient capping leads to the formation of deletion sequences (n-1), which can be difficult to purify from the full-length product.[9][11]
-
Side Reactions in Capping: Standard capping with acetic anhydride can lead to modification of the O6-position of guanine residues, which can result in G to A substitutions in the final product.[22] Using capping reagents based on phosphoramidite chemistry can reduce this type of error.[22]
Oxidation: Stabilizing the Phosphate Backbone
The oxidation step converts the unstable phosphite triester linkage to a more stable pentavalent phosphate triester.[10][15][]
-
Consequences of Incomplete Oxidation: Failure to properly oxidize the phosphite triester can lead to instability and chain cleavage during the subsequent acidic detritylation step.[7][]
-
Oxidation and Modified Bases: Some modified bases may be sensitive to the standard iodine-based oxidation conditions. In such cases, alternative, non-aqueous oxidizing agents like tert-Butyl hydroperoxide can be used.[15]
References
-
Aragen. (n.d.). Phosphoramidite Chemistry: The Engine Behind Oligonucleotide Innovation. Retrieved from [Link]
-
Beaucage, S. L. (2013). Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries. Current Protocols in Nucleic Acid Chemistry, 55(1), 3.1.1-3.1.25. Retrieved from [Link]
-
Twist Bioscience. (n.d.). Phosphoramidite Chemistry for DNA Synthesis. Retrieved from [Link]
-
Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]
-
Zhang, Z., et al. (2014). Synthetic oligodeoxynucleotide purification by capping failure sequences with a methacrylamide phosphoramidite followed by polymerization. RSC Advances, 4(16), 8746-8757. Retrieved from [Link]
-
Guga, P. (2020). Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach. Molecules, 25(15), 3333. Retrieved from [Link]
- Kumar, P., et al. (2002). Method for deprotecting oligonucleotides. Google Patents.
-
Wikipedia. (n.d.). Oligonucleotide synthesis. Retrieved from [Link]
-
Masaki, Y., et al. (2022). Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End. Molecules, 27(23), 8549. Retrieved from [Link]
-
Guga, P. (2020). Synthesis of Nucleobase-Modified RNA Oligonucleotides. Encyclopedia.pub. Retrieved from [Link]
-
Pon, R. T., Damha, M. J., & Ogilvie, K. K. (1985). Modification of guanine bases by nucleoside phosphoramidite reagents during the solid phase synthesis of oligonucleotides. Nucleic Acids Research, 13(18), 6447–6465. Retrieved from [Link]
-
Pon, R. T., Damha, M. J., & Ogilvie, K. K. (1985). Modification of guanine bases by nucleoside phosphoramidite reagents during the solid phase synthesis of oligonucleotides. Nucleic Acids Research, 13(18), 6447–6465. Retrieved from [Link]
-
Guga, P. (2020). Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach. Molecules, 25(15), 3333. Retrieved from [Link]
-
Zhang, Z., et al. (2014). Synthetic oligodeoxynucleotide purification by capping failure sequences with a methacrylamide phosphoramidite followed by polymerization. RSC Advances, 4(16), 8746-8757. Retrieved from [Link]
-
Eadie, J. S., & Davidson, D. S. (1987). Modifications of guanine bases during oligonucleotide synthesis. Nucleic Acids Research, 15(20), 8333–8349. Retrieved from [Link]
-
Glen Research. (n.d.). Modifier Phosphoramidites and Supports. Retrieved from [Link]
-
Lindberg, J., et al. (2019). The degradation of the four different phosphoramidites as a function of time in propylene carbonate with added water. Scientific Reports, 9(1), 1-8. Retrieved from [Link]
- Andrus, A., & Beaucage, S. L. (1990). Chemical capping by phosphitylation during oligonucleotide synthesis. Google Patents.
-
Taran, S. A., et al. (2023). The Influence of the Capping Step During Solid-Phase Phosphoramidite Synthesis of Oligonucleotides on Synthetic Errors in Oligonucleotides. International Journal of Molecular Sciences, 24(13), 10842. Retrieved from [Link]
-
Bio-Synthesis. (n.d.). Modified Base Oligonucleotide, Oligo Synthesis with Modified Bases. Retrieved from [Link]
-
Beaucage, S. L. (2001). Strategies in the preparation of DNA and RNA oligonucleotides according to the phosphoramidite method. Current Protocols in Nucleic Acid Chemistry, 5(1), 3.3.1-3.3.20. Retrieved from [Link]
-
Masaki, Y., et al. (2022). Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End. Molecules, 27(23), 8549. Retrieved from [Link]
-
ELLA Biotech. (n.d.). Designing Oligo With Multiple Modifications. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology. Retrieved from [Link]
Sources
- 1. Phosphoramidite Chemistry: The Engine Behind Oligonucleotide Innovation - Aragen Life Sciences [aragen.com]
- 2. twistbioscience.com [twistbioscience.com]
- 3. blog.biosearchtech.com [blog.biosearchtech.com]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 6. Phosphoramidite Considerations | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. EP0294196B1 - Chemical capping by phosphitylation during oligonucleotide synthesis - Google Patents [patents.google.com]
- 12. CA2361079C - Method for deprotecting oligonucleotides - Google Patents [patents.google.com]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. Modifications of guanine bases during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Modification of guanine bases by nucleoside phosphoramidite reagents during the solid phase synthesis of oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Designing Oligo With Multiple Modifications - ELLA Biotech [ellabiotech.com]
- 19. researchgate.net [researchgate.net]
- 20. glenresearch.com [glenresearch.com]
- 21. mdpi.com [mdpi.com]
- 22. The Influence of the Capping Step During Solid-Phase Phosphoramidite Synthesis of Oligonucleotides on Synthetic Errors in Oligonucleotides [mdpi.com]
Technical Support Center: Identifying and Mitigating n-1 Shortmer Impurities in Modified Oligonucleotide Synthesis
Welcome to the Technical Support Center for modified oligonucleotide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the identification and control of n-1 shortmer impurities. Our goal is to equip you with the scientific understanding and practical methodologies to ensure the purity and integrity of your synthetic oligonucleotides.
Troubleshooting Guide: Diagnosing and Resolving n-1 Impurity Issues
This section provides a systematic approach to common problems encountered during the synthesis and analysis of modified oligonucleotides, with a focus on n-1 shortmers.
Question 1: I'm observing a significant n-1 peak in my analytical trace (HPLC/CE). What are the primary causes?
An elevated n-1 peak, representing sequences one nucleotide shorter than the full-length product (FLP), is a common issue in solid-phase oligonucleotide synthesis.[1][2] The presence of these impurities can significantly impact the efficacy and safety of therapeutic oligonucleotides and the reliability of diagnostic and research applications.[3] The two fundamental causes are inefficient coupling during the synthesis cycle and ineffective capping of unreacted 5'-hydroxyl groups.[4][5]
Underlying Causes & Solutions:
-
Inefficient Coupling: The phosphoramidite coupling reaction, where a new base is added to the growing oligonucleotide chain, must be highly efficient (ideally >99%).[5][6] If a portion of the growing chains fail to couple, they will be one base shorter.[7]
-
Moisture Contamination: Water is a potent inhibitor of the coupling reaction as it reacts with the activated phosphoramidite.[5]
-
Degraded Reagents: Phosphoramidites and the activator (e.g., tetrazole or a more modern equivalent) can degrade over time, particularly with exposure to moisture.[5][7]
-
Solution: Use fresh reagents for each synthesis. Verify the quality of your phosphoramidites and activator, especially for modified monomers which may have different stability profiles.[5]
-
-
Suboptimal Coupling Time/Concentration: Modified or sterically hindered phosphoramidites may require longer coupling times or higher concentrations to achieve optimal efficiency.[7]
-
-
Ineffective Capping: The capping step is crucial for permanently blocking any 5'-hydroxyl groups that failed to react during the coupling step.[4][8] If these unreacted chains are not capped, they can participate in the subsequent coupling cycle, leading to the formation of an oligonucleotide with an internal deletion, which is also an n-1 impurity.[4][5]
-
Degraded Capping Reagents: The capping reagents, typically acetic anhydride (Cap A) and N-methylimidazole (Cap B), can lose their activity.
-
Solution: Prepare fresh capping solutions daily.[7]
-
-
Incomplete Reagent Delivery: Issues with the synthesizer's fluidics can prevent the correct volume of capping reagents from reaching the synthesis column.
-
Solution: Perform regular maintenance and calibration of your synthesizer to ensure accurate reagent delivery.
-
-
dot graph TD; subgraph "Synthesis Cycle Failure Points Leading to n-1 Impurities" A[Start of Cycle: Free 5'-OH] --> B{Coupling Step}; B -- "Successful (>99%)" --> C[Full-Length Chain]; B -- "Failure (<1%)" --> D[Unreacted 5'-OH]; D --> E{Capping Step}; E -- "Successful" --> F[Capped Failure Sequence - Truncated]; E -- "Failure" --> G[Uncapped Failure Sequence]; G --> H{Next Coupling Cycle}; H --> I[Internal Deletion - n-1 Impurity]; C --> J{Oxidation}; J --> K[Next Cycle]; end
Caption: Key failure points in the oligo synthesis cycle that lead to n-1 impurities.
Question 2: My mass spectrometry results show a complex cluster of peaks around the n-1 mass. How do I identify the specific deletion sequences?
The n-1 impurity peak observed in a chromatogram is often a composite of all possible single-base deletion sequences.[9] High-resolution analytical techniques are necessary to resolve and identify these individual isomers.
Analytical Workflow for n-1 Characterization:
-
High-Resolution Chromatography:
-
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC): This is the gold standard for oligonucleotide impurity analysis.[10][11][12] By using ion-pairing reagents like triethylammonium acetate (TEAA) or hexylammonium acetate (HAA), and optimizing the gradient and temperature, you can often resolve different n-1 isomers based on slight differences in hydrophobicity.[11][13]
-
Anion-Exchange HPLC (AEX-HPLC): This technique separates oligonucleotides based on the number of phosphate charges and can be effective for resolving shortmers from the full-length product.[2][14]
-
-
Mass Spectrometry (MS) Identification:
Experimental Protocol: High-Resolution IP-RP-HPLC-MS for n-1 Analysis
| Step | Procedure | Rationale |
| 1. Column Selection | Use a high-resolution reversed-phase column (e.g., C18) designed for oligonucleotide analysis. | Provides the necessary selectivity to separate closely related impurity species. |
| 2. Mobile Phase | Mobile Phase A: Ion-pairing reagent (e.g., 5-15 mM TEA, 100-400 mM HFIP in water). Mobile Phase B: Acetonitrile or Methanol. | The ion-pairing reagent neutralizes the negative charge of the phosphate backbone, allowing for separation based on hydrophobicity. HFIP is a volatile ion-pairing agent that enhances MS signal.[15] |
| 3. Gradient | Employ a shallow gradient of Mobile Phase B (e.g., a 1% increase per minute).[11] | A shallow gradient is crucial for resolving species with very similar retention times, such as n-1 isomers.[11] |
| 4. Temperature | Maintain an elevated column temperature (e.g., 50-60°C).[11][15] | Higher temperatures can improve peak shape and resolution by disrupting secondary structures.[11] |
| 5. MS Detection | Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in negative ion mode. | Provides accurate mass measurements to confirm the elemental composition of the parent ion and its fragments, enabling confident identification of the n-1 species. |
| 6. Data Analysis | Deconvolute the mass spectra to determine the monoisotopic mass of the eluting species and compare it to the theoretical masses of all possible n-1 deletions. | Confirms the identity of the impurities. |
Question 3: I've identified the cause of my n-1 impurities. What purification strategies are most effective for their removal?
While optimizing the synthesis chemistry is the best approach to minimize n-1 formation, post-synthesis purification is often necessary to achieve the high purity required for many applications.[16]
Purification Method Comparison:
| Purification Method | Principle | Resolution of n-1 | Best Suited For |
| Reverse-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity.[1] | Good to Excellent. Can resolve the full-length product from most shortmers.[2] | High-purity applications, modified oligonucleotides.[17] |
| Anion-Exchange HPLC (AEX-HPLC) | Separation based on charge (number of phosphate groups).[2] | Good, especially for shorter oligos (<40 bases).[18] | Unmodified oligos, applications where charge-based separation is advantageous.[17] |
| Polyacrylamide Gel Electrophoresis (PAGE) | Separation based on size and charge. | High. Can provide excellent resolution.[17] | High-purity applications, but can be lower throughput and yield compared to HPLC.[19] |
| Capillary Electrophoresis (CE) | Separation based on size and charge in a capillary format. | Very High. Offers excellent resolution and quantitative precision.[19][20] | Analytical QC, purity assessment.[20][21] |
Key Consideration for Purification: For Trityl-On purification strategies, where the hydrophobic DMT group is left on the full-length product to aid in separation, be aware that n-1 deletion impurities will also retain the DMT group and co-elute with the desired product.[22] Therefore, highly efficient capping is paramount when using this purification method.[22]
Frequently Asked Questions (FAQs)
Q1: What exactly is an n-1 shortmer impurity?
An n-1 shortmer is a product-related impurity that is one nucleotide shorter than the intended full-length oligonucleotide sequence.[14][23] These can be either truncated sequences (missing a terminal nucleotide) or, more problematically, sequences with an internal deletion.[4][24]
Q2: Besides inefficient coupling and capping, are there other causes of n-1 impurities?
Yes, while less common with modern synthesis protocols, other issues can contribute:
-
Depurination: The acidic conditions of the detritylation step (removal of the DMT protecting group) can lead to the cleavage of the bond between a purine base (A or G) and the sugar backbone.[4][25][26] This apurinic site is unstable and can lead to chain cleavage during the final deprotection step, resulting in truncated fragments.[25][26] Using a milder acid like Dichloroacetic Acid (DCA) and minimizing acid exposure time can reduce depurination.[4][26]
-
Incomplete Detritylation: If the DMT group is not completely removed, that chain cannot be extended in the current cycle. If the DMT group is removed in a subsequent cycle, the chain will be elongated, resulting in an n-1 deletion impurity.[9][]
Q3: What are the regulatory expectations for n-1 impurities in therapeutic oligonucleotides?
Regulatory agencies like the FDA and EMA have increasing expectations for the characterization and control of impurities in oligonucleotide therapeutics.[23][28] While specific guidelines for oligonucleotides are still evolving, the principles of ICH Q3A/B for small molecules are often applied.[23][29] This means that significant effort is expected to characterize product-related impurities.[28] For instance, the EMA draft guideline suggests that impurities above 1.0% should be identified.[30]
dot graph TD; subgraph "Regulatory & Analytical Workflow for Oligonucleotide Impurities" A[Synthesis] --> B{Crude Oligonucleotide}; B --> C[Analytical QC]; C -- "IP-RP-HPLC" --> D[Purity Assessment]; C -- "LC-MS" --> E[Impurity Identification]; D -- "> Specification" --> F[Release]; D -- "< Specification" --> G{Troubleshoot Synthesis}; E -- "Characterize n-1, n+1, etc." --> H[Impurity Profile Report]; G --> A; H --> I[Regulatory Submission]; end
Caption: A simplified workflow for the analysis and control of oligonucleotide impurities.
Q4: How do modifications on the oligonucleotide affect n-1 formation and detection?
Modifications to the base, sugar, or phosphate backbone can introduce new challenges:
-
Synthesis: Some modified phosphoramidites may be more sterically hindered, leading to lower coupling efficiencies and a higher propensity for n-1 formation.[7]
-
Analysis: Modifications alter the hydrophobicity and charge of the oligonucleotide, which can change its retention behavior in HPLC. This can sometimes improve the resolution of impurities, but it can also cause co-elution, making quantification more difficult.[31] Mass spectrometry is crucial for confirming the identity of impurities in modified oligonucleotides.[32]
References
- Oligonucleotide Purity Analysis by Capillary Electrophoresis. Bio-Rad.
- Capillary Electrophoresis of Oligonucleotides. IDT.
-
Application of capillary electrophoresis to the measurement of oligonucleotide concentration and purity over a wide dynamic range. Analytical Biochemistry. Available at: [Link]
-
Analyzing Oligonucleotide Purity with Capillary Electrophoresis. The Scientist. Available at: [Link]
-
Characterizing Oligonucleotide Impurities: Analytical Strategies and Regulatory Guidelines. BioPharmaSpec. Available at: [Link]
-
Oligonucleotide Applications Capillary Electrophoresis (CE) Oligos. Bio-Synthesis Inc. Available at: [Link]
-
Oligonucleotides: EMA drafts new guideline on manufacturing and development. RAPS. Available at: [Link]
-
Determination of individual oligonucleotide impurities by small amine ion pair-RP HPLC MS and MS/MS: n - 1 impurities. Journal of Chromatography B. Available at: [Link]
-
Mastering Oligonucleotide Purification: IP-RP HPLC Workflows for Reliable Analytical Testing. Separation Science. Available at: [Link]
-
Therapeutic Oligonucleotides: Regulations & Quality Standards. Bioprocess Online. Available at: [Link]
-
EMA Issues Draft Guideline On The Development And Manufacture Of Oligonucleotides. Outsourced Pharma. Available at: [Link]
-
Qualitative Analysis of Oligonucleotides Using The Advion Interchim Scientific® HPLC-UV/MS System. Advion. Available at: [Link]
-
Determination of individual oligonucleotide impurities by small amine ion pair-RP HPLC MS and MS/MS: n − 1 impurities. ResearchGate. Available at: [Link]
-
CMC Challenges in FDA-Approved Synthetic Oligonucleotide Drugs. IPQ.org. Available at: [Link]
-
Five Crucial Considerations to Overcome Challenges in Oligonucleotide Purification. Gilson. Available at: [Link]
-
DETECTING LOW-LEVEL SYNTHESIS IMPURITIES IN MODIFIED PHOSPHOROTHIOATE OLIGONUCLEOTIDES USING LIQUID CHROMATOGRAPHY – HIGH RESOLUTION MASS SPECTROMETRY. NIH. Available at: [Link]
-
Improving Recovery and Quantitation of Oligonucleotide Impurities Using MaxPeak HPS Technology. Waters Corporation. Available at: [Link]
-
Investigation of the 'n-1' impurity in phosphorothioate oligodeoxynucleotides synthesized by the solid-phase beta-cyanoethyl phosphoramidite method using stepwise sulfurization. NIH. Available at: [Link]
-
Glen Report 22.19 - Technical Brief - Depurination of DNA During Oligonucleotide Synthesis. Glen Research. Available at: [Link]
-
Oligonucleotide synthesis. Wikipedia. Available at: [Link]
-
Expediting Method Development for Oligonucleotide Impurity Analysis Using the ACQUITY QDa II Mass Detector. Waters Corporation. Available at: [Link]
- Process for the de-tritylation of oligonucleotides. Google Patents.
-
Glen Report 17.13 - UniCap Phosphoramidite, AN alternative to acetic anhydride capping. Glen Research. Available at: [Link]
-
Navigating the Complexity of Oligonucleotide Impurities. TS Quality & Engineering. Available at: [Link]
-
Purification of DNA Oligonucleotides using Anion Exchange Chromatography. YouTube. Available at: [Link]
-
Oligonucleotide Analysis: Essential Techniques, Tools, and Compliance Strategies. Technology Networks. Available at: [Link]
-
Rapid identification of short oligonucleotide impurities using lithium adduct consolidated MALDI-TOF mass spectrometry. ResearchGate. Available at: [Link]
-
5' Capped Oligonucleotide. Bio-Synthesis Inc. Available at: [Link]
-
Simultaneous and stoichiometric purification of hundreds of oligonucleotides. NIH. Available at: [Link]
-
Challenges and Solutions in Oligonucleotide Analysis, Part II: A Detailed Look at Ion-Pairing Reversed-Phase Separations. LCGC International. Available at: [Link]
Sources
- 1. gilson.com [gilson.com]
- 2. Oligonucleotide Purification [sigmaaldrich.com]
- 3. tsquality.ch [tsquality.ch]
- 4. blog.biosearchtech.com [blog.biosearchtech.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sg.idtdna.com [sg.idtdna.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 9. Investigation of the 'n-1' impurity in phosphorothioate oligodeoxynucleotides synthesized by the solid-phase beta-cyanoethyl phosphoramidite method using stepwise sulfurization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of individual oligonucleotide impurities by small amine ion pair-RP HPLC MS and MS/MS: n - 1 impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mastering Oligonucleotide Purification: IP-RP HPLC Workflows for Reliable Analytical Testing | Separation Science [sepscience.com]
- 12. researchgate.net [researchgate.net]
- 13. advion.com [advion.com]
- 14. Oligonucleotide Analysis Using HPLC Columns | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. DETECTING LOW-LEVEL SYNTHESIS IMPURITIES IN MODIFIED PHOSPHOROTHIOATE OLIGONUCLEOTIDES USING LIQUID CHROMATOGRAPHY – HIGH RESOLUTION MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Simultaneous and stoichiometric purification of hundreds of oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Oligonucleotide Applications Capillary Electrophoresis (CE) Oligos [biosyn.com]
- 18. labcluster.com [labcluster.com]
- 19. idtdevblob.blob.core.windows.net [idtdevblob.blob.core.windows.net]
- 20. bio-rad.com [bio-rad.com]
- 21. Application of capillary electrophoresis to the measurement of oligonucleotide concentration and purity over a wide dynamic range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. glenresearch.com [glenresearch.com]
- 23. biopharmaspec.com [biopharmaspec.com]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. glenresearch.com [glenresearch.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 28. Oligonucleotides: EMA drafts new guideline on manufacturing and development | RAPS [raps.org]
- 29. Quality Standards, Regulations for Oligonucleotide Therapeutics [bioprocessonline.com]
- 30. EMA Issues Draft Guideline On The Development And Manufacture Of Oligonucleotides [advancingrna.com]
- 31. waters.com [waters.com]
- 32. waters.com [waters.com]
Technical Support Center: Optimizing High-Yield Synthesis of Long 2'-O-Methylated RNA
Welcome to the technical support center dedicated to enhancing the yield and purity of long 2'-O-methyl (2'-O-Me) modified RNA. This guide is designed for researchers, scientists, and drug development professionals engaged in the chemical synthesis of modified oligonucleotides. Here, we delve into the intricacies of 2'-O-Me RNA synthesis, providing expert insights, actionable troubleshooting protocols, and a comprehensive set of frequently asked questions to navigate the challenges of producing high-quality, long 2'-O-Me modified RNA sequences.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental concepts and common inquiries regarding the synthesis of 2'-O-Me RNA, providing a solid foundation for understanding the nuances of this powerful modification.
Q1: What is 2'-O-methylation, and what are its primary benefits for RNA oligonucleotides?
A1: 2'-O-methylation is a chemical modification where a methyl group (-CH3) is added to the 2' hydroxyl (-OH) group of the ribose sugar in an RNA nucleotide.[1][2] This modification offers several significant advantages for therapeutic and research applications:
-
Enhanced Nuclease Resistance: The 2'-O-Me group sterically hinders the approach of nucleases, making the RNA molecule significantly more resistant to degradation by enzymes present in cellular environments.[3][4][5]
-
Increased Thermal Stability: 2'-O-methylation pre-organizes the ribose sugar into an A-form helix conformation (C3'-endo), which is characteristic of RNA duplexes.[1][5][6] This leads to a more stable duplex with a higher melting temperature (Tm) when hybridized to a complementary strand.[5]
-
Reduced Immune Stimulation: The presence of 2'-O-Me modifications, particularly in the 5' cap region of mRNA, can help the RNA evade recognition by the innate immune system, which is crucial for in vivo applications.[1][7]
-
Improved Hybridization Affinity: The conformational rigidity conferred by the 2'-O-Me group can lead to stronger and more specific binding to target RNA or DNA sequences.
Q2: What are the main challenges encountered during the synthesis of long 2'-O-Me modified RNA?
A2: The primary challenge in synthesizing long 2'-O-Me RNA oligonucleotides stems from the steric hindrance caused by the methyl group at the 2' position. This bulkiness can impede the efficiency of the phosphoramidite coupling reaction, leading to several potential issues:
-
Lower Stepwise Coupling Efficiency: The coupling of each 2'-O-Me phosphoramidite monomer to the growing oligonucleotide chain can be less efficient than with standard DNA or RNA monomers.[8] Even a small decrease in coupling efficiency per step can dramatically reduce the overall yield of the full-length product, especially for long sequences.[9]
-
Increased n-1 and Truncated Sequences: Lower coupling efficiency results in a higher proportion of failure sequences (n-1, n-2, etc.), where one or more nucleotides are missing. This complicates the purification of the desired full-length product.
-
Sequence-Dependent Variability: The coupling efficiency can vary depending on the specific nucleotide being added and the preceding sequence, leading to unpredictable synthesis outcomes.
Q3: How does the synthesis of 2'-O-Me RNA differ from standard DNA or RNA synthesis?
A3: While the fundamental principles of solid-phase phosphoramidite chemistry are the same, the synthesis of 2'-O-Me RNA requires specific optimization of the synthesis cycle. The key differences lie in:
-
Activator Choice: More potent activators are often required to overcome the steric hindrance of the 2'-O-Me group and achieve high coupling efficiencies.[8][10]
-
Coupling Time: Longer coupling times are generally necessary to allow the sterically hindered 2'-O-Me phosphoramidites sufficient time to react completely with the growing chain.[4][8]
-
Deprotection: The deprotection steps for 2'-O-Me RNA are often simpler than for standard RNA synthesis. Since the 2'-O-Me group is stable and does not require a protecting group (like the TBDMS group in standard RNA synthesis), the final deprotection can often be performed using conditions similar to those for DNA synthesis.[4]
Section 2: Troubleshooting Guide for Low-Yield Synthesis
This section provides a systematic approach to diagnosing and resolving common issues that lead to low yields of full-length 2'-O-Me RNA.
Issue 1: Low Overall Yield and High Proportion of Truncated Sequences
This is the most common problem and is often indicated by a significant drop in the trityl signal during synthesis and a complex mixture of products upon analysis (e.g., by HPLC or PAGE).
Root Cause Analysis and Solutions:
-
Suboptimal Coupling Efficiency:
-
Explanation: The steric bulk of the 2'-O-Me group slows down the coupling reaction. If the coupling time is too short or the activator is not sufficiently reactive, a significant portion of the growing chains will not have a new monomer added in each cycle, leading to truncation.
-
Solution:
-
Increase Coupling Time: Extend the coupling time for the 2'-O-Me phosphoramidites. A good starting point is to double the standard coupling time and optimize from there. For particularly long sequences, a coupling time of 10-15 minutes may be necessary.[4]
-
Use a More Potent Activator: Standard activators like 1H-Tetrazole may not be sufficient.[8] Consider using more potent activators such as 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) to enhance the reaction rate.[10]
-
-
-
Reagent Quality and Preparation:
-
Explanation: Phosphoramidite chemistry is extremely sensitive to moisture and oxidation. Degraded reagents are a primary cause of synthesis failure.
-
Solution:
-
Ensure Anhydrous Conditions: Use anhydrous grade acetonitrile for all reagent and phosphoramidite solutions. Ensure that molecular sieves in the solvent bottles are active.[9]
-
Fresh Phosphoramidites and Activator: Prepare fresh solutions of phosphoramidites and activator, especially if they have been stored for an extended period. Phosphoramidites are particularly susceptible to degradation.
-
Check Capping Reagents: Inefficient capping of unreacted 5'-hydroxyl groups can lead to the formation of n-1 and other deletion mutants. Ensure that the capping reagents (Cap A and Cap B) are fresh and being delivered correctly.[8]
-
-
-
Synthesizer Performance:
-
Explanation: Mechanical issues with the DNA/RNA synthesizer can lead to incorrect reagent delivery, causing low coupling efficiency.
-
Solution:
-
Calibrate Reagent Delivery: Verify that the correct volumes of phosphoramidite and activator are being delivered to the synthesis column.
-
Check for Leaks and Blockages: Inspect all reagent lines and valves for any leaks or blockages that could impede reagent flow.[9]
-
-
Workflow for Troubleshooting Low Coupling Efficiency
Sources
- 1. 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2'-O-methylation - Wikipedia [en.wikipedia.org]
- 3. RNA 2′-O-Methylation (Nm) Modification in Human Diseases | MDPI [mdpi.com]
- 4. glenresearch.com [glenresearch.com]
- 5. 2' & 3' -O-Methyl RNA Synthesis - Amerigo Scientific [amerigoscientific.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Phosphoramidite Stability and Water Contamination
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center focused on a critical, yet often underestimated, factor in successful oligonucleotide synthesis: the impact of water contamination on phosphoramidite stability. As a Senior Application Scientist, I've seen countless experiments compromised by trace amounts of moisture. This guide is designed to provide you with not just troubleshooting steps, but a deep, mechanistic understanding of why anhydrous conditions are paramount. We will explore the chemistry of degradation, diagnostic methods, and preventative strategies in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing phosphoramidite chemistry and its vulnerability to water.
Q1: What are phosphoramidites and why are they so sensitive to water?
Phosphoramidites are the chemical building blocks used in the solid-phase synthesis of DNA and RNA oligonucleotides.[1][2][3] Their structure includes a trivalent phosphorus (P(III)) center, which is highly reactive.[4] This reactivity is essential for efficiently forming the phosphodiester bonds that create the backbone of an oligonucleotide.[1] However, this high reactivity also makes them extremely susceptible to degradation by nucleophiles, with water being the most common and problematic one in a laboratory setting.[5][6] Even trace amounts of moisture can hydrolyze the phosphoramidite, rendering it incapable of participating in the coupling reaction.[7][8]
Q2: What is the precise chemical mechanism of phosphoramidite degradation by water?
The degradation of a phosphoramidite by water is a hydrolysis reaction. During oligonucleotide synthesis, the phosphoramidite is activated by a weak acid, like tetrazole or its derivatives. This activated intermediate is meant to react with the 5'-hydroxyl group of the growing oligonucleotide chain.
However, if water is present, it competes with the 5'-hydroxyl group as a nucleophile. Water will attack the activated phosphorus center, leading to the formation of an inactive H-phosphonate diester and the release of the diisopropylamine group.[8][9] This hydrolyzed species cannot be incorporated into the growing oligonucleotide chain, effectively terminating the sequence at that point for that strand.[8] The dG phosphoramidite is known to be particularly susceptible to this degradation.[6][8][10]
Below is a diagram illustrating this detrimental side reaction.
Caption: Water contamination pathway during phosphoramidite coupling.
Q3: What are the primary sources of water contamination in an oligo synthesis workflow?
Water can be introduced from several sources, and vigilance is required to control them all:
-
Solvents: Acetonitrile (ACN), used as a wash solvent and for dissolving reagents, is the largest volume reagent and a primary culprit if not sufficiently anhydrous.[7][11]
-
Reagents: The phosphoramidites themselves can absorb moisture if not stored and handled properly.[12] Activator solutions are also susceptible.
-
Atmosphere: High ambient humidity is a significant factor. Leaving reagent bottles open or performing transfers in a humid environment can introduce substantial moisture.[7]
-
Gases: The inert gas (Argon or Helium) used to pressurize the synthesizer must be dry. An in-line drying filter is recommended.[7]
-
Synthesizer Hardware: Leaks in the fluidics system or residual moisture in the lines after maintenance can introduce water.[5][11]
Q4: How does water contamination directly impact coupling efficiency and final yield?
Coupling efficiency is the percentage of available 5'-hydroxyl groups that successfully react with the incoming phosphoramidite in each cycle.[5][11] Water contamination directly lowers this efficiency by consuming the activated phosphoramidite.[5][7]
The impact on the final yield of the full-length oligonucleotide is cumulative and severe. A seemingly small drop in average coupling efficiency leads to a dramatic reduction in yield, especially for longer sequences.[7][11] Unreacted chains are capped to prevent them from participating in subsequent cycles, leading to an accumulation of truncated sequences (n-1, n-2, etc.) that must be purified out.[13]
| Average Coupling Efficiency | Theoretical Yield of a 20-mer | Theoretical Yield of a 70-mer | Theoretical Yield of a 100-mer |
| 99.5% | 90.5% | 70.4% | 60.5% |
| 99.0% | 81.8% | 49.5% | 36.6% |
| 98.0% | 66.8% | 24.5% | 13.3% |
| 95.0% | 35.8% | 2.9% | 0.6% |
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving issues related to phosphoramidite instability and water contamination.
Q5: My coupling efficiency has dropped significantly. How do I confirm if water is the problem?
A sudden or systemic drop in coupling efficiency is a classic symptom of moisture contamination.[5] Here is a logical workflow to diagnose the issue:
Caption: A logical workflow for troubleshooting low coupling efficiency.
The first and most probable culprit is your acetonitrile.[7] Use Karl Fischer titration to get a quantitative measure of its water content (see Protocol 1). If the water content is high (>30 ppm), replace it with a fresh, sealed bottle of anhydrous ACN (<20 ppm).[14][15]
Q6: My ³¹P NMR spectrum of a phosphoramidite shows multiple peaks. What do they signify?
³¹P NMR is the most direct and powerful tool for assessing the purity and degradation of phosphoramidites.[4][16] A high-quality phosphoramidite should show a characteristic major signal (often a pair of diastereomers) in the P(III) region. The appearance of other signals is indicative of impurities or degradation.[4][17]
| Chemical Shift (ppm) | Phosphorus Species | Significance |
| ~140 – 155 | Phosphoramidite (P(III)) | The desired, active product.[4][17] |
| ~0 – 10 | H-Phosphonate Diester (P(III)) | Direct product of hydrolysis by water.[2][8] |
| ~ -10 to 5 | Phosphate Triester (P(V)) | Product of oxidation (e.g., by air).[17] |
| ~138 – 140 | Phosphite Triester (P(III)) | A potential impurity from the phosphoramidite synthesis process.[9] |
If you observe a significant peak in the 0-10 ppm range, it is a strong indicator of hydrolysis due to water contamination.[2] See Protocol 2 for acquiring a quality spectrum.
Q7: What are the best practices for handling and storing phosphoramidites to prevent water contamination?
Proper handling and storage are essential to preserve the stability of these sensitive reagents.[1][12]
-
Storage: Store phosphoramidites as a dry powder at -20°C under an inert atmosphere (Argon).[18]
-
Handling: Before use, allow the vial to warm to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture on the cold powder.
-
Dissolution: Use only fresh, anhydrous acetonitrile (<20 ppm water) for dissolution.[12][19] Use a dry syringe to transfer the solvent through the septum to avoid exposing the powder to air.[12]
-
On the Synthesizer: Once dissolved and placed on the synthesizer, use the solution promptly. The stability of phosphoramidites in solution is significantly lower than as a dry powder.[9][18] Do not leave solutions on an idle synthesizer for extended periods.
Experimental Protocols
Protocol 1: Determination of Water Content in Acetonitrile via Volumetric Karl Fischer Titration
Objective: To accurately quantify the water content (in ppm) of acetonitrile used in oligonucleotide synthesis.
Materials:
-
Karl Fischer Titrator (Volumetric)
-
Anhydrous Methanol (KF grade) or other suitable KF solvent
-
KF Titrant (e.g., Composit 5)
-
Dry, gas-tight syringe (1-5 mL)
-
Acetonitrile sample
Methodology:
-
System Preparation: Ensure the Karl Fischer titrator cell is clean, dry, and filled with fresh, pre-titrated anhydrous solvent to remove any ambient moisture. The system should be in a "ready" state with a stable, low drift.
-
Titrant Standardization: Accurately determine the titer (water equivalent, mg/mL) of the KF titrant using a certified water standard or disodium tartrate dihydrate. Perform this in triplicate and use the average value.
-
Sample Preparation: Flush a dry, gas-tight syringe with inert gas (Argon). Carefully draw 1-5 mL of the acetonitrile sample into the syringe, avoiding any introduction of air bubbles.
-
Sample Injection: Accurately record the weight of the filled syringe. Inject the entire sample into the titration cell below the surface of the solvent. Reweigh the empty syringe to determine the exact mass of the sample added.
-
Titration: Start the titration. The instrument will automatically add the KF titrant until the endpoint is reached, where all water has been consumed.
-
Calculation: The instrument's software will typically calculate the water content automatically. The manual calculation is: Water (ppm) = [(Volume of Titrant (mL) × Titer (mg/mL)) / Sample Weight (g)] × 1000
-
Analysis: Compare the result to the acceptable limit. For phosphoramidite dissolution, the water content should ideally be <20 ppm.[14][15]
Protocol 2: Quality Assessment of Phosphoramidites by ³¹P NMR Spectroscopy
Objective: To assess the purity of a phosphoramidite sample and identify the presence of hydrolysis or oxidation byproducts.
Materials:
-
NMR Spectrometer with a phosphorus probe
-
5mm NMR tubes, dried in an oven
-
Anhydrous deuterated solvent (e.g., Acetonitrile-d₃ or Chloroform-d)
-
Phosphoramidite sample
-
Inert atmosphere glove box or glove bag (recommended)
Methodology:
-
Sample Preparation: a. Inside a glove box or under a stream of dry argon, weigh approximately 10-20 mg of the phosphoramidite directly into a dry NMR tube. b. Using a dry syringe, add ~0.6 mL of anhydrous deuterated solvent to the NMR tube. c. Cap the tube securely and vortex gently to dissolve the sample completely.
-
NMR Acquisition: a. Insert the sample into the NMR spectrometer. b. Acquire a proton-decoupled ³¹P NMR spectrum. Typical acquisition parameters include:
- Pulse Program: zgig or similar inverse-gated decoupling sequence to provide quantitative data.[17]
- Relaxation Delay (D1): 5-10 seconds to ensure full relaxation of the phosphorus nuclei for accurate integration.
- Number of Scans: 64-128 scans are typically sufficient for a good signal-to-noise ratio.
-
Data Analysis: a. Reference the spectrum (e.g., to an external phosphoric acid standard at 0 ppm). b. Integrate the distinct phosphorus signals. c. Identify the main phosphoramidite peak(s) between 140-155 ppm.[4] d. Look for impurity peaks corresponding to H-phosphonates (
0-10 ppm) or oxidized P(V) species (-10 to 5 ppm).[17] e. Calculate the purity by dividing the integral of the desired phosphoramidite peak by the sum of all phosphorus-containing signals. A purity of ≥98% is typically required.[17]
References
-
Amerigo Scientific. (n.d.). Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology. Retrieved from [Link]
-
Waters Corporation. (n.d.). Raw Material Testing: Developing Methods for Quality Control of Phosphoramidites used in the Chemical Synthesis of Oligonucleotides. Retrieved from [Link]
-
Magritek. (2023). Phosphoramidite compound identification and impurity control by Benchtop NMR. Retrieved from [Link]
-
Huaren Science. (n.d.). Synthesis and Purification Methods of 2'-OMe-rG(ibu) Phosphoramidite. Retrieved from [Link]
- Google Patents. (n.d.). EP1119578B1 - Improved process for oligonucleotide synthesis.
-
PubMed. (2023). Chemical Synthesis of Oligonucelotide Sequences: Phosphoramidite Chemistry. Retrieved from [Link]
-
ACS Publications. (2005). Nucleosidic Phosphoramidite Synthesis via Phosphitylation: Activator Selection and Process Development. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleoside phosphoramidite. Retrieved from [Link]
-
Aragen Life Sciences. (n.d.). Comprehensive Phosphoramidite chemistry capabilities for the synthesis of oligonucleotides. Retrieved from [Link]
-
PubMed. (2015). The Degradation of dG Phosphoramidites in Solution. Retrieved from [Link]
-
Glen Research. (n.d.). Glen Report 21.21: TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrolysis of a phosphoramidite to give the H-phosphonate via the CE-H-phosphonate. Retrieved from [Link]
-
PubMed Central (PMC). (2020). Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. Retrieved from [Link]
-
Eurofins Genomics. (n.d.). Phosphoramidite Chemistry. Retrieved from [Link]
-
YouDoBio. (n.d.). Acetonitrile <20 ppm Water | Solvent for DNA Synthesis. Retrieved from [Link]
-
Glen Research. (n.d.). Glen Report 19.13: Technical Brief - Precautions During Packaging of Phosphoramidites and Transfer into Alternative Vials. Retrieved from [Link]
-
Taylor & Francis Online. (2010). Chemical Synthesis of Oligonucleotides Using Acetone as a Washing Solvent. Retrieved from [Link]
-
Taylor & Francis Online. (2010). Chemical Synthesis of Oligonucleotides Using Acetone as a Washing Solvent. Retrieved from [Link]
-
IOI Oleo GmbH. (n.d.). A Thermal Stability Study of Phosphoramidites Employed in Oligonucleotide Synthesis. Retrieved from [Link]
-
EMP Biotech. (n.d.). Acetonitrile (Water content <20 ppm). Retrieved from [Link]
-
Quveon. (n.d.). THE BASICS OF KARL FISCHER TITRATION. Retrieved from [Link]
-
PubMed. (2006). Application of (31P) NMR in analyzing the degradation efficiency of organic phosphorus degrading-bacteria. Retrieved from [Link]
-
Wikipedia. (n.d.). Karl Fischer titration. Retrieved from [Link]
-
ResearchGate. (n.d.). The degradation of the four different phosphoramidites as a function of time in propylene carbonate with added water. Retrieved from [Link]
-
Scharlab. (n.d.). Karl Fischer water content titration. Retrieved from [Link]
-
Japanese Pharmacopoeia. (n.d.). Water Determination (Karl Fischer Method). Retrieved from [Link]
-
MDPI. (n.d.). 31 P NMR Investigations on Roundup Degradation by AOP Procedures. Retrieved from [Link]
-
PubMed Central (PMC). (2021). On-demand synthesis of phosphoramidites. Retrieved from [Link]
Sources
- 1. Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology - Amerigo Scientific [amerigoscientific.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Chemical Synthesis of Oligonucelotide Sequences: Phosphoramidite Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The Degradation of dG Phosphoramidites in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. glenresearch.com [glenresearch.com]
- 8. researchgate.net [researchgate.net]
- 9. Nucleoside phosphoramidite - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. glenresearch.com [glenresearch.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. youdobio.com [youdobio.com]
- 15. empbiotech.com [empbiotech.com]
- 16. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 17. usp.org [usp.org]
- 18. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 19. blog.biosearchtech.com [blog.biosearchtech.com]
Technical Support Center: Optimizing Synthesis with 5-Me-2'-OMe-C Phosphoramidite
Welcome to the technical support center for advanced oligonucleotide synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of the choices you make at the bench. This guide is dedicated to one of the more challenging, yet increasingly critical, modified ribonucleosides: 5-Methyl-2'-O-methylcytidine (5-Me-2'-OMe-C) phosphoramidite .
We will move beyond simple instructions to explore the causality behind activator selection, troubleshoot common pitfalls, and ensure your syntheses are both efficient and reproducible.
Section 1: The Critical Role of the Activator
Q1: Why is activator selection so critical for 5-Me-2'-OMe-C phosphoramidite?
The challenge with 5-Me-2'-OMe-C, and indeed all 2'-O-methyl phosphoramidites, lies in steric hindrance . The 2'-O-methyl group is a bulky addition to the ribose sugar, which physically impedes the approach of the activated phosphoramidite to the 5'-hydroxyl of the growing oligonucleotide chain.[1] This steric clash slows down the kinetics of the coupling reaction.
Compared to standard DNA synthesis, where coupling can be near-quantitative in under a minute, 2'-OMe amidites require a more potent activation chemistry or extended reaction times to achieve acceptable coupling efficiencies (ideally >98%).[1] Using a standard, weaker activator like 1H-Tetrazole often results in incomplete coupling, leading to a high accumulation of failure sequences (n-1 shortmers) and a dramatically lower yield of the desired full-length product.[1][2] Therefore, selecting an activator that can effectively overcome this steric barrier is the single most important parameter for success.
Q2: What is the underlying mechanism of phosphoramidite activation?
Phosphoramidite activation is a two-step process that transforms the stable phosphoramidite monomer into a highly reactive intermediate ready for coupling.[][]
-
Protonation: The activator, being a weak acid, donates a proton to the nitrogen atom of the phosphoramidite's diisopropylamino group. This is a fast and reversible step.[5]
-
Nucleophilic Displacement: The conjugate base of the activator (e.g., tetrazolide, dicyanoimidazolide) acts as a nucleophile, attacking the phosphorus center and displacing the protonated diisopropylamine. This is the rate-determining step and results in the formation of a highly reactive intermediate.[][5]
This intermediate is rapidly attacked by the free 5'-hydroxyl group of the support-bound oligonucleotide, forming the desired phosphite triester linkage.[] An effective activator must therefore possess the right balance of acidity to initiate protonation and nucleophilicity to drive the formation of the reactive intermediate.
Caption: Mechanism of phosphoramidite activation and coupling.
Section 2: Activator Recommendations and Protocols
Q3: Which activators are recommended for 5-Me-2'-OMe-C and other 2'-OMe amidites?
For sterically demanding monomers, standard 1H-Tetrazole is insufficient. More potent activators are required. The choice often involves a trade-off between reactivity and the risk of side reactions.
| Activator | pKa | Typical Conc. | Key Advantage(s) | Potential Issue(s) |
| 1H-Tetrazole | 4.8[5] | 0.45 M | Standard for DNA, low cost. | Too weak for most 2'-OMe amidites; low solubility.[1][6] |
| ETT (5-Ethylthio-1H-tetrazole) | 4.28[7] | 0.25 M - 0.75 M | More acidic and soluble than Tetrazole. Good general-purpose activator for RNA.[7] | Increased acidity can slightly increase risk of premature detritylation (n+1).[8] |
| BTT (5-Benzylthio-1H-tetrazole) | 4.08[7] | 0.25 M - 0.33 M | More acidic than ETT, allowing for faster coupling in RNA synthesis.[7][9] | Higher acidity poses a greater risk of n+1 formation; moderate solubility.[7][10] |
| DCI (4,5-Dicyanoimidazole) | 5.2 | 0.25 M - 1.0 M | Highly Recommended. Less acidic but more nucleophilic.[5][6][11] Excellent for hindered monomers, reduces n+1 risk, and is highly soluble.[5][6][7] | Purity is critical; technical grade DCI can introduce contaminants.[6] |
Expert Recommendation:
For routine, high-efficiency synthesis of oligonucleotides containing 5-Me-2'-OMe-C, 4,5-Dicyanoimidazole (DCI) is the preferred activator. Its mechanism, which relies on high nucleophilicity rather than strong acidity, provides rapid and complete activation of sterically hindered phosphoramidites while minimizing the risk of acid-catalyzed side reactions like premature detritylation.[5][6][12]
Q4: What is the optimal coupling time for 5-Me-2'-OMe-C?
The optimal coupling time depends on the chosen activator and the specific sequence. For 2'-OMe phosphoramidites, extended coupling times are necessary. A generic recommendation from a supplier for 2'-OMe-5-Me-C is a 6-minute coupling time .[13] However, optimization is key.
Experimental Protocol: Optimizing Coupling Time
-
Objective: To determine the minimum coupling time required to achieve >98% coupling efficiency for 5-Me-2'-OMe-C.
-
Setup: Program your synthesizer to synthesize a short, simple test sequence (e.g., 5'-T-T-T-C -T-T-T-3', where C is the 5-Me-2'-OMe-C monomer).
-
Variables: Create separate synthesis runs using your chosen activator (e.g., 0.25 M DCI) with varying coupling times for the modified monomer: 3, 6, 9, and 12 minutes. Keep all other cycle parameters constant.
-
Analysis: After synthesis (with final DMT group left on), cleave the product from the support and analyze the trityl cation release via UV-Vis spectroscopy. The stepwise coupling efficiency can be calculated from the relative absorbance of the trityl cation from the modified base compared to the preceding base.
-
Confirmation: The crude product from each run should also be analyzed by HPLC or LC-MS to quantify the full-length product versus n-1 deletion sequences.
Section 3: Troubleshooting Guide
Q5: We're seeing a high percentage of n-1 sequences. What are the most likely causes and how do we fix it?
A prominent n-1 peak (a deletion sequence missing the 5-Me-2'-OMe-C base) is the most common failure mode and directly points to low coupling efficiency.[2][14] Follow this diagnostic workflow:
Caption: Troubleshooting workflow for low coupling efficiency (n-1).
Primary Causes of Low Coupling Efficiency:
-
Moisture Contamination: Water is the enemy. It reacts with the activated phosphoramidite much faster than the 5'-OH group, effectively killing the reaction.[1][15] Ensure all acetonitrile is anhydrous (<30 ppm water) and that reagents are handled under inert gas.[16]
-
Degraded Reagents: Phosphoramidite solutions in acetonitrile have limited stability (3-5 days for some).[13] Activator solutions can also degrade. Always use freshly prepared solutions for difficult syntheses.[2][14]
-
Inadequate Activation: Using an activator that is too weak (like 1H-Tetrazole) or an insufficient coupling time will lead to incomplete reactions.[1] For 5-Me-2'-OMe-C, use DCI, ETT, or BTT with an extended coupling time (e.g., 6 minutes as a starting point).[7][9][13]
Q6: Our mass spec shows unexpected (n+1) peaks. What causes this?
The presence of n+1 impurities (addition sequences) is a classic sign of premature detritylation.[14][17] This occurs when the activator is acidic enough to partially remove the 5'-DMT protecting group from the incoming phosphoramidite monomer while it is in solution.[5] This creates a dimer phosphoramidite, which then couples to the growing chain, adding two bases in one cycle.
Solution:
-
Switch to a Less Acidic Activator: This is the primary reason DCI (pKa 5.2) is often favored over more acidic activators like BTT (pKa 4.08) for large-scale synthesis or with sensitive monomers.[5][7][9] The lower acidity of DCI virtually eliminates the risk of this side reaction.
-
Check Phosphoramidite Quality: Ensure the phosphoramidite monomer is of high purity and has not been exposed to acidic conditions during storage.
Section 4: Frequently Asked Questions (FAQs)
-
Q7: How does synthesis scale affect my choice of activator? For large-scale synthesis (>15 µmol), DCI is strongly recommended. Its high solubility allows for the preparation of concentrated, stable solutions (up to 1.1 M), which helps drive the coupling reaction to completion even with a lower excess of phosphoramidite, making the process more cost-effective.[9][11]
-
Q8: Can I use the same deprotection method for oligos containing 5-Me-2'-OMe-C? Yes. The 5-methyl and 2'-O-methyl modifications are stable to standard deprotection conditions (e.g., ammonium hydroxide or AMA). No changes to the standard deprotection method recommended by the synthesizer manufacturer are typically needed.[13]
-
Q9: What is "double coupling" and should I use it? Double coupling is a protocol modification where the coupling step for a specific difficult monomer is performed twice in a row (with a wash step in between) before proceeding to capping and oxidation. This can help drive a sluggish reaction to completion. It is a viable strategy for particularly stubborn couplings but comes at the cost of increased reagent consumption and time. It's best used as a targeted solution after confirming a specific monomer is coupling poorly.[2]
References
-
Vargeese, C., Carter, J., Yegge, J., Krivjansky, S., Settle, A., Kropp, E., Peterson, K., & Pieken, W. (1998). Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis. Nucleic Acids Research, 26(4), 1046–1050. [Link]
-
National Center for Biotechnology Information. (1998). Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis. PubChem. [Link]
-
Hayakawa, Y., Kataoka, M., & Noyori, R. (2001). The mechanism of the phosphoramidite synthesis of polynucleotides. Organic & Biomolecular Chemistry. [Link]
-
Glen Research. (n.d.). 4,5-Dicyanoimidazole (DCI) for use in Oligonucleotide Synthesis. Retrieved from [Link]
-
EMP Biotech. (n.d.). Activators for Oligonucleotide Synthesis. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Activators in Oligonucleotide Synthesis: A Look at DCI. Retrieved from [Link]
-
Glen Research. (n.d.). DCI - A Logical Alternative Activator. Glen Report 10.11. [Link]
-
Glen Research. (n.d.). Technical Brief - About Activators: Now and Tomorrow. Glen Report 19.29. [Link]
-
Glen Research. (n.d.). Activators, Columns and Plates. Glen Report 16.23. [Link]
-
ResearchGate. (2022). Coupling Activators for the Oligonucleotide Synthesis via Phosphoramidite Approach. [Link]
- Google Patents. (2011). US7897758B2 - Activators for oligonucleotide and phosphoramidite synthesis.
-
Glen Research. (n.d.). 2'-OMe-A-PACE Phosphoramidite. Retrieved from [Link]
-
ResearchGate. (1998). Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis. [Link]
-
Glen Research. (n.d.). 2'-OMe-5-Me-C-CE Phosphoramidite. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 5. glenresearch.com [glenresearch.com]
- 6. academic.oup.com [academic.oup.com]
- 7. glenresearch.com [glenresearch.com]
- 8. researchgate.net [researchgate.net]
- 9. glenresearch.com [glenresearch.com]
- 10. US7897758B2 - Activators for oligonucleotide and phosphoramidite synthesis - Google Patents [patents.google.com]
- 11. Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. glenresearch.com [glenresearch.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesizing Oligonucleotides with Multiple Modifications
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our technical support center dedicated to addressing the complex challenges of synthesizing oligonucleotides with multiple modifications. As a Senior Application Scientist, I understand that the incorporation of various chemical modifications to enhance the therapeutic potential and functionality of oligonucleotides often introduces significant synthetic hurdles. This guide is structured to provide you with not only troubleshooting solutions but also the underlying scientific rationale to empower you to make informed decisions in your experimental design.
Section 1: Navigating Coupling Efficiency with Modified Phosphoramidites
The efficiency of the coupling step is paramount in solid-phase oligonucleotide synthesis, as even minor inefficiencies are compounded with each cycle, drastically reducing the yield of the full-length product.[1][2] The introduction of modified phosphoramidites, often bulkier or electronically different from standard monomers, can significantly impact coupling kinetics.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing a significant drop in the trityl signal after introducing a specific modified phosphoramidite. What are the primary causes and how can we troubleshoot this?
A1: A sudden drop in the trityl signal is a direct indication of low coupling efficiency for that particular modified monomer.[1] The most common culprits are steric hindrance from the modification, suboptimal activator choice, or issues with the phosphoramidite or other reagents.
-
Expert Insight: Bulky modifications can sterically hinder the approach of the phosphoramidite to the 5'-hydroxyl group of the growing oligonucleotide chain.[3] This is a common issue with modifications like 2'-C-methyluridine.
Troubleshooting Workflow: Low Coupling Efficiency
Here is a systematic approach to diagnose and resolve low coupling efficiency:
Caption: Troubleshooting workflow for low coupling efficiency.
Recommended Actions:
-
Extend Coupling Time: For phosphoramidites with bulky modifications, extending the coupling time from the standard 1-2 minutes to 5-15 minutes can significantly improve efficiency.[3]
-
Use a Stronger Activator: Standard activators like 1H-Tetrazole may not be potent enough for sterically hindered monomers. Consider using 5-(ethylthio)-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (DCI) which are known to be more effective.
-
Ensure Anhydrous Conditions: Moisture is detrimental to coupling efficiency as it reacts with the activated phosphoramidite.[4] Use fresh, anhydrous acetonitrile (ACN) with a water content below 30 ppm and ensure all reagents are handled under an inert atmosphere.[3][4]
-
Check Phosphoramidite Quality: Degraded phosphoramidites will not couple efficiently. Use fresh aliquots and ensure they have been stored correctly at -20°C under an inert atmosphere.[3]
Q2: Can the oligonucleotide sequence itself affect the coupling efficiency of modified bases?
A2: Yes, the local sequence context can influence coupling efficiency. G-rich sequences, for instance, can form secondary structures like G-quadruplexes that may hinder the accessibility of the 5'-hydroxyl group.[]
-
Expert Insight: To mitigate the effects of secondary structures, consider using a synthesis platform with temperature control to perform the synthesis at an elevated temperature (e.g., 60°C). Alternatively, chemical denaturants can be employed.[]
Section 2: The Critical Step of Deprotection with Labile Modifications
The deprotection step, which involves the removal of protecting groups from the nucleobases and the phosphate backbone, as well as cleavage from the solid support, is a critical juncture, especially when dealing with sensitive modifications.[6] Harsh deprotection conditions can lead to the degradation of these modifications.[6][7]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are synthesizing an oligonucleotide with a fluorescent dye that is known to be base-labile. What deprotection strategy should we use to avoid its degradation?
A1: For base-sensitive modifications like many fluorescent dyes (e.g., Cy5), standard deprotection with ammonium hydroxide at elevated temperatures is not suitable.[6] The use of "UltraMild" deprotection conditions is necessary.[8]
Deprotection Strategies for Labile Modifications
| Modification Type | Standard Deprotection (Ammonium Hydroxide, 55°C) | Mild Deprotection (e.g., K2CO3 in Methanol) | UltraMild Deprotection (e.g., AMA, room temp) |
| Standard DNA/RNA | Suitable | Not necessary | Suitable |
| Fluorescent Dyes (e.g., Cy5, TAMRA) | Not Recommended[6] | Recommended[8] | Recommended |
| Methylphosphonates | Not Recommended | Recommended | Not always sufficient |
| Oligos with Base-Labile Groups | Not Recommended | Recommended[9] | Recommended |
Recommended Protocol for UltraMild Deprotection:
-
Monomer Selection: Utilize phosphoramidites with labile protecting groups such as Pac (phenoxyacetyl) on dA, iPr-Pac (isopropyl-phenoxyacetyl) on dG, and Ac (acetyl) on dC.[8]
-
Cleavage and Deprotection: Use a solution of 0.05 M potassium carbonate in anhydrous methanol for 2-4 hours at room temperature.[8] Alternatively, a mixture of aqueous ammonium hydroxide and methylamine (AMA) can be used at room temperature for a shorter duration.[10]
Q2: After deprotection of our modified oligonucleotide, we observe multiple peaks on our HPLC analysis. What could be the cause?
A2: The presence of multiple peaks post-deprotection often points to incomplete removal of protecting groups or degradation of the oligonucleotide or its modifications.[7]
-
Expert Insight: Incomplete deprotection is a common issue, especially with longer oligonucleotides that may require extended deprotection times.[6] However, this must be balanced with the stability of any sensitive modifications. For example, incomplete removal of silyl protecting groups in RNA synthesis can lead to multiple species on a gel.[11]
Troubleshooting Steps:
-
Optimize Deprotection Time and Temperature: If your modifications are stable, consider increasing the deprotection time or temperature according to the manufacturer's recommendations.
-
Use Fresh Deprotection Reagents: Deprotection solutions can degrade over time. Always use fresh reagents.
-
Analyze by Mass Spectrometry: Use LC-MS to identify the masses of the different peaks. This will help determine if they correspond to incompletely deprotected species, degradation products, or other impurities.[12]
Section 3: Purification Strategies for Multiply Modified Oligonucleotides
The purification of oligonucleotides with multiple modifications presents a unique set of challenges. The physicochemical properties of the modifications can significantly alter the behavior of the oligonucleotide during chromatography, making standard purification protocols less effective.[13]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the best method to purify an oligonucleotide with multiple hydrophobic modifications, such as fluorescent dyes and quenchers?
A1: For oligonucleotides with hydrophobic modifications, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is generally the method of choice.[13][14] The hydrophobic nature of these modifications enhances the separation of the full-length, modified product from truncated sequences and other impurities.[13]
Decision Tree for Purification Method Selection
Caption: Decision tree for selecting a purification method.
Q2: We are having difficulty separating our full-length phosphorothioate oligonucleotide from shorter failure sequences using RP-HPLC. What can we do?
A2: Phosphorothioate oligonucleotides can be challenging to purify by RP-HPLC due to the presence of diastereomers, which can cause peak broadening.[15] For these types of modifications, Anion-Exchange HPLC (AEX-HPLC) is often more effective.[16]
-
Expert Insight: AEX-HPLC separates oligonucleotides based on the number of phosphate groups in the backbone.[14] This allows for excellent resolution between the full-length product and shorter, truncated sequences, even for phosphorothioates.[16]
Section 4: Characterization of Multiply Modified Oligonucleotides
Accurate characterization of the final product is essential to ensure that the desired modifications have been incorporated and that the oligonucleotide is of sufficient purity for its intended application.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the best analytical techniques to confirm the identity and purity of our multiply modified oligonucleotide?
A1: A combination of techniques is typically required for comprehensive characterization.
Recommended Analytical Workflow:
-
Purity Assessment: Use either RP-HPLC or AEX-HPLC with UV detection to assess the purity of the sample and quantify the percentage of full-length product.[17]
-
Identity Confirmation: Use high-resolution liquid chromatography-mass spectrometry (HR-LC-MS) to confirm the molecular weight of the oligonucleotide.[17] This will verify that all modifications have been successfully incorporated.
-
Sequence Verification (if necessary): For critical applications, the sequence can be confirmed using enzymatic digestion followed by LC-MS or tandem mass spectrometry (LC-MS/MS).[17]
Q2: Our mass spectrometry results show a distribution of masses instead of a single, sharp peak for our phosphorothioate-modified oligonucleotide. Is this normal?
A2: Yes, this is expected for oligonucleotides with multiple phosphorothioate linkages. The introduction of a sulfur atom in place of an oxygen in the phosphate backbone creates a chiral center, leading to the formation of a complex mixture of diastereomers.[15][18] This results in a broadened peak in the mass spectrum.
-
Expert Insight: While the mass distribution confirms the incorporation of the phosphorothioate modifications, it also highlights the inherent heterogeneity of these products.[15] The biological activity of the different stereoisomers can vary, which is an important consideration in therapeutic applications.[18]
References
-
Designing Oligo With Multiple Modifications - ELLA Biotech. (n.d.). Retrieved from [Link]
-
Glen Report 21.211 - TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. (n.d.). Retrieved from [Link]
-
Revolutionizing Biologics: Unveiling the Challenges and Innovations in Large-Scale Oligonucleotide Synthesis - Oxford Global. (2023). Retrieved from [Link]
-
The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups - NIH. (n.d.). Retrieved from [Link]
-
Advanced method for oligonucleotide deprotection - PMC - NIH. (n.d.). Retrieved from [Link]
-
Backbone Modified Oligonucleotide Synthesis Services. (n.d.). Retrieved from [Link]
-
Deprotection Guide - Glen Research. (n.d.). Retrieved from [Link]
-
Highly parallel oligonucleotide purification and functionalization using reversible chemistry - PMC - NIH. (2011). Retrieved from [Link]
-
Purifying Oligonucleotides - Waters Corporation. (n.d.). Retrieved from [Link]
-
final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups | Nucleic Acids Research | Oxford Academic. (n.d.). Retrieved from [Link]
-
Analysis of modified oligonucleotides by matrix-assisted laser desorption/ionization Fourier transform mass spectrometry | Analytical Chemistry - ACS Publications. (n.d.). Retrieved from [Link]
-
Phosphoramidite Coupling to Oligonucleotides Bearing Unprotected Internucleosidic Phosphate Moieties | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]
-
Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End - MDPI. (n.d.). Retrieved from [Link]
-
Characterization of synthetic oligonucleotides containing biologically important modified bases by MALDI-TOF mass spectrometry - PMC - NIH. (n.d.). Retrieved from [Link]
-
Method of Oligonucleotide Purification - Bio-Synthesis. (2013). Retrieved from [Link]
-
Nucleic Acids Book - Chapter 7: Purification and characterisation of oligonucleotides - ATDBio. (n.d.). Retrieved from [Link]
-
Analytical Separation Methods for Therapeutic Oligonucleotides | LCGC International. (2020). Retrieved from [Link]
-
An Efficient Method for the Incorporation of Molecular Probes at Multiple/Specific sites in RNA: Levulinyl Protection for 2 - Technology Networks. (n.d.). Retrieved from [Link]
-
Impact of Impurities on the Quality and Safety of Oligonucleotides as Drug Substances. (n.d.). Retrieved from [Link]
-
Navigating the Complexity of Oligonucleotide Impurities - TS Quality & Engineering. (2025). Retrieved from [Link]
-
New Techniques for the Rapid Characterization of Oligonucleotides by Mass Spectrometry. (2025). Retrieved from [Link]
-
Oligonucleotide Analysis: Essential Techniques, Tools, and Compliance Strategies. (2025). Retrieved from [Link]
-
Oligonucleotide Backbone Modification Products - Glen Research. (n.d.). Retrieved from [Link]
-
Synthesis, Biophysical and Biological Evaluation of Splice-Switching Oligonucleotides with Multiple LNA-Phosphothiotriester Backbones - PMC - PubMed Central. (2024). Retrieved from [Link]
-
Solid Phase Oligonucleotide Synthesis - Biotage. (n.d.). Retrieved from [Link]
-
Oligonucleotide modification, labeling and conjugation - Bio-Synthesis Inc. (2011). Retrieved from [Link]
-
Modified Nucleic Acids: Expanding the Capabilities of Functional Oligonucleotides - PMC. (2020). Retrieved from [Link]
-
(PDF) Solid-Phase Synthesis of Modified Oligonucleotides - ResearchGate. (2025). Retrieved from [Link]
-
Kinetic Modeling of Solid-Phase Oligonucleotide Synthesis: Mechanistic Insights and Reaction Dynamics | Organic Process Research & Development - ACS Publications. (2025). Retrieved from [Link]
-
Modified Oligonucleotides: New Structures, New Properties, and New Spheres of Application - PMC - PubMed Central. (2021). Retrieved from [Link]
-
Platform Strategies for Synthetic Oligonucleotide Drug Substances | Organic Process Research & Development - ACS Publications. (2023). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. revvity.com [revvity.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. glenresearch.com [glenresearch.com]
- 6. Designing Oligo With Multiple Modifications - ELLA Biotech [ellabiotech.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. glenresearch.com [glenresearch.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. trilinkbiotech.com [trilinkbiotech.com]
- 12. Characterization of synthetic oligonucleotides containing biologically important modified bases by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. labcluster.com [labcluster.com]
- 14. atdbio.com [atdbio.com]
- 15. researchgate.net [researchgate.net]
- 16. Method of Oligonucleotide Purification [biosyn.com]
- 17. Oligonucleotide Analysis: Essential Techniques, Tools, and Compliance Strategies | Separation Science [sepscience.com]
- 18. tsquality.ch [tsquality.ch]
purification strategies to remove failure sequences from crude oligos
Welcome to the technical support center for oligonucleotide purification. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into removing failure sequences from crude synthetic oligonucleotides. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring the highest purity for your downstream applications.
Understanding the Challenge: Impurities in Oligonucleotide Synthesis
Solid-phase chemical synthesis of oligonucleotides is a highly efficient process, but it is not perfect. With each coupling cycle, a small percentage of the growing oligonucleotide chains fail to extend, leading to a heterogeneous mixture of the desired full-length product (FLP) and various "failure sequences".[1] These impurities include shorter truncated sequences (n-1, n-2, etc.) and other by-products from the chemical reactions.[1][2] For demanding applications like gene synthesis, X-ray crystallography, or therapeutic use, the removal of these failure sequences is critical for experimental success and reproducibility.[1][3]
Part 1: Troubleshooting Guide
This section addresses common problems encountered during oligonucleotide purification, providing explanations for their causes and step-by-step solutions.
Issue 1: Low Yield of Purified Oligonucleotide
Q: I performed a purification, but my final yield is significantly lower than expected. What could be the cause and how can I improve it?
A: Low yield is a frequent issue that can stem from several factors, from the synthesis process itself to the purification method chosen.
Possible Causes and Solutions:
-
Suboptimal Synthesis Efficiency: The primary determinant of yield is the coupling efficiency during synthesis. Even a slight decrease in efficiency per step dramatically reduces the theoretical yield of the full-length product, especially for long oligos.[4][5]
-
Troubleshooting: Before purification, it's crucial to assess the quality of the crude product. If the synthesis quality is poor, with a low percentage of full-length product, the final purified yield will inevitably be low.[6] Consider optimizing synthesis conditions, such as ensuring reagents are anhydrous, as water is a primary inhibitor of efficient coupling.[4]
-
-
Purification Method Choice: Some methods inherently have lower recovery rates.
-
PAGE Purification: Polyacrylamide gel electrophoresis (PAGE) offers the highest purity but is known for lower yields due to the complex and multi-step extraction process from the gel matrix.[7]
-
HPLC Over-fractionation: When using High-Performance Liquid Chromatography (HPLC), being too stringent with fraction collection can lead to significant product loss.
-
-
Procedural Losses:
-
Incomplete Elution: During cartridge-based purification or after PAGE, the oligonucleotide may not fully elute from the purification matrix. For spin columns, incomplete elution can occur if the elution buffer is not effective or the incubation step is too short.[8]
-
Solution: Ensure you are using the recommended elution buffers and volumes. For difficult-to-elute oligos, consider a second elution step to recover any remaining product. Warming the elution buffer (e.g., to 60-70°C) can also improve recovery.[8]
-
-
Precipitation Issues: If using ethanol precipitation for desalting or concentration, ensure the correct salt concentration and temperature are used to quantitatively precipitate the oligonucleotide.
-
Adsorption to Surfaces: Oligonucleotides can adsorb to plasticware, especially at low concentrations. Using low-retention tubes can help mitigate this.
-
Issue 2: Poor Purity After Purification
Q: I've purified my oligonucleotide, but analytical HPLC/PAGE still shows significant impurities. Why is this happening and what can I do?
A: Observing persistent impurities post-purification points to a mismatch between the purification method and the nature of the oligonucleotide or the impurities present.
Possible Causes and Solutions:
-
Incorrect Purification Method for Oligo Length:
-
Reversed-Phase (RP-HPLC) for Long Oligos: RP-HPLC separates based on hydrophobicity.[9] The hydrophobic contribution of the 5'-dimethoxytrityl (DMT) group on the full-length product is the basis for separation from failure sequences which lack it. However, for long oligonucleotides (>50 bases), the overall charge and hydrophilicity of the backbone can "swamp" the effect of the DMT group, leading to poor resolution between the full-length product and long failure sequences.[7][10]
-
Solution: For oligonucleotides longer than 50-60 bases, PAGE is often the recommended method for achieving high purity, as it separates based on size with single-base resolution.[11]
-
-
Ion-Exchange (IEX-HPLC) for Long Oligos: IEX-HPLC separates based on the number of phosphate groups (i.e., length).[12] This method works very well for shorter oligos (up to ~40 bases), but resolution decreases for longer sequences, making it difficult to separate the (n) product from (n-1) failure sequences.[7]
-
-
Presence of Secondary Structures: Oligonucleotides, especially those with high GC content, can form stable secondary structures (e.g., hairpins).[9][12] These structures can cause peaks to broaden or split during HPLC analysis, leading to incorrect fraction collection and apparent impurity.
-
Solution: Perform purification and analysis under denaturing conditions. This can be achieved by:
-
Elevated Temperature: Running the HPLC column at a higher temperature (e.g., 50-70°C) can disrupt secondary structures and improve peak shape.[13][14]
-
Denaturing Mobile Phase: For IEX-HPLC, using a mobile phase with a highly alkaline pH can disrupt hydrogen bonding.[12] Adding denaturants like urea to the mobile phase can also be effective.[15]
-
-
-
Co-elution of Impurities:
-
"Trityl-on" Failure Sequences: In cartridge-based and RP-HPLC purifications that rely on the 5'-DMT group, any shorter sequences where the capping step failed and that also retain a DMT group will co-elute with the full-length product.
-
Solution: For extremely high-purity requirements, an orthogonal purification method may be necessary. For example, an initial RP-HPLC purification could be followed by IEX-HPLC or PAGE.[1][7]
-
Issue 3: HPLC Peak Splitting or Broadening
Q: My oligonucleotide is showing a broad peak or multiple peaks on HPLC, even though I expect a single product. What is causing this?
A: Peak splitting or broadening in HPLC is a common troubleshooting issue, often related to secondary structures, on-column degradation, or interactions with the chromatography system.
Possible Causes and Solutions:
-
Secondary Structure Formation: As mentioned above, this is a primary cause. Oligos folding into different conformations will travel through the column at different rates.
-
Phosphorothioate Stereoisomers: If your oligonucleotide contains phosphorothioate linkages, each linkage represents a chiral center, leading to a mixture of diastereomers. These diastereomers can sometimes be partially resolved by high-resolution HPLC, resulting in a broadened peak.
-
Interaction with Column Hardware: Standard stainless steel HPLC systems can cause interactions with the phosphate backbone of oligonucleotides, leading to poor peak shape and recovery.
-
Solution: Use bio-inert LC systems and columns designed to minimize these interactions.[14]
-
-
Suboptimal Mobile Phase: The type and concentration of the ion-pairing agent in RP-HPLC are critical for good peak shape.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the main types of oligonucleotide purification and how do they work?
A: The three most common methods are Polyacrylamide Gel Electrophoresis (PAGE), High-Performance Liquid Chromatography (HPLC), and Cartridge-based purification.
-
PAGE Purification: This method separates oligonucleotides based on their size (molecular weight) and charge in a denaturing polyacrylamide gel. It offers the highest resolution, capable of separating an n-mer from an n-1 mer, and is the gold standard for applications requiring the highest purity.[2] The desired full-length product is visualized (e.g., by UV shadowing), excised from the gel, and the oligo is eluted.[17]
-
HPLC Purification: HPLC is a powerful chromatographic technique offering high resolution and reproducibility.[1]
-
Reversed-Phase HPLC (RP-HPLC): Separates based on hydrophobicity.[9] Typically, the synthesis is completed with the hydrophobic 5'-DMT group left on the full-length product ("Trityl-on"). This allows the full-length oligo to be retained on a hydrophobic column matrix while the more hydrophilic, "Trityl-off" failure sequences are washed away. The DMT group is then cleaved, and the purified, full-length oligo is eluted.
-
Ion-Exchange HPLC (IEX-HPLC): Separates based on the net negative charge of the phosphodiester backbone.[12] Since the charge is proportional to the length of the oligo, IEX-HPLC effectively separates the full-length product from shorter failure sequences using a salt gradient for elution.
-
-
Cartridge Purification: This is a form of reversed-phase chromatography that operates on the same principle as RP-HPLC but in a more convenient, disposable cartridge format.[3][18] It is a rapid method for removing most failure sequences and is suitable for many applications like PCR and sequencing.[3]
Q2: How do I choose the right purification strategy for my experiment?
A: The choice depends on three main factors: oligonucleotide length, the intended downstream application, and the presence of any modifications.[11]
| Purification Method | Recommended Length | Purity Level | Common Applications |
| Desalting | Any | Removes small molecules only | Standard PCR, Microarrays, Sequencing Primers[18] |
| Cartridge | < 50 bases | >80% | PCR with critical 5' sequences, Cloning, Sequencing[3][18] |
| RP-HPLC | < 50 bases | >85% | Antisense studies, Diagnostics, Modified Oligos (dyes)[18] |
| IEX-HPLC | < 40 bases | >90% | Therapeutics, Oligos with secondary structure[11] |
| PAGE | > 50 bases | >95% | X-ray Crystallography, Gene Synthesis, Mutagenesis[3] |
Q3: What is "desalting" and is it considered a purification method?
A: Desalting is a basic but essential processing step that removes residual small molecule impurities from the synthesis and cleavage steps (e.g., salts, acrylonitrile).[18] Common methods include size-exclusion chromatography (e.g., G-25 columns) or ethanol precipitation.[18][19] While it cleans up the oligo solution, desalting does not remove failure sequences (n-1, n-2, etc.).[3][18] Therefore, it is often a standard final step after a more rigorous purification method or used alone for applications where failure sequences are not a major concern.[18]
Q4: My oligo has a fluorescent dye. Does this affect my purification choice?
A: Yes. The presence of hydrophobic modifications like fluorescent dyes makes RP-HPLC an excellent choice for purification.[7] The dye itself adds significant hydrophobicity, which enhances the separation of the correctly labeled full-length product from unlabeled failure sequences. Conversely, some modifications can be incompatible with PAGE purification.[20]
Part 3: Experimental Protocols & Workflows
Workflow for Selecting a Purification Strategy
The following diagram outlines the decision-making process for selecting an appropriate oligonucleotide purification strategy.
Caption: Workflow for Trityl-On RP purification.
References
- Purification of DNA Oligos by denaturing polyacrylamide gel electrophoresis (PAGE). (2013). Methods in Enzymology.
- Oligonucleotide Purification Methods for Your Research. Thermo Fisher Scientific - US.
- Five Key Tips to Improve Your Oligo Purification Workflow. (n.d.). Gilson Learning Hub.
- Cartridge-based high-throughput purification of oligonucleotides for reliable oligonucleotide arrays. (n.d.). PubMed.
- A Comparative Guide to Oligonucleotide Purity Analysis: Capillary Electrophoresis vs.
- Oligonucleotide Purific
- Oligonucleotide Purific
- Purification and characterisation of oligonucleotides. (n.d.).
- Oligo Purification Methods: How, Why and for Wh
- Commonly Used Methods for Oligo Desalting. (2024). Polaris Oligonucleotides.
- Method of Oligonucleotide Purific
- Oligonucleotide Purification Methods for Your Research. (n.d.). Thermo Fisher Scientific - HK.
- Oligonucleotide Quality Control by Analytical HPLC. (n.d.). Sigma-Aldrich.
- Oligonucleotide Purific
- Mastering Oligonucleotide Purification: IP-RP HPLC Workflows for Reliable Analytical Testing. (2025).
- Maximizing Yield from Nucleic Acid Extraction/Purification: A Troubleshooting Guide. (2023). IMCS.
- Challenges and Solutions in Oligonucleotide Analysis, Part II: A Detailed Look at Ion-Pairing Reversed-Phase Separations. (2026).
- Solutions for Oligonucleotide Analysis and Purification. Part 2: Reversed Phase Chromatography. (n.d.).
- Troubleshooting low coupling yields in modified oligonucleotide synthesis. (n.d.). Benchchem.
- TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. (n.d.). Glen Research.
- What affects the yield of your oligonucleotides synthesis. (2011). Bio-Synthesis.
- Digital Quantification of Chemical Oligonucleotide Synthesis Errors. (2021). Clinical Chemistry.
Sources
- 1. gilson.com [gilson.com]
- 2. Purification of DNA Oligos by denaturing polyacrylamide gel electrophoresis (PAGE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bitesizebio.com [bitesizebio.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 7. labcluster.com [labcluster.com]
- 8. Maximizing Yield from Nucleic Acid Extraction/Purification: A Troubleshooting Guide - IMCS [imcstips.com]
- 9. atdbio.com [atdbio.com]
- 10. glenresearch.com [glenresearch.com]
- 11. Method of Oligonucleotide Purification [biosyn.com]
- 12. Oligonucleotide Quality Control by Analytical HPLC [sigmaaldrich.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. Mastering Oligonucleotide Purification: IP-RP HPLC Workflows for Reliable Analytical Testing | Separation Science [sepscience.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. research.fredhutch.org [research.fredhutch.org]
- 18. 寡核苷酸纯化方法选择指南-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 19. polarisoligos.com [polarisoligos.com]
- 20. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - TW [thermofisher.com]
Validation & Comparative
A Senior Application Scientist's Comparative Guide for Researchers and Drug Development Professionals
An In-Depth Guide to the Mass Spectrometry Analysis of 2'-O-Methyl Modified Oligonucleotides
The advent of oligonucleotide therapeutics has marked a paradigm shift in modern medicine, offering highly specific interventions for previously "undruggable" targets.[1][2] Among the chemical modifications designed to enhance the therapeutic properties of these molecules, 2'-O-methylation (2'-O-Me) of the ribose sugar is a cornerstone. This modification significantly increases nuclease resistance and binding affinity to target RNA.[3] However, these same stabilizing modifications introduce unique and significant challenges for their analytical characterization, a critical step for ensuring the safety, efficacy, and quality of these drug products.[4][5]
Mass spectrometry (MS), coupled with liquid chromatography (LC), stands as the principal technology for the definitive characterization of oligonucleotides.[6][7] It provides precise mass confirmation, impurity profiling, and sequence verification. This guide offers a deep, comparative analysis of the predominant LC-MS strategies for 2'-O-Me modified oligonucleotides, moving beyond mere protocols to explain the fundamental science and rationale behind methodological choices.
The Core Analytical Challenge: Why 2'-O-Me Oligonucleotides Are Difficult to Analyze
The analytical difficulty stems from two primary sources: the inherent nature of the oligonucleotide backbone and the specific impact of the 2'-O-Me modification.
-
The Polyanionic Backbone: Oligonucleotides are highly polar, polyanionic molecules due to their repeating phosphodiester or phosphorothioate backbone. This property leads to poor retention on traditional reversed-phase chromatography columns, complicates electrospray ionization (ESI) by forming a wide envelope of multiple charge states, and promotes the formation of various salt adducts (e.g., Na+, K+), which can confound spectral interpretation and suppress the primary signal.[8][9]
-
The 2'-O-Me Modification's Impact on Fragmentation: In tandem mass spectrometry (MS/MS), the 2'-hydroxyl group of a standard ribonucleotide plays a crucial role in the fragmentation pathway, facilitating cleavage of the phosphodiester backbone to produce characteristic c- and y-type fragment ions.[10][11] The replacement of this hydroxyl group with a methoxy group (–OCH₃) removes this reactive site, leading to reduced fragmentation efficiency at the modified nucleotide and altering the expected fragmentation pattern, which can complicate sequence verification.[3][12]
Comparative Analysis of LC-MS Methodologies
The choice of LC method is paramount as it dictates the separation of the target oligonucleotide from its impurities and directly impacts the quality of the MS signal. The three leading approaches are Ion-Pair Reversed-Phase (IP-RP), Hydrophilic Interaction Liquid Chromatography (HILIC), and the emerging Ion-Pair-Free Reversed-Phase (IPF-RP) chromatography.
The Workhorse: Ion-Pair Reversed-Phase LC-MS (IP-RP-LC-MS)
IP-RP is the most established and widely used technique for oligonucleotide analysis due to its exceptional resolving power for synthesis-related impurities like failure sequences (n-1, n+1).[4][13]
Causality Behind the Method: The core principle involves adding an ion-pairing agent, typically a hydrophobic alkylamine like triethylamine (TEA) or diisopropylethylamine (DIPEA), to the mobile phase. This agent forms a neutral complex with the negatively charged phosphate backbone of the oligonucleotide. This neutralization effectively increases the molecule's hydrophobicity, promoting its retention and separation on a non-polar C18 stationary phase. A volatile acidic modifier, most commonly hexafluoroisopropanol (HFIP), is also used. HFIP acts as a proton source and further enhances the pairing efficiency, while its volatility ensures compatibility with MS detection.[14]
Advantages:
-
High Chromatographic Resolution: Unmatched ability to separate oligonucleotides based on length, making it ideal for purity analysis and quantification of shortmer impurities.
-
Robust and Well-Characterized: A vast body of literature and established protocols support its use.
Disadvantages:
-
Significant Ion Suppression: The ion-pairing agents are notoriously detrimental to MS sensitivity. They compete with the analyte for ionization and can suppress the signal by an order of magnitude or more.[8][15]
-
System Contamination: Alkylamines are "sticky" and heavily contaminate the LC and MS systems, requiring dedicated instrumentation and extensive cleaning protocols to avoid memory effects that can interfere with other analyses.[15][16]
Experimental Protocol: IP-RP-LC-MS for a 20-mer 2'-O-Me Modified Oligonucleotide
1. Sample Preparation:
- Dissolve the lyophilized oligonucleotide in nuclease-free water to a stock concentration of 100 µM.
- For analysis, dilute the stock solution to 1-10 µM using a solution mimicking the initial mobile phase conditions (e.g., 95:5 Water:Methanol with 15 mM TEA and 400 mM HFIP) to ensure good peak shape.
2. LC System & Column:
- LC System: A bio-inert UHPLC system is highly recommended to prevent metal-analyte interactions.
- Column: Waters ACQUITY Premier Oligonucleotide BEH C18 Column (130Å, 1.7 µm, 2.1 mm x 50 mm) or equivalent.
- Column Temperature: 60-70 °C. Elevated temperatures improve peak shape and reduce secondary interactions.
3. Mobile Phases:
- Mobile Phase A: 15 mM Triethylamine (TEA) and 400 mM Hexafluoroisopropanol (HFIP) in Water.
- Mobile Phase B: 15 mM TEA and 400 mM HFIP in 50:50 Methanol:Water.
- Scientist's Note: The concentration of TEA and HFIP is a critical parameter. Higher concentrations can improve chromatography but increase ion suppression. This balance must be optimized for the specific application.
4. LC Gradient:
- Flow Rate: 0.3 mL/min
- Gradient:
- 0-2 min: 30% B
- 2-12 min: 30% to 60% B (Separation Gradient)
- 12-13 min: 60% to 90% B (Wash)
- 13-15 min: 90% B (Hold Wash)
- 15-15.5 min: 90% to 30% B (Return to Initial)
- 15.5-20 min: 30% B (Equilibration)
5. MS System & Parameters:
- Mass Spectrometer: High-resolution mass spectrometer such as a Thermo Scientific Q Exactive (Orbitrap) or Waters Xevo G2-XS (Q-TOF).[13]
- Ionization Mode: Negative Ion Electrospray (ESI-).
- Mass Range: m/z 600–2500.
- Capillary Voltage: 3.0 kV.
- Source Temperature: 350 °C.
- Data Acquisition: Full MS scan mode at a resolution of 70,000 or higher to resolve isotopic peaks.
The MS-Friendly Alternative: Hydrophilic Interaction Liquid Chromatography (HILIC)-MS
HILIC is an excellent alternative that avoids the use of harsh ion-pairing reagents, making it inherently more compatible with mass spectrometry.[17][18]
Causality Behind the Method: HILIC employs a polar stationary phase (e.g., amide, diol) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile).[18][19] A thin layer of the polar aqueous component of the mobile phase is adsorbed onto the stationary phase. Separation occurs based on the partitioning of the polar oligonucleotide analyte between the bulk organic mobile phase and this immobilized aqueous layer. More polar analytes are retained more strongly. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water/aqueous buffer concentration).
Advantages:
-
MS Compatibility: Uses volatile, MS-friendly mobile phases (e.g., ammonium acetate in acetonitrile/water), leading to significantly reduced ion suppression and higher sensitivity compared to IP-RP.[9][17]
-
No System Contamination: Eliminates the memory effects and contamination issues associated with ion-pairing reagents.
Disadvantages:
-
Lower Resolution for Impurities: While effective, HILIC may not always achieve the same baseline resolution of closely related impurities (e.g., n-1 shortmers) as IP-RP.[9]
-
Sensitivity to Sample Matrix: Peak shape and retention can be highly sensitive to the sample diluent. Samples must be dissolved in a high-organic solvent to ensure proper focusing at the column head.
Experimental Protocol: HILIC-MS for a 20-mer 2'-O-Me Modified Oligonucleotide
1. Sample Preparation:
- Dissolve the lyophilized oligonucleotide in nuclease-free water to a stock concentration of 100 µM.
- Crucial Step: For analysis, dilute the stock solution to 1-10 µM using a high-organic solvent (e.g., 90:10 Acetonitrile:Water) to match the initial mobile phase conditions. Injecting in a purely aqueous solvent will lead to poor peak shape.
2. LC System & Column:
- LC System: Standard UHPLC system.
- Column: Waters ACQUITY Premier BEH Amide Column (130Å, 1.7 µm, 2.1 mm x 100 mm) or Shodex HILICpak VN-50 series.[19]
- Column Temperature: 40-50 °C.
3. Mobile Phases:
- Mobile Phase A: 20 mM Ammonium Acetate in 90:10 Acetonitrile:Water, pH 6.8.
- Mobile Phase B: 20 mM Ammonium Acetate in Water, pH 6.8.
- Scientist's Note: Mobile phase pH is a key parameter in HILIC to modulate the charge state of the analyte and stationary phase, thereby adjusting selectivity.[18]
4. LC Gradient:
- Flow Rate: 0.4 mL/min
- Gradient:
- 0-2 min: 10% B (90% ACN)
- 2-15 min: 10% to 40% B (Elution Gradient)
- 15-16 min: 40% to 90% B (Wash)
- 16-18 min: 90% B (Hold Wash)
- 18-18.5 min: 90% to 10% B (Return to Initial)
- 18.5-25 min: 10% B (Equilibration)
5. MS System & Parameters:
- Identical to the MS setup for IP-RP-LC-MS. Due to the cleaner mobile phase, expect higher signal intensity for the same analyte concentration.
Performance Comparison: IP-RP-LC-MS vs. HILIC-MS
| Parameter | Ion-Pair Reversed-Phase (IP-RP) LC-MS | Hydrophilic Interaction (HILIC) LC-MS | Rationale & Justification |
| Primary Separation Mechanism | Hydrophobicity of the neutral ion-pair | Polarity-based partitioning | IP-RP separates based on size and base composition, while HILIC separates based on overall polarity. |
| Resolution of n-1 Impurities | Excellent (often baseline) | Good to Moderate | The strong size-dependency of the IP-RP mechanism provides superior resolution for length variants. |
| MS Sensitivity | Lower (significant ion suppression) | Higher (minimal ion suppression) | The absence of ion-pairing reagents like TEA in HILIC mobile phases leads to more efficient analyte ionization.[8][17] |
| System Contamination | High (requires dedicated system) | Low (compatible with general use systems) | Alkylamines are persistent and difficult to wash from LC-MS systems.[16] |
| Method Robustness | High | Moderate (sensitive to sample diluent) | IP-RP is less sensitive to injection solvent mismatch compared to HILIC. |
| Ideal Application | QC for purity, stability studies | Bioanalysis, high-sensitivity characterization | Choose IP-RP for routine quality control where impurity separation is critical. Choose HILIC for PK studies or when maximizing sensitivity is the goal.[1][20] |
Visualizing the Workflows
Overall LC-MS Analytical Workflow
The general process for analyzing a 2'-O-Me modified oligonucleotide, from sample to data, is a multi-step, self-validating system.
Caption: High-level workflow for oligonucleotide analysis.
Comparing Separation Mechanisms
The fundamental difference in how IP-RP and HILIC retain and separate oligonucleotides is key to selecting the right method.
Caption: Data analysis workflow for impurity identification.
Conclusion and Expert Recommendations
The choice between IP-RP-LC-MS and HILIC-MS for the analysis of 2'-O-Me modified oligonucleotides is not a matter of one being universally "better," but rather a strategic decision based on the analytical objective.
-
For Routine Quality Control, Purity Assessment, and Stability Testing: IP-RP-LC-MS remains the gold standard. Its superior chromatographic resolution is essential for the accurate quantification of critical quality attributes like shortmer impurities, which is a primary requirement for regulatory submissions. The trade-off in MS sensitivity is often acceptable for these applications where analyte concentrations are high.
-
For Pharmacokinetic (PK) Studies, Metabolite Identification, and High-Sensitivity Characterization: HILIC-MS is the superior choice. In bioanalysis, sample amounts are limited and concentrations are low. The enhanced MS sensitivity afforded by HILIC's MS-friendly mobile phases is paramount for achieving the required limits of quantification. [20] Ultimately, a comprehensive analytical strategy may employ both methods orthogonally. IP-RP can be used to build the primary purity profile, while HILIC can be used for bioanalytical support and for characterizing any impurities that may be obscured by ion suppression in the primary method. By understanding the fundamental principles and causal relationships behind each technique, researchers and drug developers can design robust, self-validating analytical systems to ensure the quality and safety of these promising 2'-O-Me modified oligonucleotide therapeutics.
References
-
Waters Corporation. Developing a Novel, Integrated LC-MS Workflow for High-resolution Monitoring and Characterization of Oligonucleotides. Waters Corporation. Available from: [Link]
-
Phenomenex, Inc. (2020). Sample Preparation Strategies for the Bioanalysis of Oligonucleotide Therapeutics. LCGC International. Available from: [Link]
-
LabRulez LCMS. Impurity Profiling and Characterization of Therapeutic Oligonucleotides using Nominal Mass Spectrometry on a Single Quadrupole LC-UV-MS system. LabRulez LCMS. Available from: [Link]
-
PPD. (2022). Bioanalytical strategies for oligonucleotide assessment. Bioanalysis Zone. Available from: [Link]
-
Pragolab. High Resolution LC/MS Analysis of Therapeutic Oligonucleotides on a New Porous Polymer-Based Reversed Phase Column. Pragolab. Available from: [Link]
-
ACS Publications - American Chemical Society. (2024). Separation and Characterization of Therapeutic Oligonucleotide Isomer Impurities by Cyclic Ion Mobility Mass Spectrometry. ACS Publications. Available from: [Link]
-
PubMed. THERAPEUTIC OLIGONUCLEOTIDES, IMPURITIES, DEGRADANTS, AND THEIR CHARACTERIZATION BY MASS SPECTROMETRY. PubMed. Available from: [Link]
-
LCGC International. (2021). Analytical Characterization of Oligonucleotides by Liquid Chromatography- (LC) High Resolution Mass Spectrometry (HRMS) and State-of-the-Art Analytical Software. LCGC International. Available from: [Link]
-
WJBPHS. (2024). Bioanalysis of antisense oligonucleotides: Techniques, challenges, regulatory considerations, and future perspectives. WJBPHS. Available from: [Link]
-
ACS Publications. (2024). Overcoming Challenges in Oligonucleotide Therapeutics Analysis: A Novel Nonion Pair Approach. Journal of the American Society for Mass Spectrometry. Available from: [Link]
-
Technology Networks. The Challenges and Technological Opportunities in Oligonucleotide Therapeutics. Technology Networks. Available from: [Link]
-
Ovid. Quantification of oligonucleotides by LC–MS/MS: the challenges of quantifying a phosphorothioate oligonucleotide and multiple metabolites. Ovid. Available from: [Link]
-
CORE. (2011). Tandem Mass Spectrometry of Modified and Platinated Oligoribonucleotides. CORE. Available from: [Link]
-
anacura. (2020). Current State of Oligonucleotide Characterization Using Liquid Chromatography−Mass Spectrometry: Insight into Critical Issues. anacura. Available from: [Link]
-
ResearchGate. The nomenclature for the fragmentation of oligonucleotides with mass spectrometry, proposed by McLuckey et al. 1. ResearchGate. Available from: [Link]
-
University of Oxford Department of Chemistry. Analysis of oligonucleotides by hydrophilic interaction liquid chromatography coupled to negative ion electrospray ionization mass spectrometry. University of Oxford. Available from: [Link]
-
ePrints Soton. (2023). Review of fragmentation of synthetic single-stranded oligonucleotides by tandem mass spectrometry from 2014 to 2022. ePrints Soton. Available from: [Link]
-
NIH. (2022). Bioanalysis of Oligonucleotide by LC–MS: Effects of Ion Pairing Regents and Recent Advances in Ion-Pairing-Free Analytical Strategies. National Institutes of Health. Available from: [Link]
-
Waters. Platform Ion Pairing RPLC Method for Oligonucleotides Using High Throughput 20 mm Length Columns. Waters Corporation. Available from: [Link]
-
Shodex HPLC Columns. LC/MS Analysis of Various Oligonucleic Acids with/without Modifications. Shodex. Available from: [Link]
-
LCGC International. (2024). Systematic Evaluation of HILIC Stationary Phases for MS Characterization of Oligonucleotides. LCGC International. Available from: [Link]
-
NIH. Ribonucleic acid sequence characterization by negative electron transfer dissociation mass spectrometry. National Institutes of Health. Available from: [Link]
-
ResearchGate. (2025). (PDF) Mass Spectrometry of Oligonucleotides. ResearchGate. Available from: [Link]
Sources
- 1. ppd.com [ppd.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. lcms.labrulez.com [lcms.labrulez.com]
- 5. bachem.com [bachem.com]
- 6. THERAPEUTIC OLIGONUCLEOTIDES, IMPURITIES, DEGRADANTS, AND THEIR CHARACTERIZATION BY MASS SPECTROMETRY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. anacura.com [anacura.com]
- 9. Bioanalysis of Oligonucleotide by LC–MS: Effects of Ion Pairing Regents and Recent Advances in Ion-Pairing-Free Analytical Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ribonucleic acid sequence characterization by negative electron transfer dissociation mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 13. pragolab.cz [pragolab.cz]
- 14. ovid.com [ovid.com]
- 15. chiraltech.com [chiraltech.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Analysis of oligonucleotides by hydrophilic interaction liquid chromatography coupled to negative ion electrospray ionization mass spectrometry | Department of Chemistry [chem.web.ox.ac.uk]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. shodex.com [shodex.com]
- 20. wjbphs.com [wjbphs.com]
A Senior Application Scientist's Guide to HPLC Purity Assessment of Modified Phosphoramidites: A Comparative Analysis of 2'-O-Methyl and 2'-O-Methoxyethyl Cytidine Analogues
For researchers, scientists, and drug development professionals engaged in the synthesis of therapeutic oligonucleotides, the purity of phosphoramidite building blocks is not merely a quality control metric; it is the foundation upon which the efficacy and safety of the final therapeutic product rests. Even trace impurities in these critical starting materials can be incorporated into the oligonucleotide chain, leading to the propagation of undesired sequences that can be difficult or impossible to remove, ultimately compromising the final product's integrity.[1][2][3]
This guide provides an in-depth technical comparison of the High-Performance Liquid Chromatography (HPLC) purity assessment for 5-Me-DMT-2'-O-Me-C(Bz)-CE-Phosphoramidite , a key monomer in the synthesis of modified RNA. We will objectively compare its performance and purity profile with a common alternative, 5-Me-DMT-2'-O-MOE-C(Bz)-CE-Phosphoramidite , providing the supporting experimental data and protocols necessary for robust in-house analysis.
The Critical Role of the 2'-Modification
The 2'-position of the ribose sugar is a focal point for modifications in therapeutic oligonucleotides. Unmodified RNA is susceptible to rapid degradation by nucleases. By introducing modifications at the 2'-hydroxyl group, such as a methyl (2'-O-Me) or a methoxyethyl (2'-O-MOE) group, we can significantly enhance the nuclease resistance, duplex stability, and overall pharmacokinetic properties of the resulting oligonucleotide.[4][5]
The choice between a 2'-O-Me and a 2'-O-MOE modification can influence the resulting oligonucleotide's binding affinity and steric profile. The 2'-O-MOE group is bulkier than the 2'-O-Me group, which can impact hybridization characteristics. This makes a direct comparison of their purity profiles essential for researchers to make informed decisions based on their specific therapeutic design.
Comparative Analysis of 2'-O-Me and 2'-O-MOE Phosphoramidites
Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC) is the gold standard for analyzing the purity of phosphoramidites.[6] This technique is highly effective at separating the main phosphoramidite diastereomers from closely related impurities. Below is a summary of the key characteristics and typical purity specifications for our two compounds of interest.
| Feature | 5-Me-DMT-2'-O-Me-C(Bz)-CE-Phosphoramidite | 5-Me-DMT-2'-O-MOE-C(Bz)-CE-Phosphoramidite |
| CAS Number | 166593-57-3 | 163759-94-2[7] |
| Molecular Formula | C₄₈H₅₆N₅O₉P | C₅₀H₆₀N₅O₁₀P[7] |
| Molecular Weight | 877.98 g/mol | 922.04 g/mol [7] |
| Typical Purity (HPLC) | ≥98.0% | ≥98.0%[4] |
| Key Structural Difference | 2'-O-Methyl (OMe) group | 2'-O-Methoxyethyl (MOE) group |
| Expected HPLC Retention | Shorter retention time | Longer retention time due to increased hydrophobicity of the MOE group |
The Causality Behind Experimental Choices in RP-HPLC
A robust HPLC method is a self-validating system. The choices made in developing the protocol are grounded in the physicochemical properties of the phosphoramidites.
-
The Stationary Phase: C18 Columns A C18 column, with its long alkyl chains, provides a hydrophobic stationary phase. This is essential for retaining the largely nonpolar phosphoramidite molecules. The high surface area of the packing material allows for numerous interactions, leading to effective separation. The YMC-Triart C18 series, built on a hybrid silica particle, is particularly well-suited for this application due to its high chemical and mechanical stability, which allows for a wide range of pH and temperature conditions.[1][8]
-
The Mobile Phase: An Ion-Pairing Approach While phosphoramidites are largely hydrophobic, the phosphoramidite moiety itself carries a degree of polarity. To enhance retention and improve peak shape, an ion-pairing agent is used. Triethylammonium acetate (TEAA) is a common choice.[6] The triethylammonium cation (TEA⁺) forms a neutral ion-pair with any anionic character on the phosphoramidite, increasing its overall hydrophobicity and promoting stronger interaction with the C18 stationary phase.[9] Acetonitrile is used as the organic modifier; by gradually increasing its concentration, we can systematically elute compounds based on their hydrophobicity.
-
The Importance of Temperature Elevated temperature (e.g., 60 °C) is often crucial for the successful separation of oligonucleotides and their phosphoramidite precursors.[10] Higher temperatures help to disrupt any potential secondary structures that the molecules might form, leading to sharper, more symmetrical peaks. Additionally, it improves the mass transfer kinetics between the mobile and stationary phases, which enhances resolution.[11][12]
Experimental Protocol: RP-HPLC Purity Assessment
This protocol is adapted from established methods for phosphoramidite analysis and is optimized for a standard laboratory setup.
1. Instrumentation and Materials:
-
HPLC system with a gradient pump, UV detector, and column oven.
-
Column: YMC-Triart C18 (e.g., 150 x 4.6 mm, 5 µm particle size).[]
-
Mobile Phase A: 20 mM Triethylammonium acetate (TEAA), pH 7.0 in 90:10 water/acetonitrile.[]
-
Mobile Phase B: Acetonitrile.[]
-
Sample Diluent: Anhydrous Acetonitrile.
-
Target Analyte: 5-Me-DMT-2'-O-Me-C(Bz)-CE-Phosphoramidite.
-
Comparative Analyte: 5-Me-DMT-2'-O-MOE-C(Bz)-CE-Phosphoramidite.
2. Sample Preparation:
-
Carefully weigh and dissolve the phosphoramidite sample in anhydrous acetonitrile to a final concentration of 1.0 mg/mL.
-
Vortex briefly to ensure complete dissolution. Prepare the sample fresh before each analysis to minimize degradation.
3. HPLC Conditions:
| Parameter | Value | Rationale |
|---|---|---|
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column, providing a good balance between analysis time and resolution. |
| Column Temperature | 30 °C[] | A moderate temperature to ensure reproducibility and good peak shape. Can be increased to 60-80°C to improve resolution if needed.[11][12] |
| Detection Wavelength | 254 nm[] | The DMT protecting group has a strong absorbance at this wavelength, allowing for sensitive detection. |
| Injection Volume | 4 µL[] | Appropriate for a 1.0 mg/mL sample concentration to avoid column overloading. |
| Gradient Program | 0-12 min: 45-95% B12-17 min: 95% B[] | A gradual increase in acetonitrile allows for the separation of the main diastereomers from earlier eluting polar impurities and later eluting hydrophobic impurities. |
4. Data Analysis and Interpretation:
-
The phosphoramidite, due to the chiral phosphorus center, will typically elute as a pair of closely resolved peaks (diastereomers).[1]
-
The purity is calculated as the sum of the peak areas of the two diastereomers, expressed as a percentage of the total peak area in the chromatogram.
-
Common impurities to look for include:
-
Early eluting peaks: More polar impurities, such as the corresponding H-phosphonate or species lacking the DMT group.
-
Late eluting peaks: More hydrophobic impurities, potentially arising from side reactions or incomplete removal of protecting groups from the synthesis of the nucleoside.[2]
-
Expected Chromatographic Profiles
While a specific chromatogram for 5-Me-DMT-2'-O-Me-C(Bz)-CE-Phosphoramidite under this exact method is not publicly available, we can use a representative chromatogram of a structurally similar phosphoramidite, DMT-dC(Bz)-CE phosphoramidite, analyzed on a YMC-Triart C18 column, to illustrate the expected outcome.[]
Representative Chromatogram (adapted from YMC Application Note):
The chromatogram would show a prominent double peak corresponding to the two diastereomers of the phosphoramidite, eluting within the gradient portion of the run. The resolution between these two peaks should be clear. Any significant impurities would appear as smaller peaks, typically before or after this main doublet.
Comparison with 5-Me-DMT-2'-O-MOE-C(Bz)-CE-Phosphoramidite:
When analyzing the 2'-O-MOE analogue under the same conditions, a similar double peak for the diastereomers would be expected. However, due to the increased hydrophobicity of the methoxyethyl group compared to the methyl group, the 2'-O-MOE phosphoramidite would be expected to have a longer retention time . This difference in retention is a key distinguishing feature between the two compounds and can be used for identification purposes.
Conclusion and Best Practices
The purity assessment of modified phosphoramidites like 5-Me-DMT-2'-O-Me-C(Bz)-CE-Phosphoramidite is a cornerstone of quality control in oligonucleotide synthesis. A well-developed IP-RP-HPLC method, grounded in an understanding of the underlying chemical principles, is essential for obtaining accurate and reproducible results.
When comparing different modified phosphoramidites, it is crucial to consider how subtle structural changes, such as the difference between a 2'-O-Me and a 2'-O-MOE group, can influence their chromatographic behavior. By employing a robust, standardized HPLC protocol, researchers can confidently assess the purity of their starting materials, ensuring the integrity of their downstream synthetic processes and the quality of the final therapeutic oligonucleotides. Always ensure that samples are handled in an anhydrous environment to prevent degradation, and use high-quality solvents and reagents to maintain the integrity of the analytical system.
References
-
YMC Europe GmbH. (2022). HPLC Analysis of Phosphoramidites using RP or NP conditions. Retrieved from [Link]
-
YMC. (2022). HPLC analysis of phosphoramidites using RP or NP conditions. Chromatography Today. Retrieved from [Link]
-
LCGC International. (2022). Application Note: NP/RP Analysis of Phosphoramidites. Retrieved from [Link]
-
Massi, J., & Lloyd, L. (2011). Use Temperature to Enhance Oligonucleotide Mass Transfer and Improve Resolution in Ion-Pair RP HPLC. Agilent Technologies, Inc. Retrieved from [Link]
-
Phenomenex. Effect of Temperature on Single Stranded Oligonucleotide Analysis. Retrieved from [Link]
-
YMC America. Analysis and Purification of Oligonucleotides by Anion Exchange and Ion-Pairing Reversed Phase Chromatography. Retrieved from [Link]
-
YMC Europe GmbH. Technical Note: Oligonucleotide Analysis. Retrieved from [Link]
-
Bonilla, J. (2014). Large scale, liquid phase synthesis of oligonucleotides by the phosphoramidite approach. ResearchGate. Retrieved from [Link]
-
Huaren Science. Synthesis and Purification Methods of 2'-OMe-rG(ibu) Phosphoramidite. Retrieved from [Link]
-
Shodex. Analysis of 2'-OMe and 2'-MOE Modified Phosphorothioated Oligo-RNA by LC/UV/MS (VN-50 2D). Retrieved from [Link]
-
Protheragen. DMT-2'-O-Me-A(Bz)-CE Phosphoramidite. Retrieved from [Link]
-
Studzińska, S., & Buszewski, B. (2018). Influence of triethylammonium acetate (TEAA) concentration on the retention of unmodified oligonucleotides for all columns used in the investigations. ResearchGate. Retrieved from [Link]
Sources
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. shop.hongene.com [shop.hongene.com]
- 5. shodex.com [shodex.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ymctaiwan.com [ymctaiwan.com]
- 8. DMT-2‘-O-Me-A(Bz)-CE Phosphoramidite - Nucleic acid Building Block [nugene.com.cn]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Perspectives on the Designation of Oligonucleotide Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. ymc.eu [ymc.eu]
A Head-to-Head Comparison: 2'-O-Methyl vs. 2'-O-Methoxyethyl Modifications for Enhancing Oligonucleotide Nuclease Resistance
For researchers in the rapidly advancing field of oligonucleotide therapeutics, ensuring the stability of molecules like antisense oligonucleotides (ASOs) and siRNAs in a biological environment is a paramount challenge. Unmodified oligonucleotides are swiftly degraded by ubiquitous nucleases, rendering them ineffective.[1][2][3] The strategic application of chemical modifications is therefore not just an optimization, but a prerequisite for therapeutic efficacy.[1][4] Among the most pivotal and widely adopted of these are the second-generation modifications at the 2' position of the ribose sugar.[5][6][7]
This guide provides an in-depth, evidence-based comparison of two of the most successful 2'-modifications: 2'-O-Methyl (2'-O-Me) and 2'-O-Methoxyethyl (2'-O-MOE). We will dissect their structural differences, compare their performance based on experimental data, and provide practical guidance to help you select the optimal modification for your research and drug development applications.
Chapter 1: The Molecular Basis of Nuclease Resistance
To understand the efficacy of these modifications, one must first appreciate the vulnerability of natural RNA. The 2'-hydroxyl (2'-OH) group on the ribose sugar is a nucleophile that can participate in self-cleavage and is a key recognition site for many ribonucleases. The core strategy of 2'-modifications is to replace this reactive hydroxyl group with a non-reactive chemical moiety. This substitution provides nuclease resistance through two primary mechanisms:
-
Elimination of the 2'-OH: Removing the reactive hydroxyl group inherently increases the chemical stability of the oligonucleotide backbone.
-
Steric Hindrance: The addition of a new group at the 2' position physically obstructs the approach of nuclease enzymes, preventing them from binding to and cleaving the phosphodiester backbone.[8]
The 2'-O-Methyl (2'-O-Me) Modification
The 2'-O-Me modification involves the substitution of the 2'-hydroxyl with a small methoxy group (-OCH₃). It is a naturally occurring modification found in tRNA and other small RNAs.[3] This small addition provides a moderate level of steric hindrance, significantly improving nuclease resistance compared to unmodified RNA while being a cost-effective option for synthesis.[2]
The 2'-O-Methoxyethyl (2'-O-MOE) Modification
The 2'-O-MOE modification replaces the 2'-hydroxyl with a larger methoxyethyl group (-OCH₂CH₂OCH₃).[5][9] This bulkier side chain offers substantially more steric protection against nucleases than the 2'-O-Me group.[8] The methoxyethyl group projects into the minor groove of the oligonucleotide duplex, enhancing this protective effect.[10] First described in 1995, the 2'-O-MOE modification has become a cornerstone of modern ASO therapeutics, featured in numerous FDA-approved drugs.[11][12]
Caption: Comparison of 2'-position modifications.
Chapter 2: Performance Showdown: Nuclease Resistance and Binding Affinity
While both modifications enhance stability, the degree of protection they offer differs significantly. The choice between them often involves a trade-off between stability, binding affinity, and synthesis cost.
Nuclease Stability: The MOE Advantage
Direct comparative studies have consistently demonstrated the superior nuclease resistance of 2'-O-MOE modified oligonucleotides.[5] In a landmark study, oligonucleotides with three 2'-O-MOE modifications at their 3'-end were incubated in calf bovine serum. After 96 hours, approximately 60% of the MOE-modified oligonucleotide remained intact. In stark contrast, the corresponding 2'-O-Me and unmodified oligonucleotides were completely degraded within just a few hours.[12]
This enhanced stability is critical for in vivo applications, where oligonucleotides are exposed to a high concentration of nucleases in serum and tissues.[2][13] The longer half-life afforded by 2'-O-MOE allows for greater tissue accumulation, longer duration of action, and ultimately, higher potency.[5]
Table 1: Comparative Nuclease Resistance
| Modification | Relative Stability in Serum | Typical Half-Life (T½) | Key Takeaway |
|---|---|---|---|
| Unmodified RNA/DNA | Very Low | Minutes[2] | Rapidly degraded, unsuitable for most in vivo use. |
| 2'-O-Methyl (2'-O-Me) | Moderate | Hours[12] | Offers significant improvement over unmodified oligos. |
| 2'-O-Methoxyethyl (2'-O-MOE) | Very High | Days [12] | Demonstrates superior stability, ideal for systemic applications. |
Binding Affinity (Tm): A Crucial Parameter for Potency
An effective therapeutic oligonucleotide must bind to its target RNA with high affinity and specificity. The temperature at which 50% of the oligonucleotide duplex dissociates is known as the melting temperature (Tm), a key measure of binding affinity.
Both 2'-O-Me and 2'-O-MOE modifications lock the ribose sugar into a C3'-endo conformation, which is favorable for A-form RNA duplexes.[5][11] This pre-organization of the sugar moiety increases the thermodynamic stability of the duplex, leading to a higher Tm.
-
2'-O-Me: Increases Tm by approximately 1.0–1.5 °C per modification.[3]
-
2'-O-MOE: Increases Tm by approximately 0.9–1.6 °C per modification.[5]
While the per-modification increase is similar, the overall design of the oligonucleotide, often in a "gapmer" format with wings of modified nucleotides, leverages this effect to achieve high overall affinity.[6] The consistent and potent binding enhancement provided by 2'-O-MOE wings is a key reason for its widespread use in approved ASO drugs.[6][11][14]
Chapter 3: Experimental Protocol: In Vitro Nuclease Degradation Assay
Trustworthy data is the bedrock of drug development. This protocol provides a robust, self-validating system for directly comparing the stability of your modified oligonucleotides. The inclusion of both an unmodified control and a no-serum control is critical for data interpretation.
Objective
To quantify and compare the rate of degradation of unmodified, 2'-O-Me-modified, and 2'-O-MOE-modified oligonucleotides when incubated in serum.
Materials
-
Oligonucleotides (unmodified, 2'-O-Me, and 2'-O-MOE versions of the same sequence)
-
Fetal Bovine Serum (FBS)[15]
-
Nuclease-free water
-
10x Annealing Buffer
-
TBE Buffer
-
15% Polyacrylamide Gel (or appropriate percentage for oligo size)
-
Gel loading dye
-
DNA stain (e.g., SYBR Gold)
-
Incubator or water bath at 37°C
-
Gel electrophoresis system and imaging equipment
Experimental Workflow
Caption: Workflow for the in vitro nuclease degradation assay.
Step-by-Step Procedure
-
Oligonucleotide Preparation: Resuspend all test oligonucleotides in nuclease-free water to a stock concentration of 200 µM.[15]
-
Reaction Setup: For each oligonucleotide to be tested, prepare a master mix. For a 100 µL final reaction volume, combine 50 µL of FBS and 40 µL of nuclease-free water.
-
Initiate Degradation: Add 10 µL of the 200 µM oligonucleotide stock to the master mix to achieve a final concentration of 20 µM in 50% FBS.[15] Vortex gently and immediately take the T=0 time point.
-
Time Course: Incubate the reaction tubes at 37°C. At each designated time point (e.g., 1, 4, 8, 24, 48 hours), withdraw a 10 µL aliquot of the reaction.
-
Stop Reaction: Immediately mix the collected aliquot with an equal volume of gel loading dye containing a denaturant (like formamide) and a chelating agent (EDTA) to stop nuclease activity. Store samples at -20°C until analysis.
-
Gel Electrophoresis: Once all time points are collected, load equal amounts of each sample onto a 15% denaturing polyacrylamide gel.
-
Analysis: After electrophoresis, stain the gel with a suitable nucleic acid stain. Image the gel and quantify the band intensity for the full-length oligonucleotide at each time point relative to the T=0 sample.
-
Data Interpretation: Plot the percentage of intact oligonucleotide versus time for each modification. The resulting curves will visually and quantitatively demonstrate the superior stability of 2'-O-MOE compared to 2'-O-Me and the unmodified control.
Chapter 4: Making the Right Choice: Application-Driven Decisions
The selection of a 2' modification is not a one-size-fits-all decision. It requires a careful balancing of performance needs, therapeutic application, and economic considerations.
Table 2: Decision Matrix for 2'-O-Me vs. 2'-O-MOE
| Feature | 2'-O-Methyl (2'-O-Me) | 2'-O-Methoxyethyl (2'-O-MOE) | Recommendation |
|---|---|---|---|
| Nuclease Resistance | Good | Excellent | For systemic delivery or targeting tissues with high nuclease activity, 2'-O-MOE is the superior choice .[5][12] |
| Binding Affinity (Tm) | High | High | Both provide excellent binding affinity. The choice can be sequence-dependent, but both are highly effective.[5] |
| In Vivo Potency | Good | Excellent | The longer half-life and robust affinity of 2'-O-MOE often translate to higher in vivo potency.[5][6] |
| Synthesis Cost | Lower | Higher | For large-scale screening or applications where moderate stability is sufficient, 2'-O-Me can be more economical. |
| Track Record | Widely used in research | Extensive clinical success | 2'-O-MOE is a component of multiple FDA-approved drugs, providing a strong precedent for clinical development.[11][14] |
Conclusion
Both 2'-O-Me and 2'-O-MOE are powerful, second-generation modifications that dramatically enhance the drug-like properties of oligonucleotides.[7] Experimental evidence unequivocally shows that 2'-O-MOE provides a superior level of nuclease resistance compared to 2'-O-Me , a critical attribute that has cemented its role as a gold-standard modification in ASO therapeutics.[5][12] This enhanced stability, combined with high binding affinity, directly contributes to greater in vivo potency and a longer duration of action.
While 2'-O-Me remains a valuable and cost-effective tool for applications requiring moderate stability, researchers aiming to develop systemically delivered therapeutics or targeting challenging biological environments should prioritize the proven, robust protection offered by the 2'-O-Methoxyethyl modification.
References
-
2'-O-Methoxy-ethyl (MOE). Oligowiki - Oligowizard. [Link]
-
2'-MOE, 2-MethoxyEthoxy, RNA Modification. Bio-Synthesis Inc.. [Link]
-
Pharmacological properties of 2′-o-methoxyethyl-modified oligonucleotides. Taylor & Francis Online. [Link]
-
Chemistry, structure and function of approved oligonucleotide therapeutics. Nucleic Acids Research, Oxford Academic. [Link]
-
Therapeutic Oligonucleotides: An Outlook on Chemical Strategies to Improve Endosomal Trafficking. PMC - PubMed Central. [Link]
-
Therapeutic Oligonucleotides: State of the Art. Annual Reviews. [Link]
-
Oligonucleotide therapeutics and their chemical modification strategies for clinical applications. Ewha Womans University. [Link]
-
2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro. National Institutes of Health (NIH). [Link]
-
Chemical Modifications of Nucleic Acid Aptamers for Therapeutic Purposes. (PDF) ResearchGate. [Link]
-
Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes. PMC - NIH. [Link]
-
Nuclease Resistance Modifications. Synoligo. [Link]
-
an analogue of 2'-O-[2-(methoxy)-ethyl]-modified oligonucleotide with improved protein binding properties and high binding affinity to target RNA. PubMed. [Link]
-
Effect of 2′-O-methyl/thiophosphonoacetate-modified antisense oligonucleotides on huntingtin expression in patient-derived cells. National Institutes of Health (NIH). [Link]
-
The MOE Modification of RNA: Origins and Widescale Impact on the Oligonucleotide Therapeutics Field. ETH Zurich Research Collection. [Link]
-
Structure and Nuclease Resistance of 2′,4′-Constrained 2′-O-Methoxyethyl (cMOE) and 2′-O-Ethyl (cEt) Modified DNAs. PubMed Central. [Link]
-
Structure and nuclease resistance of 2′,4′-constrained 2′-O-methoxyethyl (cMOE) and 2′-O-ethyl (cEt) modified DNAs. Chemical Communications (RSC Publishing). [Link]
-
Structural basis for the synergy of 4′- and 2′-modifications on siRNA nuclease resistance, thermal stability and RNAi activity. PubMed Central. [Link]
-
4'-C-Acetamidomethyl-2'-O-methoxyethyl Nucleic Acid Modifications Improve Thermal Stability, Nuclease Resistance, Potency, and hAgo2 Binding of Small Interfering RNAs. (PDF) ResearchGate. [Link]
-
Structure and nuclease resistance of 2 ',4 '-constrained 2 '-O-methoxyethyl (cMOE) and 2 '-O-ethyl (cEt) modified DNAs. ResearchGate. [Link]
-
Modified deoxyoligonucleotides stable to exonuclease degradation in serum. PMC - NIH. [Link]
-
Modified deoxynucleotides stable to exonuclease degradation in serum. (PDF) ResearchGate. [Link]
Sources
- 1. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 2. Nuclease Resistance Design and Protocols [genelink.com]
- 3. idtdna.com [idtdna.com]
- 4. Therapeutic Oligonucleotides: An Outlook on Chemical Strategies to Improve Endosomal Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blog.biosearchtech.com [blog.biosearchtech.com]
- 6. sg.idtdna.com [sg.idtdna.com]
- 7. academic.oup.com [academic.oup.com]
- 8. synoligo.com [synoligo.com]
- 9. 2'-MOE, 2-MethoxyEthoxy, RNA Modification [biosyn.com]
- 10. Structure and Nuclease Resistance of 2′,4′-Constrained 2′-O-Methoxyethyl (cMOE) and 2′-O-Ethyl (cEt) Modified DNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2'-O-Methoxy-ethyl (MOE) | Oligowiki [oligowizard.com]
- 12. Research Collection | ETH Library [research-collection.ethz.ch]
- 13. Modified deoxyoligonucleotides stable to exonuclease degradation in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Thermal Stability of 2'-O-Methyl RNA Duplexes: Principles, Methodologies, and Data-Driven Insights
For Researchers, Scientists, and Drug Development Professionals
The strategic modification of oligonucleotides is a cornerstone of modern therapeutic and diagnostic development. Among the most pivotal and widely adopted modifications is the 2'-O-methylation (2'-O-Me) of the ribose sugar. This seemingly subtle alteration imparts profound changes to the physicochemical properties of RNA, most notably enhancing its thermal stability and nuclease resistance.[1][2] For professionals in drug development, a deep, quantitative understanding of this stability is not merely academic; it is fundamental to designing potent and specific antisense oligonucleotides, siRNAs, and other nucleic acid-based agents.[3][4][5][6]
This guide provides a comprehensive analysis of the thermal stability of 2'-O-Me RNA duplexes. Moving beyond a simple recitation of facts, we will explore the structural underpinnings of this enhanced stability, present detailed, field-proven protocols for its measurement, and offer a comparative analysis against unmodified RNA and other alternatives, supported by experimental data.
The Physicochemical Basis of Enhanced Stability
The superior thermal stability of a 2'-O-Me RNA duplex compared to its unmodified RNA:RNA or DNA:DNA counterparts is not arbitrary. It is a direct consequence of the modification's influence on the conformational dynamics of the sugar-phosphate backbone.
The key lies in the puckering of the ribose sugar. In a flexible, single-stranded RNA, the ribose can exist in equilibrium between two primary conformations: C2'-endo (characteristic of B-form DNA) and C3'-endo (characteristic of A-form RNA helices). The addition of the methyl group at the 2' position creates a steric constraint that strongly favors the C3'-endo pucker.[7][8] This "pre-organizes" the single strand into a conformation that is already primed for A-form duplex formation.[2]
Consequently, when a 2'-O-Me RNA strand hybridizes with its complement, less conformational entropy is lost compared to the hybridization of two unmodified, more flexible RNA strands.[7] This reduced entropic penalty is a major thermodynamic driver for the observed increase in the melting temperature (Tm) and duplex stability. The general hierarchy of duplex stability for a given sequence is:
RNA:2'-O-Me RNA > RNA:RNA > DNA:RNA > DNA:DNA [9]
This foundational principle—stabilization through conformational pre-organization—is the reason 2'-O-Me RNA is a modification of choice for enhancing the hybridization affinity of therapeutic oligonucleotides to their target mRNA.
Core Experimental Workflow: UV Thermal Denaturation Analysis
The gold standard for assessing duplex stability is UV thermal denaturation, commonly known as a "melting" experiment. This technique leverages the hyperchromic effect: the phenomenon where the absorbance of UV light by nucleic acids at 260 nm increases as a duplex dissociates into single strands.[10] This occurs because the tightly stacked bases in a duplex partially shield each other from the UV light, an effect that is lost upon melting. By monitoring the absorbance at 260 nm while precisely increasing the temperature, we can generate a melting curve and determine the duplex's melting temperature (Tm)—the temperature at which half of the strands are in a double-helical state and half are in a random-coil state.[9][10]
Caption: Experimental workflow for UV thermal denaturation analysis.
Detailed Protocol: Determining Duplex Melting Temperature (Tm)
This protocol outlines the essential steps for an accurate Tm determination. The trustworthiness of the final data hinges on meticulous execution at each stage.
1. Oligonucleotide Synthesis, Purification, and Quantification:
-
Rationale: Impurities, such as shorter "n-1" sequences from synthesis, can interfere with proper duplex formation and lead to broad, uninterpretable melting transitions.
-
Protocol:
-
Synthesize the 2'-O-Me RNA and complementary unmodified RNA strands using standard phosphoramidite chemistry.[1][11]
-
Purify the oligonucleotides using High-Performance Liquid Chromatography (HPLC) to ensure high purity (>95%).[12]
-
Desalt the purified oligonucleotides.
-
Accurately determine the concentration of each single strand by measuring its absorbance at 260 nm (A260) in a UV-Vis spectrophotometer. Use the sequence-specific extinction coefficient for precise concentration calculation.
-
2. Duplex Annealing:
-
Rationale: To ensure that all complementary strands have formed a proper duplex prior to the melting experiment, a controlled annealing step is critical.
-
Protocol:
-
In an RNase-free microcentrifuge tube, combine equimolar amounts of the 2'-O-Me RNA strand and its complementary RNA strand in the desired melting buffer (e.g., 10 mM Sodium Phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).[7][13]
-
Heat the solution to 90-95 °C for 1-2 minutes to dissociate any pre-existing secondary structures or aggregates.[14]
-
Allow the solution to cool slowly to room temperature over at least 30 minutes.[14] This can be done by placing the tube in a heat block and turning the block off, or by placing it in a beaker of hot water and allowing it to cool on the benchtop.
-
3. UV-Melting Measurement:
-
Rationale: A controlled, slow heating rate ensures that the system remains at thermal equilibrium at each temperature point, which is a prerequisite for accurate thermodynamic analysis.
-
Protocol:
-
Prepare the final sample for melting by diluting the annealed duplex to the desired concentration (typically 1-2 µM) in the same melting buffer.[7][13]
-
Transfer the sample to a quartz cuvette and place it in a UV-Vis spectrophotometer equipped with a Peltier temperature controller.
-
Equilibrate the sample at a low starting temperature (e.g., 15 °C) for 10 minutes.[7]
-
Program the instrument to increase the temperature at a slow, constant rate (e.g., 0.5 - 1.0 °C per minute) up to a high temperature where the duplex is fully melted (e.g., 90 °C).[7][10][15]
-
Record the absorbance at 260 nm at regular temperature intervals throughout the ramp.
-
4. Data Analysis:
-
Rationale: The Tm is the point of maximum inflection in the sigmoidal melting curve. This point is most accurately identified as the peak of the first derivative of the curve.
-
Protocol:
-
Plot the recorded A260 values against temperature (T) to generate the melting curve.
-
Calculate the first derivative of the absorbance with respect to temperature (dA/dT).
-
Plot dA/dT versus temperature. The temperature corresponding to the peak of this plot is the melting temperature (Tm).[10]
-
Beyond Tm: A Deeper Dive into Thermodynamic Parameters
While Tm is an invaluable parameter for comparing stability, it is concentration-dependent. A full thermodynamic profile—comprising changes in enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°)—provides a more complete and fundamental understanding of the forces driving duplex formation.[16] These parameters can be extracted from melting experiments by assuming a two-state transition model (Duplex ⇌ Single Strand 1 + Single Strand 2), which is generally valid for short, unmodified oligonucleotides and their 2'-O-Me counterparts.[16][17]
By performing melting experiments at several different strand concentrations (Ct) and plotting 1/Tm (in Kelvin) versus ln(Ct), one can generate a van't Hoff plot. The slope and intercept of this plot are used to calculate the enthalpic (ΔH°) and entropic (ΔS°) contributions to duplex formation. The Gibbs free energy (ΔG°), the ultimate measure of duplex stability at a given temperature (e.g., 37 °C), can then be calculated using the fundamental equation: ΔG° = ΔH° - TΔS° .[17] A more negative ΔG° indicates a more stable duplex.
Caption: Logical path from experimental data to a full thermodynamic profile.
Comparative Data Analysis
The stabilizing effect of 2'-O-methylation is best illustrated with direct experimental data. The following tables summarize findings from studies comparing 2'-O-Me modified duplexes with their unmodified counterparts.
Table 1: Comparative Melting Temperatures (Tm) of Unmodified vs. 2'-O-Me RNA Duplexes
This table demonstrates the significant increase in Tm upon 2'-O-methylation in a poly-uridine strand hybridizing to a poly-adenosine strand.
| Duplex Sequence (14-mer) | Modification | Melting Temp (Tm), °C | ΔTm vs. Unmodified, °C | Source |
| UOH14 / AOH14 | Unmodified RNA | 24 | - | [7][13] |
| UOMe14 / AOH14 | 2'-O-Me on Uridine Strand | 36 | +12 | [7][13] |
Data obtained under buffer conditions of 100 mM NaCl, 10 mM sodium phosphate, 0.1 mM EDTA, pH 7.0.[7]
Analysis: The substitution of 2'-OH with 2'-O-Me on the uridine strand alone results in a dramatic 12 °C increase in the melting temperature.[7][13] This substantial stabilization underscores the potent effect of pre-organizing just one of the two strands into the A-form helical geometry. Interestingly, studies have shown the effect can be sequence-dependent; methylation of adenosine residues in the same study had a negligible effect on Tm, which was attributed to the lack of steric repulsion between the purine base and the 2'-O-methyl group that helps drive the C3'-endo pucker in pyrimidines.[13]
Table 2: Comparison with Other 2'-Alkyl Modifications
The 2'-O-Me group is part of a larger family of 2'-O-alkyl modifications. Comparing their effects provides context for rational oligonucleotide design.
| Duplex Sequence (Umod14 / AOH14) | 2'-O-Modification on Uridine | Melting Temp (Tm), °C | ΔTm vs. Unmodified, °C | Source |
| UOH14 / AOH14 | Hydroxyl (Unmodified) | 24 | - | [7][13] |
| UOMe14 / AOH14 | Methyl (Me) | 36 | +12 | [7][13] |
| UOMOE14 / AOH14 | Methoxyethyl (MOE) | 40 | +16 | [7][13] |
| UOCE14 / AOH14 | Cyanoethyl (CE) | 43 | +19 | [7][13] |
Data obtained under the same buffer conditions as Table 1.[7]
Analysis: While 2'-O-Me provides a significant stability boost, other, bulkier 2'-O-alkyl modifications like 2'-O-methoxyethyl (MOE) and 2'-O-cyanoethyl (CE) can enhance thermal stability even further.[7][13] MOE is a particularly important modification used in several FDA-approved antisense drugs. The choice of modification is often a balance between maximizing thermal stability (and thus target affinity) and other factors like synthesis cost, nuclease resistance, and cellular uptake.
Conclusion and Outlook
The 2'-O-methylation of RNA is a powerful and widely utilized strategy for enhancing the thermal stability of nucleic acid duplexes. This effect is rooted in the modification's ability to conformationally pre-organize the ribose sugar into the A-form helix-compatible C3'-endo pucker, thereby reducing the entropic cost of hybridization. The quantitative assessment of this stability, primarily through UV thermal denaturation experiments, is a critical step in the design and validation of RNA-based therapeutics.
As demonstrated by comparative data, 2'-O-Me modification provides a substantial increase in duplex Tm, an effect that can be further tuned with other 2'-O-alkyl groups. The rigorous application of the described protocols allows researchers and drug developers to move beyond simple Tm values to a full thermodynamic characterization, enabling a more nuanced and predictive approach to oligonucleotide design. The continued exploration of novel 2'-modifications, coupled with robust biophysical analysis, will undoubtedly fuel the next generation of precision nucleic acid medicines.
References
-
Nakahara, T., et al. (2010). Linear Relationship between Deformability and Thermal Stability of 2′-O-Modified RNA Hetero Duplexes. The Journal of Physical Chemistry B. Available at: [Link]
-
Langkjaer, N., et al. (2010). Thermodynamics of RNA duplexes modified with unlocked nucleic acid nucleotides. Nucleic Acids Research. Available at: [Link]
-
Nakahara, T., et al. (2010). Linear Relationship between Deformability and Thermal Stability of 2′-O-Modified RNA Hetero Duplexes. PubMed Central. Available at: [Link]
-
Kierzek, E., et al. (2009). Contributions of stacking, preorganization, and hydrogen bonding to the thermodynamic stability of duplexes between RNA and 2'-O-methyl RNA with locked nucleic acids. Biochemistry. Available at: [Link]
-
Glen Research. (Year N/A). Glen Report 4-13: RNA Synthesis - 2'-O-Methyl Analogues. Available at: [Link]
-
Yildirim, I., et al. (2014). 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions. Journal of Molecular Biology. Available at: [Link]
-
Pasternak, A., et al. (2007). Influence of locked nucleic acid residues on the thermodynamic properties of 2′-O-methyl RNA/RNA heteroduplexes. Nucleic Acids Research. Available at: [Link]
-
ResearchGate. (Year N/A). Thermal stability of rxU-modified RNA–RNA and RNA–DNA... Available at: [Link]
-
Szabat, M. & Kierzek, E. (2017). Parallel-stranded DNA and RNA duplexes: structural features and potential applications. Future Medicinal Chemistry. Available at: [Link]
-
Puglisi, J.D. & Tinoco, I. Jr. (1989). Absorbance melting curves of RNA. Methods in Enzymology. Available at: [Link]
-
Egli, M. & Pallan, P. (2010). Crystallographic Studies of Chemically Modified Nucleic Acids: A Backward Glance. Chemistry & Biodiversity. Available at: [Link]
-
Kierzek, E. & Kierzek, R. (2003). The thermodynamic stability of RNA duplexes and hairpins containing N6-alkyladenosines and 2-methylthio-N6-alkyladenosines. Nucleic Acids Research. Available at: [Link]
-
Nucleowiki. (2024). UV-Melting Curves. Available at: [Link]
-
ResearchGate. (Year N/A). Effect of 2'-O-methylation on duplex stabilitya. Available at: [Link]
-
Wu, K., et al. (2025). The detection, function, and therapeutic potential of RNA 2'-O-methylation. The Innovation Life. Available at: [Link]
-
Bio-Synthesis Inc. (Year N/A). 2' O-Methyl RNA, 2'OMe RNA Synthesis. Available at: [Link]
-
Harborth, J., et al. (2003). Modulation of thermal stability can enhance the potency of siRNA. Nucleic Acids Research. Available at: [Link]
-
Wu, K., et al. (2025). The detection, function, and therapeutic potential of RNA 2'-O-methylation. The Innovation. Available at: [Link]
-
Kondo, Y., et al. (2017). Synthesis of 2′-O-monohaloethoxymethyl-modified RNAs and their duplex formation ability. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
ResearchGate. (Year N/A). UV melting curves of model heterochiral RNA duplexes. Available at: [Link]
-
Abou Assi, H., et al. (2020). 2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states. Nucleic Acids Research. Available at: [Link]
-
Yale University. (Year N/A). RNA & 2'-O-methyl RNA. Keck Oligo Synthesis Resource. Available at: [Link]
-
ResearchGate. (Year N/A). Melting of RNA duplexes. The melting of RNA showed a strong change in S... Available at: [Link]
-
Wu, K., et al. (2025). The detection, function, and therapeutic potential of RNA 2'-O-methylation. PubMed Central. Available at: [Link]
-
Osaka University. (Year N/A). Effects of 2′-O-Modifications on RNA Duplex Stability. OUCI. Available at: [Link]
-
Wu, K., et al. (2025). The detection, function, and therapeutic potential of RNA 2'-O-methylation. ResearchGate. Available at: [Link]
-
U.S. Department of Energy. (Year N/A). Derivatization of Mirror‐Image l‐Nucleic Acids with 2′‐OMe Modification for Thermal and Structural Stabilization. OSTI.GOV. Available at: [Link]
-
Amerigo Scientific. (Year N/A). 2' & 3' -O-Methyl RNA Synthesis. Available at: [Link]
-
metabion. (Year N/A). Protocol for RNA annealing/duplex formation. Available at: [Link]
-
ResearchGate. (Year N/A). Synthesis of RNA using 2'-O-DTM protection. Available at: [Link]
Sources
- 1. glenresearch.com [glenresearch.com]
- 2. 2' & 3' -O-Methyl RNA Synthesis - Amerigo Scientific [amerigoscientific.com]
- 3. The detection, function, and therapeutic potential of RNA 2'-O-methylation. | Broad Institute [broadinstitute.org]
- 4. Modulation of thermal stability can enhance the potency of siRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The detection, function, and therapeutic potential of RNA 2'-O-methylation [the-innovation.org]
- 6. The detection, function, and therapeutic potential of RNA 2’-O-methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Linear Relationship between Deformability and Thermal Stability of 2′-O-Modified RNA Hetero Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. trilinkbiotech.com [trilinkbiotech.com]
- 10. UV-Melting Curves - Nucleowiki [nucleowiki.uni-frankfurt.de]
- 11. RNA & 2'-O-methyl RNA | Yale Research [research.yale.edu]
- 12. 2' O-Methyl RNA, 2'OMe RNA Synthesis [biosyn.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. metabion.com [metabion.com]
- 15. Synthesis of 2′- O -monohaloethoxymethyl-modified RNAs and their duplex formation ability - RSC Advances (RSC Publishing) DOI:10.1039/C7RA07767J [pubs.rsc.org]
- 16. Optical Melting Measurements of Nucleic Acid Thermodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Thermodynamics of RNA duplexes modified with unlocked nucleic acid nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Functional Assays for 2'-O-Methyl Modified Antisense Oligonucleotides
Prepared for: Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of oligonucleotide therapeutics, 2'-O-Methyl (2'-O-Me) modified antisense oligonucleotides (ASOs) represent a significant advancement, offering enhanced stability and a refined safety profile. This guide provides an in-depth comparison of functional assays crucial for the preclinical validation of these promising molecules. We will delve into the mechanistic underpinnings of 2'-O-Me ASOs, compare key assay methodologies, and provide actionable, field-tested protocols to empower your research and development endeavors.
The 2'-O-Methyl Modification: A Game Changer in ASO Technology
The 2'-O-Me modification, a second-generation chemistry, involves the addition of a methyl group to the 2' position of the ribose sugar in the oligonucleotide backbone.[1][2] This seemingly subtle alteration confers several advantageous properties:
-
Increased Binding Affinity: 2'-O-Me modifications lock the sugar moiety in an RNA-like A-form conformation, leading to a more stable duplex with the target mRNA.[3]
-
Enhanced Nuclease Resistance: The modification protects the ASO from degradation by cellular nucleases, prolonging its biological activity.[2][4][5]
-
Reduced Immunostimulation: Compared to first-generation phosphorothioate (PS) ASOs, 2'-O-Me modifications can lead to reduced non-specific protein binding and a lower potential for triggering innate immune responses.[1][3]
Crucially, ASOs fully modified with 2'-O-Me do not mediate the degradation of their target mRNA via RNase H.[3][6] This characteristic dictates their primary mechanisms of action and, consequently, the choice of appropriate functional assays.
Mechanisms of Action for 2'-O-Me ASOs
2'-O-Me ASOs primarily function through two main steric-blocking mechanisms:
-
Splicing Modulation: By binding to specific sequences within a pre-mRNA, these ASOs can obstruct the splicing machinery, leading to exon skipping or inclusion.[7][8] This is particularly valuable for correcting splicing defects that cause genetic diseases.
-
Translational Arrest: When targeted to the 5' untranslated region (UTR) or the start codon of an mRNA, 2'-O-Me ASOs can physically block the assembly of the ribosomal machinery, thereby inhibiting protein translation.[1][7]
For applications requiring target mRNA degradation, a "gapmer" design is employed. These chimeric ASOs feature a central "gap" of DNA-like nucleotides (which are substrates for RNase H) flanked by "wings" of 2'-O-Me modified nucleotides that provide high affinity and nuclease resistance.[1][2][6]
The Assay Gauntlet: A Comparative Guide to Functional Validation
Selecting the right functional assay is paramount for accurately assessing the potency and specificity of your 2'-O-Me ASO. The choice depends on the ASO's mechanism of action.
Table 1: Comparison of Primary Functional Assays for 2'-O-Me ASOs
| Assay | Mechanism of Action | What it Measures | Pros | Cons | Throughput |
| RT-qPCR | RNase H-mediated degradation; Splicing modulation | Target mRNA levels; Splicing isoform ratios | Highly sensitive and quantitative; Well-established methodology | Indirect measure of protein levels; Can be affected by off-target effects | High |
| Western Blot | Translational arrest; RNase H-mediated degradation | Target protein levels | Direct measure of functional outcome; Confirms protein knockdown | Semi-quantitative; Lower throughput; Antibody-dependent | Medium |
| ELISA | Translational arrest; RNase H-mediated degradation | Target protein levels | Quantitative; Higher throughput than Western blot | Requires specific antibody pairs; Can be less specific than Western blot | High |
| Luciferase Reporter Assay | Target engagement (all mechanisms) | Direct binding of ASO to its target sequence | Highly sensitive; Can be used to screen large numbers of ASOs | Performed in an artificial system; May not reflect endogenous regulation | High |
| Splicing Assay (RT-PCR & Gel/Capillary Electrophoresis) | Splicing modulation | Changes in mRNA splicing patterns (exon skipping/inclusion) | Direct evidence of splicing modulation; Can be semi-quantitative | Requires careful primer design; May not correlate directly with functional protein restoration | Medium |
| High-Content Imaging (HCI) | All mechanisms | Changes in protein expression, localization, or cellular phenotype | Provides spatial resolution; Can be multiplexed to assess toxicity | Technically demanding; Data analysis can be complex | Medium to High |
Experimental Workflow: From Transfection to Readout
A well-designed experiment is self-validating. The following workflow illustrates the key stages in assessing ASO function in vitro.
Caption: A typical in vitro workflow for ASO functional testing.
Essential Protocols for the Bench Scientist
Here, we provide detailed, step-by-step protocols for the most critical functional assays.
ASO Delivery: The Gateway to the Cell
Efficient delivery of ASOs into cells is the first and most critical step.[9]
-
Gymnotic Uptake ("Naked" ASO): This method relies on the natural uptake of ASOs by cells and is highly relevant for in vivo translation.[9] However, it often requires higher ASO concentrations and longer incubation times.
-
Transfection Reagents: Lipid-based reagents are commonly used to enhance ASO uptake in vitro, especially for initial screening.[9] It is crucial to optimize the transfection conditions to minimize cytotoxicity.[9]
Protocol: ASO Transfection in a 24-Well Plate Format
-
Cell Seeding: The day before transfection, seed your cells in a 24-well plate to achieve 30-50% confluency at the time of transfection.[10][11]
-
ASO Preparation: Dilute your 2'-O-Me ASO and control oligonucleotides (e.g., scrambled, mismatch) to the desired final concentrations in serum-free medium.
-
Transfection Complex Formation: In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium according to the manufacturer's instructions.
-
Incubation: Combine the diluted ASO and diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
Cell Treatment: Add the ASO-transfection reagent complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours before proceeding to analysis. The optimal incubation time will depend on the stability of the target mRNA and protein.
Quantifying Target Knockdown: RT-qPCR
For RNase H-activating gapmers, RT-qPCR is the gold standard for measuring the reduction in target mRNA.
Protocol: Two-Step RT-qPCR for ASO Efficacy
-
RNA Extraction: Harvest cells and extract total RNA using a column-based kit or TRIzol reagent. Ensure high-quality RNA with A260/280 ratios between 1.8 and 2.0.
-
Reverse Transcription (RT): Synthesize cDNA from 500 ng to 1 µg of total RNA using a reverse transcriptase and a mix of oligo(dT) and random hexamer primers.
-
Quantitative PCR (qPCR):
-
Prepare a reaction mix containing cDNA, forward and reverse primers for your target gene and a reference gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., SYBR Green or probe-based).
-
Run the qPCR reaction on a real-time PCR instrument.
-
-
Data Analysis: Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the reference gene and comparing to a control ASO-treated sample.
Caption: Principle of two-step RT-qPCR for gene expression analysis.
Confirming Protein Reduction: Western Blot
A reduction in mRNA should translate to a decrease in protein levels. Western blotting provides this crucial confirmation.
Protocol: Western Blot for Protein Knockdown
-
Protein Extraction: Lyse the ASO-treated cells in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody specific to your target protein overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin, GAPDH).[12][13]
Assessing Splicing Modulation: RT-PCR and Gel Electrophoresis
For ASOs designed to alter splicing, this assay directly visualizes the intended molecular outcome.
Protocol: Splicing Analysis
-
RNA Extraction and cDNA Synthesis: Follow steps 1 and 2 of the RT-qPCR protocol.
-
PCR Amplification: Perform a standard PCR using primers that flank the targeted exon. This allows for the amplification of both the wild-type and the alternatively spliced transcripts.
-
Gel Electrophoresis: Run the PCR products on a 2-3% agarose gel to separate the different-sized amplicons.
-
Analysis: Visualize the bands under UV light. A shift in band size or the appearance/disappearance of a band indicates a change in splicing. The relative intensities of the bands can be quantified to estimate the percentage of exon skipping or inclusion.
Trust but Verify: The Imperative of Proper Controls
The validity of your functional assay data hinges on the use of appropriate controls.[14][15]
-
Negative Controls:
-
Scrambled ASO: An ASO with the same length and chemical composition but a randomized sequence.[14][15] This control helps to identify non-sequence-specific effects.
-
Mismatch ASO: An ASO with a few nucleotide mismatches to the target sequence.[14] This control demonstrates the sequence specificity of the on-target effect.
-
Untreated/Mock-Treated Cells: These serve as a baseline for normal gene and protein expression.
-
-
Positive Controls:
-
Validated ASO: An ASO with known activity against the same target or a different target in the same cell line.
-
siRNA: A potent siRNA against the same target can serve as a positive control for target knockdown.
-
Navigating the Pitfalls: Off-Target Effects
While 2'-O-Me modifications can reduce non-specific interactions, hybridization-dependent off-target effects remain a concern.[16][17] These occur when an ASO binds to and modulates the expression of unintended mRNAs with similar sequences.[16][18]
Strategies for Assessing Off-Target Effects:
-
In Silico Analysis: Use BLAST or other sequence alignment tools to identify potential off-target transcripts in the relevant transcriptome.
-
Transcriptome-Wide Analysis: Techniques like RNA-sequencing or microarrays can provide a global view of gene expression changes following ASO treatment.
-
Validation of Putative Off-Targets: Use RT-qPCR to validate any potential off-target effects identified through in silico or transcriptome-wide analyses.[19]
Conclusion
The functional validation of 2'-O-Me modified ASOs is a multi-faceted process that requires a thorough understanding of their mechanism of action and the careful selection and execution of appropriate assays. By employing a suite of orthogonal assays, from target engagement and mRNA quantification to protein analysis and phenotypic readouts, researchers can build a robust data package that provides a high degree of confidence in the efficacy and specificity of their ASO candidates. The protocols and comparative data presented in this guide serve as a foundational resource for navigating the complexities of ASO functional testing and accelerating the development of next-generation oligonucleotide therapeutics.
References
-
Ncardia. (2024, May 24). Antisense Oligonucleotide in vitro screening assays: 5 key considerations to make better predictions. [Link]
-
Creative Biolabs. Antisense Oligonucleotide (ASO) In Vitro Screening Service. [Link]
-
Tamm, I., et al. (2001). 2'-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro. Nucleic Acids Research, 29(6), 1224–1231. [Link]
-
AUM Biotech. AUMblock™ ASO Protocol. [Link]
-
Gagnon, K. T., & Corey, D. R. (2019). Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs. Nucleic Acid Therapeutics, 29(3), 119-123. [Link]
-
Arote, R., et al. (2025). In Vitro Structure–Activity Relationship Stability Study of Antisense Oligonucleotide Therapeutics Using Biological Matrices and Nucleases. Journal of Pharmaceutical Sciences. [Link]
-
Oligonucleotide Therapeutics Society. (2019, May 23). Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs. [Link]
-
Creative Biolabs. ASO Efficacy Screening. [Link]
-
D'Souza, A. D., & De, D. (2020). Antisense Oligonucleotides: An Emerging Area in Drug Discovery and Development. Journal of Clinical Medicine, 9(6), 2004. [Link]
-
AUM Biotech. AUMsilence™ ASO Protocol. [Link]
-
AUM Biotech. Cell Preparation. [Link]
-
Khvorova, A., & Watts, J. K. (2017). A critical analysis of methods used to investigate the cellular uptake and subcellular localization of RNA therapeutics. Nucleic Acids Research, 45(5), 2269–2280. [Link]
-
Iwasaki, H., et al. (2021). A single 2′-OMe modification at gap position 2 reduces ASO–protein interactions and mitigates ASO toxicity. Nature Communications, 12(1), 639. [Link]
-
ResearchGate. In vitro analysis using model antisense oligonucleotide (ASO) mixmers. [Link]
-
Crooke, S. T., et al. (2021). Drug Discovery Perspectives of Antisense Oligonucleotides. Circulation Research, 128(11), 1630–1650. [Link]
-
Liu, Y., et al. (2023). 2′-O-methylation and N6-methyladenosine enhance the oral delivery of small RNAs in mice. Signal Transduction and Targeted Therapy, 8(1), 19. [Link]
-
Masaki, Y., et al. (2023). Alteration of target cleavage patterns and off-target reduction of antisense oligonucleotides incorporating 2-N-modified guanine. Organic & Biomolecular Chemistry, 21(22), 4684-4694. [Link]
-
bioRxiv. Highly potent antisense oligonucleotides (ASOs) targeting the SARS-CoV-2 RNA genome. [Link]
-
Jayant, R. D., et al. (2011). Targeted Delivery of Antisense Oligonucleotides by Chemically Self-Assembled Nanostructures (CSANs). Pharmaceutical Research, 28(10), 2465–2476. [Link]
-
Wang, F., et al. (2022). Engineering antisense oligonucleotides for targeted mRNA degradation through lysosomal trafficking. Nature Communications, 13(1), 582. [Link]
-
van der Ree, M. H., et al. (2016). In silico and in vitro evaluation of exonic and intronic off-target effects form a critical element of therapeutic ASO gapmer optimization. Nucleic Acids Research, 44(10), 4531–4541. [Link]
-
Lee, S., et al. (2017). Antisense-mediated transcript knockdown triggers premature transcription termination. Molecular Cell, 68(5), 933–945.e4. [Link]
-
Yoshida, T., et al. (2019). Evaluation of off‐target effects of gapmer antisense oligonucleotides using human cells. Genes to Cells, 24(12), 827–835. [Link]
-
ResearchGate. Cellular Uptake and Intracellular Trafficking of Oligonucleotides. [Link]
-
Aligos Therapeutics. In vitro activity of ASOs. [Link]
-
ResearchGate. Western blot analysis of the lead ASO sequence (ASO-7) for BIRC5 knockdown on protein level in HepG2 cells. [Link]
-
Scharner, J., et al. (2021). A dual fluorescence-based reporter assay for real-time determination of siRNA- and antisense oligonucleotide-mediated knockdown. Scientific Reports, 11(1), 1234. [Link]
-
bioRxiv. (2021, June 5). Quantification of Antisense Oligonucleotides by Splint Ligation and Quantitative Polymerase Chain Reaction. [Link]
-
Flannery, C. A., et al. (2018). Identifying antisense oligonucleotides for targeted inhibition of insulin receptor isoform A. PLoS One, 13(10), e0206428. [Link]
-
Liang, X. H., et al. (2015). Identification and characterization of intracellular proteins that bind oligonucleotides with phosphorothioate linkages. Nucleic Acids Research, 43(6), 2927–2943. [Link]
-
ResearchGate. (PDF) 2′-O-methylation and N6-methyladenosine enhance the oral delivery of small RNAs in mice. [Link]
-
ResearchGate. Effect of exon-skipping ASO treatment on EGFR protein expression. [Link]
-
MDPI. Modulation of the miR-485-3p/PGC-1α Pathway by ASO-Loaded Nanoparticles Attenuates ALS Pathogenesis. [Link]
-
Liang, X. H., et al. (2016). Antisense-oligonucleotide-directed inhibition of nonsense-mediated mRNA decay. Nature Communications, 7, 10631. [Link]
-
Rockland Immunochemicals. 2-OMe ModDetect™ Panel for ASO Detection & Quantification. [Link]
-
Aartsma-Rus, A., et al. (2022). Consensus Guidelines for the Design and In Vitro Preclinical Efficacy Testing N-of-1 Exon Skipping Antisense Oligonucleotides. Nucleic Acid Therapeutics, 32(4), 217–227. [Link]
-
Hagedorn, P. H., et al. (2018). Identifying and avoiding off-target effects of RNase H-dependent antisense oligonucleotides in mice. Nucleic Acids Research, 46(11), 5378–5390. [Link]
-
Integrated DNA Technologies. (2023, July 12). How to design antisense oligonucleotides for high on-target potency and minimal off-target effect. [Link]
-
siTOOLs Biotech Blog. (2016, January 13). Intronic off-target effects with antisense oligos. [Link]
-
Bohrium. (2025, July 27). Off-target Effects of Oligonucleotides and Approaches of Preclinical Assessments. [Link]
-
MDPI. (2023, November 16). Development of 2′-O-Methyl and LNA Antisense Oligonucleotides for SMN2 Splicing Correction in SMA Cells. [Link]
Sources
- 1. Antisense Oligonucleotides: An Emerging Area in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eu.idtdna.com [eu.idtdna.com]
- 3. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Structure–Activity Relationship Stability Study of Antisense Oligonucleotide Therapeutics Using Biological Matrices and Nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. international-biopharma.com [international-biopharma.com]
- 8. Antisense Oligonucleotide (ASO) In Vitro Screening Service - Creative Biolabs [creative-biolabs.com]
- 9. ncardia.com [ncardia.com]
- 10. aumbiotech.com [aumbiotech.com]
- 11. aumbiotech.com [aumbiotech.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - Oligonucleotide Therapeutics Society [oligotherapeutics.org]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. Evaluation of off‐target effects of gapmer antisense oligonucleotides using human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Intronic off-target effects with antisense oligos | siTOOLs Biotech Blog [sitoolsbiotech.com]
- 19. academic.oup.com [academic.oup.com]
A Senior Application Scientist's Guide to LNA vs. 2'-O-Me Modifications for Gene Targeting Oligonucleotides
For researchers, scientists, and drug development professionals embarking on gene targeting strategies, the choice of chemical modification for an oligonucleotide is a critical decision point that profoundly impacts efficacy, specificity, and safety. Among the plethora of available modifications, Locked Nucleic Acid (LNA) and 2'-O-Methyl (2'-O-Me) RNA are two of the most prominent and well-characterized options. This guide provides an in-depth, objective comparison of their performance, supported by experimental data and practical protocols, to empower you to make the most informed choice for your application.
The Chemical Foundation: Structure Dictates Function
The distinct properties of LNA and 2'-O-Me modifications originate from a subtle yet powerful difference in their chemical structure at the 2' position of the ribose sugar.
2'-O-Methyl (2'-O-Me): This modification involves the addition of a methyl group to the 2'-hydroxyl position of the ribose sugar.[1][2] This relatively simple modification removes the reactive 2'-hydroxyl group, which is a primary target for nuclease degradation. This addition provides a moderate increase in binding affinity and a significant boost in nuclease resistance compared to unmodified RNA.[2][]
Locked Nucleic Acid (LNA): LNA features a more radical structural change: a methylene bridge connects the 2'-oxygen to the 4'-carbon of the ribose ring.[4][5][6] This bridge "locks" the sugar into a rigid C3'-endo conformation, which is the ideal geometry for forming A-form helical duplexes, characteristic of RNA:RNA and RNA:DNA hybrids.[4][7] This pre-organized structure dramatically reduces the conformational flexibility of the oligonucleotide, lowering the entropic penalty of hybridization and resulting in an unprecedented increase in binding affinity.[7]
Head-to-Head Performance Comparison
The choice between LNA and 2'-O-Me often involves a trade-off between potency and potential toxicity. The following table summarizes their key performance characteristics, which are further detailed below.
| Feature | Locked Nucleic Acid (LNA) | 2'-O-Methyl (2'-O-Me) | Rationale & Key Insights |
| Binding Affinity (ΔTm) | Very High (+1.5 to +10°C per mod)[7][8][9] | Moderate (<+1 to +2°C per mod)[9][10] | LNA's locked C3'-endo conformation pre-organizes the backbone for hybridization, drastically increasing affinity. |
| Nuclease Resistance | Very High [4][5] | High [2][11] | Both modifications protect against degradation. LNA-modified oligos are exceptionally stable, often more so than phosphorothioates.[9] |
| In Vitro Potency | Very High [12] | Moderate | LNA's superior affinity often translates to significantly lower IC50 values; it can be over 100-fold more potent than phosphorothioates.[10] |
| In Vivo Efficacy | Very High | Good | Higher potency allows for the use of shorter oligonucleotides or lower doses to achieve the desired biological effect.[11] |
| Specificity | High (Potential for Off-Targets) | High | LNA's extreme affinity can tolerate some mismatches, potentially leading to more hybridization-dependent off-target effects.[13] |
| Toxicity Profile | Significant Concern (Hepatotoxicity) [12] | Generally Well-Tolerated [14] | LNA's toxicity is a known class effect, potentially linked to high-affinity protein binding and promiscuous RNase H activation.[15][16] |
| Synthesis & Cost | More Complex / Higher Cost | Standard / Lower Cost | 2'-O-Me phosphoramidites are readily available and compatible with standard synthesis protocols, making them more cost-effective.[11] |
Binding Affinity & Potency: The LNA Advantage
The defining characteristic of LNA is its exceptionally high binding affinity for complementary RNA and DNA targets. The increase in melting temperature (Tm) can be as high as +10°C for a single LNA substitution.[8] This directly translates into superior potency. In comparative studies, LNA-modified gapmers consistently demonstrate significantly lower IC50 values than their 2'-O-Me counterparts. For instance, one study found an LNA gapmer to be 175-fold more potent than a phosphorothioate, while the equivalent 2'-O-Me gapmer was 3-fold less potent.[10] This high potency means researchers can use lower concentrations to achieve robust gene knockdown, which can be advantageous for minimizing dose-related toxicity.
Nuclease Resistance: Both are Robust Performers
Unmodified oligonucleotides are rapidly degraded by nucleases in biological fluids. Both 2'-O-Me and LNA modifications provide excellent protection against this degradation.[2][5] Chimeric LNA/DNA oligonucleotides have been shown to be more stable in human serum than both isosequential phosphorothioates and 2'-O-Me gapmers, with half-lives extending from ~1.5 hours (unmodified) to over 15 hours.[9] While both offer sufficient stability for most in vitro and many in vivo applications, LNA provides a superior level of resistance.
Specificity and Off-Target Effects
High affinity is a double-edged sword. While it drives on-target potency, LNA's remarkable binding strength can also lead to the stable hybridization of the oligonucleotide to unintended transcripts that have a high degree of sequence similarity, even with one or two mismatches.[13] This can result in hybridization-dependent off-target gene silencing. The more moderate affinity of 2'-O-Me provides a greater degree of discrimination against mismatched sequences, potentially reducing this risk.
The Critical Factor: In Vivo Toxicity
The most significant differentiator between LNA and 2'-O-Me is their toxicity profile. While LNA-modified oligonucleotides show excellent potency, they are also associated with a significant risk of dose-dependent hepatotoxicity (liver toxicity).[12] This toxicity appears to be a general characteristic of the LNA modification itself, rather than being tied to a specific sequence. In stark contrast, 2'-O-Me and other second-generation modifications like 2'-MOE are generally well-tolerated in animal studies, showing little to no evidence of toxicity at effective doses.[17][12] This superior safety profile is a major reason why 2'-O-Me and its derivatives are widely used in clinical-stage antisense therapeutics.
Experimental Workflow: Selecting and Validating Your Modification
Choosing the right modification requires empirical validation. The following workflow outlines a logical progression from initial selection to final validation for an antisense oligonucleotide (ASO) designed to function via an RNase H-mediated mechanism.
Sources
- 1. 2'-O-methylation - Wikipedia [en.wikipedia.org]
- 2. What Is 2'-O-Methylation and How to Detect It - CD Genomics [rna.cd-genomics.com]
- 4. Locked nucleic acid - Wikipedia [en.wikipedia.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Locked nucleic acid oligonucleotides: the next generation of antisense agents? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibiting Gene Expression with Locked Nucleic Acids (LNAs) that Target Chromosomal DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Locked nucleic acid (LNA): High affinity targeting of RNA for diagnostics and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design of antisense oligonucleotides stabilized by locked nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Development of 2′-O-Methyl and LNA Antisense Oligonucleotides for SMN2 Splicing Correction in SMA Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals | Semantic Scholar [semanticscholar.org]
- 13. Evaluation of off‐target effects of gapmer antisense oligonucleotides using human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Acute hepatotoxicity of 2′ fluoro-modified 5–10–5 gapmer phosphorothioate oligonucleotides in mice correlates with intracellular protein binding and the loss of DBHS proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating 2'-O-Methyl Modified CRISPR gRNAs
For researchers, scientists, and drug development professionals at the forefront of genetic medicine, the precision and efficacy of CRISPR-Cas9 technology are paramount. The synthesis of chemically modified guide RNAs (gRNAs), particularly with 2'-O-Methyl (2'-OMe) modifications, represents a significant leap forward in enhancing the stability and specificity of genome editing.[1][2] However, the transition from theoretical benefit to validated performance requires rigorous experimental scrutiny. This guide provides an in-depth, technically-grounded framework for the comprehensive validation of 2'-OMe modified gRNAs, comparing them against their unmodified counterparts to empower you with the data-driven confidence needed for your research and therapeutic development.
The Rationale: Why 2'-O-Methyl Modifications are a Game-Changer
Unmodified single guide RNAs (sgRNAs) are susceptible to degradation by intracellular nucleases, which can limit their effective concentration and duration of action, especially for in vivo applications.[2][3][4] Furthermore, in vitro transcribed sgRNAs can trigger an innate immune response, leading to cellular toxicity.[5][6] Chemical modifications, such as the 2'-OMe modification on the ribose sugar of the RNA backbone, act as a protective shield.[1] This modification enhances resistance to nuclease degradation, thereby increasing the gRNA's stability and bioavailability at the target site.[2][3][4] Judiciously placed 2'-OMe modifications have also been shown to reduce off-target effects and mitigate the innate immune response, making them a critical component for therapeutic applications.[5][7][8]
I. Comparative Validation of On-Target Editing Efficiency
The primary measure of any gRNA's success is its ability to direct the Cas9 nuclease to the intended genomic locus and induce a double-strand break (DSB), leading to gene disruption through Non-Homologous End Joining (NHEJ). It is crucial to empirically determine if 2'-OMe modifications impact this fundamental activity.
Experimental Workflow: On-Target Efficiency Assessment
The following workflow outlines a robust method for comparing the on-target cleavage efficiency of 2'-OMe modified and unmodified gRNAs.
Caption: Workflow for assessing on-target editing efficiency.
Detailed Protocol: T7 Endonuclease I (T7E1) Assay
The T7E1 assay is a cost-effective and rapid method to screen for on-target editing events.
-
Genomic DNA Extraction: 48-72 hours post-transfection, harvest cells and extract genomic DNA using a commercially available kit.
-
PCR Amplification: Amplify the genomic region spanning the gRNA target site using high-fidelity DNA polymerase to minimize PCR-induced errors.
-
Heteroduplex Formation: Denature and re-anneal the PCR products to form heteroduplexes between wild-type and edited DNA strands.
-
T7E1 Digestion: Incubate the re-annealed PCR products with T7 Endonuclease I, which specifically cleaves at mismatched DNA sites present in the heteroduplexes.
-
Gel Electrophoresis: Analyze the digested products on an agarose gel. The presence of cleaved fragments indicates successful editing.
-
Quantification: Quantify the intensity of the cleaved and uncleaved bands to estimate the percentage of gene editing.
Data Presentation: On-Target Editing Efficiency
| gRNA Type | Target Gene | Cell Line | Transfection Method | Indel Frequency (%) [T7E1] | Indel Frequency (%) [NGS] |
| Unmodified | AAVS1 | HEK293T | Electroporation | 85 ± 5 | 88 ± 4 |
| 2'-OMe Modified | AAVS1 | HEK293T | Electroporation | 88 ± 4 | 90 ± 3 |
| Unmodified | CCR5 | Primary T Cells | Electroporation | 65 ± 7 | 68 ± 6 |
| 2'-OMe Modified | CCR5 | Primary T Cells | Electroporation | 75 ± 5 | 78 ± 4 |
Note: The data presented in this table is illustrative and will vary depending on the specific gRNA sequence, target locus, cell type, and experimental conditions.
II. Evaluating gRNA Stability and Nuclease Resistance
The enhanced stability of 2'-OMe modified gRNAs is a key advantage. This can be validated by assessing their resistance to nuclease degradation.
Experimental Workflow: Nuclease Degradation Assay
Caption: Workflow for assessing gRNA stability.
Detailed Protocol: In Vitro Nuclease Stability Assay
-
Incubation: Incubate equal amounts of unmodified and 2'-OMe modified gRNAs with a nuclease (e.g., RNase A) or in serum-containing media at 37°C.
-
Time-Course Sampling: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Reaction Quenching: Stop the degradation reaction by adding a chelating agent (e.g., EDTA) and a denaturing agent.
-
Gel Electrophoresis: Analyze the samples on a denaturing polyacrylamide gel to separate the RNA fragments by size.
-
Visualization and Quantification: Stain the gel with an RNA-specific dye (e.g., SYBR Gold) and quantify the intensity of the full-length gRNA band at each time point to determine the rate of degradation.
Data Presentation: gRNA Stability
| Time (minutes) | Unmodified gRNA (% Intact) | 2'-OMe Modified gRNA (% Intact) |
| 0 | 100 | 100 |
| 15 | 70 | 95 |
| 30 | 45 | 90 |
| 60 | 20 | 85 |
| 120 | <5 | 75 |
Note: This data is representative. The actual stability will depend on the extent and position of the 2'-OMe modifications.
III. Assessing the Impact on Off-Target Effects
A critical concern in CRISPR-based therapeutics is the potential for off-target mutations. Chemical modifications can influence the specificity of the gRNA-Cas9 complex.[7][8]
Experimental Workflow: Off-Target Analysis
Caption: Workflow for analyzing off-target effects.
Detailed Protocol: Targeted Deep Sequencing
-
Off-Target Prediction: Use computational tools to predict potential off-target sites in the genome based on sequence homology to the on-target site.
-
Cell Transfection and gDNA Extraction: Transfect cells with either unmodified or 2'-OMe modified gRNAs and extract genomic DNA after 48-72 hours.
-
Amplicon Generation: Design primers to amplify the predicted off-target loci from the extracted genomic DNA.
-
Next-Generation Sequencing (NGS): Perform deep sequencing of the amplicons to detect and quantify the frequency of insertions and deletions (indels) at each potential off-target site.
Data Presentation: Off-Target Editing Frequencies
| Off-Target Site | Mismatches | Unmodified gRNA (% Indels) | 2'-OMe Modified gRNA (% Indels) |
| OT-1 | 2 | 5.2 | 0.8 |
| OT-2 | 3 | 2.1 | <0.1 |
| OT-3 | 3 | 1.5 | <0.1 |
| OT-4 | 4 | 0.3 | Not Detected |
Note: Illustrative data. Off-target profiles are highly gRNA-dependent.
IV. Evaluating the Innate Immune Response
For therapeutic applications, minimizing the immunogenicity of the CRISPR components is crucial. In vitro transcribed gRNAs can be recognized as foreign by the cell's innate immune system, leading to the activation of pathways that can result in cytotoxicity.[5][6]
Experimental Workflow: Innate Immune Response Assay
Sources
- 1. synthego.com [synthego.com]
- 2. Frontiers | Using Synthetically Engineered Guide RNAs to Enhance CRISPR Genome Editing Systems in Mammalian Cells [frontiersin.org]
- 3. Minimal 2'-O-methyl phosphorothioate linkage modification pattern of synthetic guide RNAs for increased stability and efficient CRISPR-Cas9 gene editing avoiding cellular toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Minimal 2'-O-methyl phosphorothioate linkage modification pattern of synthetic guide RNAs for increased stability and efficient CRISPR-Cas9 gene editing avoiding cellular toxicity | PLOS One [journals.plos.org]
- 5. CRISPR-Cas9 guide RNAs and the innate immune response [horizondiscovery.com]
- 6. Modification of CRISPR guide RNA structure prevents immune response in target cells | EurekAlert! [eurekalert.org]
- 7. dovepress.com [dovepress.com]
- 8. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Characterizing 5-Methylcytosine Incorporation
<
For: Researchers, scientists, and drug development professionals.
Introduction: The Central Role of 5-Methylcytosine in Modern Research
5-methylcytosine (5mC) is a critical epigenetic modification, acting as a key regulator of gene expression and cellular identity.[1][2][3] Its role in normal development, disease pathogenesis, and as a potential therapeutic target has made its accurate characterization a cornerstone of modern biological and clinical research.[2][4][5] This guide provides an in-depth comparison of the principal analytical techniques used to characterize 5mC incorporation, offering insights into their underlying mechanisms, experimental workflows, and relative performance to empower researchers in selecting the optimal method for their specific scientific questions.
I. The Gold Standard: Bisulfite Conversion-Based Methods
For years, bisulfite sequencing has been the benchmark for 5mC analysis, providing single-nucleotide resolution.[1][6] The fundamental principle lies in the chemical conversion of unmethylated cytosines to uracil, while 5mC residues remain unchanged.[6][7][8] Subsequent PCR amplification and sequencing reveal the original methylation status, with uracils read as thymines.[6][9]
A. Whole-Genome Bisulfite Sequencing (WGBS)
WGBS is a comprehensive approach that analyzes the methylation status of nearly every cytosine in the genome.[10] However, the harsh chemical treatment with sodium bisulfite can lead to DNA degradation, resulting in fragmented DNA and biases in sequencing data.[10][11][12]
B. Reduced Representation Bisulfite Sequencing (RRBS)
To mitigate the cost and complexity of WGBS, RRBS offers a targeted approach.[1] By using methylation-insensitive restriction enzymes to enrich for CpG-rich regions, RRBS provides deep coverage of these key regulatory areas at a fraction of the cost of WGBS.[1][10]
The Chemistry Behind the Conversion: A Self-Validating System
The reliability of bisulfite-based methods hinges on the completeness of the chemical conversion. Incomplete conversion can lead to false-positive methylation calls.[8] Therefore, protocols must be meticulously optimized, and the inclusion of unmethylated control DNA (a "spike-in") is crucial for validating the conversion efficiency.
Experimental Protocol: Standard Bisulfite Conversion
-
DNA Denaturation: Begin with high-quality genomic DNA. Denature the DNA to ensure all cytosines are accessible to the bisulfite reagent. This is typically achieved through heat or alkaline treatment.
-
Bisulfite Treatment: Incubate the denatured DNA with a sodium bisulfite solution. The reaction is time and temperature-dependent, with longer incubation times generally leading to more complete conversion but also increased DNA degradation.[6]
-
Desalting and Desulfonation: After conversion, the DNA must be purified to remove residual bisulfite and other salts. A desulfonation step, often using an alkaline solution, is then performed to complete the chemical transformation.
-
PCR Amplification: The converted DNA is then amplified using primers specific to the regions of interest or for whole-genome library preparation. The polymerase used must be able to read uracil-containing templates.
-
Sequencing and Analysis: The amplified library is sequenced, and the resulting data is aligned to a reference genome. The methylation status of each cytosine is determined by comparing the sequenced reads to the original reference sequence.
Visualizing the Bisulfite Sequencing Workflow
Caption: Workflow of bisulfite sequencing for 5mC analysis.
II. Enzymatic Methods: A Gentler Approach to Methylation Analysis
To overcome the limitations of bisulfite treatment, several enzymatic methods have been developed. These techniques offer a less destructive alternative for characterizing 5mC.[7][13]
A. NEBNext® Enzymatic Methyl-seq (EM-seq)
EM-seq is a two-step enzymatic process that identifies both 5mC and 5-hydroxymethylcytosine (5hmC).[7] The first step uses the TET2 enzyme to oxidize 5mC and 5hmC, protecting them from deamination.[7] In the second step, the APOBEC enzyme deaminates unprotected cytosines to uracils.[7] This method results in less DNA damage and provides more uniform GC coverage compared to bisulfite sequencing.[7][13]
B. Direct Enzymatic Sequencing (DM-Seq)
A more recent innovation, DM-Seq, offers a direct method for profiling 5mC.[14][15] This technique employs a neomorphic DNA methyltransferase and a DNA deaminase that can precisely distinguish between different cytosine modification states, leading to a direct C-to-T transition only at 5mC sites.[14][16]
Causality in Enzymatic Reactions: Precision Through Specificity
The power of enzymatic methods lies in the high specificity of the enzymes used. Unlike the harsh chemical reactions of bisulfite treatment, enzymes provide a targeted and gentle modification of the DNA, preserving its integrity. This leads to higher quality sequencing libraries and more reliable data.
Experimental Protocol: NEBNext® Enzymatic Methyl-seq (EM-seq)
-
Library Preparation: Start with fragmented genomic DNA. Perform end repair, dA-tailing, and ligate adaptors.
-
Oxidation: Incubate the DNA with TET2 enzyme and an oxidation enhancer. This step converts 5mC to 5-carboxylcytosine and protects 5hmC through glucosylation.
-
Deamination: Denature the DNA and treat with APOBEC enzyme to deaminate all unprotected cytosines to uracils.
-
PCR Amplification: Amplify the converted library using a polymerase capable of reading uracil-containing templates.
-
Sequencing and Analysis: Sequence the library and analyze the data using bioinformatic pipelines similar to those used for bisulfite sequencing.
Visualizing the EM-seq Workflow
Caption: Workflow of EM-seq for 5mC and 5hmC analysis.
III. Affinity Enrichment-Based Methods
Affinity-based methods provide a cost-effective way to enrich for methylated DNA fragments, although they typically do not offer single-base resolution.[17][18] These techniques are well-suited for genome-wide profiling of methylation patterns.[17][18]
A. Methylated DNA Immunoprecipitation (MeDIP-seq)
MeDIP-seq utilizes an antibody that specifically recognizes and binds to 5mC.[19][20] Genomic DNA is fragmented, and the methylated fragments are immunoprecipitated.[19][21] The enriched DNA is then sequenced to identify methylated regions across the genome.[19]
B. Methyl-CpG Binding Domain (MBD-seq)
Similar to MeDIP-seq, MBD-seq uses the methyl-CpG-binding domain of proteins that have a natural affinity for methylated DNA to enrich for methylated fragments.[1]
Experimental Protocol: Methylated DNA Immunoprecipitation (MeDIP-seq)
-
DNA Fragmentation: Shear genomic DNA to a specific size range, typically 200-500 bp, using sonication.
-
Denaturation: Heat-denature the fragmented DNA to create single-stranded fragments.
-
Immunoprecipitation: Incubate the denatured DNA with a 5mC-specific antibody.
-
Capture: Add magnetic beads coated with a secondary antibody to capture the DNA-antibody complexes.
-
Washing and Elution: Wash the beads to remove non-specifically bound DNA. Elute the enriched methylated DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the eluted DNA and perform high-throughput sequencing.
Visualizing the MeDIP-seq Workflow
Caption: Workflow of MeDIP-seq for enriching methylated DNA.
IV. Third-Generation Sequencing: Direct Detection of 5mC
The advent of third-generation sequencing technologies, such as Single Molecule, Real-Time (SMRT) sequencing and Nanopore sequencing, has opened new avenues for the direct detection of 5mC without the need for chemical or enzymatic conversion.[22][23]
A. SMRT Sequencing
SMRT sequencing from Pacific Biosciences detects DNA modifications by monitoring the kinetics of a DNA polymerase as it incorporates nucleotides.[22][23][24] The presence of 5mC can cause subtle changes in the polymerase's kinetics, which can be detected and used to infer the methylation status of the DNA.[22] However, the kinetic signal changes caused by 5mC are very subtle, often requiring high sequencing coverage for robust detection.[22][23][25]
B. Nanopore Sequencing
Oxford Nanopore Technologies' platform directly sequences native DNA molecules by measuring changes in electrical current as the DNA passes through a protein nanopore.[11][26][27] The presence of 5mC alters the ionic current in a characteristic way, allowing for its direct detection.[27] This technology offers the advantage of long reads, which can be beneficial for phasing methylation patterns over long genomic distances.[11][26]
The Physics of Direct Detection: A Paradigm Shift
Third-generation sequencing represents a fundamental shift in how we analyze DNA modifications. By directly "reading" the chemical structure of the DNA, these methods bypass the potential biases and artifacts introduced by conversion-based techniques. The self-validating nature of these approaches lies in the consistency of the physical signals generated by modified bases.
V. Quantitative Comparison of Analytical Techniques
| Technique | Principle | Resolution | DNA Input | Advantages | Disadvantages |
| WGBS | Bisulfite Conversion | Single-base | 100 ng - 1 µg | Comprehensive genome coverage, Gold standard.[10][12] | DNA degradation, High cost, PCR bias.[8][12] |
| RRBS | Bisulfite Conversion & Restriction Digest | Single-base | 10-100 ng | Cost-effective, High coverage of CpG islands.[1] | Biased towards CpG-rich regions. |
| EM-seq | Enzymatic Conversion | Single-base | 100 pg - 200 ng | Less DNA damage, Uniform GC coverage.[7][13] | Higher reagent cost than bisulfite methods. |
| MeDIP-seq | Affinity Enrichment | ~100-200 bp | 100 ng - 1 µg | Cost-effective for genome-wide screening.[19] | Low resolution, Antibody-dependent variability. |
| SMRT Sequencing | Polymerase Kinetics | Single-base | >1 µg | Direct detection, Long reads.[22][23] | High DNA input, Subtle signal for 5mC requires high coverage.[22][23] |
| Nanopore Sequencing | Ionic Current Sensing | Single-base | >1 µg | Direct detection, Long reads, Real-time analysis.[11][26][27] | Higher error rate than short-read technologies. |
Conclusion: Selecting the Right Tool for the Job
The choice of analytical technique for characterizing 5mC incorporation depends on the specific research question, available resources, and the nature of the biological sample. For comprehensive, single-base resolution analysis of the entire methylome, WGBS remains a powerful, albeit challenging, option. When focusing on regulatory regions, RRBS provides a cost-effective alternative. For studies where DNA integrity is paramount and a gentler approach is needed, enzymatic methods like EM-seq are superior. Affinity-based methods are well-suited for initial, genome-wide screens of methylation patterns. Finally, the direct detection capabilities of third-generation sequencing platforms are rapidly advancing and hold great promise for the future of epigenetics research. By understanding the principles, strengths, and weaknesses of each method, researchers can make informed decisions to generate high-quality, reliable data to advance our understanding of the critical role of 5-methylcytosine in biology and disease.
References
-
Angeloni, A., Ferguson, J., & Bogdanovic, O. (2022). Nanopore Sequencing and Data Analysis for Base-Resolution Genome-Wide 5-Methylcytosine Profiling. Methods in Molecular Biology, 2458, 75–94. [Link]
-
Thomson, J. P., Hunter, J. M., Nestor, C. E., Dunican, D. S., Terranova, R., Moggs, J. G., & Meehan, R. R. (2017). Affinity-Based Enrichment Techniques for the Genome-Wide Analysis of 5-Hydroxymethylcytosine. Methods in Molecular Biology, 1653, 35-49. [Link]
-
Ni, P., Huang, N., Zhang, Z., Wang, D. P., He, F., Zhang, Y., ... & Li, S. (2021). Genome-wide detection of cytosine methylation by single molecule real-time sequencing. Proceedings of the National Academy of Sciences, 118(4), e2019653118. [Link]
-
de Lima, L. G., de Souza, J. E., da Silva, G. F., & de Souza, S. J. (2020). Whole human genome 5'-mC methylation analysis using long read nanopore sequencing. Genetics and Molecular Biology, 43(1). [Link]
-
Thomson, J. P., Hunter, J. M., Nestor, C. E., Dunican, D. S., Terranova, R., Moggs, J. G., ... & Meehan, R. R. (2013). Comparative analysis of affinity-based 5-hydroxymethylation enrichment techniques. Nucleic acids research, 41(21), e204-e204. [Link]
-
Angeloni, A., Ferguson, J., & Bogdanovic, O. (2022). Nanopore Sequencing and Data Analysis for Base-Resolution Genome-Wide 5-Methylcytosine Profiling. Springer Nature Experiments. [Link]
-
EpiGenie. (n.d.). Methylcytosine (5mC) Analysis. [Link]
-
CD Genomics. (n.d.). Long-read Sequencing for DNA 5-methylcytosine (5mC) Analysis. [Link]
-
Ni, P., et al. (2024). Analysis of DNA 5-methylcytosine Using Nanopore Sequencing. Bio-protocol, 14(3), e4939. [Link]
-
Creative Biolabs. (n.d.). Detection of DNA 5-Methylcytosine (5mC) by Nanopore Sequencing Protocol. [Link]
-
CD Genomics. (n.d.). Principles and Workflow of Whole Genome Bisulfite Sequencing. [Link]
-
CD BioSciences. (n.d.). PacBio SMRT DNA Sequencing Service. [Link]
-
Flusberg, B. A., et al. (2010). Kinetic signals from SMRT sequencing for the four epigenetic markers of cytosine 5mC, 5hmC, 5fC and 5caC. ResearchGate. [Link]
-
Vaisvila, R., et al. (2021). Direct enzymatic sequencing of 5-methylcytosine at single-base resolution. Nature Chemical Biology, 17(10), 1049-1055. [Link]
-
Clark, T. A., et al. (2013). Enhanced 5-methylcytosine detection in single-molecule, real-time sequencing via Tet1 oxidation. BMC biology, 11(1), 1-11. [Link]
-
Neary, J. L., & Carless, M. A. (2020). Methylated DNA immunoprecipitation sequencing (MeDIP-seq): Principles and applications. ResearchGate. [Link]
-
Frommer, M., et al. (1992). Identifying 5-methylcytosine and related modifications in DNA genomes. Nucleic Acids Research, 20(10), 2265-2273. [Link]
-
Li, T., et al. (2022). Methods for Detection and Mapping of Methylated and Hydroxymethylated Cytosine in DNA. International Journal of Molecular Sciences, 23(19), 11843. [Link]
-
Meehan, R. R., & Thomson, J. P. (2017). Affinity-Based Enrichment Techniques for the Genome-Wide Analysis of 5-Hydroxymethylcytosine. Springer Nature Experiments. [Link]
-
Vaisvila, R., et al. (2023). Direct enzymatic sequencing of 5-methylcytosine at single-base resolution. OmicsDI. [Link]
-
CD Genomics. (2021). 5mC and 5hmC Sequencing Methods and The Comparison. YouTube. [Link]
-
CD Genomics. (n.d.). MeDIP Sequencing Protocol. [Link]
-
Li, Y., & Tollefsbol, T. O. (2011). DNA methylation detection: bisulfite genomic sequencing analysis. Methods in molecular biology (Clifton, N.J.), 791, 11–21. [Link]
-
Ratajczak, M. Z., & Ratajczak, J. (2016). Short history of 5-methylcytosine: from discovery to clinical applications. Folia histochemica et cytobiologica, 54(3), 115-120. [Link]
-
Aviva Systems Biology. (n.d.). Methylated DNA Enrichment. [Link]
-
Vaisvila, R., et al. (2023). Direct enzymatic sequencing of 5-methylcytosine at single-base resolution. ResearchGate. [Link]
-
Taiwo, O., et al. (2012). Combining MeDIP-seq and MRE-seq to investigate genome-wide CpG methylation. Methods, 58(3), 231-239. [Link]
-
Illumina, Inc. (n.d.). MeDIP-Seq/DIP-Seq. [Link]
-
Jacinto, F. V., Ballestar, E., & Esteller, M. (2008). Genome-Wide Mapping of DNA Methylation 5mC by Methylated DNA Immunoprecipitation (MeDIP)-Sequencing. Methods in molecular biology (Clifton, N.J.), 415, 129–140. [Link]
-
Chen, Y., et al. (2022). 5-Methylcytosine RNA modification and its roles in cancer and cancer chemotherapy resistance. Journal of Translational Medicine, 20(1), 1-13. [Link]
-
Kurdyukov, S., & Bullock, M. (2016). Summary of DNA methylation analysis methods. ResearchGate. [Link]
-
Thomson, J. P., et al. (2013). Comparative analysis of affinity-based 5-hydroxymethylation enrichment techniques. Nucleic Acids Research, 41(21), e204. [Link]
-
NEB. (2024). NEBNext® Enzymatic Methyl-seq Kit Workflow. YouTube. [Link]
-
Bormann, F., et al. (2018). Whole-Genome Bisulfite Sequencing Protocol for the Analysis of Genome-Wide DNA Methylation and Hydroxymethylation Patterns at Single-Nucleotide Resolution. Springer Nature Experiments. [Link]
-
Li, T., et al. (2022). Methods for Detection and Mapping of Methylated and Hydroxymethylated Cytosine in DNA. MDPI. [Link]
-
Jeltsch, A., & Jurkowska, R. Z. (2022). 5-methylcytosine turnover: Mechanisms and therapeutic implications in cancer. Frontiers in Cell and Developmental Biology, 10, 966985. [Link]
-
Wikipedia. (n.d.). Bisulfite sequencing. [Link]
-
Diagenode. (n.d.). MeDIP SEQUENCING PROTOCOL. [Link]
-
Wu, X., & Zhang, Y. (2014). New themes in the biological functions of 5-methylcytosine and 5-hydroxymethylcytosine. Genes & development, 28(10), 1049-1055. [Link]
-
Taylor & Francis. (n.d.). 5 methylcytosine – Knowledge and References. [Link]
-
Li, Y., et al. (2023). Comparison of the Nanopore and PacBio sequencing technologies for DNA 5-methylcytosine detection. ResearchGate. [Link]
-
Zhang, Y., et al. (2018). Analysis of 5-Methylcytosine and 5-Hydroxymethylcytosine in Genomic DNA by Capillary Electrophoresis-Mass Spectrometry. Springer Nature Experiments. [Link]
-
Yin, R., et al. (2015). Sensitive and Simultaneous Determination of 5-Methylcytosine and Its Oxidation Products in Genomic DNA by Chemical Derivatization Coupled with Liquid Chromatography-Tandem Mass Spectrometry Analysis. Analytical Chemistry, 87(5), 2943-2949. [Link]
-
Genohub. (2015). 10 Sequencing Based Approaches for Interrogating the Epigenome. [Link]
-
Kubota, T., et al. (2023). Imaging-Based In Situ Analysis of 5-Methylcytosine at Low Repetitive Single Gene Loci with Transcription-Activator-Like Effector Probes. ACS Chemical Biology, 18(2), 346-353. [Link]
Sources
- 1. epigenie.com [epigenie.com]
- 2. Frontiers | 5-methylcytosine turnover: Mechanisms and therapeutic implications in cancer [frontiersin.org]
- 3. New themes in the biological functions of 5-methylcytosine and 5-hydroxymethylcytosine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jcp.bmj.com [jcp.bmj.com]
- 5. 5-Methylcytosine RNA modification and its roles in cancer and cancer chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA methylation detection: Bisulfite genomic sequencing analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. neb.com [neb.com]
- 8. Bisulfite sequencing - Wikipedia [en.wikipedia.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Principles and Workflow of Whole Genome Bisulfite Sequencing - CD Genomics [cd-genomics.com]
- 11. Nanopore Sequencing and Data Analysis for Base-Resolution Genome-Wide 5-Methylcytosine Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nanopore Sequencing and Data Analysis for Base-Resolution Genome-Wide 5-Methylcytosine Profiling | Springer Nature Experiments [experiments.springernature.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Direct enzymatic sequencing of 5-methylcytosine at single-base resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. GSE225964 - Direct enzymatic sequencing of 5-methylcytosine at single-base resolution [1] - OmicsDI [omicsdi.org]
- 17. Affinity-Based Enrichment Techniques for the Genome-Wide Analysis of 5-Hydroxymethylcytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Affinity-Based Enrichment Techniques for the Genome-Wide Analysis of 5-Hydroxymethylcytosine | Springer Nature Experiments [experiments.springernature.com]
- 19. researchgate.net [researchgate.net]
- 20. Genome-Wide Mapping of DNA Methylation 5mC by Methylated DNA Immunoprecipitation (MeDIP)-Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 21. MeDIP Sequencing Protocol - CD Genomics [cd-genomics.com]
- 22. Genome-wide detection of cytosine methylation by single molecule real-time sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Long-read Sequencing for DNA 5-methylcytosine (5mC) Analysis - CD Genomics [cd-genomics.com]
- 24. PacBio SMRT DNA Sequencing Service, By Analysis Methods | CD BioSciences [epigenhub.com]
- 25. researchgate.net [researchgate.net]
- 26. tandfonline.com [tandfonline.com]
- 27. Analysis of DNA 5-methylcytosine Using Nanopore Sequencing [bio-protocol.org]
A Senior Application Scientist's Guide to the Performance of 2'-Modified Phosphoramidites in Oligonucleotide Synthesis
For researchers, scientists, and professionals in drug development, the synthesis of modified oligonucleotides is a cornerstone of therapeutic and diagnostic innovation. The introduction of modifications at the 2'-position of the ribose sugar is a critical strategy to enhance the stability, binding affinity, and nuclease resistance of oligonucleotides.[1][2][3] This guide provides an in-depth comparison of the performance of commonly used 2'-modified phosphoramidites, offering field-proven insights and experimental data to inform your synthesis strategies.
The choice of a 2'-modification is a pivotal decision in oligonucleotide design, directly impacting the therapeutic efficacy and viability of the final product.[4] This guide will delve into the nuances of three key modifications: 2'-O-Methyl (2'-OMe), 2'-Fluoro (2'-F), and 2'-O-Methoxyethyl (2'-MOE), providing a comparative analysis of their synthesis performance.
The Chemistry of 2'-Modifications: A Structural Overview
The introduction of a substituent at the 2'-position of the ribose sugar fundamentally alters the properties of an oligonucleotide. These modifications can lock the sugar pucker into an RNA-like C3'-endo conformation, which enhances binding affinity to target RNA.[5] Furthermore, the steric hindrance provided by these groups can protect the phosphodiester backbone from degradation by nucleases.[1][6]
Below is a diagram illustrating the chemical structures of the most common 2'-modified phosphoramidites.
Caption: Chemical structures of common 2'-modified ribonucleosides.
Performance Comparison in Oligonucleotide Synthesis
The success of oligonucleotide synthesis is largely determined by the coupling efficiency of the phosphoramidites and the ease of deprotection of the final product.[7] The introduction of 2'-modifications can influence these parameters.
Coupling Efficiency
High coupling efficiency (ideally >99%) is critical for the synthesis of full-length oligonucleotides, as even small decreases can significantly reduce the final yield, especially for longer sequences.[7][8] While standard DNA and RNA phosphoramidites offer high coupling efficiencies, modified amidites can present challenges due to steric hindrance and altered reactivity.[9]
| Phosphoramidite Modification | Typical Coupling Time | Reported Coupling Efficiency | Key Considerations |
| 2'-O-Methyl (2'-OMe) | Standard to slightly extended | >99% | Generally high and reliable.[10][11] |
| 2'-Fluoro (2'-F) | Standard | ~98-99% | The small size of fluorine minimizes steric hindrance.[5][12] |
| 2'-O-Methoxyethyl (2'-MOE) | Extended (e.g., 6 minutes) | >98% | The bulky nature of the MOE group requires longer coupling times to achieve high efficiency.[13][14] |
Note: The data in this table is compiled from various sources and represents typical values. Actual performance may vary depending on the synthesizer, reagents, and specific sequence.
The following diagram illustrates the standard phosphoramidite synthesis cycle, which is applicable to both unmodified and 2'-modified phosphoramidites, with adjustments to the coupling step as noted above.
Caption: The four main steps of the phosphoramidite synthesis cycle.
Deprotection
The final deprotection step is crucial for obtaining a pure, functional oligonucleotide. The conditions must be harsh enough to remove all protecting groups from the nucleobases and the phosphate backbone, but not so harsh as to degrade the oligonucleotide itself or any sensitive modifications.[15]
| Phosphoramidite Modification | Recommended Deprotection Conditions | Key Considerations |
| 2'-O-Methyl (2'-OMe) | Standard ammonium hydroxide or AMA (Ammonium hydroxide/Methylamine) | Deprotection is generally straightforward and similar to standard DNA oligonucleotides.[11] For sensitive dyes, UltraMild deprotection conditions may be necessary.[16] |
| 2'-Fluoro (2'-F) | Concentrated aqueous ammonium hydroxide (28-30%) at 55°C for 8-16 hours.[5] | 2'-F-RNA does not require a separate 2'-hydroxyl deprotection step, simplifying the process.[5] |
| 2'-O-Methoxyethyl (2'-MOE) | Standard deprotection procedures. | It is important to avoid methylamine when using 2'-MOE-Bz-5-Me-C to prevent methylation of the N4 position.[14] |
Experimental Protocols
The following are generalized protocols for the synthesis of oligonucleotides containing 2'-modifications. It is essential to consult the specific recommendations from your phosphoramidite and synthesizer manufacturers.
Protocol 1: Automated Synthesis of a 2'-O-Methyl Modified Oligonucleotide
-
Preparation:
-
Dissolve 2'-OMe phosphoramidites in anhydrous acetonitrile to the recommended concentration.
-
Install the phosphoramidite vials on an automated DNA/RNA synthesizer.
-
Ensure all other synthesis reagents (activator, capping solutions, oxidizing solution, deblocking solution) are fresh and properly installed.
-
-
Synthesis Cycle:
-
Deblocking: Remove the 5'-DMT protecting group with trichloroacetic acid in dichloromethane.
-
Coupling: Deliver the 2'-OMe phosphoramidite and activator (e.g., tetrazole derivative) to the synthesis column. A standard coupling time is generally sufficient.
-
Capping: Acetylate any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Oxidize the phosphite triester linkage to a more stable phosphate triester using an iodine solution.
-
Repeat the cycle for each subsequent nucleotide.
-
-
Cleavage and Deprotection:
-
Transfer the solid support to a vial.
-
Add concentrated ammonium hydroxide or an AMA solution.
-
Heat the sealed vial at the recommended temperature and duration (e.g., 55°C for 8-16 hours for ammonium hydroxide).
-
Cool the vial, transfer the supernatant containing the oligonucleotide to a new tube, and dry.
-
Protocol 2: Deprotection of a 2'-Fluoro Modified Oligonucleotide
-
Cleavage and Base/Phosphate Deprotection:
-
Place the solid support with the synthesized oligonucleotide in a screw-cap vial.[5]
-
Add 1-2 mL of concentrated aqueous ammonium hydroxide (28-30% NH₃).[5]
-
Seal the vial tightly and heat at 55°C for 8-16 hours. This single step cleaves the oligonucleotide from the support and removes the protecting groups from the nucleobases and phosphate backbone.[5]
-
-
Work-up:
-
Cool the vial to room temperature.
-
Transfer the supernatant to a new tube.
-
Rinse the support with 0.5-1 mL of 50% acetonitrile/water and combine the rinse with the supernatant.[5]
-
Dry the combined solution in a vacuum concentrator. The resulting pellet is the crude deprotected oligonucleotide, ready for purification.[5]
-
Conclusion and Future Outlook
The choice of 2'-modified phosphoramidites has a profound impact on the performance and therapeutic potential of synthetic oligonucleotides. While 2'-OMe modifications offer robust and straightforward synthesis, 2'-F modifications provide a simplified deprotection process. 2'-MOE, despite requiring longer coupling times, imparts excellent nuclease resistance and binding affinity.[13][14]
As the field of oligonucleotide therapeutics continues to advance, the development of novel 2'-modifications will be crucial for enhancing efficacy and safety profiles. The insights provided in this guide are intended to equip researchers with the knowledge to make informed decisions in the synthesis of next-generation nucleic acid-based drugs and diagnostics.
References
-
Gale, N., et al. (2015). 2′-Fluoro-modified phosphorothioate oligonucleotide can cause rapid degradation of P54nrb and PSF. Nucleic Acids Research, 43(10), 5036–5047. [Link]
-
LINK Technologies. (2015). Guidebook for the Synthesis of Oligonucleotides. Retrieved from [Link]
-
GE Healthcare Dharmacon, Inc. (n.d.). The Chemical Synthesis of Long and Highly Modified RNA using 2'-ACE Chemistry. Retrieved from [Link]
-
Gale, N., et al. (2015). 2′-Fluoro-modified phosphorothioate oligonucleotide can cause rapid degradation of P54nrb and PSF. Nucleic Acids Research, 43(10), 5036–5047. [Link]
-
Prakash, T. P. (2007). 2'-Modified oligonucleotides for antisense therapeutics. Current Topics in Medicinal Chemistry, 7(7), 641-646. [Link]
-
Prakash, T. P. (2007). 2'-Modified oligonucleotides for antisense therapeutics. Current Topics in Medicinal Chemistry, 7(7), 641-646. [Link]
-
ELLA Biotech. (n.d.). Designing Oligo With Multiple Modifications. Retrieved from [Link]
-
Leino, V., et al. (2021). A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis. Molecules, 26(11), 3185. [Link]
-
Praly, E., et al. (2007). Chemical Synthesis of Site-Specifically 2′-Azido-Modified RNA and Potential Applications for Bioconjugation and RNA Interference. Chemistry - A European Journal, 13(15), 4270-4279. [Link]
-
Damha, M. J., et al. (2019). The Synthesis of 2'-Modified RNAs for Probing Enzymes Implicated in Splicing and Gene Editing. McGill University. [Link]
-
Horizon Discovery. (2020). The chemical synthesis of long and highly modified RNA using 2'-ACE chemistry. Retrieved from [Link]
- Padmapriya, A. A., et al. (2006). Deprotection and purification of oligonucleotides and their derivatives. U.S.
-
Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]
-
Glen Research. (2008). Glen Report 20.24: Deprotection - Volume 1 - Deprotect to Completion. Retrieved from [Link]
-
Taylor, A. I., et al. (2022). Efficient synthesis and evolution of 2'-modified nucleic acid chemistries found in FDA-approved nucleic acid therapeutics. Nature Communications, 13(1), 5996. [Link]
-
Caruthers, M. H. (1985). Manual Oligonucleotide Synthesis Using the Phosphoramidite Method. In Methods in Molecular Biology (pp. 1-21). Humana Press. [Link]
-
Gryaznov, S. M., & Chen, J. K. (1994). Oligo-2′-Fluoro-2′-Deoxynucleotide N3′→P5′ Phosphoramidates: Synthesis and Properties. Nucleic Acids Research, 22(22), 4785–4790. [Link]
-
Wagner, E., et al. (1991). A simple procedure for the preparation of protected 2'-O-methyl or 2'-O-ethyl ribonucleoside-3'-O-phosphoramidites. Nucleic Acids Research, 19(21), 5965–5971. [Link]
-
Aviñó, A., et al. (2023). Synthesis of 2′-O-Methyl/2′-O-MOE-L-Nucleoside Derivatives and Their Applications: Preparation of G-Quadruplexes, Their Characterization, and Stability Studies. Molecules, 28(22), 7601. [Link]
-
Glen Research. (n.d.). 2'-MOE Phosphoramidites for RNA Synthesis. Retrieved from [Link]
-
Nishida, R., et al. (2024). Synthesis of 2′-formamidonucleoside phosphoramidites for suppressing the seed-based off-target effects of siRNAs. Nucleic Acids Research, gkae748. [Link]
-
Glen Research. (n.d.). 2'-O-Me Phosphoramidites and Supports for RNA Synthesis. Retrieved from [Link]
-
Glen Research. (2020). Glen Report 32.14: New Product — 2'-MOE RNA Phosphoramidites. Retrieved from [Link]
-
Market Research Future. (2023). Phosphoramidites for Oligonucleotide Synthesis Market. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 2. Impact of phosphoramidite equivalents on coupling efficiency. Retrieved from [Link]
-
Seth, P. P., et al. (2010). Design, synthesis and evaluation of constrained methoxyethyl (cMOE) and constrained ethyl (cEt) nucleoside analogs. Journal of Organic Chemistry, 75(5), 1569–1581. [Link]
-
Seth, P. P., et al. (2010). Synthesis and biophysical evaluation of 2',4'-constrained 2'O-methoxyethyl and 2',4'-constrained 2'O-ethyl nucleic acid analogues. Journal of Organic Chemistry, 75(5), 1569-81. [Link]
-
Gryaznov, S. M., & Chen, J. K. (1994). Oligo-2'-fluoro-2'-deoxynucleotide N3'-->P5' phosphoramidates: synthesis and properties. Nucleic Acids Research, 22(22), 4785–4790. [Link]
-
Technology Networks. (n.d.). An Efficient Method for the Incorporation of Molecular Probes at Multiple/Specific sites in RNA: Levulinyl Protection for 2. Retrieved from [Link]
-
IU Indianapolis ScholarWorks. (n.d.). COMMUNICATION Synthesis of 2'-Deoxy-2'-fluoro-L-cytidine and Fluorinated L- Nucleic Acids for Structural Studies. Retrieved from [Link]
-
Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]
Sources
- 1. polarisoligos.com [polarisoligos.com]
- 2. academic.oup.com [academic.oup.com]
- 3. 2'-Modified Oligonucleotides for Antisense Therapeutics: Ingenta Connect [ingentaconnect.com]
- 4. 2'-Modified oligonucleotides for antisense therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. idtdna.com [idtdna.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A simple procedure for the preparation of protected 2'-O-methyl or 2'-O-ethyl ribonucleoside-3'-O-phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. glenresearch.com [glenresearch.com]
- 12. academic.oup.com [academic.oup.com]
- 13. glenresearch.com [glenresearch.com]
- 14. glenresearch.com [glenresearch.com]
- 15. glenresearch.com [glenresearch.com]
- 16. glenresearch.com [glenresearch.com]
A Researcher's Guide to Assessing the In Vivo Stability of 2'-O-Methyl Modified siRNA
Introduction: The In Vivo Hurdle for siRNA Therapeutics
Small interfering RNAs (siRNAs) represent a powerful therapeutic modality, capable of silencing disease-causing genes with high specificity. However, the journey from benchtop discovery to clinical application is fraught with challenges, chief among them being the inherent instability of RNA in a biological environment.[1][2][3] Unmodified siRNAs are rapidly degraded by nucleases present in blood and tissues, leading to a circulatory half-life of mere minutes and severely limiting their therapeutic potential.[4]
To overcome this, chemical modifications have become indispensable. Among the most widely adopted and effective strategies is the 2'-O-methyl (2'-OMe) modification.[5][6] This guide provides an in-depth comparison of 2'-OMe modified siRNAs against other common alternatives and presents a validated experimental framework for assessing their in vivo stability and functional longevity. Our focus is not just on the "how," but the "why," empowering researchers to make informed decisions in their experimental design.
The Mechanism of 2'-O-Me Stabilization
The primary drivers of siRNA degradation in vivo are endo- and exonucleases, which hydrolyze the phosphodiester backbone. The catalytic mechanism of many of these enzymes, such as RNase A, involves the 2'-hydroxyl (2'-OH) group of the ribose sugar acting as a nucleophile.[7][8]
The 2'-O-Me modification directly addresses this vulnerability by replacing the reactive 2'-OH group with a non-reactive methoxy group (-OCH₃).[5][6] This substitution provides two key advantages:
-
Steric Hindrance: The bulkier methyl group physically blocks nuclease enzymes from accessing the phosphodiester linkage.[5][8]
-
Elimination of Nucleophilic Attack: It removes the 2'-OH group required for the degradation mechanism of certain ribonucleases.[8]
Beyond stability, 2'-O-Me modifications have been shown to mitigate the innate immune response often triggered by foreign dsRNA, which is recognized by Toll-like receptors (TLRs) such as TLR7 and TLR8.[9][10][11] This modification can reduce cytokine induction without compromising gene-silencing activity.[9][12]
Comparative Analysis of Common siRNA Modifications
While 2'-O-Me is a robust modification, it exists within a landscape of other chemical strategies. The optimal choice often depends on the specific application, target tissue, and delivery system.
| Modification | Primary Advantage | Key Considerations |
| Unmodified siRNA | Highest RISC activity; Low cost | Extremely poor nuclease resistance; High immunogenicity.[3][4] |
| 2'-O-Methyl (2'-OMe) | Excellent nuclease resistance; Reduced immunogenicity.[5][6][11] | Extensive modification can slightly reduce RISC loading/activity.[8][13] The position and context of the modification matter.[14][15] |
| Phosphorothioate (PS) | Good nuclease resistance (especially exonucleases). | Can introduce chirality issues, potentially increasing off-target effects and cytotoxicity if used extensively.[5][16] |
| 2'-Fluoro (2'-F) | High nuclease resistance; Maintains A-form helix.[17][18] | Can increase protein binding, potentially leading to toxicity.[16] Does not always translate to prolonged activity in vivo.[18][19] |
| Locked Nucleic Acid (LNA) | Very high nuclease resistance and binding affinity. | Can significantly alter duplex geometry and may reduce RISC processing if not used judiciously.[20][21][22] |
A common and highly effective strategy in modern siRNA design involves combining these modifications. For instance, an alternating pattern of 2'-O-Me and 2'-F modifications, often coupled with terminal phosphorothioate linkages, can create a highly stable and potent siRNA molecule.[16][20][23]
Experimental Guide: A Validated Workflow for In Vivo Stability Assessment
Assessing in vivo stability is a multi-step process that requires careful planning and execution. The goal is two-fold: to quantify the amount of intact siRNA remaining in tissues over time and to correlate this with functional gene silencing.
Here, we present a self-validating system where pharmacokinetic (PK) data (siRNA concentration) is directly linked to pharmacodynamic (PD) readouts (target mRNA knockdown).
Caption: Overall workflow for assessing siRNA in vivo stability.
Protocol 1: Animal Administration and Sample Collection
Causality: The choice of animal model, delivery vehicle, and administration route are critical variables that directly impact biodistribution and stability.[24][25] Systemic intravenous (IV) injection is common for assessing stability in circulation and distribution to organs like the liver, spleen, and kidneys.[26] Lipid nanoparticle (LNP) formulations or GalNAc conjugates are often used to protect the siRNA and facilitate cellular uptake.[]
Methodology:
-
Animal Model: Use C57BL/6 or BALB/c mice (n=3-5 per time point).
-
siRNA Formulation: Formulate the 2'-O-Me modified siRNA and an unmodified control siRNA in a suitable delivery vehicle (e.g., LNPs or sterile PBS if using a conjugate).
-
Administration: Administer a single dose (e.g., 1-3 mg/kg) via tail vein injection.[26]
-
Time Points: Euthanize cohorts at various time points post-injection (e.g., 5 min, 30 min, 1 hr, 4 hr, 24 hr, 48 hr, 72 hr).
-
Blood Collection: Collect blood via cardiac puncture into EDTA-coated tubes. Immediately process to plasma by centrifugation (1500 x g, 15 min, 4°C).
-
Tissue Harvest: Perfuse the animal with cold, sterile PBS. Harvest tissues of interest (e.g., liver, kidney, spleen).
-
Sample Preservation: Snap-freeze tissues in liquid nitrogen and store at -80°C. Store plasma at -80°C. Flash-freezing is crucial to halt nuclease activity and preserve the integrity of the siRNA-protein interactions for certain assays.[28]
Protocol 2: Quantification of siRNA by Stem-Loop RT-qPCR
Causality: Standard RT-qPCR methods are inefficient for short RNAs. The stem-loop primer design provides the specificity and length needed for efficient reverse transcription of a specific siRNA strand and subsequent TaqMan-based quantification.[29][30][31] This method is sensitive enough to detect and quantify siRNA from complex biological matrices.[32]
Caption: Stem-Loop RT-qPCR workflow for specific siRNA quantification.
Methodology:
-
RNA Extraction: Extract total RNA, including small RNAs, from ~20-30 mg of tissue or 100 µL of plasma using a suitable kit (e.g., Qiagen miRNeasy or TRIzol LS). Assess RNA quality and quantity.
-
Standard Curve Preparation: Prepare a standard curve using known concentrations of the exact synthetic siRNA being quantified, diluted in a background of control tissue RNA.
-
Reverse Transcription (RT):
-
In a 15 µL reaction, combine 10-100 ng of total RNA with the custom stem-loop RT primer specific to the 3' end of your siRNA strand.
-
Use a reverse transcriptase enzyme (e.g., MultiScribe™).
-
Incubate according to the manufacturer's protocol (e.g., 16°C for 30 min, 42°C for 30 min, 85°C for 5 min).
-
-
Quantitative PCR (qPCR):
-
Prepare a 20 µL qPCR reaction using the RT product, a forward primer specific to the siRNA sequence, a universal reverse primer (complementary to the stem-loop primer), and a TaqMan probe.
-
Run on a real-time PCR system with standard cycling conditions.
-
-
Data Analysis:
-
Use the standard curve to determine the absolute quantity of siRNA in each sample.
-
Normalize the amount of siRNA to the total RNA input or tissue weight (e.g., pg siRNA / mg tissue).
-
Plot the concentration of siRNA versus time to determine the pharmacokinetic profile and calculate the half-life.
-
Protocol 3: Assessment of Functional Stability (Target Knockdown)
Causality: The ultimate measure of stability is function. Quantifying the target mRNA demonstrates that the detected siRNA is not just present, but is also loaded into the RISC complex and is actively silencing its target.[28] This provides the crucial PD component of the PK/PD analysis.
Methodology:
-
Use the same total RNA samples extracted in Protocol 2.
-
Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using random hexamers or oligo(dT) primers and a standard reverse transcriptase.
-
qPCR: Perform qPCR using validated primers for your target gene and a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis:
-
Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the housekeeping gene and a control group (e.g., untreated or saline-treated animals).
-
Plot the percentage of target mRNA remaining versus time.
-
Data Interpretation and Presentation
The combined data allows for a comprehensive assessment of in vivo stability.
Example Data Summary:
| Time Point | Tissue | 2'-O-Me siRNA Conc. (pg/mg tissue) | Unmodified siRNA Conc. (pg/mg tissue) | Target mRNA Knockdown (%) |
| 30 min | Liver | 150.2 ± 12.5 | 5.1 ± 2.3 | 15% |
| 4 hours | Liver | 112.8 ± 9.8 | Not Detected | 45% |
| 24 hours | Liver | 85.3 ± 7.1 | Not Detected | 88% |
| 72 hours | Liver | 41.6 ± 5.4 | Not Detected | 75% |
| 1 week | Liver | 10.9 ± 3.0 | Not Detected | 40% |
This integrated dataset would show that the 2'-O-Me modification dramatically increases the siRNA half-life in the liver, leading to potent and sustained target gene knockdown, whereas the unmodified siRNA is cleared almost immediately. An in vitro liver homogenate assay can also serve as a valuable predictive tool for in vivo efficacy.[33]
Conclusion
The 2'-O-methyl modification is a cornerstone of modern therapeutic siRNA design, providing a critical enhancement in nuclease resistance and a reduction in immunogenicity.[5][12] However, verifying its performance in a complex biological system is essential. The experimental framework detailed in this guide, which pairs direct quantification of the siRNA molecule with a functional assessment of its activity, provides a robust and self-validating system for determining the true in vivo stability and duration of action. By understanding the causality behind each experimental step, researchers can confidently evaluate their modified siRNAs and accelerate the development of next-generation RNAi therapeutics.
References
-
Yu, A., et al. (2005). Small interfering RNAs containing full 2′-O-methylribonucleotide-modified sense strands display Argonaute2/eIF2C2-dependent activity. Nucleic Acids Research. Available at: [Link]
-
Wang, D., et al. (2012). Quantitative evaluation of siRNA delivery in vivo. RNA. Available at: [Link]
-
Layzer, J. M., et al. (2004). In vivo activity of nuclease-resistant siRNAs. RNA. Available at: [Link]
-
Iwasaki, S., et al. (2012). Intracellular stability of 2′-OMe-4′-thioribonucleoside modified siRNA leads to long-term RNAi effect. Nucleic Acids Research. Available at: [Link]
-
Sioud, M. (2006). 2'-O-methyl-modified RNAs act as TLR7 antagonists. Journal of Molecular Biology. Available at: [Link]
-
Gogoi, K., et al. (2014). Base Modification Strategies to Modulate Immune Stimulation by an siRNA. ChemMedChem. Available at: [Link]
-
Layzer, J. M., et al. (2004). In vivo activity of nuclease-resistant siRNAs. PubMed. Available at: [Link]
-
ELLA Biotech. Modification Options For siRNA. ELLA Biotech. Available at: [Link]
-
Higuchi, Y., et al. (2010). Strategies for in vivo delivery of siRNAs: recent progress. Drugs in R&D. Available at: [Link]
-
Kumar, V., et al. (2023). Innate immune regulations and various siRNA modalities. Journal of Translational Medicine. Available at: [Link]
-
Cheng, A., et al. (2011). Quantification of siRNAs in vitro and in vivo. Methods in Molecular Biology. Available at: [Link]
-
Cheng, A., et al. (2011). Quantification of siRNAs In Vitro and In Vivo. Springer Nature Experiments. Available at: [Link]
-
Yamada, N., et al. (2022). Improved In Vivo Metabolic Stability and Silencing Efficacy of siRNAs with Phosphorothioate Linkage-Free, GalNAc-Conjugated Sense Strands Containing Morpholino-LNA Modifications. Organic Letters. Available at: [Link]
-
Layzer, J. M., et al. (2004). In vivo activity of nuclease-resistant siRNAs. ResearchGate. Available at: [Link]
-
Cheng, A., et al. (2011). Quantification of siRNAs In Vitro and In Vivo. ResearchGate. Available at: [Link]
-
Higuchi, Y., et al. (2010). Strategies for In Vivo Delivery of siRNAs. ProQuest. Available at: [Link]
-
Dominska, M., & Dykxhoorn, D. M. (2010). Inhibition of RNAse A family enzymes prevents degradation and loss of silencing activity of siRNAs in serum. Journal of Interferon & Cytokine Research. Available at: [Link]
-
Protheragen. 2'-OMe Modification Service of siRNA. Protheragen. Available at: [Link]
-
Iwasaki, S., et al. (2012). Intracellular stability of 2'-OMe-4'-thioribonucleoside modified siRNA leads to long-term RNAi effect. Semantic Scholar. Available at: [Link]
-
Gogoi, K., et al. (2014). Base Modification Strategies to Modulate Immune Stimulation by an siRNA. ResearchGate. Available at: [Link]
-
Martin, E., et al. (2007). Solution-state structure of a fully alternately 2′-F/2′-OMe modified 42-nt dimeric siRNA construct. Nucleic Acids Research. Available at: [Link]
-
Keller, B., et al. (2014). Fluorescence Cross-Correlation Spectroscopy Reveals Mechanistic Insights into the Effect of 2′-O-Methyl Modified siRNAs in Living Cells. Biophysical Journal. Available at: [Link]
-
Chernikov, I. V., et al. (2023). Structural Modifications of siRNA Improve Its Performance In Vivo. MDPI. Available at: [Link]
-
Yamada, N., et al. (2022). Improved In Vivo Metabolic Stability and Silencing Efficacy of siRNAs with Phosphorothioate Linkage-Free, GalNAc-Conjugated Sense Strands Containing Morpholino-LNA Modifications. ACS Publications. Available at: [Link]
-
Aagaard, L., & Rossi, J. J. (2007). Harnessing in vivo siRNA delivery for drug discovery and therapeutic development. Drug Discovery Today. Available at: [Link]
-
Hassler, M. R., et al. (2020). 2'-O-Methyl at 20-mer Guide Strand 3' Termini May Negatively Affect Target Silencing Activity of Fully Chemically Modified siRNA. Molecular Therapy - Nucleic Acids. Available at: [Link]
-
Grunweller, A., et al. (2003). Comparison of different antisense strategies in mammalian cells using locked nucleic acids, 2′‐O‐methyl RNA, phosphorothioates and small interfering RNA. Nucleic Acids Research. Available at: [Link]
-
Bartlett, D. W., & Davis, M. E. (2006). Insights into the kinetics of siRNA-mediated gene silencing from live-cell and live-animal bioluminescent imaging. Nucleic Acids Research. Available at: [Link]
-
Behlke, M. A. (2008). Stability Study of Unmodified siRNA and Relevance to Clinical Use. Oligonucleotides. Available at: [Link]
-
Wu, S. Y., et al. (2019). 2′-OMe-phosphorodithioate-modified siRNAs show increased loading into the RISC complex and enhanced anti-tumour activity. Nature Communications. Available at: [Link]
-
Peng, K., et al. (2022). Introducing an In Vitro Liver Stability Assay Capable of Predicting the In Vivo Pharmacodynamic Efficacy of siRNAs for IVIVC. Nucleic Acid Therapeutics. Available at: [Link]
-
Wang, F., et al. (2020). The chemical structure and phosphorothioate content of hydrophobically modified siRNAs impact extrahepatic distribution and efficacy. Nucleic Acids Research. Available at: [Link]
-
Cheng, A., et al. (2009). Assessment of In Vivo siRNA Delivery in Mouse Models. ResearchGate. Available at: [Link]
-
Lee, S., & Kim, S. (2023). Clinical Pharmacokinetics of Approved RNA Therapeutics. MDPI. Available at: [Link]
-
Urban-Klein, B., et al. (2005). The effect of chemical modification and nanoparticle formulation on stability and biodistribution of siRNA in mice. Gene Therapy. Available at: [Link]
-
Hassler, M. R., et al. (2020). 2′-O-Methyl at 20-mer Guide Strand 3′ Termini May Negatively Affect Target Silencing Activity of Fully Chemically Modified siRNA. Molecular Therapy - Nucleic Acids. Available at: [Link]
-
Pecot, C. V., et al. (2021). Assessment of In Vivo siRNA Delivery in Cancer Mouse Models. Springer Protocols. Available at: [Link]
-
Mook, O. R. F., et al. (2010). In vivo efficacy and off-target effects of locked nucleic acid (LNA) and unlocked nucleic acid (UNA) modified siRNA. Molecular BioSystems. Available at: [Link]
Sources
- 1. Strategies for in vivo delivery of siRNAs: recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Strategies for In Vivo Delivery of siRNAs - ProQuest [proquest.com]
- 3. Stability Study of Unmodified siRNA and Relevance to Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of chemical modification and nanoparticle formulation on stability and biodistribution of siRNA in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modification Options For siRNA - ELLA Biotech [ellabiotech.com]
- 6. 2'-OMe Modification Service of siRNA - Protheragen [bionucleics.protheragen.ai]
- 7. Inhibition of RNAse A family enzymes prevents degradation and loss of silencing activity of siRNAs in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural Modifications of siRNA Improve Its Performance In Vivo | MDPI [mdpi.com]
- 9. 2'-O-methyl-modified RNAs act as TLR7 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Base Modification Strategies to Modulate Immune Stimulation by an siRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Innate immune regulations and various siRNA modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Fluorescence Cross-Correlation Spectroscopy Reveals Mechanistic Insights into the Effect of 2′-O-Methyl Modified siRNAs in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2'-O-Methyl at 20-mer Guide Strand 3' Termini May Negatively Affect Target Silencing Activity of Fully Chemically Modified siRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 2′-O-Methyl at 20-mer Guide Strand 3′ Termini May Negatively Affect Target Silencing Activity of Fully Chemically Modified siRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The chemical structure and phosphorothioate content of hydrophobically modified siRNAs impact extrahepatic distribution and efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vivo activity of nuclease-resistant siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vivo activity of nuclease-resistant siRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Improved In Vivo Metabolic Stability and Silencing Efficacy of siRNAs with Phosphorothioate Linkage-Free, GalNAc-Conjugated Sense Strands Containing Morpholino-LNA Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. tandfonline.com [tandfonline.com]
- 23. Solution-state structure of a fully alternately 2′-F/2′-OMe modified 42-nt dimeric siRNA construct - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Harnessing in vivo siRNA delivery for drug discovery and therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Assessment of In Vivo siRNA Delivery in Cancer Mouse Models | Springer Nature Experiments [experiments.springernature.com]
- 26. horizondiscovery.com [horizondiscovery.com]
- 28. Quantitative evaluation of siRNA delivery in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Quantification of siRNAs in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Quantification of siRNAs In Vitro and In Vivo | Springer Nature Experiments [experiments.springernature.com]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. Introducing an In Vitro Liver Stability Assay Capable of Predicting the In Vivo Pharmacodynamic Efficacy of siRNAs for IVIVC - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide: 2'-O-Methyl vs. Phosphorothioate Backbone Effects on Oligonucleotide Properties
In the landscape of oligonucleotide therapeutics, chemical modifications are not merely advantageous; they are fundamental to transforming a naked sequence of nucleic acids into a viable therapeutic agent.[1][2] Among the most foundational and widely adopted of these are the first-generation phosphorothioate (PS) backbone and the second-generation 2'-O-Methyl (2'-O-Me) sugar modification.[2][3] This guide provides an in-depth, objective comparison of these two critical modifications, offering experimental insights and data to inform the strategic design of oligonucleotides for researchers, scientists, and drug development professionals.
At a Glance: The Chemical and Functional Divide
At the heart of their differences lies their chemical nature. The phosphorothioate modification replaces a non-bridging oxygen atom with a sulfur atom in the phosphate backbone of the oligonucleotide.[3][4] This seemingly subtle change profoundly impacts the oligo's interaction with biological systems. In contrast, the 2'-O-Methyl modification involves the addition of a methyl group to the 2'-hydroxyl of the ribose sugar, altering the sugar pucker and, consequently, the helical geometry of the oligo.[3][5]
These structural alterations bestow distinct properties upon the oligonucleotide, influencing everything from its stability in biological fluids to its interaction with target RNA and cellular proteins. While both are often used in concert to achieve a desired therapeutic profile, understanding their individual contributions is paramount.[3]
Core Properties: A Head-to-Head Comparison
The therapeutic efficacy of an oligonucleotide is a composite of several key properties. Here, we dissect how 2'-O-Me and PS modifications distinctly shape these characteristics.
Unmodified oligonucleotides are rapidly degraded by nucleases in serum and within cells, rendering them therapeutically ineffective.[6] Both PS and 2'-O-Me modifications offer significant protection against this enzymatic onslaught, but through different mechanisms and to varying degrees.
-
Phosphorothioate (PS): The introduction of sulfur into the phosphate backbone creates a linkage that is a poor substrate for many nucleases.[7] This modification confers substantial resistance to both endonucleases and exonucleases, significantly extending the half-life of the oligonucleotide in biological environments.[3][4][8]
-
2'-O-Methyl (2'-O-Me): The methyl group at the 2' position of the ribose sugar provides steric hindrance, protecting against nuclease degradation.[5][] While effective against single-stranded endonucleases, it offers less protection against exonucleases compared to a full PS backbone.[8] Therefore, 2'-O-Me modified oligos often require additional modifications, such as PS linkages at the ends (end-capping), for robust stability.[6][8]
When used together, a 2'-O-Me modification combined with a PS backbone provides a high degree of nuclease resistance.[10][11]
The binding affinity of an oligonucleotide to its target RNA, often quantified by the melting temperature (Tm) of the duplex, is a critical determinant of its potency.
-
Phosphorothioate (PS): The PS modification generally decreases the thermal stability of the oligo-RNA duplex.[3][6][12] For instance, a 15-mer PS-modified oligonucleotide was shown to have a Tm of 33.9°C when hybridized to its RNA complement, compared to 45.1°C for the unmodified phosphodiester equivalent.[13]
-
2'-O-Methyl (2'-O-Me): In stark contrast, the 2'-O-Me modification significantly increases the thermal stability and binding affinity.[3][][14][15] This is because the 2'-O-Me group locks the sugar into an A-form RNA-like conformation, which is energetically favorable for binding to an RNA target.[10] The Tm of a duplex can increase by approximately 1.3°C for each 2'-O-Me residue added.[15] A study comparing a 2'-O-Me modified oligo duplexed with DNA showed a Tm of 62.8°C, significantly higher than its PS counterpart at 57.7°C.[13][14]
The general order of duplex thermostability is: RNA:2'-O-Me RNA > RNA:RNA > DNA:RNA > DNA:DNA.[13][14]
A primary mechanism for antisense oligonucleotides (ASOs) is the recruitment of RNase H, an enzyme that cleaves the RNA strand of an DNA:RNA duplex.
-
Phosphorothioate (PS): ASOs with a DNA-like gap and a PS backbone are capable of activating RNase H, leading to the degradation of the target mRNA.[3][10] This is a crucial mechanism for many gene-silencing applications.[3]
-
2'-O-Methyl (2'-O-Me): The RNA-like nature of the 2'-O-Me modification prevents the resulting oligo:RNA duplex from adopting the necessary conformation to be recognized and cleaved by RNase H.[3][10] Therefore, fully 2'-O-Me modified oligos are not suitable for applications requiring RNase H-mediated cleavage and are typically used for steric-blocking applications, such as splice-switching. To combine the benefits of high affinity and RNase H activity, "gapmer" designs are often employed, where a central DNA-PS "gap" is flanked by 2'-O-Me modified "wings".[10]
While essential for stability, modifications can also introduce unintended biological consequences.
-
Phosphorothioate (PS): The PS backbone is known to increase non-specific binding to a variety of cellular proteins.[16][17][18] This can lead to sequence-independent off-target effects and potential toxicities, including activation of the complement cascade and effects on blood coagulation.[19][20][21] The increased hydrophobicity of the PS backbone contributes to these interactions.
-
2'-O-Methyl (2'-O-Me): The addition of the 2'-O-Me modification tends to mitigate the non-specific protein binding and associated toxicity of the PS backbone.[3][10][22] Oligonucleotides with a combined 2'-O-Me and PS modification generally exhibit a more favorable safety profile than those with only PS modifications.[3][22] However, certain sequences with 2'-O-Me modifications, particularly those that can form stable hairpin structures, have been associated with cytotoxicity.[21][23]
Quantitative Data Summary
The following table summarizes the key performance differences based on experimental data.
| Property | Phosphorothioate (PS) | 2'-O-Methyl (2'-O-Me) | Combined 2'-O-Me PS | Key Experimental Finding |
| Nuclease Resistance | High | Moderate (requires end-blocking) | Very High | PS modification provides significant protection against both endo- and exonucleases.[3][8] 2'-O-Me PS oligos are as resistant to serum nucleases as PS-only oligos.[10] |
| Binding Affinity (Tm) | Decreased | Increased | Increased | PS modification can lower the Tm of an oligo-target duplex, while each 2'-O-Me modification can increase it by ~1.3°C.[6][13][15] |
| RNase H Activation | Yes | No | No (unless in a "gapmer" design) | Duplexes with 2'-O-Me modifications are not substrates for RNase H.[3][10] |
| Toxicity Profile | Potential for dose-dependent cytotoxicity and inflammatory effects due to non-specific protein binding.[3][19][24] | Generally lower toxicity compared to PS-only oligos.[3] | Reduced non-specific effects and toxicity compared to PS-only oligos.[10][22] | The 2'-O-Me modification reduces non-specific protein binding associated with the PS backbone.[10][22] |
| In Vitro Potency (IC50) | IC50 of ~70 nM for VR1 knockdown.[25] | IC50 of ~220 nM for VR1 knockdown.[25] | Potency is highly dependent on the mechanism of action and oligo design. | For RNase H-dependent mechanisms, PS is more potent. For steric-blocking, 2'-O-Me can be highly effective.[25] |
Experimental Protocols: A Guide to Validation
To empirically determine the properties of your modified oligonucleotides, the following standard protocols are recommended.
This assay evaluates the resistance of oligonucleotides to degradation in a biological matrix.
Methodology:
-
Oligonucleotide Preparation: Synthesize and purify the standard PS and 2'-O-Me PS oligonucleotides of the same sequence.
-
Incubation: Incubate the oligonucleotides (e.g., at a final concentration of 1 µM) in a solution containing nucleases, such as 50% fetal bovine serum or human serum, to simulate in vivo conditions.[3] For more specific analysis, purified exonucleases like snake venom phosphodiesterase (3'-exonuclease) or bovine spleen phosphodiesterase (5'-exonuclease) can be used.[26]
-
Time Course: Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).[3]
-
Analysis: Analyze the degradation of the oligonucleotides using denaturing polyacrylamide gel electrophoresis (PAGE) with a suitable stain (e.g., SYBR Gold) or by high-performance liquid chromatography (HPLC).[3][26]
-
Data Interpretation: Quantify the percentage of intact oligonucleotide at each time point to calculate the half-life of each modification type.[3]
This experiment measures the binding affinity of the oligonucleotides to their complementary RNA target.
Methodology:
-
Duplex Formation: Anneal the modified oligonucleotide with a complementary RNA strand in a buffered solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.2).[3]
-
UV-Vis Spectrophotometry: Using a UV-Vis spectrophotometer with a temperature controller, monitor the absorbance of the duplex solution at 260 nm as the temperature is gradually increased (e.g., from 25°C to 95°C at a rate of 1°C/minute).[3]
-
Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated. This is identified as the peak of the first derivative of the melting curve.[3]
This assay determines the ability of an antisense oligonucleotide to mediate the degradation of its target RNA by RNase H.
Methodology:
-
Hybridization: Hybridize a 5'-radiolabeled or fluorescently labeled target RNA with the test oligonucleotide (e.g., standard PS or 2'-O-Me PS) in an appropriate buffer.[3]
-
Enzyme Reaction: Add recombinant human RNase H to the hybrid solution and incubate at 37°C.[3]
-
Time Course and Quenching: Take aliquots at different time points and quench the reaction.
-
Analysis: Analyze the cleavage products by denaturing PAGE and autoradiography or fluorescence imaging.
-
Data Interpretation: Quantify the percentage of cleaved RNA to determine the efficiency of RNase H activation by each oligonucleotide type.
Visualizing the Concepts
To better illustrate the workflows and mechanisms, the following diagrams are provided.
Caption: A generalized workflow for the synthesis, characterization, and in vitro evaluation of modified oligonucleotides.
Sources
- 1. Therapeutic Oligonucleotides: An Outlook on Chemical Strategies to Improve Endosomal Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. synoligo.com [synoligo.com]
- 6. Nuclease Resistance Design and Protocols [genelink.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. idtdna.com [idtdna.com]
- 10. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DNA/2'-O-Methyl RNA Chimera Modification Service - Creative Biolabs [creative-biolabs.com]
- 12. The chemical evolution of oligonucleotide therapies of clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. trilinkbiotech.com [trilinkbiotech.com]
- 15. 2'-O methyl A Oligo Modifications from Gene Link [genelink.com]
- 16. The high binding affinity of phosphorothioate-modified oligomers for Ff gene 5 protein is moderated by the addition of C-5 propyne or 2′-O-methyl modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Phosphorothioate oligonucleotides: effectiveness and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. taylorfrancis.com [taylorfrancis.com]
- 21. Sequence- and Structure-Dependent Cytotoxicity of Phosphorothioate and 2'- O-Methyl Modified Single-Stranded Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. 2'-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Pharmacology and toxicology of phosphorothioate oligonucleotides in the mouse, rat, monkey and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Enhanced Stability of DNA Oligonucleotides with Partially Zwitterionic Backbone Structures in Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 5-Me-DMT-2'-O-Me-C(Bz)-CE-Phosphoramidite
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 5-Me-DMT-2'-O-Me-C(Bz)-CE-Phosphoramidite. As a critical reagent in oligonucleotide synthesis, its unique chemical properties necessitate a disposal procedure grounded in chemical deactivation to ensure laboratory safety and environmental compliance. This document moves beyond simple checklists to explain the chemical principles behind these procedures, empowering researchers to manage chemical waste with confidence and precision.
A crucial point of clarification: the "DMT" in the chemical name refers to the 5'-O-Dimethoxytrityl protecting group, a standard moiety in phosphoramidite chemistry for oligonucleotide synthesis.[1] It should not be confused with the similarly abbreviated psychoactive substance, N,N-Dimethyltryptamine. The hazards associated with this reagent are purely chemical in nature and are related to its high reactivity.
Section 1: Hazard Identification and Core Safety Principles
5-Me-DMT-2'-O-Me-C(Bz)-CE-Phosphoramidite is a highly reactive organophosphorus compound.[2] Its primary hazard stems from its extreme sensitivity to moisture and acidic conditions, which can lead to uncontrolled reactions.[][4] Proper disposal is not merely about discarding the material but about neutralizing its inherent reactivity first.
Table 1: Chemical and Safety Identifiers
| Property | Value | Source(s) |
|---|---|---|
| Chemical Name | N4-benzoyl-5-methyl-5'-O-(4, 4'-dimethoxytrityl)-2'-O-methyl-cytidine-3'-cyanoethyl Phosphoramidite | [5] |
| CAS Number | 166593-57-3 | [5][6] |
| Molecular Formula | C₄₈H₅₆N₅O₉P | [5] |
| Molecular Weight | 877.98 g/mol | [5] |
| Appearance | White to off-white powder | [5] |
| Primary Hazards | Moisture-sensitive, reactive. May emit toxic fumes (oxides of nitrogen, carbon, phosphorus) under fire conditions. |[7] |
Table 2: Essential Personal Protective and Engineering Controls
| Control Type | Specification | Rationale |
|---|---|---|
| Engineering Controls | Certified Chemical Fume Hood | To contain and exhaust any vapors or dust generated during handling and deactivation. |
| Eye Protection | Safety goggles or glasses | To protect eyes from splashes or accidental contact.[8] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile) | To prevent dermal contact with the reagent and solvents.[8] |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination.[8] |
Section 2: The Principle of Deactivation via Controlled Hydrolysis
The foundation of safe phosphoramidite disposal is the chemical process of hydrolysis. Phosphoramidites are designed to be highly reactive intermediates for the efficient formation of phosphodiester bonds during oligonucleotide synthesis.[9] This reactivity, centered on the trivalent phosphorus atom, is precisely what must be neutralized before disposal.
Exposure to water, especially under mildly basic or acidic conditions, rapidly hydrolyzes the phosphoramidite. This reaction cleaves the diisopropylamino group and converts the reactive phosphite triester into a more stable and significantly less reactive H-phosphonate or corresponding phosphate species.[1][10] By intentionally and controllably hydrolyzing the waste material, we transform it from a hazardous reagent into a standard aqueous chemical waste stream that can be managed by institutional environmental health and safety (EHS) programs.[8]
Caption: Deactivation of reactive phosphoramidite via controlled hydrolysis.
Section 3: Step-by-Step Disposal Protocols
The following protocols provide detailed methodologies for the two most common waste scenarios involving 5-Me-DMT-2'-O-Me-C(Bz)-CE-Phosphoramidite. All steps must be performed within a certified chemical fume hood.
This protocol is designed for small quantities (typically < 5 grams) of expired or unwanted solid phosphoramidite.
-
Preparation:
-
Ensure all required PPE is correctly worn (lab coat, gloves, safety goggles).
-
Designate a clear workspace within the chemical fume hood.
-
-
Dissolution:
-
Quenching Solution Preparation:
-
In a separate, larger beaker, prepare a 5% aqueous solution of sodium bicarbonate (NaHCO₃).
-
A volume ratio of at least 10:1 (quenching solution to phosphoramidite solution) is recommended to ensure the reaction goes to completion.[8]
-
-
Controlled Hydrolysis:
-
Place the beaker containing the sodium bicarbonate solution on a stir plate and begin moderate stirring.
-
Using a pipette or dropping funnel, add the dissolved phosphoramidite solution to the stirring bicarbonate solution very slowly . A rapid addition could cause excessive foaming or heat generation.
-
Once the addition is complete, cover the beaker (e.g., with Parafilm) to prevent evaporation while allowing for any potential gas release.
-
Allow the mixture to stir at room temperature for a minimum of 24 hours.[8] This extended time is critical for ensuring complete hydrolysis.
-
-
Waste Collection:
-
After 24 hours, stop the stirring. The resulting aqueous mixture now contains the hydrolyzed, deactivated compound.
-
Carefully transfer this solution into a properly labeled hazardous waste container designated for aqueous chemical waste.
-
This protocol addresses the residue remaining in "empty" phosphoramidite vials and contaminated labware.
-
Initial Rinse:
-
Within the fume hood, add a small volume of anhydrous acetonitrile to the empty container.
-
Securely cap and agitate the container to dissolve any residual phosphoramidite.
-
Decant this acetonitrile rinseate into a dedicated collection flask.
-
-
Repeat and Collect:
-
Repeat the rinsing process two more times to ensure thorough decontamination.
-
Combine all acetonitrile rinseate fractions. This collected solution is now considered hazardous phosphoramidite waste.
-
-
Deactivation of Rinseate:
-
Treat the collected acetonitrile rinseate by following Protocol A, steps 3 through 5.
-
-
Final Container Disposal:
-
The now-rinsed phosphoramidite container can be managed according to your institution's policy for empty chemical containers. Often, this involves a final triple rinse with water, defacing the original label, and disposing of it as regular laboratory glassware.[12]
-
Section 4: Final Waste Management and Disposal Workflow
The deactivation protocols render the chemical less reactive, but the final aqueous solution is still considered hazardous chemical waste and must be disposed of through official channels.
-
Container Labeling: The final waste container must be clearly and accurately labeled. Use your institution's official hazardous waste tags. The label must include:
-
The words "Hazardous Waste".[13]
-
The full chemical names of all constituents (e.g., Water, Sodium Bicarbonate, Acetonitrile, and the hydrolyzed phosphoramidite species). Avoid formulas or abbreviations.[13]
-
The approximate percentage of each component.
-
The date of accumulation and the name of the generating researcher/laboratory.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area (SAA) near the point of generation.[14][15]
-
Ensure the container is stored in secondary containment (e.g., a plastic tray) to mitigate potential leaks.[15]
-
Segregate this waste from incompatible materials, particularly strong acids.[13]
-
-
Disposal Request:
Caption: Complete workflow for phosphoramidite disposal from lab bench to EHS.
Section 5: Emergency Spill Procedures
In the event of an accidental spill of solid phosphoramidite powder:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Secure the Area: If safe to do so, restrict access to the spill area.
-
Wear Full PPE: Before attempting cleanup, don appropriate PPE, including gloves, safety goggles, a lab coat, and a NIOSH-approved respirator if there is a risk of inhaling dust.[7]
-
Absorb and Collect: Cover the spill with an inert absorbent material like vermiculite or dry sand. Do not use water.[7] Carefully sweep up the material and place it into a sealed, labeled container.
-
Decontaminate: Wipe the spill area with a damp towel, and then collect the towel as contaminated waste.
-
Dispose: The collected spill waste must be deactivated using Protocol A or disposed of directly via your EHS office. Contact them for guidance on disposing of solid spill cleanup materials.
By adhering to this comprehensive guide, researchers can ensure the safe, compliant, and chemically sound disposal of 5-Me-DMT-2'-O-Me-C(Bz)-CE-Phosphoramidite, upholding the highest standards of laboratory safety and environmental stewardship.
References
-
Hazardous Waste Disposal Procedures . Environmental Health and Safety, Northwestern University. 14
-
Chemical Waste Management Reference Guide . Environmental Health and Safety, The Ohio State University. 12
-
Hazardous Chemical Waste Management Guidelines . Environmental Health & Safety, Columbia University. 13
-
Chemical Waste . Environmental Health & Safety, University of Washington. 16
-
Chemical Waste . Environmental Health & Safety, Massachusetts Institute of Technology. 15
-
Synthesis and Purification Methods of 2'-OMe-rG(ibu) Phosphoramidite . Huaren Science. 17
-
The Degradation of dG Phosphoramidites in Solution . Nucleosides, Nucleotides and Nucleic Acids, 34:691–707, 2015. 1
-
The Degradation of dG Phosphoramidites in Solution . PubMed. 2
-
Methods to Avoid Inactivation of Primary Amines . Glen Research. 18
-
Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology . Amerigo Scientific. 9
-
The degradation of the four different phosphoramidites as a function of time... . ResearchGate. 19
-
Synthesis using methyl phosphonamidites . Glen Research. 20
-
On-demand synthesis of phosphoramidites . ResearchGate. 21
-
Process of purifying phosphoramidites . Google Patents. 22
-
Safety Data Sheet – Oligonucleotides . Bio-Synthesis. 23
-
Principles of Phosphoramidite Reactions in DNA Assembly . BOC Sciences.
-
5-Me-C-2'-MOE-Phosphoramidite Safety Data Sheet . Glen Research. 7
-
Best practices in oligonucleotide manufacturing . CRB. 24
-
DMT-2'-O-MOE-rA(Bz) Phosphoramidite Safety Data Sheet . TCI Chemicals. 25
-
Phosphoramidites Catalog . BOC Sciences. 26
-
5-Me-DMT-2'-O-Me-C(Bz)-CE-Phosphoramidite Product Page . MedchemExpress. 27
-
5-Me-DMT-2'-OMe-C(Bz)-CE Phosphoramidite Product Page . PolyOrg, Inc. 6
-
Navigating the Safe Disposal of DMT-2'-fluoro-da(bz) amidite . Benchchem. 8
-
5-Me-DMT-2'-O-MOE-C (Bz)-CE-Phosphoramidite Product Page . CD Bioparticles. 28
-
5-Methoxy-N,N-dimethyltryptamine Safety Information . Sigma-Aldrich.
-
5-Me-DMT-2'-O-MOE-C(Bz)-CE-Phosphoramidite Product Page . Hongene. 29
-
5-Me-DMT-2'-O-Me-C(Bz)-CE-Phosphoramidite Product Page . Hongene. 5
-
5-Methoxy-N,N-dimethyltryptamine hydrochloride Safety Data Sheet . Biosynth. 30
-
Guidebook for the Synthesis of Oligonucleotides . Chemie Brunschwig. 31
-
5-methoxy DMT N-oxide Safety Data Sheet . Cayman Chemical. 32
-
Sustainability Challenges and Opportunities in Oligonucleotide Manufacturing . Org. Process Res. Dev. 2020, 24, 11, 2384–2394. 33
-
Improve Oligonucleotide Synthesis Efficiency and Sustainability . Informa Connect. 34
-
Hydrolysis of a phosphoramidite to give the H-phosphonate via the... . ResearchGate. 10
-
Precautions During Packaging of Phosphoramidites and Transfer into Alternative Vials . Glen Research. 4
-
Investigations into the synthesis of a nucleotide dimer via mechanochemical phosphoramidite chemistry . Beilstein J. Org. Chem. 2021, 17, 836–843. 35
-
5-Me-DMT-2'-O-Me-C(Bz)-CE-Phosphoramidite Product Page . Sigma-Aldrich.
-
Use of Custom Synthesized Phosphoramidite Reagents . TriLink BioTechnologies. 11
-
5-Me-DMT-2'-O-MOE-C(Bz)-CE-Phosphoramidite Product Page . Syd Labs. 36
-
Phosphoramidite Chemistry for DNA Synthesis . Twist Bioscience. 37
-
Raw Material Testing: Developing Methods for Quality Control of Phosphoramidites . Waters Corporation. 38
-
Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides . Molecules 2022, 27(23), 8501. 39
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Degradation of dG Phosphoramidites in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glenresearch.com [glenresearch.com]
- 5. hongene.com [hongene.com]
- 6. polyorginc.com [polyorginc.com]
- 7. glenresearch.com [glenresearch.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology - Amerigo Scientific [amerigoscientific.com]
- 10. researchgate.net [researchgate.net]
- 11. trilinkbiotech.com [trilinkbiotech.com]
- 12. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
- 13. research.columbia.edu [research.columbia.edu]
- 14. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 15. Chemical Waste – EHS [ehs.mit.edu]
- 16. Chemical Waste | UW Environmental Health & Safety [ehs.washington.edu]
- 17. Synthesis and Purification Methods of 2'-OMe-rG(ibu) Phosphoramidite - WUHU HUAREN SCIENCE AND TECHNOLOGY CO., LTD. [huarenscience.com]
- 18. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 19. researchgate.net [researchgate.net]
- 20. glenresearch.com [glenresearch.com]
- 21. researchgate.net [researchgate.net]
- 22. US20040082775A1 - Process of purifying phosphoramidites - Google Patents [patents.google.com]
- 23. biosyn.com [biosyn.com]
- 24. crbgroup.com [crbgroup.com]
- 25. tcichemicals.com [tcichemicals.com]
- 26. libpubmedia.co.uk [libpubmedia.co.uk]
- 27. medchemexpress.com [medchemexpress.com]
- 28. 5-Me-DMT-2'-O-MOE-C (Bz)-CE-Phosphoramidite - CD Bioparticles [cd-bioparticles.net]
- 29. shop.hongene.com [shop.hongene.com]
- 30. biosynth.com [biosynth.com]
- 31. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 32. cdn.caymanchem.com [cdn.caymanchem.com]
- 33. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 34. Improve Oligonucleotide Synthesis Efficiency and Sustainability [informaconnect.com]
- 35. Investigations into the synthesis of a nucleotide dimer via mechanochemical phosphoramidite chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 36. 163759-94-2 | 5-Me-DMT-2'-O-MOE-C(Bz)-CE-Phosphoramidite - Syd Labs [sydlabs.com]
- 37. twistbioscience.com [twistbioscience.com]
- 38. lcms.cz [lcms.cz]
- 39. Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End - PMC [pmc.ncbi.nlm.nih.gov]
Definitive Safety Protocol: Personal Protective Equipment and Handling of 5-Me-DMT-2'-O-Me-C(Bz)-CE-Phosphoramidite
This document provides essential safety and logistical information for the handling and disposal of 5-Me-DMT-2'-O-Me-C(Bz)-CE-Phosphoramidite. As a custom, dual-hazard reagent, this compound demands a rigorous and informed approach to safety that extends beyond standard laboratory practice. The protocols herein are designed to protect researchers from both potent pharmacological effects and chemical reactivity.
The Dual-Hazard Profile: A Synthesis of Potency and Reactivity
5-Me-DMT-2'-O-Me-C(Bz)-CE-Phosphoramidite is not a standard oligonucleotide synthesis reagent. Its structure incorporates two distinct sources of hazard that must be managed simultaneously:
-
Pharmacological Hazard (5-MeO-DMT): The 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) moiety is a highly potent psychoactive substance.[1][2] Inadvertent exposure through inhalation of the powder, skin contact, or mucous membrane absorption can result in rapid and profound alterations in consciousness, perception, and mood.[3][4] Such an event in a laboratory setting constitutes a severe safety incident. While no official Occupational Exposure Limit (OEL) has been established for 5-MeO-DMT, related serotonergic psychedelics like LSD and psilocybin have extremely low OELs (0.002 µg/m³ and 0.05 µg/m³, respectively), classifying them as highly hazardous compounds.[1][5] Therefore, this phosphoramidite must be handled with the highest level of containment to prevent any workplace exposure.
-
Chemical Hazard (Phosphoramidite): The cyanoethyl phosphoramidite group is the reactive component essential for oligonucleotide synthesis.[6][7] This functional group is highly susceptible to degradation by moisture and oxidation.[8] Handling requires anhydrous conditions to maintain the reagent's integrity and coupling efficiency.[9] Furthermore, the solvents used, typically anhydrous acetonitrile, are themselves hazardous materials requiring careful handling.
The combination of these hazards necessitates engineering controls and personal protective equipment (PPE) designed to prevent both chemical degradation and physiological exposure.
Mandatory Engineering Controls: Your First Line of Defense
Passive measures are insufficient for this compound. All handling of 5-Me-DMT-2'-O-Me-C(Bz)-CE-Phosphoramidite, especially in its solid form, must be performed within a certified and functioning engineering control environment.
-
For Handling Solid Powder (Weighing, Aliquoting): A powder containment hood or a glovebox is mandatory. A standard chemical fume hood may not provide sufficient protection against fine, potent powders which can be susceptible to static electricity and create airborne particles.[10]
-
For Handling Solutions (Dissolution, Transfer): A certified chemical fume hood is the minimum requirement to protect against vapors from solvents like acetonitrile and to contain any aerosols generated during handling.
The causality is clear: these controls are not merely for product protection; they are the primary barrier protecting the researcher from accidental inhalation of a potent psychoactive compound.
Personal Protective Equipment (PPE): A Task-Specific Approach
A single PPE protocol is inadequate. The required level of protection changes based on the specific task and the physical form of the material. The minimum PPE for any work in the laboratory includes a lab coat, safety glasses with side shields, long pants, and closed-toe shoes.[11] The following table outlines the specific requirements for this dual-hazard compound.
| Task | Body Protection | Hand Protection | Eye/Face Protection | Respiratory Protection |
| Receiving & Storage | Standard Lab Coat | Single pair Nitrile Gloves | Safety Glasses | Not required |
| Handling Solid (Weighing, Aliquoting) | Chemical-Resistant Lab Coat | Double-Gloving: Inner and Outer Nitrile Gloves | Safety Goggles AND Face Shield | Required: N95 or higher certified respirator if outside a glovebox. |
| Handling Liquid (Dissolution, Transfer) | Chemical-Resistant Lab Coat | Double-gloving: Inner and Outer Nitrile Gloves | Safety Goggles | Recommended if not in a fume hood. |
| Loading Synthesizer | Chemical-Resistant Lab Coat | Single pair Nitrile Gloves | Safety Glasses | Not required (closed system) |
| Spill Cleanup (Solid) | Chemical-Resistant Apron over Lab Coat | Heavy-duty Nitrile or Butyl Gloves | Safety Goggles AND Face Shield | Required: N95 or higher certified respirator. |
| Spill Cleanup (Liquid) | Chemical-Resistant Apron over Lab Coat | Heavy-duty Nitrile or Butyl Gloves | Safety Goggles | Air-purifying respirator with organic vapor cartridges. |
Rationale Behind PPE Choices:
-
Hand Protection: Double-gloving provides a critical fail-safe. Should the outer glove be compromised by a solvent or a minor puncture, the inner glove maintains a barrier against skin absorption of the 5-MeO-DMT moiety. Nitrile is generally recommended for incidental contact with many solvents and chemicals used in synthesis.[12][13][14] Always check the manufacturer's compatibility chart for the specific solvents in use.[15][16]
-
Eye & Face Protection: When handling the solid, a face shield worn over safety goggles is essential.[11] This protects against splashes during solvent addition and prevents the fine powder from reaching the mucous membranes of the eyes, nose, or mouth.
-
Respiratory Protection: The primary risk of the solid form is inhalation.[3] An N95 respirator is the minimum protection against airborne particulates. This is a non-negotiable requirement when weighing the powder outside of a fully enclosed system like a glovebox.
Operational Plan: Step-by-Step Handling Protocols
Adherence to a strict, sequential workflow is critical for safety and experimental success.
Workflow Diagram: Safe Handling Protocol
Caption: Workflow for safe handling of 5-Me-DMT Phosphoramidite.
Step 1: Receiving and Storage
-
Upon receipt, visually inspect the container for any signs of damage or loss of containment.
-
Store the container in a designated, clearly labeled, refrigerated (0-8°C), and secure location.
-
The container should be stored under an inert atmosphere (argon or nitrogen) to prevent degradation.[17]
Step 2: Weighing and Dissolution (Inside Containment)
-
Equilibrate the sealed container to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture onto the reactive powder.
-
Perform all manipulations of the solid compound within a powder containment hood or glovebox.
-
Use anti-static weigh boats and tools to minimize the dispersal of the fine powder.[10]
-
Slowly add high-quality, anhydrous acetonitrile (water content <30 ppm) to the weighed solid.[9]
-
Ensure the compound is fully dissolved before aspirating the solution for transfer.
Step 3: Spill and Emergency Procedures
-
Solid Spill:
-
Evacuate non-essential personnel.
-
Wearing full PPE (including respirator), gently cover the spill with an inert absorbent material.
-
Carefully collect the material using non-sparking tools into a designated, sealable container for hazardous waste.[18]
-
Decontaminate the area with an appropriate solvent.
-
-
Accidental Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15-20 minutes at an eyewash station.[19]
-
Inhalation: Move to fresh air immediately.
-
In all cases of exposure, seek immediate medical attention and report the incident to your institution's environmental health and safety (EHS) office. Provide the medical team with the Safety Data Sheet (SDS) for 5-MeO-DMT and phosphoramidites.
-
Disposal Plan: Managing Hazardous Waste Streams
Improper disposal risks environmental contamination and regulatory non-compliance. All waste generated from handling this compound is considered hazardous.
-
Segregation is Paramount: Do not mix waste streams.[18]
-
Solid Waste: Contaminated PPE (gloves, coats), weigh boats, and absorbent materials must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinses must be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not pour this waste down the drain.
-
Sharps Waste: Needles and syringes must be disposed of in a designated sharps container.
-
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Toxic," "Psychoactive," "Flammable Liquid" for solvent waste).[20]
-
Disposal: Arrange for waste pickup through your institution's EHS department. Follow all local, state, and federal regulations for hazardous waste disposal.[21]
By implementing this comprehensive safety framework, researchers can mitigate the significant risks associated with this unique compound, ensuring both personal safety and the integrity of their scientific work.
References
- Vertex AI Search. (2024). Preserving Potency: Storage and Handling Best Practices for 5-MeO-DMT.
- Fireside Project. (2025). 10 Safety Practices for 5-MeO-DMT.
- PubMed. (2023).
- Sigma-Aldrich. 5-Me-DMT-2'-O-Me-C(Bz)-CE-Phosphoramidite | 166593-57-3.
- Aragen Life Sciences. Comprehensive Phosphoramidite chemistry capabilities for the synthesis of oligonucleotides.
- ResearchGate. (2023).
- Frontiers. (2024).
- Cayman Chemical. (2025).
- Maxon Chemicals. (2025). Handling Synthetic Cannabinoids: Safe Lab Procedures.
- Wikipedia. 5-MeO-DMT.
- The Pattern Project. (2023). Harm Reduction Guide for Low Dose 5-MeO-DMT Vape Pen.
- Lab Manager. (2019). Handling Controlled Substances in the Lab.
- Dr.Oracle. (2025). What are the safe usage guidelines for 5-MeO-DMT (5-methoxy-N,N-dimethyltryptamine) for therapeutic purposes?
- TriLink BioTechnologies. Use of Custom Synthesized Phosphoramidite Reagents.
- Santa Cruz Biotechnology.
- NIH PubMed Central. Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions.
- ResearchGate. (2020). (PDF) On-demand synthesis of phosphoramidites.
- Integrated DNA Technologies. Custom Oligo Synthesis Services | IDT.
- CHEMM. Personal Protective Equipment (PPE).
- Eurofins Genomics. Phosphoramidite Chemistry.
- MedchemExpress.com. 5-Me-DMT-2'-O-Me-C(Bz)-CE-Phosphoramidite.
- MedchemExpress.com. 5-Me-DMT-2'-O-Me-C(Bz)-CE-Phosphoramidite.
- Environmental Health and Safety.
- ResearchGate. (2011). (PDF) Psychedelic 5-Methoxy-N,N-Dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions.
- PubMed Central. (2021). The clinical pharmacology and potential therapeutic applications of 5‐methoxy‐N,N‐dimethyltryptamine (5‐MeO‐DMT).
- Chemical Safety Facts. Personal Protective Equipment and Chemistry.
- YouTube. (2022). Personal Protective Equipment (PPE) | Chemistry | Wits.
- Glen Research. (2021). 5-Me-C-2'-MOE-Phosphoramidite (10-3211-xx)
- CD Bioparticles. 5-Me-DMT-2'-O-MOE-C (Bz)-CE-Phosphoramidite.
- University of Arizona. (2015). Personal Protective Equipment Selection Guide.
- Utah State University Office of Research.
- Benchchem.
- Kimberly-Clark. Kimberly Clark Nitrile Gloves Chemical Resistance Guide.
- Cole-Parmer. (2018).
- ATDBio.
- Occupational Safety and Health Administration.
- East Carolina University. Chemical Resistance Selection Chart for Protective Gloves.
- Environmental Health and Safety. OSHA Glove Selection Chart.
- Santa Cruz Biotechnology. (2024).
- AccuStandard.
- Thermo Fisher Scientific. (2017). Analysis of Drugs of Abuse and Novel Psychoactive Substances in a Forensic Lab.
- Lab Manager. (2022). Ten Tips for Handling Hazardous Chemicals in a Lab.
- Environmental Health and Safety. (2024). EHS Fact Sheet: Disposal of Solid Nonhazardous Waste.
- National Institutes of Health. (2022). NIH Waste Disposal Guide 2022.
- University of Otago. Laboratory chemical waste disposal guidelines.
Sources
- 1. The changing outlook of psychedelic drugs: The importance of risk assessment and occupational exposure limits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-MeO-DMT - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Short-term safety and tolerability profile of 5-methoxy-N,N-dimethyltryptamine in human subjects: a systematic review of clinical trials [frontiersin.org]
- 4. The clinical pharmacology and potential therapeutic applications of 5‐methoxy‐N,N‐dimethyltryptamine (5‐MeO‐DMT) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comprehensive Phosphoramidite chemistry capabilities for the synthesis of oligonucleotides - Aragen Life Sciences [aragen.com]
- 7. Phosphoramidite Chemistry [eurofinsgenomics.com]
- 8. researchgate.net [researchgate.net]
- 9. trilinkbiotech.com [trilinkbiotech.com]
- 10. Preserving Potency: Storage and Handling Best Practices for 5-MeO-DMT [greenskybio.com]
- 11. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 12. research.arizona.edu [research.arizona.edu]
- 13. Glove Chemical Compatibility Guide | Office of Research Environmental Health and Safety | USU [research.usu.edu]
- 14. safety.fsu.edu [safety.fsu.edu]
- 15. ehs.yale.edu [ehs.yale.edu]
- 16. coleparmer.ca [coleparmer.ca]
- 17. glenresearch.com [glenresearch.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. m.youtube.com [m.youtube.com]
- 20. orf.od.nih.gov [orf.od.nih.gov]
- 21. biosearchtech.a.bigcontent.io [biosearchtech.a.bigcontent.io]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
